molecular formula C7H9NO4S B8560559 4-(Methylamino)phenol sulfate

4-(Methylamino)phenol sulfate

Cat. No.: B8560559
M. Wt: 203.22 g/mol
InChI Key: QMJDEXCUIQJLGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylamino)phenol sulfate, widely known as Metol , is an organic compound with the formula [HOC₆H₄NH₂(CH₃)]₂HSO₄ . It is supplied as a sulfate salt and serves as a powerful and popular reducing agent, primarily recognized for its role as a photographic developer in monochrome photography . In this application, it works by selectively reducing exposed silver halide crystals to metallic silver, thereby converting a latent image into a visible one. Its excellent developing properties produce consistent tones, making it a staple in published developer formulas and commercial products . Beyond its photographic applications, this compound is a compound of significant interest in environmental research. It is identified as a pollutant in industrial wastewater from sources like photography labs and hair dye industries . Its presence in aquatic ecosystems poses risks to aquatic life and human health, driving the need for effective detection methods . Consequently, current scientific research utilizes this compound in the development and testing of novel electrochemical sensors. For instance, recent studies focus on tuning materials like CaMoO₄ with heteroatom-doped graphitic carbon nitride for the efficient electrochemical detection of this compound in environmental samples using techniques such as differential pulse voltammetry (DPV) . When combined with hydroquinone, it forms an MQ developer, a versatile combination known for its superadditivity—where the rate of development by both agents together is greater than the sum of their individual rates . This synergy allows for a wide range of contrast control in photographic development. Researchers should note that prolonged or repeated exposure to the powder can cause skin dermatitis and allergic reactions . It is also very toxic to aquatic life . This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

[4-(methylamino)phenyl] hydrogen sulfate

InChI

InChI=1S/C7H9NO4S/c1-8-6-2-4-7(5-3-6)12-13(9,10)11/h2-5,8H,1H3,(H,9,10,11)

InChI Key

QMJDEXCUIQJLGO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)OS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

4-(Methylamino)phenol sulfate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Properties of 4-(Methylamino)phenol Sulfate

This guide provides an in-depth analysis of this compound, a compound commonly known by its trade name, Metol. Primarily aimed at researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical methodologies, and applications of this versatile organic compound. The narrative synthesizes technical data with practical insights, ensuring a comprehensive understanding for laboratory and development applications.

Introduction: Beyond the Darkroom

This compound, with CAS Number 55-55-0, is an organic compound historically recognized for its pivotal role as a developing agent in black-and-white photography.[1][2] Its utility stems from its properties as a potent reducing agent, capable of selectively reducing exposed silver halide grains to form a visible image.[3][4] However, its applications extend beyond photography into various domains of chemical synthesis and analytical chemistry.[5]

The free base, N-methyl-p-aminophenol, is unstable and prone to oxidation when exposed to air and light.[1] Consequently, the compound is almost exclusively supplied and utilized as its more stable sulfate salt, which ensures a longer shelf-life and more consistent performance in experimental settings.[1][3] This guide will explore the fundamental chemical and physical characteristics that are crucial for its handling, storage, and application in diverse research and development contexts.

Chemical Identity and Physicochemical Profile

A precise understanding of the compound's identity and properties is foundational for its effective application.

Chemical Structure and Identifiers

The compound is the sulfate salt of N-methylaminophenol, with two molecules of the organic base associated with one molecule of sulfuric acid.[3][6][7]

Caption: Ionic structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[1][7]
Synonyms Metol, p-(Methylamino)phenol sulfate, N-Methyl-p-aminophenol sulfate, Elon, Rhodol[1][7][8]
CAS Number 55-55-0[1][6][8]
Chemical Formula (C₇H₁₀NO)₂SO₄ or C₁₄H₂₀N₂O₆S[1][6][8]
Molecular Weight 344.38 g/mol [1][6][8]
InChI Key ZVNPWFOVUDMGRP-UHFFFAOYSA-N[8]
Physicochemical Properties

The physical and chemical properties of Metol dictate its behavior in various systems and are summarized below.

Table 2: Core Physicochemical Data

PropertyValueSource(s)
Appearance White to slightly pink or pale grey crystalline powder. May discolor on exposure to air and light.[1][8][9]
Melting Point ~260 °C (decomposes)[1][3][4]
Boiling Point ~300 °C[1][10]
Solubility Soluble in water and alcohol; insoluble in ether. Water solubility is approx. 50 g/L at 20°C.[1][3][11]
pH 3.5 - 4.5 (50 g/L in H₂O at 20 °C)[5]
pKa 11.31 (Predicted for the free base)[1]
Autoignition Temp. 531 °C[6]

The slight acidity of Metol in solution is a consequence of it being a salt of a weak base and a strong acid.[2] Its solubility in water is crucial for its application in aqueous developer solutions and as a reagent in various analytical tests.[3] The compound's tendency to decompose at its melting point highlights the need for careful temperature control during storage and handling.[1][4]

Synthesis and Chemical Reactivity

Synthesis Routes

The industrial preparation of this compound is designed for scalability and purity. A common method involves the reaction of hydroquinone with methylamine under heat and pressure.[1][7] The resulting free base is then converted to the sulfate salt by treatment with sulfuric acid to enhance stability.[1]

Caption: Synthesis pathway from hydroquinone to Metol.

Another established route is the N-methylation of p-aminophenol, which can be achieved using reagents like formaldehyde and formic acid (Eschweiler-Clarke methylation).

Chemical Reactivity and Stability

Metol's primary chemical characteristic is its function as a reducing agent, driven by its electron-rich aromatic structure containing both phenolic and secondary amine groups.[4] This property is central to its use in photography and as a reagent in chemical synthesis.[3][5]

The compound is sensitive to air and light, which can cause oxidation and discoloration.[6][9] It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9][12][13] For optimal stability, it should be stored in a cool, dry, dark place in a tightly closed container.[2][14][15]

Analytical Methodologies

Accurate quantification and qualification of this compound are essential for quality control and research applications.

Assay by Redox Titration

A standard method for determining the purity of Metol is by titration of its reductive capacity, as specified by ACS Reagent Chemicals.[16]

Experimental Protocol: Assay of (CH₃NHC₆H₄OH)₂·H₂SO₄

  • Preparation: Accurately weigh approximately 250 mg of the sample to the nearest 0.1 mg.

  • Dissolution: Transfer the sample to a 500 mL conical flask containing 100 mL of deionized water and 10 mL of 0.1 N sulfuric acid. Swirl to dissolve completely.

  • Indication: Add 0.15 mL of 0.025 M ferroin indicator solution.

  • Titration: Titrate the solution with a standardized 0.1 N ceric ammonium sulfate volumetric solution.

  • Endpoint: The endpoint is reached when the solution color changes to a light green that persists for at least 15 seconds.

  • Calculation: One milliliter of 0.1 N ceric ammonium sulfate is equivalent to 0.00861 g of (CH₃NHC₆H₄OH)₂·H₂SO₄.[16]

start Weigh ~250 mg Metol Sample dissolve Dissolve in 100 mL H₂O + 10 mL 0.1 N H₂SO₄ start->dissolve indicator Add 0.15 mL Ferroin Indicator dissolve->indicator titrate Titrate with 0.1 N Ceric Ammonium Sulfate indicator->titrate endpoint Observe Persistent Light Green Color titrate->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for the assay of Metol via redox titration.

Suitability for Phosphate Determination

Metol is also used as a reagent in the colorimetric determination of phosphate. Its suitability for this application must be verified.[16]

Experimental Protocol: Suitability Test for Phosphate Determination

  • Reagent A Preparation: Dissolve 2.0 g of Metol in 100 mL of deionized water.

  • Reagent B Preparation: To 10 mL of Reagent A, add 90 mL of water and 20 g of sodium bisulfite. Dissolve and mix thoroughly.

  • Sample Preparation: In a test tube, combine 25 mL of 0.5 N sulfuric acid and 1 mL of ammonium molybdate–sulfuric acid reagent solution. Add 1 mL of Reagent B.

  • Control Preparation: Prepare a second tube identical to the sample, but add a standard of 0.005 mg of phosphate ion (PO₄).

  • Incubation & Observation: Allow both solutions to stand at room temperature for 2 hours.

  • Validation: The control solution containing the phosphate standard should appear perceptibly darker blue than the sample solution.[16]

Applications in Research and Drug Development

While its fame comes from photography, Metol's chemical properties make it a valuable tool for researchers.

  • Organic Synthesis: It serves as a reducing agent and a precursor in the synthesis of more complex molecules.[1][5] For example, it can be used to synthesize 4[N-methyl-N(4-hydroxyphenyl)amino]-7-nitrobenzofurazan (NBFhd), a fluorescent sensor for reactive oxygen species.

  • Anticancer Research: Metol is a precursor for synthesizing arylidene amino azolones and N-(4-hydroxyphenyl)retinamide analogs, which have shown potential anticancer and apoptosis-inducing activities.[15]

  • Analytical Reagent: It is employed in various spectrophotometric and electrochemical methods for the determination of drugs and other substances.[5][17]

  • Corrosion Inhibition: The compound has been investigated for its potential as a corrosion inhibitor.[5]

Safety, Toxicology, and Handling

Handling this compound requires adherence to strict safety protocols due to its potential health effects.

Table 3: Summary of Toxicological Information

Hazard ProfileDescriptionSource(s)
Acute Oral Toxicity Harmful if swallowed. May cause gastrointestinal irritation, nausea, and blood abnormalities.[9][18][19]
Skin Contact Causes skin irritation. May cause allergic skin sensitization upon repeated exposure.[9][19][20]
Eye Contact Causes eye irritation.[9][20]
Inhalation Causes respiratory tract irritation.[9][20]
Chronic Exposure May cause damage to organs (kidneys, spleen) through prolonged or repeated exposure.[9][19][21]
Environmental Hazard Very toxic to aquatic organisms with long-lasting effects.[18][19]

Handling and Personal Protective Equipment (PPE):

  • Ventilation: Use with adequate ventilation, such as in a chemical fume hood, to keep airborne concentrations low.[9][10]

  • Eye Protection: Wear appropriate chemical safety goggles or a face shield.[9][10]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[9][10]

  • Respiratory Protection: If dust is generated, use a particulate filter respirator (e.g., N95).[20]

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][18]

Spill Response:

For minor spills, absorb the material with an inert substance like vermiculite, sweep up, and place it into a suitable, labeled container for disposal.[9][18] Avoid generating dust.[10][18] For major spills, evacuate the area and follow emergency procedures.[12] Prevent the substance from entering drains or waterways due to its high aquatic toxicity.[10][20]

Conclusion

This compound is a compound with a rich history and a diverse range of applications that extend far beyond its traditional use in photography. Its well-defined properties as a stable reducing agent make it a valuable reagent in organic synthesis, analytical chemistry, and early-stage research into novel therapeutics. A thorough understanding of its chemical properties, reactivity, and handling requirements, as presented in this guide, is paramount for ensuring its safe and effective use by researchers, scientists, and drug development professionals.

References

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An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 4-(Methylamino)phenol Sulfate (Metol)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)phenol sulfate, widely known by its trade name Metol, is a critical organic compound primarily recognized for its role as a developing agent in black-and-white photography.[1][2] Its utility, however, extends to being an intermediate in the synthesis of pharmaceuticals and a component in hair dyeing formulations.[3][4] The free base, 4-(methylamino)phenol, is prone to oxidation when exposed to air and light, necessitating its conversion to the more stable sulfate salt for commercial and laboratory use.[1][3] This guide provides a comprehensive exploration of the predominant industrial synthesis pathway for Metol, details alternative manufacturing routes, and outlines rigorous protocols for its purification and analytical characterization, ensuring product integrity and reproducibility.

Introduction: Chemical Identity and Industrial Significance

Metol is the sulfate salt of N-methyl-p-aminophenol, with the chemical formula (C₇H₁₀NO)₂SO₄.[1][2] It is a white to slightly pink crystalline powder, soluble in water and alcohol.[1] Its primary industrial application stems from its properties as a potent reducing agent, capable of reducing silver halides to metallic silver, which is the fundamental process of photographic development.[5] Beyond photography, its chemical structure makes it a valuable precursor in organic synthesis. Due to the inherent instability of the N-methyl-p-aminophenol free base, the synthesis and handling of its sulfate salt are of paramount importance for achieving consistency and reliability in its applications.[1]

PropertyValueSource(s)
IUPAC Name This compound[2]
Common Synonyms Metol, N-Methyl-p-aminophenol sulfate, Elon, Rhodol[2][5]
CAS Number 55-55-0
Molecular Formula (C₇H₁₀NO)₂SO₄[1]
Molecular Weight 344.38 g/mol [1]
Appearance White to off-white crystalline solid[5]
Melting Point ~260 °C (decomposes)[2]
Solubility Soluble in water (50 g/L at 20°C)[5]

Primary Synthesis Pathway: N-Methylation of p-Aminophenol

The most common and economically viable route for industrial Metol production is the N-methylation of p-aminophenol, followed by conversion to the sulfate salt. This two-step process allows for controlled methylation and results in a stable final product.

Mechanistic Rationale

The core of this synthesis is a nucleophilic substitution reaction where the amino group (-NH₂) of p-aminophenol acts as a nucleophile. The choice of methylating agent and reaction conditions is critical to favor mono-methylation and prevent the formation of the N,N-dimethyl byproduct. The amino group is a stronger nucleophile than the phenolic hydroxyl group, leading to preferential reaction at the nitrogen atom. Following N-methylation, the resulting free base is treated with sulfuric acid. This acid-base reaction forms the bis(4-hydroxy-N-methylanilinium) sulfate salt, which is significantly more stable to aerial oxidation than the free base.[1]

Visualizing the Primary Synthesis Pathway

Primary Synthesis Pathway PAP p-Aminophenol FreeBase 4-(Methylamino)phenol (Free Base) PAP->FreeBase N-Methylation MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) Metol 4-(Methylamino)phenol Sulfate (Metol) FreeBase->Metol Salt Formation SulfuricAcid Sulfuric Acid (H₂SO₄) Alternative Synthesis Pathway HQ Hydroquinone FreeBase 4-(Methylamino)phenol (Free Base) HQ->FreeBase Amination MA Methylamine (CH₃NH₂) Conditions High Temp & Pressure (e.g., 200°C) FinalStep → Sulfate Salt Formation FreeBase->FinalStep

Caption: Synthesis of Metol precursor from hydroquinone.

Comparative Analysis of Synthesis Routes
Synthesis RouteStarting Material(s)Key Reagents/ConditionsAdvantagesDisadvantages
N-Methylation p-AminophenolDimethyl sulfate or Formaldehyde/Formic AcidHigh yield, controlled mono-methylation, moderate conditionsUse of toxic/carcinogenic methylating agents
Hydroquinone Amination Hydroquinone, MethylamineHigh temperature (150-200°C), high pressure (autoclave)Utilizes common starting materialsRequires specialized high-pressure equipment, harsh conditions
Glycin Decarboxylation N-(4-hydroxyphenyl)glycineHigh temperature (>140°C), high-boiling solventAvoids potent alkylating agentsRequires synthesis of the starting glycine, high energy input
Chlorophenol Substitution p-Chlorophenol, MethylamineCopper sulfate catalyst, high temperature (~135°C)Direct route from a halogenated phenolRequires a catalyst, potential for side reactions

Purification and Quality Control

Ensuring the purity and identity of synthesized Metol is critical for its performance and for meeting regulatory standards. The primary purification method for the crude product is recrystallization, followed by a suite of analytical tests.

Purification Protocol: Recrystallization
  • Solvent Selection: A mixture of water and a water-miscible organic solvent like ethanol or isopropanol is often effective. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude Metol sulfate in a minimal amount of boiling deionized water. Add activated carbon to the hot solution to adsorb colored impurities.

  • Filtration: Perform a hot gravity filtration to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum as previously described.

Analytical Characterization Workflow

A self-validating protocol requires rigorous analytical testing to confirm the structure and purity of the final product.

QC Workflow Start Purified Metol Sample HPLC HPLC (Purity Assay, Impurity Profile) Start->HPLC NMR ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) Start->NMR FTIR FT-IR Spectroscopy (Functional Group ID) Start->FTIR Titration Redox Titration (Assay of Reductive Capacity) Start->Titration Final Certificate of Analysis (Product Release) HPLC->Final NMR->Final FTIR->Final Titration->Final

Caption: Quality control workflow for Metol validation.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity. A reversed-phase method with UV detection can quantify the main component and identify/quantify impurities, such as unreacted p-aminophenol or the N,N-dimethyl byproduct. * Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the organic cation. Key signals to verify include the N-methyl protons, the aromatic protons, and the distinct aromatic carbons. * Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the O-H stretch of the phenol, the N-H stretch of the secondary amine, and the strong, broad absorbances characteristic of the sulfate anion. * Redox Titration: To assess the functional purity, a redox titration can be performed. The sample is titrated against a standardized oxidant, such as ceric ammonium sulfate, to quantify its reductive capacity, which is directly related to its performance as a developer. [6]* Residue on Ignition: This test determines the amount of non-volatile inorganic matter, ensuring the product is free from excessive inorganic salts. [6]

Conclusion

The synthesis of this compound is a well-established industrial process, with the N-methylation of p-aminophenol being the preferred route due to its efficiency and control. The stability of the final product is critically dependent on its formation as a sulfate salt. For researchers and developers, a thorough understanding of not only the synthesis but also the alternative pathways and, most importantly, the rigorous purification and analytical validation techniques is essential. This ensures the production of a high-purity, reliable material suitable for demanding applications in chemical synthesis and technology.

References

  • PrepChem (2023). Synthesis of p-(N-methylamino)phenol. Available at: [Link]

  • Ataman Kimya (2023). P-METHYLAMINOPHENOL SULFATE. Available at: [Link]

  • ACS Reagent Chemicals (2017). this compound. Available at: [Link]

  • PubChem (NIH). n-Methyl-p-aminophenol | C7H9NO | CID 5931. Available at: [Link]

  • Wikipedia. Metol. Available at: [Link]

  • Google Patents (1943).US2315922A - Preparation of n-monomethyl-p-aminophenol.
  • Google Patents (1919).US1297685A - Process of manufacturing n-methyl p-amino phenol.
  • ResearchGate (2019). Structure of 4-methylamino-phenol sulphate (metol reagent). Available at: [Link]

  • Google Patents (1942).US2286796A - Purification of n-methyl-p-aminophenol.
  • Cosmetics Info. p-Methylaminophenol. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. Available at: [Link]

  • PubChem (NIH). Metol | C14H20N2O6S | CID 5930. Available at: [Link]

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4-(Methylamino)phenol sulfate CAS number 55-55-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methylamino)phenol Sulfate (Metol) CAS Number: 55-55-0 Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Executive Summary

This compound, widely known by its trade name Metol, is a potent aromatic reducing agent with a long history of application, most notably in photographic development.[1][2] While its role in traditional photography is well-established, its utility extends to contemporary scientific research, including chemical synthesis, analytical chemistry, and materials science.[3] This guide provides a comprehensive technical overview of Metol, moving beyond basic data to explore the causality behind its chemical behavior, detailed experimental protocols, and its potential in modern research contexts. We will examine its synthesis, mechanism of action as a reducing agent, validated analytical methodologies, and critical safety protocols, offering field-proven insights for laboratory and development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective and safe use in any research setting. Metol is the sulfate salt of N-methyl-p-aminophenol, with two molecules of the organic base associated with one molecule of sulfuric acid.[2]

Nomenclature and Identifiers
  • IUPAC Name: this compound[2][4]

  • CAS Number: 55-55-0[2][4]

  • Synonyms: Metol, Elon, p-(Methylamino)phenol sulfate, Monomethyl-p-aminophenol hemisulfate, Bis(4-hydroxy-N-methylanilinium) sulfate.[2][4][5][6]

  • Molecular Formula: (C₇H₉NO)₂·H₂SO₄ or C₁₄H₂₀N₂O₆S[4][7][8]

Caption: Chemical structure of this compound (2:1 salt).

Physicochemical Data

The following table summarizes key quantitative data for Metol, critical for experimental design, formulation, and safety assessments.

PropertyValueSource(s)
Molecular Weight 344.38 g/mol [2][4][7]
Appearance White to slightly pink/grey crystalline powder[1][7][8]
Melting Point ~260 °C (with decomposition)[3][4]
Solubility in Water 50 g/L at 20 °C[9][10]
pH 3.5 - 4.5 (50 g/L solution at 20 °C)
Autoignition Temp. 531 °C[8]
Stability Stable under normal conditions; discolors on exposure to air and light[1][11]

Synthesis and Chemical Reactivity

Understanding the synthesis of Metol provides insight into potential impurities and its fundamental chemical nature. Several methods exist for its preparation, primarily involving the modification of common chemical precursors.[2]

Common Synthesis Routes
  • Reaction of Hydroquinone with Methylamine: A prevalent industrial method involves heating hydroquinone with an aqueous or alcoholic solution of methylamine.[2][12] This nucleophilic substitution reaction replaces one of the hydroxyl groups with a methylamino group.

  • Decarboxylation of N-4-hydroxyphenylglycine (Glycin): Another established method is the decarboxylation of N-4-hydroxyphenylglycine, an amino acid derivative.[2][12]

Synthesis_Workflow cluster_route1 Route 1: From Hydroquinone cluster_route2 Route 2: From Glycin start1 Hydroquinone reagent1 + Methylamine product1 N-Methyl-p-aminophenol reagent1->product1 Nucleophilic Substitution final_step Final Product: This compound product1->final_step + H₂SO₄ (Sulfation) start2 N-4-hydroxyphenylglycine product2 N-Methyl-p-aminophenol start2->product2 Decarboxylation (Heat) product2->final_step + H₂SO₄ (Sulfation)

Caption: Common synthesis pathways for this compound.

Core Reactivity: The Reducing Agent

Metol's primary function across all applications stems from its nature as an electron-rich aromatic amine, making it a potent reducing agent. The phenolic hydroxyl and methylamino groups donate electron density to the aromatic ring, facilitating the donation of electrons to an oxidizing agent. In this process, Metol itself is oxidized. This reactivity is central to its role in photographic development, where it reduces silver halide crystals (Ag⁺) to metallic silver (Ag⁰), forming the visible image.[1][13]

A key insight from photographic chemistry is the principle of superadditivity . When Metol is combined with a slower-acting, higher-contrast developing agent like hydroquinone, the resulting "MQ developer" exhibits activity greater than the sum of its parts.[2][4] Metol rapidly initiates the development of exposed silver halide grains, and the oxidized Metol is then regenerated by the hydroquinone, which in turn becomes oxidized. This synergistic cycle allows the hydroquinone to act more efficiently, leading to robust and well-balanced image development.[2][4]

Analytical Methodologies

For researchers and drug development professionals, verifying the purity of starting materials and using them as reagents in quantitative assays is paramount. The protocols described here are self-validating systems grounded in authoritative standards.

Assay for Purity (Reductive Capacity Titration)

The purity of Metol is determined by titrating its reductive capacity against a strong, certified oxidizing agent like ceric ammonium sulfate. This method, adapted from the American Chemical Society (ACS) Reagent Chemicals monograph, provides a reliable measure of the active reducing agent content.[14]

Experimental Protocol:

  • Preparation: Accurately weigh approximately 250 mg of the this compound sample to the nearest 0.1 mg.

  • Dissolution: Transfer the sample to a 500 mL conical flask. Add 100 mL of deionized water and 10 mL of 0.1 N sulfuric acid and dissolve completely.

  • Indication: Add 0.15 mL of 0.025 M ferroin indicator solution to the flask.

  • Titration: Titrate the solution with standardized 0.1 N ceric ammonium sulfate volumetric solution.

  • Endpoint: The endpoint is reached when the solution color changes to a light green that persists for at least 15 seconds.

  • Calculation: One milliliter of 0.1 N ceric ammonium sulfate corresponds to 0.00861 g of (CH₃NHC₆H₄OH)₂·H₂SO₄.[14]

Application in Phosphate Determination

Metol serves as a reducing agent in the colorimetric determination of phosphate. It reduces a phosphomolybdate complex to a stable, intensely colored "molybdenum blue," the absorbance of which is proportional to the phosphate concentration.[14]

Phosphate_Assay_Workflow start Sample containing Phosphate (PO₄³⁻) step1 Add Ammonium Molybdate & Sulfuric Acid start->step1 step2 Formation of colorless Phosphomolybdate Complex step1->step2 step3 Add Metol/Sodium Bisulfite Reducing Agent step2->step3 step4 Reduction of Complex step3->step4 end_product Formation of intense 'Molybdenum Blue' Color step4->end_product final_step Measure Absorbance (Spectrophotometry) end_product->final_step

Caption: Workflow for the colorimetric determination of phosphate using Metol.

Experimental Protocol (Suitability Test): [14]

  • Reagent Preparation: Dissolve 2.0 g of Metol in 100 mL of water. To 10 mL of this solution, add 90 mL of water and 20 g of sodium bisulfite. Dissolve and mix thoroughly.

  • Sample & Control Setup: Prepare two solutions, each containing 25 mL of 0.5 N sulfuric acid and 1 mL of ammonium molybdate–sulfuric acid reagent solution.

  • Spiking: To one solution (the control), add a known quantity of phosphate, for example, 0.005 mg of phosphate ion (PO₄). The other solution serves as the sample blank.

  • Reduction: Add 1 mL of the Metol/bisulfite solution from Step 1 to both the control and sample solutions.

  • Incubation: Allow the solutions to stand at room temperature for 2 hours for full color development.

  • Validation: For the Metol reagent to be deemed suitable, the phosphate-spiked control solution must turn a perceptibly darker blue than the sample blank.[14]

Applications in Research and Development

While its photographic use is historic, Metol's properties are being leveraged in several modern research areas.

  • Nanomaterial Synthesis: As a controlled organic reducing agent, Metol is used in the synthesis of silver nanomaterials, such as nanoplates. Its reduction potential can be tuned by adjusting pH and concentration to influence the size and morphology of the resulting nanoparticles.

  • Corrosion Inhibition: this compound can act as a corrosion inhibitor for certain metals, a property attributed to its ability to adsorb onto the metal surface and form a protective film.

  • Precursor in Drug Development: The N-methyl-p-aminophenol structure is a valuable scaffold in medicinal chemistry. It has been used as a starting material to synthesize arylidene amino azolones and N-(4-hydroxyphenyl)retinamide analogs, which have been investigated for their antitumor and apoptosis-inducing activities.[15]

  • Analytical Reagent: Beyond phosphate determination, Metol is used as a reagent in various spectrophotometric and electrochemical methods to determine levels of contaminants and drugs.

Safety, Toxicology, and Handling

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. Metol is a hazardous substance that requires careful handling.

Summary of Hazards
  • Acute Effects: Harmful if swallowed, causing potential gastrointestinal irritation.[11][16] It is an irritant to the eyes and respiratory tract.[6][11][17]

  • Skin Sensitization: Metol is a known skin sensitizer.[11][16] Repeated or prolonged contact may cause an allergic reaction (allergic contact dermatitis), which becomes evident upon re-exposure.[6][11]

  • Chronic Effects: Prolonged exposure may cause damage to organs, particularly the kidneys and spleen, and may affect the blood, potentially leading to hemolytic anemia.[5][11][16]

  • Environmental Hazards: The substance is very toxic to aquatic organisms, with long-lasting effects.[16][17][18] It must not be allowed to enter the environment.

Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[17][18][19] If dust is generated, use a NIOSH-approved respirator.[11]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[16][19]

  • Handling: Avoid creating dust.[16][17] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][11][20] Keep away from light, strong oxidizing agents, and acids.[3][10][11]

Conclusion

This compound (Metol) is far more than a historical footnote in the annals of photography. Its well-defined properties as a reducing agent, coupled with a growing body of research, position it as a versatile tool for the modern scientist. From its foundational role in quantitative analytical assays to its application as a precursor in the synthesis of novel materials and potential therapeutic agents, Metol continues to demonstrate its relevance. A thorough understanding of its chemistry, adherence to validated analytical protocols, and an unwavering commitment to safety are essential for harnessing its full potential in the laboratory.

References

  • chemeurope.com. Metol. [Link]

  • ACS Reagent Chemicals. This compound. [Link]

  • Wikipedia. Metol. [Link]

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  • Smith, M. A., & Chamlee, P. Developers, An Introduction. [Link]

  • The Lab Depot. Material Safety Data Sheet this compound Solution. [Link]

  • Photographic Memorabilia. Developer Science. [Link]

  • International Chemical Safety Cards (ICSC). p-(METHYLAMINO)PHENOL SULFATE. [Link]

  • Haz-Map. p-Methylaminophenol sulfate - Hazardous Agents. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(Methylamino)-phenol sulphate. [Link]

  • Loba Chemie. METOL ACS MSDS CAS-No.: 55-55-0. [Link]

  • PubChem - NIH. Metol. [Link]

  • eBay. This compound, 98.6%, for synthesis, Certified® 30g. [Link]

  • ResearchGate. Structure of 4-methylamino-phenol sulphate (metol reagent). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. [Link]

  • Chemox ChemoPharma Industries. 4-Methylaminophenol sulfate(Metol). [Link]

  • PubChem - NIH. n-Methyl-p-aminophenol. [Link]

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(CH3NHC6H4OH)2·H2SO4 structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Bis(4-hydroxy-N-methylanilinium) Sulfate

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. This guide is crafted not as a mere recitation of protocols, but as a strategic manual for the comprehensive structural elucidation of bis(4-hydroxy-N-methylanilinium) sulfate, a compound commonly known by its trade name, Metol.[1] As researchers and drug development professionals, our mandate is to move beyond simple data acquisition to a holistic understanding of molecular architecture. The causality behind our choice of analytical techniques is as critical as the data itself. This document embodies that philosophy, providing a self-validating system of integrated analyses designed to deliver irrefutable structural confirmation.

Foundational Characterization: The Molecule in Profile

Before delving into advanced spectroscopic methods, a robust foundation is laid by understanding the compound's fundamental properties. This initial characterization is crucial for sample handling, method development, and interpreting subsequent analytical data.

Nomenclature and Identification

The subject of our analysis is an organic salt. It consists of two protonated molecules of N-methyl-p-aminophenol acting as cations, with a single sulfate anion providing the charge balance.

  • IUPAC Name: bis(4-hydroxy-N-methylanilinium) sulfate[2]

  • Common Names: Metol, p-Methylaminophenol sulfate, N-Methyl-p-aminophenol sulfate, Elon, Rhodol, Pictol[1][2]

  • Chemical Formula: (CH₃NHC₆H₄OH)₂·H₂SO₄ or (C₇H₁₀NO)₂SO₄[1]

  • CAS Number: 55-55-0[1][3]

Physicochemical Properties

A summary of key physical and chemical properties is presented in Table 1. These data are essential for safe handling and for selecting appropriate solvents and conditions for analysis. The compound is a colorless, crystalline salt, stable in solid form but susceptible to oxidation in solution, especially when exposed to air, light, or alkaline conditions.[3]

Table 1: Physicochemical Properties of Bis(4-hydroxy-N-methylanilinium) Sulfate

PropertyValueSource(s)
Molar Mass344.38 g/mol [1]
AppearanceWhite to slightly pink crystalline powder[4]
Melting Point~260 °C (decomposes)[1]
SolubilitySoluble in water and ethanol; Insoluble in ether[3][4]
StabilityStable in solid form; solutions oxidize in air/light
Synthesis and Provenance

Understanding the synthesis pathway is critical for anticipating potential impurities that could interfere with structural analysis. Commercial Metol is typically produced via the N-methylation of p-aminophenol, followed by salt formation with sulfuric acid. The Eschweiler-Clarke reaction is a common methylation strategy. This context informs the analyst to be aware of possible unreacted p-aminophenol or over-methylated N,N-dimethyl side products.

G cluster_synthesis Synthetic Workflow p_Aminophenol p-Aminophenol Methylation N-Methylation (e.g., Eschweiler-Clarke) p_Aminophenol->Methylation Free_Base p-Methylaminophenol (Free Base) Methylation->Free_Base Salt_Formation Salt Formation (+ H₂SO₄) Free_Base->Salt_Formation Product (CH₃NHC₆H₄OH)₂·H₂SO₄ (Metol) Salt_Formation->Product Purification Crystallization & Purification Product->Purification

Caption: High-level overview of the industrial synthesis of Metol.

The Core Analytical Triad: Spectroscopy and Spectrometry

No single technique provides a complete structural picture. We employ a synergistic triad of NMR, Mass Spectrometry, and FTIR to probe the molecule's connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for mapping the carbon-hydrogen framework of a molecule. For this ionic compound, selecting the right solvent is a critical experimental choice. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice because its ability to form hydrogen bonds allows for the observation of exchangeable protons (O-H and N-H), which might be invisible in other solvents like chloroform-d.

  • Expertise & Rationale: ¹H NMR provides precise information about the chemical environment, number, and connectivity of protons. We expect to see distinct signals for the aromatic, methyl, secondary amine, and phenolic protons. The integration of these signals should correspond to the number of protons in each environment.

  • Protocol: ¹H NMR Analysis

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Data Acquisition: Obtain a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Processing: Process the data using appropriate software, performing Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual DMSO signal (δ ≈ 2.50 ppm).

Table 2: Predicted ¹H NMR (400 MHz, DMSO-d₆) Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Ar-H (ortho to -OH)~6.6-6.8Doublet4HShielded by the electron-donating -OH group.
Ar-H (ortho to -NHCH₃)~6.8-7.0Doublet4HShielded by the electron-donating -NHCH₃ group.
-NHCH₃~2.6-2.8Singlet6HAliphatic methyl group attached to nitrogen.
Phenolic -OH~8.5-9.5Broad Singlet2HAcidic proton, broad due to exchange. Shift is concentration-dependent.
Anilinium N-H~4.5-5.5Broad Singlet2HExchangeable proton on the protonated amine.
  • Expertise & Rationale: ¹³C NMR confirms the number of unique carbon environments. For the p-methylaminophenol cation, symmetry dictates that we should observe four signals for the aromatic carbons and one for the methyl carbon.

  • Protocol: ¹³C NMR Analysis

    • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.

    • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

    • Processing: Process the data and reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Mass Spectrometry (MS): Molecular Weight and Fragmentation
  • Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of the organic cation. Electrospray Ionization (ESI) is the method of choice for this pre-ionized salt, as it gently transfers the existing ions from solution into the gas phase for analysis. We analyze in positive ion mode to detect the cation, [CH₃NHC₆H₄OH + H]⁺, which is structurally equivalent to the protonated base.

  • Protocol: ESI-MS Analysis

    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a 50:50 mixture of methanol and water.

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Interpretation: The primary peak of interest will be the molecular ion of the p-methylaminophenol free base, which has a monoisotopic mass of 123.068 g/mol . The instrument will detect this as the [M+H]⁺ ion at m/z 124.076. Tandem MS (MS/MS) can be used to fragment this ion to further confirm its structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
  • Expertise & Rationale: FTIR spectroscopy provides a rapid and reliable method for identifying the key functional groups present in the molecule. The resulting spectrum is a unique "fingerprint" that confirms the presence of hydroxyl, amine, aromatic, and sulfate moieties.

  • Protocol: FTIR Analysis (KBr Pellet)

    • Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

    • Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.

    • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

    • Interpretation: Analyze the spectrum for characteristic absorption bands.

Table 3: Key FTIR Characteristic Absorption Bands

Functional GroupWavenumber (cm⁻¹)AppearanceSource(s)
O-H Stretch (Phenol)3600 - 3200Strong, Broad[5][6]
N-H Stretch (Amine Salt)3200 - 2800Broad, often complex-
C-H Stretch (Aromatic)3100 - 3000Medium, Sharp-
C-H Stretch (Aliphatic -CH₃)2950 - 2850Medium, Sharp[5]
C=C Stretch (Aromatic Ring)1630 - 1440Medium to Strong, Sharp[5]
O-H Bend (Phenol)1410 - 1310Medium
C-O Stretch (Phenol)~1200Strong
S=O Stretch (Sulfate)~1100Strong, Broad-

The Gold Standard: Single-Crystal X-ray Crystallography

While spectroscopic methods reveal connectivity and functional groups, X-ray crystallography provides the ultimate, unambiguous three-dimensional structure of the compound in its solid state.[7] It allows for the precise measurement of bond lengths, bond angles, and the intricate network of intermolecular interactions, such as hydrogen bonding, that govern the crystal lattice.

  • Expertise & Rationale: For an organic salt, crystallography is not just confirmatory; it is revelatory. It provides direct evidence of the 2:1 stoichiometric ratio of the cation to the sulfate anion and visualizes the hydrogen bonding between the phenolic hydroxyl groups, the anilinium protons, and the sulfate oxygen atoms. This is the only technique that provides a definitive spatial map of all atoms. A novel method combining ion exchange screening and vapor diffusion can significantly accelerate the process of growing suitable crystals for analysis.[8]

G cluster_xray X-ray Crystallography Workflow Crystal_Growth 1. Crystal Growth (e.g., Slow Evaporation) Crystal_Selection 2. Select Suitable Single Crystal Crystal_Growth->Crystal_Selection Mounting 3. Mount Crystal on Diffractometer Crystal_Selection->Mounting Data_Collection 4. X-ray Data Collection Mounting->Data_Collection Structure_Solution 5. Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement 6. Structure Refinement Structure_Solution->Refinement Validation 7. Validation & Analysis Refinement->Validation Final_Structure 8. Final 3D Structure (CIF File) Validation->Final_Structure

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

  • Protocol: General Workflow for X-ray Crystallography

    • Crystal Growth: Grow single crystals of the compound. Slow evaporation of a saturated solution (e.g., in ethanol/water) is a common starting point.

    • Crystal Selection and Mounting: Under a microscope, select a high-quality crystal with well-defined faces and mount it on the diffractometer.

    • Data Collection: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

    • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to obtain the final structure.

Integrated Analysis and Final Confirmation

The power of this multi-technique approach lies in the convergence of data. Each analysis validates the others, creating a self-consistent and irrefutable structural assignment.

G Hypothesized_Structure Hypothesized Structure: (CH₃NHC₆H₄OH)₂·H₂SO₄ NMR NMR Hypothesized_Structure->NMR MS Mass Spec Hypothesized_Structure->MS FTIR FTIR Hypothesized_Structure->FTIR X-ray X-ray Hypothesized_Structure->X-ray Confirmed_Structure Unambiguous Structural Confirmation NMR->Confirmed_Structure Confirms C-H Framework & Connectivity MS->Confirmed_Structure Confirms Cation Mass (m/z 124) FTIR->Confirmed_Structure Confirms Functional Groups (OH, NH, SO₄) X-ray->Confirmed_Structure Defines 3D Atom Positions & Stoichiometry

Caption: Logic diagram for integrated structural elucidation.

Table 4: Summary of Corroborating Analytical Data

TechniqueKey FindingConfirmation
¹H & ¹³C NMR Reveals the precise number and connectivity of H and C atoms in the p-methylaminophenol cation.Confirms the organic backbone structure.
ESI-MS Detects the cation at m/z 124.076, corresponding to the [M+H]⁺ of the free base.Confirms the molecular weight of the organic component.
FTIR Shows characteristic bands for -OH, -NH, aromatic C=C, and SO₄²⁻ functional groups.Confirms the presence of all key chemical moieties.
X-ray Provides the exact 3D atomic coordinates, bond lengths/angles, and confirms the 2:1 cation:anion ratio.Provides the definitive, absolute structure.

Safety and Handling

Bis(4-hydroxy-N-methylanilinium) sulfate is harmful if swallowed, may cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[9] It is also very toxic to aquatic life.[9] Always consult the current Safety Data Sheet (SDS) before handling.[9][10][11] Use appropriate personal protective equipment (PPE), including gloves and safety goggles, and handle in a well-ventilated area.[11][12]

References

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  • Metol | C14H20N2O6S | CID 5930 - PubChem - NIH. [Link]

  • Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution - The Lab Depot. [Link]

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  • X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen - PMC - NIH. [Link]

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  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

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N-methyl-p-aminophenol sulfate solubility in water

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Aqueous Solubility of N-methyl-p-aminophenol Sulfate (Metol)

Abstract

N-methyl-p-aminophenol sulfate, commercially known as Metol, is a critical organic compound, primarily recognized for its role as a developing agent in monochrome photography.[1][2] Its efficacy and application in various chemical syntheses are fundamentally governed by its behavior in aqueous solutions.[1][3] This guide provides a comprehensive technical examination of the aqueous solubility of Metol, synthesizing data from established literature to offer a resource for researchers, chemists, and formulation scientists. We will explore its physicochemical properties, quantitative solubility profile, the impact of environmental factors such as temperature and pH, and the underlying molecular interactions driving its dissolution. Furthermore, this document details a robust experimental protocol for the empirical determination of its solubility, complete with analytical quantification methods, to ensure scientific integrity and reproducibility.

Introduction: The Significance of Metol

Metol is the sulfate salt of N-methylaminophenol, a formulation that enhances the stability of the otherwise air- and light-sensitive free base.[3] Its primary application for over a century has been in photographic developers, often in combination with hydroquinone to form "MQ" developers.[2] This combination exhibits a superadditive effect, where the rate of silver halide reduction is greater than the sum of the individual agents, yielding desirable tonal gradation and fine grain in photographic prints.[2]

Beyond photography, Metol serves as a mild reducing agent in organic synthesis and analytical chemistry.[1] Understanding its solubility in water is paramount for these applications. For formulators, it dictates the maximum concentration achievable in developer stock solutions and influences dissolution rates.[2] For chemists, it informs reaction conditions and purification strategies. This guide aims to consolidate the available data and provide a practical framework for working with Metol in aqueous media.

Physicochemical Properties

A thorough understanding of Metol's solubility begins with its fundamental chemical and physical properties. These characteristics, summarized in the table below, define its identity and predict its general behavior.

PropertyValueSource(s)
IUPAC Name bis(4-(methylamino)phenol);sulfuric acid[4]
Common Synonyms Metol, Elon, p-Methylaminophenol sulfate[1][2][5]
CAS Number 55-55-0[1][2][6][7]
Molecular Formula (C₇H₁₀NO)₂SO₄ or C₁₄H₂₀N₂O₆S[1][2][8]
Molecular Weight 344.38 g/mol [1][2][5]
Appearance White to slightly gray/pink crystalline powder[1][4][9]
Melting Point ~260 °C (decomposes)[2][5][10]
Stability Stable in solid form when protected from light and air; solutions are prone to oxidation.

Aqueous Solubility Profile

Metol is generally described as being freely soluble in water.[1][11] The dissolution is facilitated by the ionic nature of the sulfate salt and the capacity of the phenolic hydroxyl and protonated amino groups to form hydrogen bonds with water molecules.

Quantitative Solubility Data

Quantitative data from various sources provide a more precise understanding of its solubility limits.

TemperatureSolubilitySource(s)
15 °C4.7 g/100 mL (47 g/L)[4]
20 °C5.0 g/100 mL (50 g/L)[10]
Cold Water (~20 °C)Soluble in 20 parts water (~50 g/L)[5]
68 °F (20 °C)≥10 mg/mL (≥10 g/L)[12]
Boiling Water (100 °C)Soluble in 6 parts water (~167 g/L)[5]

As the data clearly indicates, the solubility of Metol in water is significantly dependent on temperature, increasing more than threefold from 20 °C to 100 °C.

Factors Influencing Solubility

Temperature: As demonstrated in the table above, temperature is a primary driver of solubility. The dissolution process is endothermic, meaning that applying heat provides the necessary energy to overcome the crystal lattice energy, allowing more solute to dissolve in the solvent. This is a critical consideration when preparing concentrated stock solutions, which are often made with warm water and then cooled.

pH: The pH of the aqueous medium has a profound effect on the solubility of Metol. The compound is the salt of a weak base (N-methyl-p-aminophenol) and a strong acid (sulfuric acid). In solution, it dissociates into the bis(4-hydroxy-N-methylanilinium) cation and the sulfate anion. The cation exists in equilibrium with its uncharged free base form.

G cluster_legend Equilibrium Metol_Solid Metol(s) (C₇H₁₀NO)₂SO₄ Metol_Ion 2 [HOC₆H₄NH₂(CH₃)]⁺(aq) + SO₄²⁻(aq) Metol_Solid->Metol_Ion Dissolution in H₂O Free_Base 2 HOC₆H₄NH(CH₃)(aq) (Free Base) Metol_Ion->Free_Base + 2 OH⁻

Caption: Dissolution and pH-dependent equilibrium of Metol in water.

In acidic to neutral solutions (pH < 7), the equilibrium favors the protonated cationic form, which is highly polar and thus readily soluble in water. As the pH becomes alkaline, the equilibrium shifts towards the uncharged free base. This form is significantly less polar and has lower water solubility, which can lead to precipitation if the concentration is high. This is why photographic developer solutions containing Metol are often formulated with a sulfite preservative, which also acts as a buffer to maintain a mildly alkaline pH where the developing action is optimal without causing precipitation.

Experimental Determination of Aqueous Solubility

To ensure the highest degree of accuracy, the aqueous solubility of Metol should be determined empirically. The equilibrium shake-flask method is a reliable and widely accepted standard.

Principle of the Method

This method involves agitating an excess amount of the solid solute (Metol) in the solvent (water) at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the saturated solution is filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is measured using a suitable analytical technique.

Detailed Experimental Protocol

Apparatus and Reagents:

  • N-methyl-p-aminophenol sulfate (Metol), analytical grade

  • Deionized or distilled water

  • Constant-temperature water bath or incubator with shaker

  • Glass flasks or vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PVDF or PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of Metol to several flasks containing a known volume of water. The excess is critical to ensure that a saturated solution is formed.

  • Equilibration: Seal the flasks and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a predetermined period (e.g., 24-48 hours). A preliminary kinetics study should be performed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pipette or syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended microcrystals. This step must be performed quickly to avoid temperature changes that could alter the solubility.

  • Dilution: Accurately dilute the filtered, saturated solution with water to a concentration that falls within the linear range of the chosen analytical method.

Quantification:

  • UV-Vis Spectroscopy: Metol exhibits a characteristic UV absorbance. Prepare a calibration curve using standards of known concentrations. Measure the absorbance of the diluted sample and determine its concentration from the curve.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly specific and accurate method for quantifying Metol. A reversed-phase C18 column is typically used with a mobile phase of buffered water and an organic modifier like methanol or acetonitrile.

Data Analysis: Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. The result, typically expressed in g/L or mol/L, represents the aqueous solubility of Metol at that specific temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add Excess Metol to Water B 2. Seal Flasks A->B C 3. Agitate at Constant Temperature (e.g., 24h @ 25°C) B->C D 4. Settle Undissolved Solid C->D E 5. Filter Supernatant (0.45 µm filter) D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC or UV-Vis F->G H 8. Calculate Solubility G->H

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The aqueous solubility of N-methyl-p-aminophenol sulfate is a multifaceted property governed by its salt-based structure and the protic nature of its functional groups. It is highly soluble in water, a characteristic that increases significantly with temperature. The pH of the solution plays a critical role, with solubility being highest in acidic to neutral conditions and decreasing in alkaline environments due to the formation of the less soluble free base. For professionals in research and industry, a precise understanding of these characteristics, validated by robust experimental methods like the shake-flask protocol, is essential for the successful formulation, application, and synthesis involving this versatile compound.

References

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An In-depth Technical Guide to the Degradation Products of 4-(Methylamino)phenol Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Understanding the Stability Imperative

4-(Methylamino)phenol sulfate, widely known by its trade name Metol, is a critical raw material in applications ranging from photographic development to the synthesis of pharmaceutical intermediates and as a component in hair dyes.[1] Its utility is intrinsically linked to its potent reducing properties, a characteristic derived from its electron-rich aminophenol structure. However, this same chemical reactivity makes it susceptible to degradation, primarily through oxidation. For researchers, scientists, and drug development professionals, a comprehensive understanding of its degradation pathways is not merely an academic exercise. It is a fundamental requirement for ensuring product quality, stability, safety, and regulatory compliance. The formation of degradants can lead to loss of potency, altered product performance, and the introduction of potentially toxic impurities.

This technical guide provides an in-depth exploration of the degradation products of this compound. Moving beyond a simple catalog of impurities, we will dissect the causal mechanisms of degradation, provide validated frameworks for experimental investigation, and detail the analytical methodologies required for the robust characterization of these products. The protocols and insights presented herein are designed to be self-validating systems, empowering researchers to build a comprehensive stability profile for this versatile compound.

Physicochemical Properties and Intrinsic Stability

This compound ([HOC₆H₄NH₂(CH₃)]₂HSO₄, CAS No. 55-55-0) is the sulfate salt of N-methyl-p-aminophenol.[2] It is typically supplied as an off-white to light-yellow crystalline solid. The molecule's core vulnerability lies in the aminophenol moiety, which is highly susceptible to oxidation. Exposure to atmospheric oxygen, light, and elevated temperatures can initiate a cascade of degradation reactions.[3][4] Solutions of Metol are particularly unstable and will discolor over time as colored degradation products form; therefore, they must be prepared fresh or formulated with antioxidants for any practical application.[3] While the sulfate salt form enhances stability compared to the free base, it does not preclude degradation. The parent N-Methyl-4-aminophenol is not prone to hydrolysis under normal environmental conditions but can be susceptible to photolysis.[5]

The Primary Degradation Pathway: Oxidation

The most significant degradation pathway for this compound is oxidation. This process is not a simple conversion but a multi-step reaction cascade that begins with the formation of a highly reactive intermediate and can proceed to complex polymeric structures.

Mechanism of Oxidative Degradation

The oxidative process is initiated by a one-electron transfer, which can be triggered by oxidizing agents (e.g., dissolved oxygen, peroxides, metal ions) or energy input (e.g., UV light).

  • Step 1: Free Radical Formation: The phenolic hydroxyl group loses an electron and a proton, forming a resonance-stabilized N-methyl-p-aminophenoxy free radical.[6] This is a critical initiating step.

  • Step 2: Quinone Imine Formation: The free radical is rapidly oxidized further, losing another electron to form N-methyl-p-benzoquinone imine. This quinone imine is a highly reactive electrophile and a key intermediate in the degradation pathway.[3][7]

  • Step 3: Polymerization: The highly reactive N-methyl-p-benzoquinone imine can undergo complex self-condensation or Michael addition reactions with parent 4-(methylamino)phenol molecules. This leads to the formation of dimers, trimers, and ultimately, higher-order polymeric species.[3][6] These polymeric products are often intensely colored and are responsible for the characteristic brown or black discoloration of degraded Metol solutions.[3] For the closely related p-aminophenol, the ultimate products are described as mainly polymeric, with specific di-imine structures formed from the coupling of three parent molecules.[1]

The diagram below illustrates the initial and most critical stages of this oxidative cascade.

G cluster_0 Oxidative Degradation Pathway of 4-(Methylamino)phenol A 4-(Methylamino)phenol (Parent Molecule) B N-Methyl-p-aminophenoxy Free Radical A->B -e⁻, -H⁺ (Oxidation) C N-Methyl-p-benzoquinone imine (Reactive Intermediate) B->C -e⁻ (Further Oxidation) D Dimers & Trimers C->D + Parent Molecule (Coupling Reaction) E Complex Polymeric Species (Colored Products) D->E Further Polymerization

Caption: Initial oxidative degradation cascade of 4-(Methylamino)phenol.

Forced Degradation Studies: A Predictive Framework

To proactively identify potential degradants and establish the specificity of analytical methods, a forced degradation (or stress testing) study is indispensable.[8][9] This involves subjecting the compound to conditions more severe than those encountered during routine storage, with the goal of generating a target degradation of 5-20%.[3][10] This level of degradation is sufficient to produce and detect primary degradants without destroying the molecule entirely.

Causality Behind Stress Condition Selection

The choice of stress conditions is not arbitrary; each is selected to mimic a specific degradation mechanism that could occur over the product's lifecycle.

  • Acid/Base Hydrolysis: Tests susceptibility to pH-mediated degradation. While aminophenols are generally stable against hydrolysis, this tests the overall molecule and formulation stability.[4]

  • Oxidation: Directly probes the primary degradation pathway using a potent oxidizing agent like hydrogen peroxide (H₂O₂).[6]

  • Thermal Stress: Evaluates the impact of high temperatures on solid-state and solution stability.

  • Photostability: Assesses degradation caused by exposure to UV and visible light, which can provide the energy to initiate oxidative reactions.[11]

The following diagram outlines a comprehensive workflow for conducting a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Prepare Stock Solution of 4-(Methylamino)phenol Sulfate (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 8h) start->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 60°C, 4h) start->base Aliquot oxid Oxidation (3% H₂O₂, RT, 24h) start->oxid Aliquot thermal Thermal (Solution) (60°C, 48h) start->thermal Aliquot photo Photolytic (ICH Q1B Light Box) start->photo Aliquot neutralize Neutralize Samples (if applicable) acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability- Indicating HPLC-PDA/MS neutralize->analyze characterize Characterize Degradants (MS/MS Fragmentation) analyze->characterize report Report: % Degradation, Peak Purity, Mass Balance characterize->report

Caption: Workflow for a forced degradation study of this compound.

Experimental Protocol: Forced Degradation

This protocol is a representative methodology based on standard industry practices and regulatory guidelines.[4][6][11]

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., water or a water/methanol co-solvent).

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at timed intervals (e.g., 1, 2, 4 hours), cool, and neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3%. Keep at room temperature, protected from light. Withdraw aliquots at timed intervals (e.g., 4, 8, 24 hours).

  • Thermal Degradation: Heat the stock solution at 60°C, protected from light. Withdraw aliquots at timed intervals (e.g., 24, 48 hours).

  • Photolytic Degradation: Expose the stock solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Dilute all stressed and control samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.

Expected Degradation Profile (Illustrative)

The following table summarizes the expected outcomes from the forced degradation study, based on the known chemical properties of this compound.

Stress ConditionReagent/ParametersExpected Degradation LevelPrimary Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CMinimal (< 5%)Parent compound predominates.
Base Hydrolysis 0.1 M NaOH, 60°CModerate (10-20%)Increased susceptibility to oxidation at high pH. N-methyl-p-benzoquinone imine and polymers.
Oxidation 3% H₂O₂, Room TempExtensive (> 20%)N-methyl-p-benzoquinone imine, various oligomeric and polymeric species.
Thermal 60°CMinor to Moderate (5-15%)Primarily oxidative degradation products, accelerated by heat.
Photolysis ICH Q1B ConditionsModerate (10-20%)Primarily photo-oxidative degradation products.

Analytical Methodologies for Degradant Characterization

A robust, validated stability-indicating analytical method is required to separate and quantify the parent compound from its process impurities and degradation products.[12][13][14] High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection is the workhorse for this purpose, while mass spectrometry (MS) is essential for structural elucidation.[4][15]

Protocol: Stability-Indicating HPLC-PDA/MS Method

This protocol provides a starting point for developing a validated method. Optimization will be required based on the specific instrument and column used.

  • Instrumentation: HPLC or UPLC system with a PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., Waters X-Bridge™ C18, 150 mm x 4.6 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection at a wavelength appropriate for the parent compound (e.g., 275 nm) and monitoring across a wider range (e.g., 200-400 nm) to detect degradants with different chromophores.

  • MS Parameters (Positive ESI Mode):

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Data Acquisition: Full scan for initial identification, followed by tandem MS (MS/MS) on parent and degradant masses for fragmentation analysis.

Characterization of Degradants
  • Initial Identification: The primary oxidative degradant, N-methyl-p-benzoquinone imine, would be expected to have a protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (approx. 122.14 g/mol ).

  • Structural Elucidation: By selecting the parent ion of a degradation product in the first quadrupole (Q1), inducing fragmentation in the collision cell (q2), and analyzing the resulting fragment ions in the third quadrupole (Q3), a fragmentation pattern can be generated. This pattern provides structural information that, along with high-resolution mass data, can be used to propose the structures of unknown degradants.[1]

Toxicological Considerations

It is critical to recognize that degradation products may have different toxicological profiles than the parent compound. This compound itself is classified as harmful if swallowed and is a known skin sensitizer.[10] Intermediates like quinone imines are reactive electrophiles that can potentially bind to cellular macromolecules, leading to toxicity.[7] Therefore, any stability program must include an assessment of the potential risks associated with the identified degradants, especially for pharmaceutical and cosmetic applications.

Conclusion

The stability of this compound is governed by its susceptibility to oxidative degradation. The pathway proceeds through a free radical to a reactive N-methyl-p-benzoquinone imine intermediate, which subsequently forms complex colored polymeric species. A well-designed forced degradation study is a critical tool for proactively identifying these degradants and is the foundation for developing a robust, stability-indicating HPLC-MS method. By understanding the causal mechanisms of degradation and applying the systematic experimental and analytical workflows detailed in this guide, researchers can ensure the quality, safety, and efficacy of products derived from this important chemical compound.

References

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The Core Mechanism of Metol in Photographic Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metol, the sulfate salt of N-methyl-p-aminophenol, is a cornerstone developing agent in classic black-and-white photographic processing. Its primary function is the chemical reduction of silver halide crystals that have been exposed to light, rendering a latent image visible. This technical guide provides a detailed examination of the core mechanism of action of Metol, exploring the electrochemical principles, the critical role of other solution components, and the synergistic "superadditivity" effect observed when Metol is combined with other developing agents like hydroquinone. This document synthesizes established principles of photographic chemistry to provide a comprehensive overview for researchers, chemists, and professionals in imaging science and material development.

Introduction: The Latent Image and the Developer's Role

The foundation of traditional photography lies in the light sensitivity of silver halide (AgX, typically AgBr) crystals suspended in a gelatin emulsion. When photons strike these crystals, a minute, invisible cluster of metallic silver atoms (Ag⁰) is formed. This "latent image speck" is the catalyst for the development process[1]. A photographic developer is a chemical reducing agent that selectively reduces the entire silver halide crystal containing a latent image speck to black metallic silver, while leaving unexposed crystals largely unaffected[2]. This selective amplification, a gain of about a billion times, is what transforms the latent image into a visible, permanent one[2].

Metol, chemically known as (4-(methylamino)phenol) sulfate, is a highly effective developing agent renowned for producing images with fine grain and excellent tonal gradation[2][3]. Due to the instability of the N-methyl-p-aminophenol free base in air, it is commercially supplied as a stable sulfate salt[4].

The Core Mechanism: An Electrochemical Perspective

The development process is fundamentally an oxidation-reduction (redox) reaction. The developing agent (Metol) is oxidized as it donates electrons, and the silver ions (Ag⁺) in the silver halide crystal are reduced to metallic silver (Ag⁰).

Activation and Electron Transfer

For Metol to function effectively, it must be in an alkaline solution (typically pH 9-11), which is established by an "accelerator" like sodium carbonate or borax[5]. The alkali deprotonates the hydroxyl group of the N-methyl-p-aminophenol, forming a phenolate ion. This deprotonation significantly increases the electron density of the molecule, making it a much more potent reducing agent[6].

The activated Metol molecule adsorbs onto the surface of the silver halide crystal, specifically at the site of the latent image speck. Here, it donates electrons to the adjacent silver ions in the crystal lattice. This process is autocatalytic; as more silver ions are reduced, the metallic silver speck grows, and this growing speck becomes an increasingly efficient site for further electron transfer from the developer.

The overall two-electron transfer reaction can be summarized as follows:

Reduction: 2Ag⁺ + 2e⁻ → 2Ag⁰ (metallic silver) Oxidation: Metol (active form) → Oxidized Metol + 2H⁺ + 2e⁻

The standard electrode potential of p-aminophenol, a close structural analog to Metol, has been calculated to be approximately 0.682 V , providing a quantitative measure of its reducing power[2]. This potential is sufficient to readily reduce silver halides.

Caption: Oxidation-reduction of Metol's active form.

Development_Mechanism AgX Silver Halide Crystal (AgBr) Silver Growing Metallic Silver Filament AgX->Silver Growth LatentImage Latent Image Speck (Ag⁰) LatentImage->AgX Catalyzes Reduction of Ag⁺ ions Metol Metol (Developer) Metol->LatentImage e⁻ donation OxMetol Oxidized Metol Metol->OxMetol Oxidation

Caption: Electron transfer at the latent image site.

The Developer Solution Environment: A Multi-Component System

A functional developer is more than just the developing agent itself. Several other components are essential for controlling the reaction and ensuring stability.

ComponentExamplePrimary Function(s)
Developing Agent Metol (N-methyl-p-aminophenol sulfate)Reduces exposed silver halide to metallic silver by donating electrons.[1]
Alkali / Accelerator Sodium Carbonate (Na₂CO₃), BoraxEstablishes a high pH (typically >9) to deprotonate and activate the developing agent. Controls the overall activity and contrast of the developer.[5]
Preservative Sodium Sulfite (Na₂SO₃)Prevents aerial oxidation of the developing agent, prolonging solution life. Reacts with oxidized developer byproducts to prevent staining and inhibition.[4][7]
Restrainer Potassium Bromide (KBr)Adsorbs to the silver halide surface, suppressing the reduction of unexposed crystals (chemical fog). Helps to ensure the developer acts selectively on the latent image.[2]
The Multifaceted Role of Sodium Sulfite

Sodium sulfite (Na₂SO₃) is a critical component, serving multiple functions beyond simply preventing the developer from oxidizing in the air.

  • Antioxidant: It readily reacts with dissolved oxygen, protecting the developing agents from premature oxidation and extending the useful life of the solution[7].

  • Byproduct Scavenger: The initial oxidation product of Metol is N-methyl-p-benzoquinoneimine. This species can inhibit the development process. Sodium sulfite reacts with this quinoneimine via a sulfonation reaction, adding an -SO₃⁻ group to the aromatic ring. This forms Metol monosulfonate, a soluble and less inhibitory compound, thereby allowing development to proceed efficiently[3].

  • Silver Halide Solvent: At higher concentrations (e.g., in fine-grain developers like Kodak D-76), sulfite acts as a mild solvent for silver halides. It can slowly etch the surface of the silver halide crystals, which is thought to reduce the appearance of grain by smoothing the edges of the developed silver filaments[8].

Caption: Reaction of oxidized Metol with sulfite.

Synergy in Development: Metol-Hydroquinone (MQ) Superadditivity

Metol is rarely used alone; it is most often paired with hydroquinone (benzene-1,4-diol) in what are known as MQ developers. This combination exhibits a phenomenon called superadditivity , where the rate of development of the combined agents is greater than the sum of the rates of each agent acting alone.

The mechanism for this synergy is a regeneration cycle:

  • Metol Develops: Metol, which readily adsorbs to the silver halide grain, rapidly initiates development by donating an electron and becoming oxidized.

  • Hydroquinone Regenerates: Hydroquinone, which is less active on its own and adsorbs poorly to the silver halide, is a more powerful reducing agent in the bulk solution. It rapidly reduces the oxidized Metol back to its active state.

  • Cycle Repeats: The regenerated Metol is then free to donate another electron to the growing silver speck.

In this partnership, Metol acts as an efficient "electron transfer agent" at the crystal surface, while hydroquinone serves as the bulk "electron source," continuously recharging the Metol. This allows for a much faster and more efficient development process than either could achieve independently[4].

Superadditivity cluster_solution In Developer Solution Metol_Active Metol (Active) Metol_Ox Metol (Oxidized) Ag_Ion Ag⁺ Metol_Active->Ag_Ion e⁻ Ag_Metal Ag⁰ Ag_Ion->Ag_Metal Reduction HQ_Active Hydroquinone (Active) HQ_Active->Metol_Ox e⁻ (Regeneration) HQ_Ox Hydroquinone (Oxidized)

Caption: The Metol-Hydroquinone (MQ) superadditivity cycle.

Experimental Protocol: Sensitometric Analysis of Developer Activity

To quantitatively assess the performance of a Metol-based developer, sensitometry is the standard method. This involves exposing a film to a calibrated range of light intensities and then measuring the resulting densities after development. The data is used to plot the film's characteristic curve (also known as the H&D curve), which graphically describes its response to light and development.

Objective

To determine the characteristic curve of a black-and-white film processed in a specific Metol-based developer, and to calculate key performance metrics such as Contrast Index (CI) or Gamma (γ).

Materials and Equipment
  • Black-and-white photographic film (e.g., Kodak Tri-X 400, Ilford HP5+).

  • Sensitometer or a stable light source (e.g., enlarger) and a calibrated step tablet (a strip with discrete steps of increasing neutral density).

  • Densitometer (transmission type).

  • Processing chemicals: Metol-based developer, stop bath, fixer.

  • Temperature-controlled water bath and processing tanks.

  • Timer, film clips, and a light-tight darkroom.

Step-by-Step Methodology

Sensitometry_Workflow Start Start Step1 1. Prepare Chemicals Bring developer, stop, and fixer to a precise, constant temperature (e.g., 20.0°C). Start->Step1 Step2 2. Expose Film In total darkness, expose a strip of film to the calibrated step tablet using the sensitometer. Step1->Step2 Step3 3. Process Film Develop for a predetermined time with consistent agitation. Use standard stop bath, fixing, and washing procedures. Step2->Step3 Step4 4. Dry and Measure Carefully dry the film. Use a densitometer to measure the optical density of each step on the tablet. Step3->Step4 Step5 5. Plot Data Plot the measured density (Y-axis) against the corresponding log of exposure (Log E) from the step tablet (X-axis). Step4->Step5 Step6 6. Analyze Curve Calculate Gamma (slope of the straight-line portion) or Contrast Index from the resulting characteristic curve. Step5->Step6 End End Step6->End

Caption: Experimental workflow for sensitometric analysis.

Data Analysis
  • Plotting the H&D Curve: The Y-axis represents the measured optical density (D), and the X-axis represents the relative log exposure (Log H) corresponding to each step of the tablet.

  • Base + Fog (Dmin): Measure the density of an unexposed, processed area of the film. This is the minimum density.

  • Calculating Gamma (γ): Gamma is the slope of the straight-line portion of the characteristic curve. It represents the contrast of the film at that specific development time. It is calculated as the "rise over run" between two points on the straight-line portion[3].

    γ = (D₂ - D₁) / (Log H₂ - Log H₁)

  • Calculating Contrast Index (CI): CI is an alternative measure of contrast that also considers a portion of the "toe" (shadow region) of the curve, often providing a better correlation with the practical printing contrast of a negative. It is determined by finding the slope of a line between two specific points on the curve defined by a standardized method, often using a specialized ruler or template.

The shape and slope of this curve are directly influenced by the developer's formulation and the processing conditions (time, temperature, agitation). By systematically varying these parameters, the activity and characteristics of the Metol developer can be precisely mapped.

Conclusion

The mechanism of the Metol photographic developer is a well-defined electrochemical process centered on the selective, catalyzed reduction of silver halides. While the core reaction is the transfer of electrons from the activated Metol molecule to the latent image speck, its practical efficacy is critically dependent on a synergistic system of components. The alkali acts as an activator, the restrainer ensures selectivity, and sodium sulfite serves multiple roles as a preservative and a crucial scavenger of inhibitory oxidation byproducts. Furthermore, the superadditive partnership with hydroquinone dramatically enhances development efficiency through a regenerative cycle. Understanding these interconnected chemical principles is essential for the control, optimization, and innovation of photographic and other silver-based imaging systems.

References

  • chemeurope.com. (n.d.). Photographic developer. Retrieved from [Link]

  • Layton, T. (n.d.). Black and White Developer Formulas From Amidol to XTOL. Tim Layton Fine Art. Retrieved from [Link]

  • Integrated Publishing. (n.d.). Contrast Index. Photography and Journalism Reference and Training Manuals. Retrieved from [Link]

  • Photrio.com Photography Forums. (2012, October 9). Metol-only developer? Retrieved from [Link]

  • filmlabs.org. (n.d.). The film development in the digital twilight. Retrieved from [Link]

  • Grokipedia. (n.d.). Photographic developer. Retrieved from [Link]

  • The Naked Photographer. (2020, July 26). Basic Sensitometry, Part 1: The H&D Curve [Video]. YouTube. Retrieved from [Link]

  • The Naked Photographer. (2020, August 2). Basic Sensitometry, Part 2: Gamma [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Superadditive developer. Retrieved from [Link]

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • PubChem. (n.d.). n-Methyl-p-aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

  • Smith, M. A., & Chamlee, P. (n.d.). Developers, An Introduction. Michael A. Smith and Paula Chamlee. Retrieved from [Link]

  • Song, Y. (2007). Theoretical studies on electrochemistry of p-aminophenol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 611–618.
  • Sprawls, P. (n.d.). Film Contrast Characteristics. Sprawls Educational Foundation. Retrieved from [Link]

  • Photographic Memorabilia. (2010, September 10). Developer Science. Retrieved from [Link]

  • The ANSI Blog. (2020, May 15). ISO Speed Standard for Film Speed. Retrieved from [Link]

  • Wikipedia. (n.d.). Film speed. Retrieved from [Link]

  • National Film and Sound Archive of Australia. (n.d.). Characteristic curve. Retrieved from [Link]

  • Bowman, T. (2021, June 8). Photographic developer components. Retrieved from [Link]

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An In-Depth Technical Guide to 4-(Methylamino)phenol Sulfate and its Synonyms in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)phenol sulfate is a versatile chemical reagent with a long history of use, famously as a key component in photographic developers. However, its utility extends far beyond the darkroom, finding critical applications in modern analytical chemistry, histology, and materials science. A significant challenge for researchers is the compound's varied nomenclature, appearing in literature and commercial listings under a host of synonyms, trade names, and chemical identifiers. This guide provides a comprehensive technical overview of this compound, beginning with a detailed clarification of its synonyms. It explores the fundamental principles of its action as a reducing agent and presents detailed, field-proven protocols for its primary research applications, including colorimetric phosphate determination and histological staining. By consolidating this information, this whitepaper aims to equip researchers with the knowledge to confidently identify, handle, and effectively utilize this multifaceted compound in their work.

Chemical Identity and Nomenclature: A Guide to Synonyms

The unambiguous identification of chemical reagents is paramount for experimental reproducibility and safety. This compound is known by an extensive list of names, which can be a source of confusion. The compound is the sulfate salt of N-methylaminophenol.[1] Its most common name in practice is Metol , a trade name that has become genericized over time.[1] Understanding the various identifiers is crucial when searching databases, procuring materials, or reviewing historical and contemporary literature.

To clarify this nomenclature, the following table consolidates the key synonyms and identifiers for this compound.

Identifier Type Value(s) Source(s)
IUPAC Name bis(4-(methylamino)phenol);sulfuric acid[2]
Common Name Metol[1]
Systematic Names This compound, p-Methylaminophenol sulfate, N-Methyl-p-aminophenol sulfate, Monomethyl-p-aminophenol hemisulfate[1]
Trade Names Elon (Kodak), Rhodol, Genol, Pictol, Armol, Graphol, Photol, Verol, Planetol[1][2][3][4][5]
CAS Number 55-55-0
Molecular Formula (C₇H₉NO)₂·H₂SO₄ or C₇H₉NO·½H₂SO₄
PubChem CID 5930[1]
EC Number 200-237-1[2]
UNII D3W0VWG12M[1]

Physicochemical Properties and Mechanism of Action

This compound is typically an off-white to light-gray crystalline solid that is soluble in water and slightly soluble in alcohols.[5] It is sensitive to air and light, and solutions are prone to oxidation, which is why it is often handled under specific storage conditions and developer solutions are prepared fresh or contain stabilizers like sodium sulfite.[6]

The core of its utility in most applications lies in its function as a reducing agent . In an alkaline environment, the phenolate form of the molecule readily donates electrons. This process is central to its role in photographic development, where it reduces silver halide crystals exposed to light into metallic silver, forming the visible image.[7][8]

The fundamental reaction involves the oxidation of the p-methylaminophenol molecule. It loses two electrons and a proton, transforming into a quinone-imine intermediate. This ability to act as a potent, yet controllable, reducing agent is harnessed in various analytical and synthetic procedures.

Redox_Mechanism cluster_process Oxidation Process Metol 4-(Methylamino)phenol (Reduced Form) Intermediate Quinone-imine (Oxidized Form) Metol->Intermediate + 2e⁻ + H⁺

Caption: Redox mechanism of 4-(Methylamino)phenol (Metol).

Core Applications in Scientific Research

While its fame originates from photography, the compound's reducing power is highly valuable in several scientific domains.

Application in Analytical Chemistry: Phosphate Determination

One of the most common laboratory uses for this compound is in the colorimetric determination of inorganic phosphate.[9] This method, a modification of the classic phosphomolybdate assay, is valued for its sensitivity and reliability.[9]

Principle: The assay is a two-step process. First, in an acidic medium, inorganic phosphate reacts with a molybdate salt (e.g., ammonium molybdate) to form a yellow phosphomolybdate complex. Subsequently, Metol is added as the reducing agent. It reduces the phosphomolybdate complex to a stable, intensely colored "molybdenum blue" complex. The intensity of the blue color, measured spectrophotometrically (typically between 660 nm and 880 nm), is directly proportional to the phosphate concentration in the sample.[9]

This protocol provides a reliable workflow for quantifying inorganic phosphate in aqueous samples.

1. Reagent Preparation:

  • Acid Molybdate Solution: Dissolve 25 g of ammonium molybdate in 300 mL of distilled water. Separately and slowly, add 280 mL of concentrated sulfuric acid to 400 mL of distilled water and cool. Combine the two solutions and dilute to 1 liter with distilled water.
  • Metol-Sulfite Reducing Agent: Dissolve 20 g of Metol (this compound) and 120 g of sodium sulfite (Na₂SO₃) in 800 mL of distilled water. Dilute to 1 liter.
  • Phosphate Standard Stock Solution (100 mg P/L): Dissolve 0.4394 g of potassium dihydrogen phosphate (KH₂PO₄), dried at 105°C, in distilled water and dilute to 1 liter.

2. Calibration Curve Preparation:

  • Prepare a series of standards (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg P/L) by diluting the stock solution.[10]
  • For each standard, and a blank (distilled water), pipette 50 mL into a 100 mL volumetric flask.

3. Sample Preparation:

  • Pipette 50 mL of the unknown sample into a 100 mL volumetric flask. If necessary, dilute the sample to ensure the phosphate concentration falls within the calibration range.

4. Color Development:

  • To each flask (standards, blank, and sample), add 10 mL of the Acid Molybdate solution and mix well.
  • Add 10 mL of the Metol-Sulfite reducing agent to each flask.
  • Bring the total volume to 100 mL with distilled water, cap, and invert several times to mix thoroughly.
  • Allow the solutions to stand for at least 30 minutes for full color development.[10]

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to a wavelength of 880 nm.[10]
  • Use the blank solution to zero the instrument.
  • Measure the absorbance of each standard and the unknown sample.

6. Data Analysis:

  • Plot a calibration curve of absorbance versus phosphate concentration for the standards.
  • Determine the concentration of phosphate in the unknown sample by interpolating its absorbance on the calibration curve.

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start [label="Start: Prepare Standards & Sample", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; reagent1 [label="Add Acid Molybdate Solution"]; reagent2 [label="Add Metol-Sulfite Reducing Agent"]; develop [label="Incubate for Color Development\n(30 min)"]; measure [label="Measure Absorbance at 880 nm"]; analyze [label="Plot Calibration Curve & Determine Concentration", shape=parallelogram, fillcolor="#FBBC05"]; end_node [label="End: Report Phosphate Concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reagent1; reagent1 -> reagent2; reagent2 -> develop; develop -> measure; measure -> analyze; analyze -> end_node; }

Caption: Workflow for colorimetric phosphate determination using Metol.

Application in Histology and Microscopy

Metol's ability to reduce silver salts makes it a valuable reagent in various histological staining techniques, particularly silver staining methods used to visualize cellular structures, proteins, or nucleic acids in tissue sections.[7] In this context, it acts as the "developer," amplifying the signal from silver ions that have been selectively deposited onto target structures.

Application in Photographic Development

The historical and most well-known application of Metol is as a developing agent in black-and-white photography. It is renowned for producing fine grain and excellent tonal gradation.[8] Metol is often combined with hydroquinone in what are known as "MQ" developers.[1][11] This combination exhibits a phenomenon called superadditivity, where the developing activity of the mixture is greater than the sum of the individual agents.[1][12] This synergy allows for highly versatile and efficient developer formulations, such as the classic Kodak D-76.[1][11]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are essential when working with this compound.

  • Health Hazards: The compound is harmful if swallowed and can cause skin and eye irritation.[6][13] It is also a known skin sensitizer, meaning repeated or prolonged contact can lead to an allergic reaction (contact dermatitis), a notable occupational hazard for photographers.[6][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16] If handling the powder, work in a well-ventilated area or use a fume hood to avoid inhaling dust.[6][17]

  • Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the laboratory.[15]

  • Storage: Store in a cool, dry, well-ventilated place away from light and moisture.[6][17] Keep the container tightly closed.[6] It is incompatible with strong oxidizing agents and strong acids.[6][15]

Conclusion

This compound, most widely known as Metol, is a chemical with significant utility that transcends its historical roots in photography. Its efficacy as a reducing agent makes it a staple in analytical chemistry for phosphate determination and a key component in specialized histological stains. For researchers, the primary challenge is often navigating the complex nomenclature associated with this compound. By understanding its various synonyms—from Metol and Elon to its systematic chemical names—and appreciating the fundamental redox chemistry that underpins its applications, scientists can more effectively leverage this versatile and powerful reagent in their experimental workflows. Adherence to strict safety and handling protocols is crucial to ensure its safe and effective use in the modern research laboratory.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Phosphate Determination using Metol-based Colorimetric Assay. Benchchem.
  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Ataman Kimya.
  • The Lab Depot. (n.d.). Material Safety Data Sheet this compound Solution. The Lab Depot.
  • Wikipedia. (n.d.). Metol. Wikipedia. Retrieved from [Link]

  • Benchchem. (n.d.). Metol: A Technical Guide to its Laboratory Applications. Benchchem.
  • Layton, T. (n.d.). Black and White Developer Formulas From Amidol to XTOL. Tim Layton Fine Art.
  • Cole-Parmer. (2016). 4-(Methylamino) Phenol Sulfate Solution Safety Data Sheet. Cole-Parmer.
  • Chemox ChemoPharma Industries. (n.d.). 4-Methylaminophenol sulfate(Metol). Chemox ChemoPharma Industries.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Carl ROTH.
  • Santa Cruz Biotechnology. (n.d.). 4-(Methylamino)phenol hemisulfate salt. Santa Cruz Biotechnology.
  • National Center for Biotechnology Information. (n.d.). Metol. PubChem. Retrieved from [Link]

  • chemeurope.com. (n.d.). Metol. chemeurope.com. Retrieved from [Link]

  • Chemiis. (n.d.). Metol – High-Quality Developing Agent for Photography. Chemiis.
  • (2011). 4-Methylaminophenol Sulfate Safety Data Sheet.
  • Photrio.com Photography Forums. (2017). Metol / HQ ratio. Photrio.com. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Rhodols – synthesis, photophysical properties and applications as fluorescent probes. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2025). Metol as Corrosion Inhibitor for Steel. ResearchGate. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Fluorescent rhodol derivatives: Versatile, photostable labels and tracers. Mayo Clinic. Retrieved from [Link]

  • ResearchGate. (n.d.). Rhodols – synthesis, photophysical properties and applications as fluorescent probes | Request PDF. ResearchGate. Retrieved from [Link]

  • (n.d.). p-Methylaminophenol Sulfate.
  • Carl ROTH. (n.d.). Metol. Carl ROTH. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging. ACS Publications. Retrieved from [Link]

  • Elan Chemical. (n.d.). R & D Capabilities. Elan Chemical. Retrieved from [Link]

  • Photrio.com Photography Forums. (2012). Question about Elon, Hydroquinone. Photrio.com. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (n.d.). Determination of Phosphate. USDA. Retrieved from [Link]

  • Conduct Science. (2019). Quantitative Phosphate Protocol. Conduct Science. Retrieved from [Link]

  • The University of the West Indies at Mona. (n.d.). Experiment 36. The colourimetric determination of phosphate. Department of Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Stability and Storage of 4-(Methylamino)phenol Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and managing the stability of 4-(methylamino)phenol sulfate (CAS 55-55-0), commonly known as Metol. The inherent reactivity of this compound, while essential for its function as a reducing agent and chemical intermediate, presents significant challenges to its long-term integrity. Adherence to the principles and protocols outlined herein is critical for ensuring experimental reproducibility and preserving material quality.

Core Chemical Profile and Inherent Instabilities

This compound is the hemisulfate salt of N-methyl-p-aminophenol.[1][2] Its utility is derived from the electron-rich aromatic ring containing both hydroxyl and methylamino substituents, which makes it an effective reducing agent. However, these same functional groups are the epicenters of its instability. The primary mode of degradation is oxidation, a process significantly accelerated by exposure to air (oxygen), light, moisture, and heat.[3][4] Discoloration of the typically white to off-white crystalline powder is a primary visual indicator of degradation.

A summary of its pertinent physicochemical properties is presented below:

PropertyValue & Significance
Appearance White to whitish crystalline powder.[5] May discolor on exposure to air and light.[3]
Molecular Formula C₇H₉NO · 1/2H₂SO₄ (or (C₁₄H₂₀N₂O₆S))[6]
Molecular Weight ~172.19 g/mol (hemisulfate salt)[2]
Melting Point ~260 °C with decomposition.[2][5] This indicates thermal lability at elevated temperatures.
Solubility Soluble in water (approx. 50 g/L at 20 °C).[5][6] Aqueous solutions are highly susceptible to oxidation.
pH Aqueous solutions are acidic (pH 3.5-4.5 for a 50 g/L solution).[2][5] The acidic nature of the salt form contributes to its stability compared to the free base.

The Oxidation Cascade: Mechanism of Degradation

The degradation of 4-(methylamino)phenol is not a simple, single-step process. It is a cascade of oxidative reactions that leads to the formation of highly colored polymeric substances. The causality behind this process is crucial for understanding the logic of the recommended storage conditions.

  • Initiation - Free Radical Formation: The process begins with the one-electron oxidation of the parent molecule, often initiated by atmospheric oxygen and catalyzed by light or trace metal ions. This step forms an unstable p-aminophenoxy free radical.[7]

  • Propagation - Quinoneimine Formation: This radical intermediate is highly reactive. It can be further oxidized or undergo disproportionation to form a quinoneimine species.

  • Termination - Polymerization: The generated quinoneimines are electrophilic and readily react with nucleophilic species, including unreacted 4-(methylamino)phenol molecules. This leads to coupling reactions, forming dimers, trimers, and eventually complex, dark-colored polymeric materials.[7][8][9]

This mechanistic pathway underscores why preventing the initial oxidation step is the most effective strategy for preservation.

HPLC_Workflow cluster_workflow HPLC Purity Verification Workflow prep 1. Prepare Mobile Phase & Solutions (Standard/Sample) hplc 2. Set Up HPLC System (C18 Column, UV Detector) prep->hplc inject 3. Inject Sample hplc->inject run 4. Run Gradient Elution inject->run analyze 5. Integrate Peak Areas run->analyze report 6. Calculate Purity (%) analyze->report

Sources

Health and safety handling 4-(Methylamino)phenol sulfate in labs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Methylamino)phenol Sulfate in Laboratory Environments

This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound (CAS No. 55-55-0), a compound commonly known as Metol, in research and development laboratories. As a substance with notable toxicological and sensitizing properties, a thorough understanding of its hazards and the implementation of robust safety protocols are paramount to protecting laboratory personnel and the environment. This document is intended for researchers, chemists, and drug development professionals who work with this chemical.

Core Chemical Profile and Hazard Identification

This compound is a widely used developing agent in photography and has applications as a laboratory reagent, for instance, in the determination of phosphate.[1] While indispensable for certain procedures, its inherent hazards necessitate careful management.

Physical and Chemical Properties

The compound is typically a white to light tan crystalline solid that may discolor upon exposure to air and light.[1][2] It is soluble in water and decomposes at approximately 260°C.[1][3] A critical physical hazard is the potential for finely dispersed dust to form explosive mixtures in the air.[3]

PropertyValueSource(s)
CAS Number 55-55-0[4]
Molecular Formula (C₇H₉NO)₂·H₂SO₄[3]
Molecular Weight 344.38 g/mol [5]
Appearance White to light tan crystalline solid[2][3]
Melting Point ~260 °C (with decomposition)[1][6]
Solubility Soluble in water[2][3]
Toxicological Hazards and GHS Classification

The primary health risks associated with this compound are its acute oral toxicity, its potential to cause severe skin sensitization, and the risk of organ damage through prolonged or repeated exposure.[7] It is crucial to internalize these risks as they form the basis for all subsequent safety protocols.

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[7]
Skin Sensitization Category 1H317: May cause an allergic skin reaction[7]
Specific Target Organ Toxicity (Repeated Exposure) Category 2H373: May cause damage to organs through prolonged or repeated exposure
Eye Irritation Category 2AH319: Causes serious eye irritation (Implied, often listed as "irritating to eyes")[8][9]
Hazardous to the Aquatic Environment, Acute Category 1H400: Very toxic to aquatic life[4]
Hazardous to the Aquatic Environment, Chronic Category 1H410: Very toxic to aquatic life with long lasting effects

The Hierarchy of Controls: A Systematic Approach to Risk Mitigation

The most effective safety programs prioritize controls that eliminate or reduce hazards at their source. Personal Protective Equipment (PPE) is the final line of defense, to be used only after all other control measures have been considered and implemented.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (e.g., Use a safer alternative if possible) Substitution Substitution (e.g., Use a less hazardous reagent) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

Engineering Controls

The primary engineering control is to minimize inhalation of airborne dust.

  • Chemical Fume Hood: All weighing and handling of the solid powder should be performed within a certified chemical fume hood or a ventilated balance enclosure.[2] This captures dust at the source, preventing it from entering the laboratory atmosphere.

  • General Ventilation: The laboratory must have good general ventilation to dilute any fugitive emissions.[10]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][10]

Administrative Controls
  • Standard Operating Procedures (SOPs): Detailed, written SOPs for all procedures involving this chemical are mandatory.

  • Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.

  • Designated Areas: Clearly demarcate areas where this chemical is stored and handled.

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[8][10] Hands must be washed thoroughly with soap and water after handling the chemical and before leaving the work area.[4][10]

Personal Protective Equipment (PPE)

PPE selection must be based on a thorough risk assessment of the specific tasks being performed. The following provides a baseline for required protection.

Protection TypeSpecificationRationale and Source(s)
Eye and Face Chemical safety goggles meeting ANSI Z87.1 or EN166 standards. A face shield should be worn over goggles when there is a significant splash risk.[2][11]Protects against dust particles and splashes. Standard safety glasses are insufficient.[2][11]
Hand Disposable nitrile gloves are the minimum requirement for incidental contact. Change gloves immediately if contaminated.[11]The compound is a known skin sensitizer and can be absorbed through the skin.[2]
Body A laboratory coat, fully buttoned. Consider a chemical-resistant apron for tasks with a higher splash potential.[2][12]Prevents contamination of personal clothing.
Respiratory A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P2) is required if work cannot be conducted in a fume hood or if dust is generated.[2][5]Protects against inhalation of harmful dust particles.[2][9]
Footwear Closed-toe shoes are mandatory.[11]Protects feet from spills.

Standard Operating Protocols

Adherence to validated protocols is the cornerstone of laboratory safety. These procedures must be incorporated into your institution's formal Safety Plan.

Protocol for Weighing and Handling Solid this compound
  • Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood or ventilated enclosure is operational.

  • Staging: Place a weigh boat, spatula, and the chemical container inside the fume hood.

  • Dispensing: Slowly open the container to avoid creating airborne dust. Carefully dispense the required amount of solid into the weigh boat. Avoid scooping in a manner that generates dust clouds.

  • Closure: Securely close the primary container immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and the work surface inside the hood with a damp cloth or towel to collect any residual dust. Dispose of the cloth as hazardous waste.

  • Transport: If the weighed material needs to be moved, place it in a secondary, sealed, and labeled container before removing it from the fume hood.

  • Hand Hygiene: After the procedure is complete and before leaving the lab, remove gloves and wash hands thoroughly.[10]

Protocol for Emergency Spill Response

This protocol addresses a small, manageable spill of the solid chemical. For large spills, evacuate the area and contact your institution's emergency response team.

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assess & Protect: Don appropriate PPE, including a respirator if dust is present.

  • Contain: If safe to do so, prevent the further spread of the powder.

  • Cleanup:

    • DO NOT dry sweep, as this will generate dust.[8]

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2]

    • Carefully sweep up the mixture and place it into a designated, labeled hazardous waste container.[2][8]

  • Decontaminate: Wipe the spill area with a damp cloth. Dispose of all cleanup materials in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or safety officer, per institutional policy.

Spill_Response_Workflow cluster_spill Emergency Response: Solid Chemical Spill Start Spill Occurs Alert 1. Alert Personnel & Secure Area Start->Alert PPE 2. Don Appropriate PPE (incl. Respirator) Alert->PPE Cleanup 3. Gently Cover with Inert Material & Collect into Waste Container PPE->Cleanup Decon 4. Decontaminate Area with a Damp Cloth Cleanup->Decon Report 5. Report Incident to Supervisor Decon->Report End Response Complete Report->End

Sources

The Chemistry of Image: An In-depth Technical Guide to Metol as a Photographic Developing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metol, the sulfate salt of N-methyl-p-aminophenol, has been a cornerstone of black and white photographic development for over a century. Its unique properties as a reducing agent, particularly its ability to produce fine grain and excellent shadow detail, have cemented its place in iconic developer formulations. This guide provides a comprehensive technical overview of Metol, from its serendipitous discovery and historical evolution to its chemical synthesis and the intricate mechanisms governing its function as a developing agent. We will delve into the critical synergistic relationship with hydroquinone, the basis of the ubiquitous MQ developers, and provide detailed protocols for the preparation of standard Metol-based solutions. This document is intended for researchers, chemists, and professionals in imaging science and related fields who seek a deeper understanding of this pivotal photographic chemical.

Historical Context: The Dawn of a New Developing Power

The late 19th century was a period of fervent innovation in photography. While the sensitivity of silver halides to light had been established, the chemical processes to reveal the latent image were still evolving. The developing agents of the time, such as pyrogallol, were effective but often produced coarse grain and staining.

In 1891, a breakthrough occurred in the laboratories of the German chemical company J. Hauff & Co.[1][2][3] Alfred Bogisch, a chemist working for Julius Hauff, discovered that methylated p-aminophenol exhibited a significantly more vigorous developing action than its parent compound.[1][2][3][4] This new compound was introduced as a commercial developing agent under the trade name Metol, a name that would become synonymous with black and white photography.[1][2]

Interestingly, the precise chemical structure of the initial Metol formulation is thought to have been p-amino-o-methylphenol, where the methyl group was attached to the benzene ring.[1][3][4] Over time, the term Metol came to exclusively refer to the N-methylated variant, N-methyl-p-aminophenol, which proved to be the more effective and stable developing agent.[1][3] The compound was also marketed by other companies under various names, most notably "Elon" by Eastman Kodak.[2][4]

Chemical Properties and Synthesis of Metol

Metol is the sulfate salt of N-methyl-p-aminophenol, with the chemical formula (C₇H₁₀NO)₂SO₄.[1][3][5] The free base, N-methyl-p-aminophenol, is unstable and prone to oxidation in the presence of air and light, making the sulfate salt the preferred form for commercial use and storage.[5][6]

PropertyValue
IUPAC Name4-(methylamino)phenol sulfate
SynonymsN-methyl-p-aminophenol sulfate, p-(methylamino)phenol sulfate, Elon, Pictol, Rhodol
CAS Number55-55-0
Molecular Formula(C₇H₁₀NO)₂SO₄
Molar Mass344.38 g/mol
AppearanceWhite to slightly pinkish crystalline powder
Melting Point~260 °C (decomposes)
SolubilitySoluble in water and alcohol; insoluble in ether
Synthesis of N-methyl-p-aminophenol Sulfate (Metol)

Several synthetic routes to Metol have been developed. The most common industrial methods involve the methylation of p-aminophenol or the reaction of hydroquinone with methylamine.

This method involves the N-methylation of p-aminophenol. A common approach is the reductive alkylation using formaldehyde in the presence of a reducing agent.

  • Reaction: p-aminophenol reacts with formaldehyde to form a Schiff base, which is then reduced to N-methyl-p-aminophenol. The product is subsequently converted to the sulfate salt.

  • Causality: This method is efficient as it directly targets the amino group for methylation. The use of a controlled amount of formaldehyde and a suitable reducing agent is crucial to prevent over-methylation to N,N-dimethyl-p-aminophenol.

This method involves the direct reaction of hydroquinone with methylamine under heat and pressure.

  • Reaction: Hydroquinone and an aqueous solution of methylamine are heated in an autoclave. The resulting N-methyl-p-aminophenol is then isolated and converted to its sulfate salt.[1][5]

  • Causality: This is a direct nucleophilic substitution reaction where the methylamine displaces one of the hydroxyl groups of hydroquinone. The reaction conditions (temperature and pressure) are critical to drive the reaction to completion and maximize the yield.

Experimental Protocol: Laboratory Synthesis of N-methyl-p-aminophenol from Hydroquinone and Methylamine

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory with appropriate safety precautions.

Materials:

  • Hydroquinone

  • Aqueous methylamine solution (e.g., 40%)

  • Sulfuric acid (concentrated)

  • Distilled water

  • Ethanol

  • Pressure vessel (autoclave)

  • Heating mantle with temperature control

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

  • Crystallization dish

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a suitable pressure vessel, combine hydroquinone and a molar excess of aqueous methylamine solution. The excess methylamine helps to drive the reaction forward.

  • Heating and Reaction: Seal the pressure vessel and heat the mixture to approximately 150-200°C with constant stirring. The reaction is typically carried out for 2-5 hours.[7] The optimal time and temperature may need to be determined empirically.

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. Carefully vent any excess pressure. The reaction mixture will contain N-methyl-p-aminophenol, unreacted starting materials, and byproducts.

  • Purification of the Free Base: The crude N-methyl-p-aminophenol can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water.

  • Salt Formation: Dissolve the purified N-methyl-p-aminophenol free base in distilled water. Slowly and carefully add concentrated sulfuric acid with stirring until the pH of the solution is acidic. The amount of sulfuric acid should be stoichiometric to form the sulfate salt.

  • Crystallization and Isolation of Metol: Cool the acidic solution in an ice bath to induce crystallization of N-methyl-p-aminophenol sulfate (Metol). Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Self-Validation: The identity and purity of the synthesized Metol can be confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Metol_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_final_product Final Product Hydroquinone Hydroquinone NMPAP N-methyl-p-aminophenol (Free Base) Hydroquinone->NMPAP + Methylamine Methylamine Methylamine Methylamine->NMPAP Heat Heat (150-200°C) Heat->NMPAP Pressure Pressure Pressure->NMPAP Metol Metol (N-methyl-p-aminophenol sulfate) NMPAP->Metol + H₂SO₄ (Sulfuric Acid)

Caption: Synthesis of Metol from Hydroquinone and Methylamine.

Mechanism of Photographic Development

Photographic development is an oxidation-reduction (redox) reaction. The developing agent acts as a reducing agent, donating electrons to the silver halide crystals in the photographic emulsion that have been exposed to light (forming the latent image). This reduces the silver ions (Ag⁺) to metallic silver (Ag⁰), which is black and forms the visible image.[8][9]

The overall reaction can be represented as:

Ag⁺X⁻ (latent image) + Developer → Ag⁰ (metallic silver) + X⁻ + Oxidized Developer

Where X⁻ is a halide ion (e.g., Br⁻, Cl⁻).

Metol, being a p-aminophenol derivative, is an effective electron donor in an alkaline solution. The alkalinity of the developer solution is crucial as it deprotonates the hydroxyl group of the Metol molecule, making it a more potent reducing agent.

The Role of Metol in Development

Metol is known as a "soft-working" or "detail" developer.[10] It initiates development rapidly, even at low concentrations, and is particularly effective at revealing detail in the shadow areas of the negative (areas that received less light exposure).[11][12] This is because Metol has a lower induction period, meaning it starts the development process quickly.[11]

However, when used alone, Metol tends to produce low-contrast images.[11][12] For this reason, it is most often used in combination with another developing agent, hydroquinone.

The Synergy of Metol and Hydroquinone: MQ Developers

The combination of Metol and hydroquinone in a developer formulation is known as an MQ developer.[1][8] This combination exhibits a phenomenon called superadditivity , where the rate of development of the two agents together is greater than the sum of the development rates of each agent used individually.[1][8]

Mechanism of Superadditivity

The mechanism of superadditivity is a classic example of chemical synergy.

  • Metol Initiates Development: Metol, being more readily adsorbed onto the surface of the silver halide crystals, initiates the development process by reducing the silver ions. In this process, Metol itself is oxidized.[8]

  • Hydroquinone Regenerates Metol: The oxidized Metol is then rapidly reduced back to its original active form by hydroquinone. Hydroquinone, a more powerful reducing agent (higher reduction potential), donates electrons to the oxidized Metol.[8][13]

  • Hydroquinone is Oxidized: In regenerating the Metol, the hydroquinone is itself oxidized.

This regenerative cycle allows the Metol to continuously act on the silver halide crystals, while the bulk of the reducing power is provided by the hydroquinone. This explains the enhanced developing activity of MQ developers.

Superadditivity Metol Metol (active) Oxidized_Metol Oxidized Metol (inactive) Metol->Oxidized_Metol reduces Silver_Halide Ag⁺X⁻ (Latent Image) Metol->Silver_Halide Oxidized_Metol->Metol regenerated by Hydroquinone Hydroquinone (active) Oxidized_Metol->Hydroquinone Oxidized_Hydroquinone Oxidized Hydroquinone (inactive) Hydroquinone->Oxidized_Hydroquinone donates electrons to Metallic_Silver Ag⁰ (Metallic Silver)

Caption: The superadditive mechanism of Metol and Hydroquinone.

Standard Metol-Based Developer Formulations: Kodak D-76

Perhaps the most famous MQ developer is Eastman Kodak's D-76, introduced in 1927.[1][2] It is a versatile, general-purpose developer known for producing full emulsion speed, excellent shadow detail, and a fine grain structure.[2]

ComponentChemical NameFunction
MetolN-methyl-p-aminophenol sulfateDeveloping agent (initiator)
HydroquinoneBenzene-1,4-diolDeveloping agent (regenerator)
Sodium SulfiteNa₂SO₃Preservative (antioxidant), silver halide solvent
BoraxSodium tetraborate decahydrateAccelerator (alkali)

Experimental Protocol: Preparation of Kodak D-76 Developer (1 Liter)

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory with appropriate safety precautions. Always handle photographic chemicals with care, using appropriate personal protective equipment.

Materials:

  • Metol: 2.0 g

  • Sodium sulfite (anhydrous): 100.0 g

  • Hydroquinone: 5.0 g

  • Borax (decahydrate): 2.0 g

  • Distilled water

  • Graduated cylinders

  • Beakers

  • Stirring rod or magnetic stirrer

  • Storage bottle (amber glass recommended)

Procedure:

  • Initial Water Volume and Temperature: Start with 750 mL of distilled water at approximately 50-55°C (122-131°F).[2][3][5] The warm water aids in dissolving the chemicals.

  • Dissolving the Chemicals: Add and completely dissolve the chemicals in the following order, stirring continuously.[2][5] It is crucial to follow this order for proper dissolution. a. Metol: Add the 2.0 g of Metol and stir until fully dissolved. b. Sodium Sulfite: Add the 100.0 g of sodium sulfite and stir until the solution is clear. c. Hydroquinone: Add the 5.0 g of hydroquinone and stir until dissolved. d. Borax: Add the 2.0 g of borax and stir until dissolved.

  • Final Volume: Add cold distilled water to bring the total volume to 1 liter.[2][5]

  • Storage: Transfer the developer solution to a clean, tightly capped amber glass bottle to protect it from light and air. Allow the solution to cool to room temperature before use.

Self-Validation: The pH of freshly mixed D-76 should be approximately 8.5.[2] The performance of the developer can be validated by processing a standardized test film and evaluating the resulting negative for proper density and contrast.

Conclusion

Metol, born from the empirical investigations of the late 19th century, has proven to be a remarkably enduring and effective photographic developing agent. Its unique chemical properties, particularly its ability to initiate development and its synergistic relationship with hydroquinone, have made it a central component in the art and science of black and white photography. A thorough understanding of its history, synthesis, and mechanism of action provides valuable insight into the fundamental principles of photographic chemistry and serves as a foundation for further research and innovation in imaging science.

References

  • Wikipedia. Metol. [Link]

  • Wikipedia. Superadditive developer. [Link]

  • Zebra Dry Plates. (2020). Kodak D76 Original Recipe | Developing film at home | Formula + VIDEO. [Link]

  • Jiao, B. (2021, October 16). [Pho.Snap] All About Kodak D-76 Powder Developer. Belinda Jiao Photography. [Link]

  • Senior Pictures Green Bay. Kodak D76 Homebrew - Mixing Your Own Film Developer. [Link]

  • chemeurope.com. Photographic developer. [Link]

  • Harger, R. N. (1919). THE PREPARATION OF METOL (N-METHYL-p-AMIDOPHENOL SULFATE). Journal of the American Chemical Society, 41(2), 270–276. [Link]

  • Harger, R. N. (1919). Process of manufacturing n-methyl p-amino phenol. U.S.
  • Bowman, T. (2021, June 8). Photographic developer components. [Link]

  • Ataman Kimya. P-METHYLAMINOPHENOL SULFATE. [Link]

  • Photo.net. (2004, May 25). Metol, oxidation product - Page 2. [Link]

  • filmlabs.org. The film development in the digital twilight. [Link]

  • Photrio.com Photography Forums. (2007, April 29). Superadditivity in developers - and beyond | Page 2. [Link]

  • Layton, T. Kodak D-76 Developer Guide. Tim Layton Fine Art. [Link]

  • Smith, M. A., & Chamlee, P. Developers, An Introduction. [Link]

  • Photographic Memorabilia. Developer Science. [Link]

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An In-depth Technical Guide to the Molecular Weight Determination of 4-(Methylamino)phenol Sulfate (Metol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a multi-faceted approach to the accurate determination of the molecular weight of 4-(methylamino)phenol sulfate, a compound commonly known as Metol. Primarily recognized for its role as a developing agent in monochrome photography, Metol's purity and characterization are critical for its various applications, including in chemical synthesis. This document moves beyond theoretical discussions to offer field-proven insights into classical and modern analytical techniques. We will delve into the principles, causality behind experimental choices, and self-validating protocols for Titrimetric Analysis, Mass Spectrometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is structured to empower researchers and quality control professionals with the expertise to confidently ascertain the molecular weight and ensure the integrity of this important chemical compound.

Foundational Chemistry of this compound

This compound, systematically named bis(4-(methylamino)phenol) sulfate, is the salt formed between N-methyl-p-aminophenol and sulfuric acid. A common source of confusion regarding its molecular weight stems from the existence of both a full sulfate salt and a hemisulfate salt.

  • Full Sulfate Salt (Metol): The most common commercial form, where two molecules of 4-(methylamino)phenol associate with one molecule of sulfuric acid.

  • Hemisulfate Salt: A less common form where one molecule of 4-(methylamino)phenol associates with half a molecule of sulfuric acid.

This guide will focus on the full sulfate salt, which is the form predominantly referred to as Metol.

Chemical Structure and Theoretical Molecular Weight

The chemical structure of this compound is crucial for understanding its properties and analytical behavior.

Caption: Chemical structure of this compound.

The molecular formula and corresponding theoretical molecular weight are presented in the table below.

PropertyValueSource(s)
Molecular Formula (C₇H₉NO)₂·H₂SO₄ or C₁₄H₂₀N₂O₆S[1][2]
Theoretical Molecular Weight 344.38 g/mol [1]
Synonyms Metol, p-Methylaminophenol sulfate, Elon, N-methyl-p-aminophenol sulfate, Paramethylaminophenol sulfate[1][2]
CAS Number 55-55-0[1]

Ceric Sulfate Titration: A Robust Classical Approach

Redox titration with ceric sulfate is a well-established and reliable method for the assay of this compound, forming the basis of many pharmacopeial and reagent-grade specifications.[3][4] This method's trustworthiness lies in its stoichiometric precision and the sharp, easily detectable endpoint.

The Underlying Redox Chemistry

The titration is based on the oxidation of the aminophenol moiety by the strong oxidizing agent, cerium(IV) sulfate, in an acidic medium. The Ce⁴⁺ ion is reduced to the colorless Ce³⁺ ion.[5][6] The overall reaction for the oxidation of p-aminophenol, a closely related compound, is understood to be a two-electron transfer process, resulting in the formation of a quinoneimine.[7][8][9]

redox_mechanism Metol 4-(Methylamino)phenol Intermediate Radical Cation Intermediate Metol->Intermediate -1e⁻ Quinoneimine Quinoneimine Intermediate->Quinoneimine -1e⁻, -2H⁺ Ce4 2 Ce⁴⁺ Ce3 2 Ce³⁺ Ce4->Ce3 +2e⁻ Protons 2 H⁺

Caption: Simplified oxidation of 4-(methylamino)phenol by Ce(IV).

Expert Insight: The acidic environment is critical not only for the stability of the ceric sulfate solution but also to facilitate the proton-coupled electron transfer mechanism. The stoichiometry of this reaction is key: one mole of 4-(methylamino)phenol reacts with two moles of ceric sulfate. Therefore, one mole of this compound, containing two moles of the aminophenol, will react with four moles of ceric sulfate.

Self-Validating Titration Protocol

This protocol is designed to be self-validating through the inclusion of a blank determination and the use of a certified primary standard for titrant standardization.

Materials:

  • This compound sample

  • Ceric ammonium sulfate solution (0.1 N), standardized

  • Ferroin indicator solution

  • Sulfuric acid (0.1 N)

  • Distilled or deionized water

  • Analytical balance

  • 500 mL conical flask

  • 50 mL burette

Step-by-Step Methodology:

  • Titrant Standardization: Accurately weigh a primary standard, such as arsenic trioxide or sodium oxalate, and titrate with the ceric ammonium sulfate solution to determine its precise normality.

  • Sample Preparation: Accurately weigh approximately 250 mg of the this compound sample into a 500 mL conical flask.

  • Dissolution: Add 100 mL of distilled water and 10 mL of 0.1 N sulfuric acid to the flask and swirl to dissolve the sample completely.

  • Indicator Addition: Add 2-3 drops of ferroin indicator solution to the sample solution. The solution will turn a reddish-orange color.

  • Titration: Titrate the sample solution with the standardized 0.1 N ceric ammonium sulfate solution. The endpoint is reached when the color changes sharply from reddish-orange to a persistent light green or blue.

  • Blank Determination: Perform a blank titration using the same quantities of all reagents but without the this compound sample. This corrects for any impurities in the reagents that may react with the titrant.

  • Calculation: The molecular weight can be calculated based on the volume of titrant consumed, its normality, the weight of the sample, and the stoichiometry of the reaction.

Calculation of Assay (%):

Where:

  • V_sample = Volume of titrant for the sample (mL)

  • V_blank = Volume of titrant for the blank (mL)

  • N = Normality of the ceric ammonium sulfate solution (eq/L)

  • Eq_wt = Equivalent weight of this compound (Molecular Weight / 4)

  • W_sample = Weight of the sample (mg)

Trustworthiness through Validation: The validation of this titration method should be performed according to ICH or USP guidelines and would typically include assessing parameters such as accuracy, precision (repeatability and intermediate precision), specificity, linearity, and range.[7][8]

Mass Spectrometry: Unveiling the Molecular Ion

Mass spectrometry (MS) is a powerful analytical technique that provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. For molecular weight determination, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

Ionization and Fragmentation Principles

For a compound like 4-(methylamino)phenol, which is a component of the sulfate salt, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically employed in conjunction with liquid chromatography (LC-MS).[10][11][12] Electron Ionization (EI), often used with Gas Chromatography (GC-MS), is a harder ionization technique that leads to extensive fragmentation.[13][14][15]

The fragmentation pattern of the 4-(methylamino)phenol cation can provide valuable structural information. Key fragmentation pathways for related amine and phenol compounds often involve:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[16]

  • Loss of stable neutral molecules: Molecules like CO, HCN, and H₂O can be lost from the molecular ion.[17]

fragmentation_workflow cluster_workflow Mass Spectrometry Workflow Sample 4-(Methylamino)phenol Sulfate Solution LC Liquid Chromatography (Separation) Sample->LC Ionization Ionization Source (e.g., ESI) LC->Ionization MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Caption: A typical workflow for LC-MS analysis.

Experimental Protocol for LC-MS Analysis

This protocol provides a general framework for the LC-MS analysis of this compound. Method development and validation are crucial for quantitative applications.[18][19][20]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer with an ESI or APCI source (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer)

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for mobile phase acidification)

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as a mixture of water and methanol.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is a common choice for separating polar organic compounds.

    • Mobile Phase: A gradient elution using water and methanol, both containing a small amount of formic acid (e.g., 0.1%), is often effective.

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive ion mode is generally suitable for aminophenols.

    • Scan Mode: For initial identification, a full scan mode is used to detect the molecular ion. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for higher sensitivity and selectivity.

  • Data Analysis: The mass spectrum will show a peak corresponding to the protonated molecule of 4-(methylamino)phenol, [C₇H₉NO + H]⁺, at an m/z of approximately 124.08. The high-resolution mass of this ion can be used to confirm the elemental composition.

Expert Insight: The sulfate counter-ion is generally not observed in the mass spectrum under typical LC-MS conditions. The analysis focuses on the organic cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be employed for quantitative analysis (qNMR).[2][10][21][22]

Principles of ¹H and ¹³C NMR for Structural Confirmation
  • ¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Provides information about the number of different types of carbon atoms in a molecule.

For 4-(methylamino)phenol, the expected NMR signals can be predicted based on its structure. The aromatic protons will appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm in ¹H NMR), while the methyl protons will be a singlet in the aliphatic region (around 2.5-3.0 ppm).

Quantitative NMR (qNMR) for Assay and Molecular Weight Verification

qNMR is a primary analytical method that can be used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[10] This can be an alternative or complementary method to titration for assay determination, which in turn can be used to confirm the molecular weight of the sample if its purity is high.

Workflow for qNMR:

qnmr_workflow cluster_qnmr Quantitative NMR (qNMR) Workflow SamplePrep Accurate Weighing of Sample and Internal Standard NMR_Acquisition NMR Data Acquisition (Optimized Parameters) SamplePrep->NMR_Acquisition Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->Processing Calculation Purity/Concentration Calculation Processing->Calculation

Caption: General workflow for quantitative NMR analysis.

Expert Insight: For accurate quantification, it is crucial to use appropriate acquisition parameters, such as a long relaxation delay (D1), to ensure full relaxation of all nuclei between pulses. The choice of a suitable internal standard that has signals that do not overlap with the analyte is also critical.

Quality Control and Method Validation: Ensuring Trustworthy Results

The reliability of any molecular weight determination is contingent upon robust quality control (QC) measures and thorough method validation.[23][24][25][26]

Key Quality Control Parameters for this compound

For a substance like Metol, particularly when used as a photographic or ACS reagent, several quality control tests are essential:

ParameterTypical Specification/TestRationale
Assay 99.0 - 101.5% (by titration)Ensures the purity and potency of the active chemical.[3][4][27]
Appearance White to off-white crystalline powder; may discolor in airA visual check for degradation or significant impurities.[3]
Residue on Ignition ≤ 0.1%Measures the amount of inorganic impurities.
Solubility Soluble in water and alcoholConfirms the identity and suitability for preparing solutions.[13]
Suitability for Phosphate Determination Passes testA specific functional test for its application as a reagent in certain analytical methods.[3]
A Framework for Method Validation

Any analytical method used for the determination of the molecular weight or assay of this compound should be validated to ensure it is fit for its intended purpose. The key validation parameters, as outlined by regulatory bodies like the ICH, include:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The determination of the molecular weight of this compound is a critical aspect of its quality control and characterization. This guide has provided a comprehensive overview of three powerful analytical techniques: ceric sulfate titration, mass spectrometry, and NMR spectroscopy. By understanding the fundamental principles, adhering to validated protocols, and implementing robust quality control measures, researchers and scientists can confidently and accurately determine the molecular weight and ensure the purity of this important chemical compound. The integration of these classical and modern techniques provides a self-validating system for the comprehensive analysis of this compound.

References

  • PubChem. Metol. National Center for Biotechnology Information. [Link]

  • Wikipedia. Metol. [Link]

  • National Institute of Standards and Technology (NIST). Phenol, 4-amino-. NIST Chemistry WebBook. [Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta.
  • The quantitative analysis of various formulations of paracetamol. Royal Society of Chemistry.
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  • Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis.
  • 4-(Methylamino)phenol hemisulfate salt ACS reagent, 99%. Sigma-Aldrich.
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  • A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Shimadzu.
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  • Phenol, 4-[2-(methylamino)ethyl]-. NIST Chemistry WebBook.
  • Amine Fragment
  • 13C NMR Chemical Shifts.
  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI).
  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules.
  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.
  • LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium. Marine Drugs.
  • How to Identify Critical Quality Attributes and Critical Process Parameters. U.S.
  • Specifications and Control Tests on the Finished Product. European Medicines Agency.
  • Comparison of granule and traditional decoction of Gancao Xiexin for cold-heat complex pattern recurrent oral ulcer: a randomized controlled trial. Frontiers in Pharmacology.
  • Quality Control of Raw Materials and Active Ingredients.
  • The potentiometric titration of p-aminophenol with ceric sulfate.
  • Ceric ammonium nitr
  • Cerium(IV)

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Methodological & Application

Application Notes: The Role and Use of 4-(Methylamino)phenol Sulfate in Black and White Film Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals on the use of 4-(methylamino)phenol sulfate, commonly known as Metol or Elon, as a primary developing agent in black and white photographic film processing.[1][2][3] This document elucidates the fundamental chemistry of the silver halide reduction process, details the synergistic interactions within a developer solution, presents established formulations, and provides robust, step-by-step protocols for practical application. Safety considerations and troubleshooting are also addressed to ensure reliable and reproducible results.

Introduction to this compound (Metol)

This compound (CAS 55-55-0) is an organic salt that serves as a highly effective reducing agent in photographic developers.[1][2][4] Marketed under trade names like Metol and Elon, it is a white to off-white crystalline powder soluble in water.[1][3][5][6] Its primary application is the chemical reduction of silver halide crystals, which have been exposed to light, into metallic silver, thereby rendering a latent image visible.[1][4]

Metol is prized in black and white photography for its ability to produce images with fine grain, excellent shadow detail, and moderate contrast.[4][7] It is a fast-acting agent with a short induction period, meaning it begins the development process quickly.[8] However, it is most frequently used in combination with other developing agents, most notably hydroquinone, to achieve a wider range of photographic characteristics.[4][7][9]

Key Chemical Properties of Metol:

PropertyValueReference(s)
Chemical Formula (C₇H₁₀NO)₂SO₄ or C₁₄H₂₀N₂O₆S[1][2][6]
Molar Mass 344.38 g/mol [1][2][10]
Appearance White to pale cream crystalline powder[3][6][7]
Melting Point ~260 °C (decomposes)[2][11]
Solubility in Water 50 g/L at 20°C[1]
Synonyms N-methyl-p-aminophenol sulfate, Elon, Genol, Rhodol[1][2][5][10]

The Chemistry of Photographic Development

The conversion of a latent image on a film emulsion to a visible negative is a controlled chemical reduction process. The developer solution is a complex aqueous mixture designed to selectively reduce exposed silver halide (AgX) grains to black metallic silver (Ag⁰) while leaving unexposed grains unaffected.

Core Components of a Metol-Based Developer

A typical developer is more than just the developing agent; it is a synergistic system. Understanding the function of each component is critical to controlling the final image characteristics.

  • Developing Agent (Reducing Agent): This is the primary active component. Metol is a soft-working agent, excellent for building detail in the shadows (less exposed areas) but producing low contrast on its own.[7][8] It is often paired with a high-contrast agent like hydroquinone.[4][8] The combination of Metol and hydroquinone (MQ) exhibits superadditivity, where their combined developing action is greater than the sum of their individual effects.[2][10][12]

  • Accelerator (Alkali): Developing agents like Metol are most active in alkaline conditions. The accelerator, typically a weak alkali like borax or a stronger one like sodium carbonate, raises the pH of the solution, increasing the rate of development.[7][9] The choice of alkali significantly impacts the developer's energy and contrast.

  • Preservative: Developing agents are easily oxidized by dissolved oxygen in the water and by-products of the development reaction, which shortens their effective life and can cause staining.[7][13] Sodium sulfite is the most common preservative.[9][13] It readily scavenges oxygen and reacts with oxidized developer by-products, regenerating the developing agent to some extent and preventing the formation of colored stains.[13][14] At high concentrations, sulfite also acts as a mild silver halide solvent, which can reduce grain size.[15]

  • Restrainer (Anti-Fogging Agent): To prevent the developer from reducing unexposed silver halide crystals—a phenomenon known as chemical fog—a restrainer is added.[7][16] Potassium bromide (KBr) is the most common restrainer.[16][17] It adsorbs to the surface of the silver halide crystals, making it more difficult for the developing agent to act, particularly on the unexposed crystals which have no latent image specks to facilitate the reaction.[7][16][18]

The Redox Reaction and Superadditivity

The fundamental reaction involves Metol donating electrons to silver ions (Ag⁺) in the exposed silver halide crystal, reducing them to metallic silver (Ag⁰).

Simplified Reaction: 2Ag⁺ + C₇H₉NO (Metol) → 2Ag⁰ + Oxidized Metol + 2H⁺

In an MQ developer, a synergistic cycle occurs. Metol rapidly starts the development, becomes oxidized, and is then regenerated by the slower-acting hydroquinone, which donates electrons to the oxidized Metol. The hydroquinone, now oxidized, is removed by the sodium sulfite. This recycling process enhances the efficiency and stability of the developer.[2][10][12]

G cluster_0 Developer Solution Components cluster_1 Film Emulsion Metol Metol (Developing Agent) HQ Hydroquinone (Co-Developer) Metol->HQ Superadditivity (Regeneration Cycle) AgX_exp Exposed AgX Crystal (Latent Image) Metol->AgX_exp Reduces (donates e⁻) Sulfite Sodium Sulfite (Preservative) Sulfite->Metol Prevents Aerial Oxidation Sulfite->HQ Removes Oxidized HQ Alkali Alkali (Accelerator) Alkali->Metol Activates (↑ pH) KBr Potassium Bromide (Restrainer) KBr->AgX_exp Slows development AgX_unexp Unexposed AgX Crystal KBr->AgX_unexp Inhibits Fog Ag0 Metallic Silver (Visible Image) AgX_exp->Ag0 Forms

Caption: Interaction of core components in a Metol-Hydroquinone (MQ) developer.

Developer Formulations and Preparation

Numerous developer formulas utilizing Metol have been published. Kodak D-76 is arguably the most famous, known for its excellent balance of fine grain, sharpness, and full emulsion speed.

Standard Metol-Based Developer Formulas

The following table details the composition of two industry-standard developers. All quantities are per 1 liter of water.

Chemical ComponentKodak D-76 (Film)Kodak D-72 (Paper)
Water (at ~50°C)750 mL750 mL
Metol 2.0 g2.0 g
Sodium Sulfite (anhydrous)100.0 g45.0 g
Hydroquinone 5.0 g8.0 g
Borax (decahydrate)2.0 g-
Sodium Carbonate (monohydrated)-85.0 g
Potassium Bromide-5.0 g
Cold water to make1.0 L1.0 L
Formulation data sourced from Layton, T.[9]
Protocol: Preparation of Stock Solutions

Stock solutions are concentrated forms of developers that are diluted to a working strength just before use.[19][20] This practice ensures consistency and prolongs the shelf life of the chemicals.

Materials:

  • Accurate weighing scale (0.1g precision)

  • Glass or chemical-resistant plastic beakers/graduates

  • Stirring rod

  • Storage bottles (amber glass is preferred to protect from light)[21]

  • Distilled or deionized water

  • Required chemicals (e.g., for D-76)

Procedure:

  • Heat Water: Start with 750 mL of distilled water heated to approximately 50-55°C (122-131°F). This temperature helps dissolve the chemicals more effectively.[22]

  • Order of Dissolution: The order in which chemicals are added is critical. Adding them out of sequence can cause chemicals to fail to dissolve or precipitate out of solution.[21]

  • Add Metol: Dissolve the 2.0 g of Metol completely. Note: Metol is not readily soluble in strong sulfite solutions, so it is often added first.[7][8] A small pinch of sulfite can be added first to prevent initial oxidation if desired.[7]

  • Add Sodium Sulfite: Slowly add the 100.0 g of sodium sulfite in portions, stirring until each portion is fully dissolved before adding the next.

  • Add Hydroquinone: Add the 5.0 g of hydroquinone and stir until dissolved.

  • Add Borax: Add the 2.0 g of borax and stir until dissolved.

  • Top Up with Water: Add cold distilled water to bring the total volume to exactly 1.0 liter. Mix thoroughly.

  • Storage: Transfer the stock solution to a clean, tightly sealed, and clearly labeled amber glass bottle.[21][23] Allow the solution to cool to room temperature (20°C / 68°F) before use.

Protocol: Preparation of Working Solutions

Most developers are used diluted from the stock solution, often for one-shot use to ensure maximum consistency.

  • Determine Dilution: Check the film or developer datasheet for the recommended dilution. A common dilution for D-76 is 1+1, meaning one part stock solution to one part water.[22]

  • Measure and Mix: For a 1+1 dilution to make 500 mL of working solution (sufficient for one roll of 120 film), measure 250 mL of D-76 stock solution and 250 mL of water.[19][24]

  • Temperature Control: The temperature of the working solution is one of the most critical variables in development.[25] Adjust the temperature of the water used for dilution so that the final mixture is at the target temperature, typically 20°C (68°F).[19][24] Use a water bath to stabilize the temperature if necessary.[22]

Standard Protocol for Black and White Film Development

This protocol outlines the complete workflow for processing a roll of black and white film using a prepared Metol-based developer.

G start Start (Prepare Chemicals & Workspace) load 1. Load Film into Tank (Complete Darkness) start->load prewash 2. Pre-Wash (Optional) (1 min) load->prewash develop 3. Develop (e.g., 8-12 min at 20°C) prewash->develop agitate Agitate: Continuous for first 30s, then 10s every minute develop->agitate stop 4. Stop Bath (30-60 sec) develop->stop fix 5. Fix (5-10 min) stop->fix wash 6. Wash (10-20 min) fix->wash rinse 7. Final Rinse (Wetting Agent, 1 min) wash->rinse dry 8. Dry (Dust-free environment) rinse->dry end End (Developed Negative) dry->end

Caption: Standard workflow for black and white film development.

Procedure:

  • Preparation (In Light): Prepare working solutions of developer, stop bath, and fixer. Bring them all to the target temperature (20°C).[23][24] Lay out all necessary equipment.

  • Load Film (In Darkness): In complete darkness or using a changing bag, open the film canister, cut the film leader, and load the film onto the developing reel. Place the reel in the developing tank and seal the lid. The lights can now be turned on.[24][26]

  • Pre-Wash (Optional): Pour temperate water (20°C) into the tank, agitate for one minute, then discard the water. This step helps the film acclimate to the processing temperature and can remove anti-halation backing dyes.[27]

  • Development: Pour the developer into the tank and start the timer immediately.[28] Agitate continuously by inverting the tank for the first 30 seconds.[25] Then, agitate for 10 seconds (typically 4-5 inversions) at the beginning of each subsequent minute.[20][27][28] Tap the tank firmly on a counter after each agitation cycle to dislodge air bubbles.[27]

  • Stop Bath: Ten seconds before the development time ends, begin pouring out the developer. Immediately pour in the stop bath solution. Agitate continuously for 30-60 seconds, then pour out the stop bath.[24][28] This acidic bath neutralizes the alkaline developer, instantly halting its action and preventing over-development.

  • Fixing: Pour in the fixer solution. Agitate for the first 30 seconds, then for 10 seconds every minute for the recommended fixing time (typically 5-10 minutes).[23][26][28] The fixer removes the unexposed, undeveloped silver halides, making the image permanent and transparent.

  • Washing: After pouring out the fixer (which can often be re-used), wash the film under running water for 10-20 minutes.[24] Alternatively, use the Ilford wash method: fill the tank, invert 5 times, drain; refill, invert 10 times, drain; refill, invert 20 times, drain.[28] This removes all residual processing chemicals.

  • Final Rinse: Fill the tank with distilled water and add a few drops of a wetting agent. Agitate gently for 30-60 seconds.[28] This prevents water spots from forming as the film dries.

  • Drying: Carefully remove the film from the reel, attach clips to both ends, and hang it to dry in a dust-free environment.[28]

Safety and Handling

This compound and its associated chemicals require careful handling.

  • Health Hazards: Metol is harmful if swallowed and can cause skin and eye irritation.[1][5][29] Crucially, it is a known skin sensitizer, meaning prolonged or repeated contact can lead to an allergic reaction (contact dermatitis).[2][29][30]

  • Personal Protective Equipment (PPE): Always wear nitrile gloves and safety glasses when handling Metol powders and solutions.[29][31][32] Use in a well-ventilated area to avoid inhaling dust from the powder.[30][31]

  • Storage: Store chemicals in tightly closed, clearly labeled containers away from strong acids and oxidizing agents.[11][29] Metol is sensitive to light and air and may discolor over time.[1][29]

  • Disposal: Dispose of used chemicals in accordance with local environmental regulations. Do not pour concentrated solutions directly down the drain.

References

  • Developer Science. (2010, September 10). Photographic Memorabilia. Retrieved from [Link]

  • The Role of Potassium Bromide in Photographic Processes: A Manufacturer's Insight. (n.d.). LookChem. Retrieved from [Link]

  • How To Enhance Developer Performance With Potassium Bromide? (2025, March 5). Industry News. Retrieved from [Link]

  • How To Develop Black and White Film. (2020, April 24). Parallax Photographic Coop. Retrieved from [Link]

  • Easy Guide To Developing Black & White Film At Home. (2018, January 5). Retrieved from [Link]

  • Material Safety Data Sheet this compound Solution. (n.d.). The Lab Depot. Retrieved from [Link]

  • 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. (2025, March 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • How to Develop Black and White Film. (n.d.). wikiHow. Retrieved from [Link]

  • BLACK AND WHITE FILM DEVELOPING BASIC STEPS. (n.d.). Melbourne Camera Club. Retrieved from [Link]

  • Black and White Developer Formulas From Amidol to XTOL. (n.d.). Tim Layton Fine Art. Retrieved from [Link]

  • Metol. (n.d.). Wikipedia. Retrieved from [Link]

  • adding sodium sulfite to developer. (2000, February 29). Photo.net. Retrieved from [Link]

  • Beginners Guide to Developing Your Own B&W Film. (2024, June 19). Retrieved from [Link]

  • p-Methylaminophenol sulfate - Information Metol, Elon, 4-(methylamino)phenolsulphate. (n.d.). In-ingredients.com. Retrieved from [Link]

  • 4-(Methylamino) Phenol Sulfate Solution Safety Data Sheet. (2016, September 2). Cole-Parmer. Retrieved from [Link]

  • Safety Data Sheet: 4-(Methylamino)-phenol sulphate. (n.d.). Carl ROTH. Retrieved from [Link]

  • The effect of sulfite in paper developer formulas? (2020, January 10). Photrio.com Photography Forums. Retrieved from [Link]

  • How To Prepare Film Developing Chemistry. (2019, May 15). Parallax Photographic Coop. Retrieved from [Link]

  • Developers, An Introduction. (n.d.). Michael A. Smith and Paula Chamlee. Retrieved from [Link]

  • Metol. (n.d.). chemeurope.com. Retrieved from [Link]

  • Determination of metol and hydroquinone in a photographic developer by liquid chromatography. (1979). Chemistry Letters. Retrieved from [Link]

  • Sulfite Reductase Defines a Newly Discovered Bottleneck for Assimilatory Sulfate Reduction and Is Essential for Growth and Development in Arabidopsis thaliana. (2011). NIH. Retrieved from [Link]

  • Metol / HQ ratio. (2017, January 26). Photrio.com Photography Forums. Retrieved from [Link]

  • Reduction Potential and Photographic Developers; the Effect of Sulfite in Developer Solutions. (1937). The Journal of Physical Chemistry. Retrieved from [Link]

  • How does Metol (this compound) react when developing black and white photos? (2020, November 3). Chemistry Stack Exchange. Retrieved from [Link]

  • sodium sulfite in developers. (2015, July 26). Photrio.com Photography Forums. Retrieved from [Link]

  • The Chemical Analysis of Hydroquinone, Metol, and Bromide in a Photographic Developer. (n.d.). R Discovery. Retrieved from [Link]

  • Beginners Guide to Processing Film. (2017, March 30). Ilford Photo. Retrieved from [Link]

  • Mixing Things Up A Little: How to Mix Up Darkroom Chemicals. (2018, December 23). YouTube. Retrieved from [Link]

  • What's the use of stock solution? (2008, June 24). Photrio.com Photography Forums. Retrieved from [Link]

  • Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. (2017). NIH. Retrieved from [Link]

  • (PDF) Mechanism of action of 4-substituted phenols to induce vitiligo and anti-melanoma immunity. (2017). ResearchGate. Retrieved from [Link]

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Application Note: Preparation and Use of Metol-Hydroquinone (MQ) Developer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synergy of MQ Developers

Metol-hydroquinone (MQ) developers represent a cornerstone in traditional black-and-white photographic processing. The formulation's longevity and widespread adoption are attributable to a powerful synergistic effect known as superadditivity.[1][2] In this phenomenon, the combined rate of development from Metol (p-methylaminophenol sulfate) and hydroquinone working together is substantially greater than the sum of their individual development rates.[1][2]

Metol is characterized as a low-contrast, detail-giving developing agent that initiates image development rapidly, particularly in the shadow areas (less exposed regions) of the latent image. Hydroquinone, conversely, is a high-contrast agent that is slower to act but builds density effectively in the highlights (more exposed regions). When combined, Metol effectively "recharges" the hydroquinone after it has been oxidized, allowing for a more efficient and balanced development process across the entire tonal range.[3] This versatility makes MQ developers, such as the classic Kodak D-72 formula, suitable for a wide array of photographic papers and films by simply adjusting the dilution.[4][5]

This document provides a comprehensive protocol for the preparation of a standard MQ stock solution, an explanation of the role of each constituent, and essential safety guidelines for laboratory personnel.

Principle of Action: The Chemistry of Development

The conversion of a latent image on photographic emulsion—composed of silver halide crystals—into a visible image of metallic silver is an oxidation-reduction (redox) reaction. The developing agents, Metol and hydroquinone, are the reducing agents.

Almost all photographic developers operate in an alkaline environment, which is necessary to activate the developing agents.[6][7][8] The key components and their functions are:

  • Developing Agents (Metol & Hydroquinone): These organic compounds donate electrons to reduce exposed silver halide crystals to black metallic silver. Their synergistic action is the core of the MQ developer's effectiveness.[1][3]

  • Accelerator (Sodium Carbonate): An alkali, such as sodium carbonate, is used to establish a high pH environment.[3][6] This alkalinity activates the developing agents, increasing the rate of the reduction reaction.[7][8]

  • Preservative (Sodium Sulfite): Sodium sulfite has a dual role. Primarily, it acts as an antioxidant, protecting the Metol and hydroquinone from premature oxidation by atmospheric oxygen, which would exhaust the developer and cause staining.[3][6][9][10] Secondly, in sufficient concentrations, it can act as a mild silver halide solvent, which can influence the grain structure of the final image.[9][11][12]

  • Restrainer (Potassium Bromide): This compound acts as an anti-fogging agent.[4][13][14] It improves the differentiation between exposed and unexposed silver halide crystals by restraining the developer's action on the unexposed crystals, thus preventing chemical fog and enhancing image clarity.[13][14][15]

Materials and Reagents

Equipment
  • Magnetic stirrer with stir bar

  • Glass beakers (1 L and 2 L capacity)

  • Graduated cylinders (100 mL and 1 L)

  • Electronic balance (accurate to at least 0.1 g)

  • Weighing papers or boats

  • Spatulas

  • Brown glass or opaque plastic storage bottle (1 L)

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

Chemical Reagents
  • Metol (p-methylaminophenol sulfate), Reagent Grade (CAS: 55-55-0)

  • Hydroquinone, Reagent Grade (CAS: 123-31-9)

  • Sodium Sulfite, Anhydrous, Reagent Grade (CAS: 7757-83-7)

  • Sodium Carbonate, Monohydrated or Anhydrous, Reagent Grade (CAS: 5968-11-6 or 497-19-8)

  • Potassium Bromide, Reagent Grade (CAS: 7758-02-3)

  • Distilled or Deionized Water

Standard MQ Developer Formulation (Based on Kodak D-72)

This formulation produces a 1-liter stock solution, which is typically diluted for use.

Component Chemical Name Quantity (per 1 L) Primary Function
Metolp-methylaminophenol sulfate3.0 gDeveloping Agent (Shadows, Detail)
Sodium SulfiteAnhydrous45.0 gPreservative (Antioxidant)
HydroquinoneBenzene-1,4-diol12.0 gDeveloping Agent (Highlights, Contrast)
Sodium CarbonateMonohydrated80.0 gAccelerator (Alkali)
Potassium Bromide2.0 gRestrainer (Anti-fog)

Note: If using anhydrous sodium carbonate, use approximately 67.5 g.[16]

Step-by-Step Preparation Protocol

Causality is critical in the order of dissolution. Adding components in the wrong sequence can lead to incomplete dissolution or premature oxidation of the developing agents.

  • Prepare the Water Bath: Measure 750 mL of distilled water into a 2 L beaker. Warm the water to approximately 50-52°C (125°F). This temperature facilitates the dissolution of the chemicals without causing heat-induced degradation.

  • Initial Preservation: Add the magnetic stir bar and begin stirring at a moderate speed. Add a small pinch (approximately 1-2 grams) of the weighed sodium sulfite to the warm water. This deoxygenates the water and provides an initial protective environment against the oxidation of the developing agents.[16]

  • Dissolve Metol: Slowly add the 3.0 g of Metol to the stirring water.[17] Metol is notoriously difficult to dissolve in solutions with a high sulfite concentration, which is why it must be added first.[3] Wait until the Metol is completely dissolved before proceeding. The solution should be clear.

  • Dissolve Sodium Sulfite: Once the Metol is dissolved, add the remaining 43-44 g of sodium sulfite slowly. Allow it to dissolve completely. The sulfite acts as the main preservative.[17]

  • Dissolve Hydroquinone: Add the 12.0 g of hydroquinone to the solution.[17] It should dissolve readily in the sulfite solution.

  • Dissolve Sodium Carbonate: Slowly and carefully add the 80.0 g of sodium carbonate.[17] This is the accelerator and will make the solution strongly alkaline. Be cautious as the dissolution may be exothermic.

  • Dissolve Potassium Bromide: Add the 2.0 g of potassium bromide, the restrainer.[17]

  • Final Volume Adjustment: Once all chemicals are fully dissolved, transfer the solution to a 1 L graduated cylinder. Add cold distilled water to bring the final volume to exactly 1.0 liter.

  • Storage: Transfer the final stock solution to a clean, tightly sealed, and clearly labeled brown glass or opaque bottle. Store in a cool, dark place. The stock solution is stable for approximately six months.[5]

Workflow Visualization

MQ_Developer_Preparation start_node Start: 750 mL Distilled Water (50-52°C) add_sulfite_pinch 1. Add Pinch of Sodium Sulfite (Deoxygenate) start_node->add_sulfite_pinch Begin Stirring step_node step_node final_node Final Stock Solution (1 L) storage_node Store in Airtight, Opaque Bottle final_node->storage_node add_metol 2. Dissolve Metol (3.0 g) add_sulfite_pinch->add_metol Ensure clear solution add_sulfite_main 3. Dissolve Sodium Sulfite (45.0 g) add_metol->add_sulfite_main Ensure complete dissolution add_hq 4. Dissolve Hydroquinone (12.0 g) add_sulfite_main->add_hq Ensure complete dissolution add_carbonate 5. Dissolve Sodium Carbonate (80.0 g) add_hq->add_carbonate Ensure complete dissolution add_bromide 6. Dissolve Potassium Bromide (2.0 g) add_carbonate->add_bromide Ensure complete dissolution add_water 7. Top up to 1 L with Cold Distilled Water add_bromide->add_water Ensure complete dissolution add_water->final_node

Caption: Workflow for preparing 1L of MQ developer stock solution.

Safety Precautions

The chemicals used in this protocol require careful handling. Adherence to standard laboratory safety procedures is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves when handling these chemicals in their powder or solution forms.[18]

  • Ventilation: Prepare the solution in a well-ventilated area or under a fume hood to avoid inhaling chemical dust.

  • Metol (p-methylaminophenol sulfate): Can cause skin sensitization and allergic reactions upon repeated contact.[18][19][20] It is harmful if swallowed.[18] Avoid creating dust.[19]

  • Hydroquinone: A skin irritant and sensitizer.[21] Inhalation of dust can irritate the nose and throat.[22][23] Ingestion can cause a range of adverse effects, including dizziness and nausea.[22][23] There is limited evidence of carcinogenicity in animals.[22]

  • Sodium Carbonate: A strong alkali. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour developer solutions down the drain. Metol and Hydroquinone are toxic to aquatic life.[18][19][20]

Application and Use

The prepared stock solution is concentrated and must be diluted for use. A typical dilution for developing photographic paper is 1 part stock solution to 2 parts water (1+2).[5] The working solution in an open tray has a limited life and should be discarded after a single printing session.

References

  • Developer Science. (2010). Photographic Memorabilia. [Link]

  • Layton, T. (n.d.). Black and White Developer Formulas From Amidol to XTOL. Tim Layton Fine Art. [Link]

  • Smith, M. A., & Chamlee, P. (n.d.). Developers, An Introduction. Michael A. Smith and Paula Chamlee. [Link]

  • Industry News. (2025). How To Enhance Developer Performance With Potassium Bromide?[Link]

  • Brazier, Y. (2020). Hydroquinone: Uses, safety, risks, and more. Medical News Today. [Link]

  • Heally. (2025). Is hydroquinone safe? What dermatologists want you to know. [Link]

  • Wikipedia. (n.d.). Potassium bromide. [Link]

  • Wikipedia. (n.d.). Photographic developer. [Link]

  • Analogue Photography. (2023). Composition of a chemical developer. [Link]

  • Cherney, K. (2018). Hydroquinone: Uses, Safety, Side Effects, OTC Products, Alternatives. Healthline. [Link]

  • Unblinking Eye. (n.d.). Mixing Developers. [Link]

  • Wesly, E. (n.d.). Kodak D-72 (or Dektol in disguise?). [Link]

  • Quora. (2017). Why is Na2CO3 used in photography?[Link]

  • Bitmaster.se. (2022). Kodak D-72 Paper Developer. [Link]

  • Wikipedia. (n.d.). Superadditive developer. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydroquinone. [Link]

  • Bowman, T. (2018). MQ Base, a flexible black and white photographic print developer. [Link]

  • Photo.net. (1999). sodium sulfite--what does it do???. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hydroquinone. [Link]

  • Photo.net. (2000). adding sodium sulfite to developer. [Link]

  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. [Link]

  • The Other Side of Tokyo, Japan. (n.d.). How to Make a Self Prepared Film Developer. [Link]

  • YouTube. (2021). Mixing D72 Paper Developer. [Link]

  • SkinSAFE. (n.d.). p-Methylaminophenol Sulfate Ingredient Allergy Safety Information. [Link]

  • Firstcall Photographic. (n.d.). Bellini Sodium Suphite, anhydrous, 1 kg.[Link]

  • MaterialDistrict. (2023). Phenol Sodium Ascorbate Developer. [Link]

  • Wikipedia. (n.d.). Sodium carbonate. [Link]

  • Printed Circuit Board Fabrication. (n.d.). Developing. [Link]

  • Scribd. (n.d.). Dektol KodakD72. [Link]

  • Photrio.com Photography Forums. (2007). Superadditivity in developers - and beyond. [Link]

  • Photrio.com Photography Forums. (2017). Metol / HQ ratio. [Link]

  • Chemeurope.com. (n.d.). Metol. [Link]

  • Photrio.com Photography Forums. (2012). Formulating a sharp solvent MQ developer. [Link]

  • Wikipedia. (n.d.). Metol. [Link]

  • Photrio.com Photography Forums. (2011). Metol+Phenidon .... superadditive?!. [Link]

  • Taylor & Francis Online. (2016). Superadditivity in Colour Development. [Link]

  • YouTube. (2015). Making Homemade Photographic Film Developers for B&W Film Developing How To. [Link]

  • YouTube. (2020). Make Your Own Developer & Fixer Using Household Items. [Link]

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Application Note: 4-(Methylamino)phenol Sulfate as a Versatile Reducing Agent for the Controlled Synthesis of Silver Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Reducing Agents in Silver Nanoparticle Synthesis

Silver nanoparticles (AgNPs) have garnered significant attention across various scientific disciplines due to their unique optical, electrical, and antimicrobial properties.[1][2][3] The synthesis of AgNPs with controlled size, shape, and stability is paramount for their successful application in fields ranging from nanomedicine to materials science. A cornerstone of chemical synthesis methods for AgNPs is the reduction of silver ions (Ag⁺) to silver atoms (Ag⁰), which then nucleate and grow into nanoparticles.[1][3] The choice of reducing agent is a critical determinant of the final nanoparticle characteristics. While strong reducing agents like sodium borohydride can lead to rapid, and sometimes uncontrolled, nanoparticle formation, milder reducing agents offer a greater degree of control over the synthesis process.

This application note introduces 4-(methylamino)phenol sulfate, commonly known as Metol, as a potent and versatile reducing agent for the synthesis of AgNPs. Traditionally used as a developing agent in black-and-white photography, Metol's chemical structure, featuring a phenol and a secondary amine, provides a unique redox capability that can be harnessed for the controlled reduction of silver ions. We will delve into the proposed mechanism of action, provide detailed protocols for synthesis and characterization, and discuss the key parameters that can be tuned to achieve desired nanoparticle properties.

Proposed Mechanism of Silver Ion Reduction by this compound

The reducing power of this compound is primarily attributed to its phenolic hydroxyl group. In an alkaline environment, the hydroxyl group is deprotonated, forming a phenoxide ion, which is a potent electron donor. This electron is transferred to a silver ion (Ag⁺), reducing it to a silver atom (Ag⁰). The 4-(methylamino)phenol is subsequently oxidized. The proposed reaction scheme is as follows:

  • Deprotonation: In the presence of a base (e.g., NaOH), 4-(methylamino)phenol is deprotonated to form the active phenoxide species.

  • Electron Transfer: The phenoxide ion donates an electron to a silver ion, leading to the formation of a silver atom and a 4-(methylamino)phenoxyl radical.

  • Further Oxidation: The radical species can undergo further oxidation, potentially involving the methylamino group, leading to more complex oxidized products.

  • Nucleation and Growth: The newly formed silver atoms are highly unstable and quickly aggregate to form small nuclei. These nuclei then act as seeds for further growth as more silver ions are reduced on their surface.

The sulfate salt form of 4-(methylamino)phenol enhances its stability and solubility in aqueous solutions, making it a convenient precursor for the synthesis reaction.

Figure 1: A general workflow for the synthesis and characterization of silver nanoparticles.

Experimental Protocols

Materials and Equipment
  • Silver nitrate (AgNO₃)

  • This compound (Metol)

  • Sodium hydroxide (NaOH)

  • Polyvinylpyrrolidone (PVP, as a stabilizer)

  • Deionized water

  • Glassware (beakers, flasks, graduated cylinders)

  • Magnetic stirrer with heating plate

  • pH meter

  • UV-Vis spectrophotometer

  • Transmission Electron Microscope (TEM)

  • Dynamic Light Scattering (DLS) instrument

  • X-ray Diffractometer (XRD)

Preparation of Stock Solutions
  • Silver Nitrate Solution (10 mM): Dissolve 0.016987 g of AgNO₃ in 10 mL of deionized water. Store in a dark container to prevent photoreduction.

  • This compound Solution (20 mM): Dissolve 0.0344 g of this compound in 10 mL of deionized water. This solution should be prepared fresh before use.

  • Sodium Hydroxide Solution (1 M): Dissolve 0.4 g of NaOH in 10 mL of deionized water.

  • PVP Solution (1% w/v): Dissolve 0.1 g of PVP in 10 mL of deionized water with gentle heating and stirring.

Synthesis Protocol for Silver Nanoparticles
  • In a 50 mL Erlenmeyer flask, add 20 mL of deionized water and 1 mL of the 1% PVP solution.

  • Place the flask on a magnetic stirrer and begin stirring at a moderate speed.

  • Add 1 mL of the 10 mM silver nitrate solution to the flask.

  • Slowly add the 20 mM this compound solution dropwise to the reaction mixture.

  • Adjust the pH of the solution to approximately 10-11 by adding the 1 M NaOH solution dropwise. A color change to yellowish-brown should be observed, indicating the formation of silver nanoparticles.[4]

  • Continue stirring the solution for 1 hour at room temperature to ensure the completion of the reaction.

  • The synthesized silver nanoparticle solution can be purified by centrifugation and redispersion in deionized water to remove unreacted components.

Key Experimental Parameters and Their Influence

The properties of the synthesized silver nanoparticles can be tuned by varying the experimental conditions.

ParameterVariationExpected Outcome on NanoparticlesRationale
Molar Ratio of [Ag⁺]/[Metol] Increasing the ratioSmaller particle sizeA higher concentration of the reducing agent leads to faster nucleation and the formation of more nuclei, resulting in smaller final particles.
pH Increasing pH (from 8 to 12)Faster reaction rate, potentially smaller and more uniform particlesThe reducing power of phenols is significantly enhanced at higher pH due to easier deprotonation of the hydroxyl group.
Temperature Increasing temperature (e.g., to 60°C)Faster reaction rate, may lead to larger or aggregated particlesHigher temperatures increase the reaction kinetics but can also promote particle aggregation if not properly controlled.
Stabilizer Concentration Increasing PVP concentrationImproved stability, smaller particle sizeThe stabilizer adsorbs onto the nanoparticle surface, preventing aggregation and controlling growth.

Characterization of Synthesized Silver Nanoparticles

A comprehensive characterization of the synthesized AgNPs is essential to confirm their formation and evaluate their properties.

Figure 2: A workflow for the characterization of synthesized silver nanoparticles.

UV-Visible Spectroscopy
  • Principle: Silver nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak in the UV-Vis spectrum, typically between 400-450 nm, which is a result of the collective oscillation of conduction electrons in response to incident light. The position and shape of this peak are sensitive to the size and shape of the nanoparticles.

  • Procedure:

    • Dilute a small aliquot of the synthesized silver nanoparticle solution with deionized water.

    • Record the UV-Vis absorption spectrum from 300 to 700 nm.

    • The presence of an SPR peak confirms the formation of silver nanoparticles.

Transmission Electron Microscopy (TEM)
  • Principle: TEM provides high-resolution images of the nanoparticles, allowing for the direct visualization of their size, shape, and morphology.

  • Procedure:

    • Place a drop of the diluted nanoparticle solution onto a carbon-coated copper grid.

    • Allow the solvent to evaporate completely.

    • Analyze the grid under a TEM to obtain images of the nanoparticles.

Dynamic Light Scattering (DLS)
  • Principle: DLS measures the hydrodynamic diameter and size distribution of nanoparticles in a colloidal suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.

  • Procedure:

    • Place the diluted nanoparticle solution in a cuvette.

    • Perform DLS measurements to obtain the size distribution profile.

X-ray Diffraction (XRD)
  • Principle: XRD is used to determine the crystalline structure and phase purity of the synthesized nanoparticles. The diffraction pattern can be compared with standard patterns to confirm the face-centered cubic (fcc) structure of metallic silver.

  • Procedure:

    • Prepare a dried powder sample of the silver nanoparticles.

    • Record the XRD pattern over a suitable range of 2θ angles.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle silver nitrate with care as it can cause staining and is toxic.

  • Work in a well-ventilated area, especially when handling sodium hydroxide.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

This compound presents a promising alternative as a reducing agent for the synthesis of silver nanoparticles. Its moderate reducing strength allows for a more controlled reaction, enabling the tuning of nanoparticle size and properties through the adjustment of key experimental parameters. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of this versatile compound in the field of nanotechnology. Further investigation into the precise reaction kinetics and the role of the methylamino group in stabilization could open up new avenues for the tailored synthesis of silver nanoparticles for a wide array of applications.

References

  • Iravani, S., Korbekandi, H., Mirmohammadi, S. V., & Zolfaghari, B. (2014). Synthesis of silver nanoparticles: chemical, physical and biological methods. Research in Pharmaceutical Sciences, 9(6), 385–406.
  • Khan, Z., Al-Thabaiti, S. A., & Obaid, A. Y. (2013). Preparation and characterization of silver nanoparticles by chemical reduction method. Journal of Nanoscience and Nanotechnology, 13(6), 4249-4256.
  • Jain, P. K., Huang, X., El-Sayed, I. H., & El-Sayed, M. A. (2008). Noble metals on the nanoscale: optical and photothermal properties and some applications in imaging, sensing, biology, and medicine. Accounts of chemical research, 41(12), 1578-1586.
  • Solomon, S. D., Bahadory, M., Jeyarajasingam, A. V., Rutkowsky, S. A., Boritz, C., & Mulfinger, L. (2007). Synthesis and study of silver nanoparticles.
  • Creighton, J. A., & Eadon, D. G. (1991). Ultraviolet–visible absorption spectra of the colloidal metallic elements. Journal of the Chemical Society, Faraday Transactions, 87(24), 3881-3891.
  • Wiley, B. J., Im, S. H., Li, Z. Y., McLellan, J., Siekkinen, A., & Xia, Y. (2006). Maneuvering the surface plasmon resonance of silver nanostructures through shape-controlled synthesis. The Journal of Physical Chemistry B, 110(32), 15666-15675.
  • Mulfinger, L., Solomon, S. D., Bahadory, M., Jeyarajasingam, A. V., Rutkowsky, S. A., & Boritz, C. (2007). Synthesis and study of silver nanoparticles.
  • Sharma, V. K., Yngard, R. A., & Lin, Y. (2009). Silver nanoparticles: green synthesis and their antimicrobial activities. Advances in colloid and interface science, 145(1-2), 83-96.
  • He, Y., Du, Z., Ma, S., Cheng, S., Jiang, S., & Zhang, S. (2016). Green synthesis of silver nanoparticles by Chrysanthemum morifolium Ramat. extract and their application in clinical ultrasound gel. Materials Science and Engineering: C, 67, 53-61.
  • Slistan-Grijalva, A., Herrera-Urbina, R., Rivas-Silva, J. F., Ávalos-Borja, M., & Castillón-Barraza, F. F. (2005). Synthesis of silver nanoparticles in a poly(α, γ, l-glutamic acid) solution. Materials Science and Engineering: C, 25(4), 481-484.
  • Van Hyning, D. L., & Zukoski, C. F. (1998). Formation of nanoporous silver by reaction of silver nitrate with a reducing agent. Langmuir, 14(24), 7043-7049.
  • Pillai, Z. S., & Kamat, P. V. (2004). What factors control the size and shape of silver nanoparticles in the citrate ion reduction method?. The Journal of Physical Chemistry B, 108(3), 945-951.
  • Metwally, A. A., El-Naggar, M. E., & El-Damarawy, M. (2017). A novel approach for synthesis of silver nanoparticles using 4-aminophenol as a reducing agent and their catalytic activity. Journal of Materials Science: Materials in Electronics, 28(11), 7858-7865.
  • Lee, S. H., & Jun, B. H. (2019). Silver Nanoparticles: Synthesis and Application for Nanomedicine. International journal of molecular sciences, 20(4), 865.
  • Pal, S., Tak, Y. K., & Song, J. M. (2007). Does the antibacterial activity of silver nanoparticles depend on the shape of the nanoparticle? A study of the gram-negative bacterium Escherichia coli. Applied and environmental microbiology, 73(6), 1712-1720.

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Application Note: Spectrophotometric Determination of Phosphate Using 4-(Methylamino)phenol Sulfate (Metol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the quantitative determination of inorganic phosphate in aqueous samples using a spectrophotometric method based on 4-(methylamino)phenol sulfate, commonly known as Metol. This method, a variation of the classic molybdenum blue reaction, is valued for its reliability and sensitivity. The protocol details the formation of a phosphomolybdate complex in an acidic medium, followed by its reduction by Metol to a stable, intensely colored molybdenum blue complex. The absorbance of this complex, measured spectrophotometrically, is directly proportional to the phosphate concentration. This document offers detailed protocols for reagent preparation, standard curve generation, and sample analysis, alongside insights into method validation, potential interferences, and troubleshooting.

Principle of the Method

The determination of phosphate using Metol is a robust colorimetric assay rooted in the "molybdenum blue" chemistry.[1] The process unfolds in two primary, sequential chemical reactions:

  • Formation of the Phosphomolybdate Complex: In a strongly acidic environment, orthophosphate ions (PO₄³⁻) react with an excess of molybdate ions (typically from ammonium molybdate) to form a yellow-colored heteropoly acid, specifically 12-molybdophosphoric acid.[2][3] The acidic conditions, usually established with sulfuric acid, are critical to facilitate this condensation reaction and prevent the precipitation of molybdate salts.[1]

  • Reduction to Molybdenum Blue: The newly formed, yellow phosphomolybdate complex is subsequently reduced by a reducing agent. In this protocol, this compound (Metol) serves this function.[4] Metol donates electrons to the phosphomolybdate complex, reducing some of the molybdenum from a +6 to a +5 oxidation state. This reduction results in the formation of a stable, intensely colored "molybdenum blue" complex.[4] The intensity of this blue color is directly proportional to the initial concentration of phosphate in the sample and can be quantified by measuring its absorbance using a spectrophotometer.[3][5]

The chemical pathway is visualized below.

G cluster_0 cluster_1 cluster_2 cluster_3 Phosphate Orthophosphate (PO₄³⁻) Phosphomolybdate 12-Molybdophosphoric Acid (Yellow Complex) Phosphate->Phosphomolybdate Step 1: Complexation Molybdate Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) Molybdate->Phosphomolybdate Step 1: Complexation Acid Sulfuric Acid (H₂SO₄) Acid->Phosphomolybdate Step 1: Complexation MoBlue Molybdenum Blue (Intense Blue Complex) Phosphomolybdate->MoBlue Step 2: Reduction Metol This compound (Metol) Reducing Agent Metol->MoBlue Step 2: Reduction G A Prepare Working Standards from Stock Solution B Aliquot Standards, Samples, and Blank into Test Tubes A->B C Add Ammonium Molybdate Solution B->C D Add Sulfuric Acid C->D E Mix and Incubate (5 minutes) D->E F Add Metol-Sulfite Reducing Agent E->F G Mix and Incubate for Color Development (e.g., 30 min) F->G H Zero Spectrophotometer with Reagent Blank G->H I Measure Absorbance of Standards & Samples at 880 nm H->I J Plot Calibration Curve & Calculate Sample Concentration I->J

Caption: Experimental workflow for phosphate determination.

Preparation of Calibration Curve
  • Prepare Working Standards: From the 100 mg/L stock solution, prepare a series of working standards. For example, to create a 0-2.0 mg/L range, dilute the stock solution to create standards of 0.2, 0.5, 1.0, 1.5, and 2.0 mg/L.

  • Prepare Tubes: Label a set of test tubes, one for each standard, one for a reagent blank (containing only DI water), and one for each unknown sample.

  • Aliquot: Pipette 10 mL of each standard, the blank, and each sample into their respective tubes.

  • Add Molybdate Reagent: Add 1.0 mL of the Ammonium Molybdate solution to each tube. Mix thoroughly.

  • Add Acid: Add 1.0 mL of 5 N Sulfuric Acid to each tube. Mix thoroughly.

  • Add Reducing Agent: Add 1.0 mL of the Metol-Sulfite Reducing Agent to each tube. Mix immediately and thoroughly.

  • Color Development: Allow the tubes to stand at room temperature for a consistent period, typically 30 minutes, for the blue color to fully develop. Trustworthiness Note: The timing of this step is critical for reproducibility. All standards and samples must be incubated for the same duration before measurement.

  • Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 880 nm. Use the reagent blank to zero the instrument. Measure the absorbance of each standard and sample.

Sample Analysis

For unknown samples, follow steps 3-8 from the calibration procedure. If the sample's phosphate concentration is expected to be high, it must be diluted with DI water to fall within the linear range of the calibration curve. If the sample contains organic phosphorus, a digestion step (e.g., persulfate digestion) is required to convert it to orthophosphate prior to analysis. [6]

Data Analysis and Interpretation

  • Plot the Calibration Curve: Create a scatter plot with the concentration of the phosphate standards on the x-axis and their corresponding absorbance values on the y-axis.

  • Determine Linearity: Perform a linear regression on the data points. The resulting equation will be in the form of y = mx + c, where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the y-intercept. A coefficient of determination (R²) value close to 0.999 indicates a strong linear relationship.

  • Calculate Sample Concentration: Use the absorbance value of the unknown sample ('y') and the linear regression equation to calculate its phosphate concentration ('x'). Remember to account for any dilution factors used during sample preparation.

Concentration (mg/L) = (Absorbance_sample - Intercept) / Slope × Dilution_Factor

Method Validation and Potential Interferences

A self-validating system ensures the trustworthiness of results. Running a quality control (QC) sample of a known concentration with each analytical batch is highly recommended.

Performance Characteristics

The performance of this method is comparable to other molybdenum blue-based assays.

ParameterTypical ValueRationale
Wavelength Maximum (λmax) ~880 nmThis is a characteristic absorption maximum for the reduced phosphomolybdenum blue complex, providing high sensitivity. [2][7]
Linear Range 0.1 - 2.0 mg/L PThe range over which absorbance is directly proportional to concentration. Samples above this range must be diluted.
Limit of Detection (LOD) ~0.05 mg/L PThe lowest concentration that can be reliably distinguished from the blank.
Common Interferences

The primary drawback of the molybdenum blue method is its susceptibility to interference from other ions that can form similar colored complexes. [8]

Interfering Ion Nature of Interference Mitigation Strategy
Silicate (SiO₄⁴⁻) Forms a silicomolybdate complex that is also reduced to a blue species, causing a positive interference (overestimation of phosphate). [8][9] The reaction of silicate is slower than that of phosphate. Maintaining controlled acidity and reaction times can minimize this interference. The addition of tartaric acid can also inhibit silicon interference. [10]
Arsenate (AsO₄³⁻) Behaves chemically similar to phosphate, forming an arsenomolybdate complex that gives a positive interference. [11] Arsenate can be reduced to arsenite with a selective reducing agent like thiosulfate prior to analysis, as arsenite does not interfere. [12]
Nitrite (NO₂⁻) Can act as an oxidizing agent, reacting with the molybdenum blue complex and causing a negative interference (fading of color). [2] If high nitrite levels are suspected, samples can be treated with sulfamic acid to remove it.

| High Iron (Fe³⁺) Conc. | Can consume the reducing agent or precipitate, causing turbidity and inaccurate readings. | Complexation with a suitable agent or sample dilution may be necessary. |

References

  • The Blue Molybdenum Reaction for the Determination of Phosphate in Natural Water and Detergent Samples. (n.d.). ResearchGate. [Link]

  • He, Z., & Honeycutt, C. W. (2005). A Modified Molybdenum Blue Method for Orthophosphate Determination Suitable for Investigating Enzymatic Hydrolysis of Organic Phosphates. Communications in Soil Science and Plant Analysis, 36(9-10), 1373–1383. [Link]

  • Colorimetric analysis of P using the molybdenum blue method. (n.d.). DGT Research. [Link]

  • Masud, A. A., et al. (2022). Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method. Communications in Earth & Environment. [Link]

  • Pai, S. C., et al. (2007). Determination of phosphate/arsenate by a modified molybdenum blue method and reduction of arsenate by S(2)O(4)(2-). Talanta, 71(4), 1560–1568. [Link]

  • Onchoke, K. K., & Sasu, S. A. (2016). Spectrophotometric Determination of Low Levels of the Orthophosphate Anion as Molybdenum Blue Using Sodium Thiosulphate Reducing Agent. Oriental Journal of Chemistry, 32(4), 2131–2143. [Link]

  • Molybdenum blue – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • This compound | ACS Reagent Chemicals. (2017). ACS Publications. [Link]

  • Doku, G. A., et al. (2020). phosphomolybdenum blue detection – a review of characteristics, achievements, challenges and future. INE. [Link]

  • Tytgat, T., et al. (2020). Synthesis of Molybdenum Blue Dispersions Using Ascorbic Acid as Reducing Agent. MDPI. [Link]

  • Interfering Effect of Silicate in the Quantification of Phosphate by the Molybdenum-blue Method. (2022). ResearchGate. [Link]

  • Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates. (2023). PMC - NIH. [Link]

  • Molybdenum blue assay for measurement of chemical species. (2018).
  • Contribution to the Molybdenum Blue Reaction and its Application in Soil Analysis. (n.d.). Semantic Scholar. [Link]

  • p-METHYLAMINOPHENOL SULFATE. (n.d.). Ataman Kimya. [Link]

  • Spectrophotometric Determination of Phosphates in Water. (n.d.). University of California, Santa Cruz. [Link]

  • Ganesh, S., et al. (2012). Spectrophotometric determination of trace amounts of phosphate in water and soil. Water Science and Technology, 66(12), 2653–2658. [Link]

  • Reagent and method for phosphorus determination. (1974).
  • Metol. (n.d.). Wikipedia. [Link]

  • Spectrophotometric determination of phosphate in matrices from sequential leaching of sediments. (2014). Archimer. [Link]

  • Structure of 4-methylamino-phenol sulphate (metol reagent). (n.d.). ResearchGate. [Link]

  • a simple spectrophotometric method for the quantitative analysis of phosphate in the water samples. (2014). ResearchGate. [Link]

  • Phosphorus. (n.d.). Vermont Department of Environmental Conservation. [Link]

  • Method 365.1, Revision 2.0: Determination of Phosphorus by Semi-Automated Colorimetry. (1993). EPA. [Link]

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Application Note: Electrochemical Detection of Contaminants with 4-(Methylamino)phenol sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Role of 4-(Methylamino)phenol sulfate in Electrochemical Sensing

This compound, commonly known as Metol, is a compound of significant interest in the field of analytical chemistry. Primarily recognized as a developing agent in black-and-white photography, its widespread use has led to its emergence as an environmental contaminant, necessitating sensitive and reliable detection methods.[1] Conversely, the inherent redox activity of Metol and its derivatives, such as p-aminophenol, positions them as excellent candidates for roles as electrochemical mediators.[2] In this capacity, they can facilitate electron transfer in biosensing systems designed to detect other target analytes.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the electrochemical applications of Metol. It is structured into two main parts:

  • Part 1 details the principles and protocols for the direct electrochemical detection of Metol as an environmental contaminant.

  • Part 2 explores the conceptual framework and a generalized protocol for utilizing Metol as a redox mediator in the development of electrochemical biosensors for other contaminants.

By elucidating this dual functionality, we aim to provide a thorough understanding of Metol's electrochemical behavior and its potential in modern analytical applications.

Part 1: Electrochemical Detection of this compound (Metol) as a Contaminant

The presence of Metol in water bodies is a growing environmental concern due to its potential toxicity to aquatic life and ecosystems.[1][3] Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative to traditional chromatographic techniques for monitoring Metol levels.[4]

Principle of Detection

The electrochemical detection of Metol is predicated on its intrinsic redox activity. Metol (4-(methylamino)phenol) undergoes a reversible two-electron, two-proton oxidation-reduction reaction at the electrode surface.[5] The phenol group is oxidized to a quinoneimine, and this electrochemical transformation generates a measurable current that is directly proportional to the concentration of Metol in the sample.

The reaction can be summarized as follows: 4-(methylamino)phenol ⇌ 4-(methylimino)cyclohexa-2,5-dien-1-one + 2H⁺ + 2e⁻

By applying a potential sweep and measuring the resulting peak current using techniques like Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV), precise quantification of Metol can be achieved. DPV is often preferred for quantitative analysis due to its higher sensitivity and better resolution.

Enhancing Detection: The Role of Electrode Modification

To overcome challenges such as electrode fouling and to achieve the low detection limits required for environmental monitoring, the working electrode is typically modified. The goal of modification is to increase the electrode's effective surface area, enhance the rate of electron transfer, and improve the electrocatalytic activity towards Metol.

Common modification strategies include the use of nanomaterials, which offer unique electronic and catalytic properties. Examples from recent literature include:

  • Metal Oxide Nanocomposites: Materials like ZnO/B-g-C3N4, La₂NiO₄@GO, and LiCoO₂ have been shown to significantly enhance the electrochemical response to Metol.[1][2][3]

  • Graphene and Carbon Nanotubes: Graphene oxide and carbon nanotubes provide a large surface area and excellent conductivity, facilitating faster electron transfer.[4]

  • Metal Nanoparticles: Gold nanoparticles can be electrodeposited onto an electrode surface to create a nano-structured interface that improves catalytic activity.[6]

These modifications create a synergistic effect that amplifies the electrochemical signal, leading to higher sensitivity and lower limits of detection.

Experimental Workflow for Metol Detection

Metol Detection Workflow cluster_prep Electrode Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing BareGCE Bare Glassy Carbon Electrode (GCE) Polish Polish with Alumina Slurry & Sonicate BareGCE->Polish Cleaning Modify Modify with Nanocomposite (e.g., La₂NiO₄@GO) Polish->Modify Surface Functionalization Dry Dry Electrode Modify->Dry Cell Assemble 3-Electrode Cell (WE, RE, CE) Dry->Cell Insert Modified WE Electrolyte Prepare Supporting Electrolyte (e.g., 0.1 M PBS) Electrolyte->Cell Sample Add Water Sample Containing Metol Sample->Cell DPV Run Differential Pulse Voltammetry (DPV) Cell->DPV Peak Measure Anodic Peak Current DPV->Peak Calibration Plot Calibration Curve (Current vs. [Metol]) Peak->Calibration Quantify Quantify Metol in Sample Calibration->Quantify

Caption: Workflow for the electrochemical detection of Metol.

Protocol: Fabrication of a Nanocomposite-Modified Glassy Carbon Electrode for Metol Detection

This protocol provides a generalized procedure for modifying a Glassy Carbon Electrode (GCE) with a nanocomposite, such as La₂NiO₄ combined with graphene oxide (La₂NiO₄@GO), for the sensitive detection of Metol.[1]

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • Polishing pads with 0.3 and 0.05 µm alumina slurry

  • Ethanol and deionized water

  • Nanocomposite material (e.g., La₂NiO₄@GO) dispersion in a suitable solvent (e.g., DMF or water with a surfactant)

  • Phosphate Buffer Saline (PBS), 0.1 M, pH 7.0

  • Metol standard solutions

  • Potentiostat with a three-electrode cell (Working Electrode: modified GCE; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire)

Procedure:

  • Electrode Polishing:

    • Polish the bare GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes.

    • Rinse again with deionized water.

    • Sonicate the electrode sequentially in deionized water and ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen gas.

  • Electrode Modification:

    • Vortex the nanocomposite dispersion for 10-15 minutes to ensure homogeneity.

    • Drop-cast a small volume (typically 5-10 µL) of the nanocomposite dispersion onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely under an infrared lamp or in a desiccator at room temperature. The result is a thin, uniform film of the nanocomposite on the electrode surface (e.g., La₂NiO₄@GO/GCE).

  • Electrochemical Measurement:

    • Set up the three-electrode cell with 10 mL of 0.1 M PBS (pH 7.0) as the supporting electrolyte.

    • Immerse the modified GCE (working electrode), Ag/AgCl (reference), and Pt wire (counter) into the cell.

    • Run several cycles of Cyclic Voltammetry (CV) in the potential range of interest (e.g., -0.2 V to 0.6 V) to activate and stabilize the electrode surface until a stable voltammogram is obtained.

    • For quantitative analysis, use Differential Pulse Voltammetry (DPV). Set the DPV parameters (e.g., pulse amplitude: 50 mV, pulse width: 0.05 s, scan rate: 20 mV/s).

    • Record the DPV response of the blank electrolyte solution.

    • Add a known concentration of Metol to the cell, stir for a short period to ensure mixing, and then let the solution become quiescent.

    • Record the DPV scan and measure the anodic peak current corresponding to the oxidation of Metol.

  • Calibration and Quantification:

    • Generate a calibration curve by plotting the DPV peak current against a series of known Metol concentrations.

    • Analyze real water samples by adding a known volume of the sample to the electrolyte and measuring the resulting peak current.

    • Calculate the concentration of Metol in the sample using the calibration curve. For complex matrices, the standard addition method is recommended to mitigate matrix effects.

Performance of Various Metol Sensors

The table below summarizes the analytical performance of several recently developed electrochemical sensors for Metol detection, highlighting the effectiveness of different electrode modification strategies.

Electrode ModifierAnalytical TechniqueLinear Range (μM)Limit of Detection (LOD) (nM)Sensitivity (μA μM⁻¹ cm⁻²)Reference
ZnO/B-g-C3N4DPV0.039–16178.60.804[3]
La₂NiO₄@GODPVNot Specified6.410.84[1]
Gold NanoparticlesCV2.0–800.0640Not Specified[6]
GO/CeNbO₄AmperometryNot Specified1010.97[4][7]
Chitin/f-CNFDPV0.01–747.194.21.867[5]
LiCoO₂ NanospheresDPV0.4–400.0246Not Specified[2]

Part 2: this compound (Metol) as a Redox Mediator for Contaminant Detection

Beyond being a target analyte, the redox properties of Metol and its derivatives make them suitable for use as redox mediators . In a biosensor, a mediator acts as an electron shuttle, facilitating electron transfer between the active site of an enzyme and the electrode surface.[8] This is particularly useful when the biological recognition event (e.g., enzyme-substrate reaction) does not produce a direct, easily measurable electrochemical signal.

Principle of Mediated Detection

In an enzyme-based biosensor, the enzyme provides specificity for the target contaminant (substrate). The enzyme catalyzes a reaction involving the contaminant, and in the process, the enzyme's redox state is changed. The mediator's role is to regenerate the enzyme's active state by accepting or donating electrons, and then transfer these electrons to or from the electrode, generating a current.

For a system using Metol as a mediator for an oxidative enzyme (e.g., laccase or tyrosinase) to detect phenolic pollutants:

  • Enzymatic Oxidation: The enzyme (E_ox) oxidizes the target phenolic contaminant, becoming reduced (E_red).

    • E_ox + Phenolic Contaminant → E_red + Oxidized Product

  • Mediator Regeneration: The reduced enzyme (E_red) is re-oxidized by the oxidized form of Metol (Metol_ox).

    • E_red + Metol_ox → E_ox + Metol_red

  • Electrochemical Detection: The reduced form of Metol (Metol_red) diffuses to the electrode surface and is electrochemically re-oxidized, generating a current proportional to the concentration of the contaminant.

    • Metol_red → Metol_ox + 2H⁺ + 2e⁻

This catalytic cycle amplifies the signal, as a single enzyme molecule can process many substrate molecules, each leading to a measurable event at the electrode via the mediator. Aminophenol derivatives have been successfully used as mediators for enzymes like laccase.[2]

Conceptual Workflow for Mediated Detection

Caption: Principle of Metol-mediated contaminant detection.

Conceptual Protocol: A Metol-Mediated Biosensor for Phenolic Contaminants

This conceptual protocol outlines the development of a biosensor using an oxidase enzyme (e.g., tyrosinase or laccase) and Metol as a mediator for the detection of a class of contaminants like phenols.

Objective: To create a sensor where the current generated by the Metol redox cycle is proportional to the concentration of phenolic contaminants.

Materials:

  • Working Electrode (e.g., Screen-Printed Carbon Electrode or GCE)

  • Enzyme (e.g., Tyrosinase from mushroom)

  • Immobilization matrix (e.g., Chitosan, Nafion)

  • This compound (Metol)

  • Glutaraldehyde solution (for cross-linking, if needed)

  • Target contaminant standard (e.g., phenol, catechol)

  • Buffer solution (e.g., PBS, pH 7.0)

Procedure:

  • Enzyme Immobilization:

    • Prepare a homogenous mixture containing the enzyme, the immobilization matrix (e.g., chitosan dissolved in acetic acid), and Metol.

    • The rationale for co-immobilization is to ensure close proximity between the enzyme and the mediator, enhancing the efficiency of the electron transfer shuttle.

    • Drop-cast this mixture onto the cleaned surface of the working electrode.

    • Allow it to dry to form a stable film. A cross-linking agent like glutaraldehyde vapor can be used to further stabilize the enzyme within the matrix.

  • Biosensor Assembly and Conditioning:

    • Assemble the three-electrode system with the enzyme-modified working electrode.

    • Condition the biosensor by immersing it in a buffer solution and allowing it to stabilize.

  • Amperometric Detection of Contaminant:

    • Set the potentiostat to a constant potential (amperometry mode). This potential should be sufficient to oxidize the reduced form of Metol but low enough to minimize interference from other species.[9] This optimal potential must be determined experimentally, typically via CV.

    • Record the baseline current in the buffer solution.

    • Introduce the sample containing the phenolic contaminant into the electrochemical cell.

    • The enzyme will oxidize the phenol, and Metol will mediate the electron transfer, resulting in an increase in the oxidation current at the electrode.

    • The change in current from the baseline is proportional to the concentration of the phenolic contaminant.

  • Calibration and Validation:

    • Construct a calibration curve by measuring the amperometric response to a range of known contaminant concentrations.

    • Assess the biosensor's selectivity by testing its response to potential interfering compounds.

    • Evaluate the stability of the biosensor over time and its reproducibility across different electrodes.

Conclusion

This compound (Metol) is a versatile molecule in electrochemical analysis. As an environmental pollutant, its direct detection is crucial, and advanced electrochemical sensors with nanomaterial-modified electrodes provide the necessary sensitivity and selectivity for effective monitoring. The protocols and performance data presented in Part 1 serve as a practical guide for developing and validating such sensors.

Furthermore, the redox characteristics of Metol enable its use as an effective electron shuttle in mediated biosensing systems. As outlined in Part 2, by coupling Metol with a specific enzyme, it is possible to design highly sensitive biosensors for a wide range of other contaminants that may not be directly electroactive. This dual utility underscores the importance of understanding the fundamental electrochemical properties of compounds like Metol and leveraging them to address diverse analytical challenges in environmental science and beyond.

References

  • Liu, W., Li, H., Yu, S., & Li, G. (2015). An Electrochemical Sensor for Selective Detection of p-Aminophenol Using Hemin-Graphene Composites and Molecularly Imprinted Polymer. Biosensors and Bioelectronics, 63, 549-555. [Link]

  • ACS Applied Nano Materials. (2024). ZnO/B-g-C3N4 Nanoplatelet/Nanosheet Heterostructures for the Electrochemical Detection of Metol in Real Sample Analysis. ACS Applied Nano Materials. [Link]

  • Niu, X., et al. (2016). Voltammetric Determination of Metol on a Gold Nanoparticle Modified Carbon Molecular Wire Electrode. Analytical Letters, 49(3), 324-336. [Link]

  • Gopu, G., et al. (2025). Chitin-Functionalized Carbon Nanofiber-Based Electrochemical Sensor for Rapid and Sensitive Detection of 4-Methylaminophenol in Aquatic Ecosystems. ACS Omega. [Link]

  • Biosensors (Basel). (2025). Electrochemical Detection of Heavy Metals Using Graphene-Based Sensors: Advances, Meta-Analysis, Toxicity, and Sustainable Development Challenges. Biosensors (Basel), 15(8), 505. [Link]

  • Water Research. (2024). Development of an ultrasensitive sensor for detecting metol in environmental water samples using ruddlesden-popper type layered perovskite (La2NiO4) combined with graphene oxide. Water Research, 257, 122998. [Link]

  • Ecotoxicology and Environmental Safety. (2021). Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite catalyst. Ecotoxicology and Environmental Safety, 220, 112373. [Link]

  • Sensors (Basel). (2020). Electrochemical (Bio)Sensors for Pesticides Detection Using Screen-Printed Electrodes. Sensors (Basel), 20(21), 6063. [Link]

  • ACS Omega. (2024). Enhancing Heavy Metal Detection through Electrochemical Polishing of Carbon Electrodes. ACS Omega. [Link]

  • ResearchGate. (2025). MoS2-Based Composites for Electrochemical Detection of Heavy Metal Ions: A Review. [Link]

  • PubMed. (2021). Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite catalyst. [Link]

  • Molecules. (2021). Recent Development on the Electrochemical Detection of Selected Pesticides: A Focused Review. Molecules, 26(11), 3249. [Link]

  • Sensors (Basel). (2021). Electrochemical Detection of p-Aminophenol by Flexible Devices Based on Multi-Wall Carbon Nanotubes Dispersed in Electrochemically Modified Nafion. Sensors (Basel), 21(16), 5489. [Link]

  • ResearchGate. (2013). SW voltammograms of p-aminophenol, hydroquinone, pyrocatechol and (p-aminophenol/hydroquinone/pyrocatechol) mixture in range from 0 to − 400 mV, [Phenolic Compound] =1. 0 × 10 − 6 mol L − 1. [Link]

  • Molecules. (2023). Recent Progress in Electrocatalysts for Hydroquinone Electrochemical Sensing Application. Molecules, 28(3), 1362. [Link]

  • Electrochimica Acta. (2007). Poly-o-aminophenol as a laccase mediator and influence of the enzyme on the polymer electrodeposition. Electrochimica Acta, 53(2), 1147-1153. [Link]

  • New Journal of Chemistry. (2024). Studies of simultaneous electrochemical sensing of hydroquinone and catechol, and fluorescence sensing of resorcinol by katiragum dialdehyde-histidine Schiff base. New Journal of Chemistry. [Link]

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Application Notes and Protocols: The Use of 4-(Methylamino)phenol Sulfate in Oxidative Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, cosmetic scientists, and product development professionals on the application of 4-(Methylamino)phenol sulfate (CAS: 55-55-0) in oxidative hair dye formulations. It covers the fundamental chemistry, detailed formulation protocols, methods for performance evaluation, and modern, non-animal safety assessment protocols. The objective is to furnish a scientifically robust framework for the development and validation of effective and safe hair coloring products utilizing this key intermediate.

Introduction: The Role of this compound in Oxidative Hair Color

Permanent hair color technology relies on a chemical process known as oxidative dyeing. This system builds the final color inside the hair's cortex, leading to long-lasting results resistant to washing.[1] The process involves small, colorless molecules that penetrate the hair shaft and then react to form large, colored polymers that are trapped within.[2]

These formulations are typically two-component systems mixed immediately before use:[3]

  • The Dye Base: An aqueous cream or gel containing the oxidative dye precursors.

  • The Developer: A stabilized solution of an oxidizing agent, most commonly hydrogen peroxide.[4]

The dye precursors are categorized into two types:

  • Primary Intermediates (or Precursors/Developers): These are para-substituted aromatic amines, such as p-phenylenediamine (PPD) or, the subject of this guide, p-aminophenol derivatives like this compound.[5][6] On their own, they produce faint colors upon oxidation.

  • Couplers (or Reaction Modifiers): These are meta-substituted aromatic compounds, such as resorcinol and m-aminophenols. Couplers do not form color on their own but react with the oxidized primary intermediates to create a spectrum of specific shades.[6][7]

This compound , also known as Metol or p-Methylaminophenol Sulfate, serves as a primary intermediate.[8][9] It is a derivative of p-aminophenol and is crucial for creating a range of colors, particularly in the red, brown, and blonde spectra.[5][10] Its selection in a formulation is driven by the desired final shade, its interaction with specific couplers, and its established safety profile for cosmetic use.[9][11]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for successful formulation development.

PropertyValueReference(s)
Chemical Name bis(4-hydroxy-N-methylanilinium) sulphate[12][13]
Synonyms p-Methylaminophenol sulfate, Metol, Elon, Pictol[12][14][15]
CAS Number 55-55-0[10][14]
Molecular Formula C₁₄H₂₀N₂O₆S (or (C₇H₁₀NO)₂SO₄)[14][15]
Molecular Weight 344.38 g/mol [12][14][15]
Appearance White to pale cream/grey crystalline powder[10][14]
Melting Point ~260 °C (with decomposition)[10][16]
Solubility Soluble in water; discolors in air[15][17]
Purity (Typical) ≥99%[14]

Mechanism of Oxidative Dye Formation

The transformation from small, colorless precursors to large, colored polymers within the hair fiber is a multi-step chemical process. The causality behind this process dictates the entire formulation strategy.

  • Alkalinization: The dye base is formulated at an alkaline pH (typically 9-10.5), usually achieved with ammonia or an alternative like monoethanolamine (MEA).[4][18] This alkaline environment causes the hair shaft to swell and the protective cuticle scales to lift, facilitating the penetration of the dye precursors and the oxidizing agent into the cortex.[4]

  • Oxidation of Melanin: The hydrogen peroxide from the developer component begins to decolorize the natural melanin pigments in the hair, lightening the base color to allow the new artificial color to be more visible.[4]

  • Oxidation of Primary Intermediate: Concurrently, hydrogen peroxide oxidizes the primary intermediate, this compound. This converts it into a reactive quinone-imine intermediate.[6][19] This step is critical; without the oxidant, color formation does not occur.

  • Coupling Reaction: The highly reactive quinone-imine rapidly attacks a coupler molecule. This electrophilic aromatic substitution reaction forms a colorless leuco dye.[6][7]

  • Final Color Development: The leuco dye is then oxidized by hydrogen peroxide to form the final, large, conjugated dye molecule, which is colored and trapped within the hair cortex.[7] The specific color is determined by the chemical structure of the primary intermediate and the coupler(s) used.

The following diagram illustrates this chemical pathway.

G cluster_hair Inside Hair Cortex MAPS 4-(Methylamino)phenol sulfate (Primary Intermediate) QI Quinone-Imine (Reactive Intermediate) MAPS->QI Oxidation Oxidant1 H₂O₂ (Developer) Oxidant1->QI Leuco Leuco Dye (Colorless Dimer) QI->Leuco Coupling Reaction Coupler Coupler Molecule Coupler->Leuco FinalDye Large Colored Dye (Trapped in Cortex) Leuco->FinalDye Oxidation Oxidant2 H₂O₂ (Developer) Oxidant2->FinalDye Alkalizer Alkalizing Agent (e.g., NH₃) Swells Cuticle Alkalizer->MAPS Allows Penetration

Caption: Oxidative Hair Dye Reaction Pathway.

Experimental Protocols

The following protocols provide a framework for laboratory-scale formulation and evaluation. All procedures should be conducted in a well-ventilated area, adhering to standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses).

Protocol: Base Formulation of an Oxidative Hair Dye Cream

This protocol describes the preparation of a 100g batch of a representative dye base cream. The concentrations of active ingredients are illustrative and should be optimized based on the desired shade and performance.

Materials & Equipment:

  • Beakers, glass stirring rods, magnetic stirrer and stir bar

  • Water bath or hot plate with temperature control

  • Weighing balance (0.01g sensitivity)

  • pH meter

  • Homogenizer (optional, for emulsion refinement)

  • Deionized (DI) water

  • Phase A (Oil Phase): Cetyl alcohol (4.0g), Stearyl alcohol (4.0g), Oleic acid (3.0g), Lanolin (1.0g)

  • Phase B (Aqueous Phase): DI Water (q.s. to 100g), Propylene glycol (5.0g), Sodium Laureth Sulfate (2.0g), Tetrasodium EDTA (0.2g)

  • Phase C (Active Ingredients): this compound (0.5g - 1.5g), Coupler (e.g., m-Aminophenol, Resorcinol; 0.5g - 1.5g), Sodium sulfite (antioxidant, 0.3g)

  • Phase D (pH Adjustment): Ammonia (25% aq. solution) or Monoethanolamine (MEA) (q.s. to pH 9.5-10.5)

Procedure:

  • Prepare Phase A: In a beaker, combine all Phase A ingredients. Heat in a water bath to 75°C with gentle stirring until all components are melted and the phase is uniform.

  • Prepare Phase B: In a separate, larger beaker, combine the DI water, propylene glycol, and Tetrasodium EDTA. Heat to 75°C while stirring to dissolve all solids. Add the Sodium Laureth Sulfate and stir gently to avoid excessive foaming.

  • Form Emulsion: Slowly add the molten Phase A to the heated Phase B under continuous, moderate stirring. Maintain the temperature at 70-75°C for 10-15 minutes. For a finer emulsion, a homogenizer can be used at this stage.

  • Cooling: Remove the emulsion from heat and begin cooling while stirring gently.

  • Add Actives: At approximately 45-50°C, add the Phase C ingredients (this compound, coupler(s), and sodium sulfite). Stir until fully dissolved and incorporated. The sodium sulfite is added as an antioxidant to prevent premature oxidation of the dye precursors in the tube.

  • pH Adjustment: Continue cooling to room temperature. Once below 30°C, add the Phase D alkalizing agent dropwise while monitoring the pH. Adjust to the target pH (e.g., 10.0 ± 0.2).

  • Finalize: Add remaining DI water to compensate for any evaporative loss and bring the total batch weight to 100g. Mix until uniform. Store in an airtight container.

Protocol: Hair Swatch Application and Dyeing

This protocol ensures consistent application of the formulated dye for subsequent performance testing.

Materials & Equipment:

  • Formulated Dye Base (from 4.1)

  • Hydrogen Peroxide Developer (e.g., 6% or "20 Volume")

  • Standardized hair swatches (e.g., bleached, natural white/grey)

  • Non-metallic bowl and application brush

  • Timer

  • Standardized shampoo (e.g., SLES-based)

  • Drying oven or hairdryer

Procedure:

  • Preparation: Immediately before application, mix the Dye Base with the Developer in a non-metallic bowl. A typical mixing ratio is 1:1 by weight or volume.[16]

  • Application: Place a pre-weighed, dry hair swatch on a flat, non-absorbent surface. Using the application brush, saturate the hair swatch completely with the dye mixture, ensuring even coverage from root to tip.

  • Incubation: Allow the mixture to remain on the hair swatch for a specified development time, typically 30-45 minutes, at a controlled ambient temperature (e.g., 22°C).[10][16]

  • Rinsing: After the incubation period, thoroughly rinse the swatch with lukewarm running water until the water runs clear.

  • Washing: Gently wash the swatch with a standardized shampoo, lathering for 30 seconds, and then rinse completely.

  • Drying: Gently pat the swatch with a paper towel to remove excess water and allow it to air-dry or use a hairdryer on a cool setting.

Protocol: Performance Evaluation - Colorimetry and Wash Fastness

This protocol quantifies the initial color and its stability over multiple wash cycles.

Materials & Equipment:

  • Dyed hair swatches (from 4.2)

  • Reflectance spectrophotometer or colorimeter

  • Washing apparatus (e.g., Launder-Ometer or equivalent)

  • Standardized shampoo solution (e.g., 2% SLES in DI water)

Procedure:

  • Initial Color Measurement (T₀):

    • Calibrate the colorimeter against a white standard.

    • Mount a dry, dyed hair swatch and take at least three readings at different points along the swatch.

    • Record the CIE Lab* values. L* represents lightness (0=black, 100=white), a* represents the green-red axis, and b* represents the blue-yellow axis.[2][20]

  • Wash Fastness Cycling:

    • Prepare a shampoo bath at a specified concentration and temperature (e.g., 2% shampoo at 40°C).

    • Immerse the dyed swatches in the bath and agitate for a set period (e.g., 10 minutes).[21][22] This constitutes one wash cycle.

    • Rinse the swatches thoroughly under lukewarm water and allow them to dry completely.

  • Interim Color Measurements (Tₓ):

    • After a set number of wash cycles (e.g., 1, 5, 10, and 20 cycles), repeat the colorimetric measurement as in step 1.

  • Data Analysis:

    • Calculate the total color difference (ΔE) between the initial reading (T₀) and each subsequent reading (Tₓ) using the formula: ΔE = √[(Lₓ - L₀)² + (aₓ - a₀)² + (bₓ - b₀)²]

    • A higher ΔE* value indicates greater color fading. Plot ΔE* versus the number of wash cycles to visualize the wash fastness performance.

The entire evaluation workflow is summarized in the diagram below.

G cluster_prep Formulation & Dyeing cluster_eval Performance Evaluation Formulate 1. Formulate Dye Base (Protocol 4.1) Mix 2. Mix Dye + Developer (1:1) Formulate->Mix Apply 3. Apply to Hair Swatch (Protocol 4.2) Mix->Apply Measure_T0 4. Measure Initial Color (Lab) (Protocol 4.3) Apply->Measure_T0 WashCycle 5. Perform Wash Cycle Measure_T0->WashCycle Dry 6. Rinse and Dry Swatch WashCycle->Dry Measure_Tx 7. Measure Color (Lab) Dry->Measure_Tx Decision Required Cycles Complete? Measure_Tx->Decision Decision->WashCycle No Analyze 8. Calculate ΔE* and Analyze Data Decision->Analyze Yes

Caption: Workflow for Hair Dye Formulation and Performance Testing.

Safety & Toxicology Assessment

Regulatory bodies worldwide are moving away from animal testing for cosmetics. The OECD has established validated in vitro test guidelines that are scientifically robust and widely accepted. For a hair dye formulation, the primary dermal endpoints of concern are skin irritation and corrosion.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This protocol provides a summary of the method to determine the skin irritation potential of a finished hair dye base. It is a self-validating system that relies on a negative and positive control to ensure the tissue model is responding correctly.

Principle: The test uses a commercially available 3D model of reconstructed human epidermis (RhE), which mimics the upper layers of human skin.[7][12] The test chemical is applied topically. Irritant chemicals damage the cells, leading to a decrease in cell viability, which is measured using the MTT assay.[23][24] A reduction in viability below 50% classifies the substance as an irritant.[19]

Materials & Equipment:

  • Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, SkinEthic™ RHE)

  • Cell culture incubator (37°C, 5% CO₂)

  • Sterile 6-well or 12-well plates and other cell culture consumables

  • MTT solution (e.g., 1 mg/mL)

  • Isopropanol or other formazan extraction solvent

  • Microplate reader (570 nm)

  • Test Material: Hair Dye Base

  • Negative Control: Sterile Phosphate-Buffered Saline (PBS) or DI water

  • Positive Control: 5% aqueous Sodium Dodecyl Sulfate (SDS)

Procedure:

  • Tissue Pre-Incubation: Upon receipt, place the RhE tissue inserts into wells containing fresh assay medium and pre-incubate for at least 60 minutes at 37°C, 5% CO₂.

  • Application:

    • Remove tissues from the incubator. Apply a sufficient amount of the test material (e.g., 25-30 µL for liquids/creams) topically to triplicate tissues, ensuring the entire surface is covered.

    • Similarly, apply the negative control and positive control to their respective triplicate tissues.

  • Exposure: Incubate the treated tissues for a defined period, typically 60 minutes, at 37°C, 5% CO₂.[24]

  • Rinsing and Post-Incubation: Thoroughly wash the test material from the tissue surface with PBS. Blot the tissues, place them in fresh medium, and return them to the incubator for a post-incubation recovery period of 42 hours.[24]

  • MTT Viability Assay:

    • After the recovery period, move each tissue insert to a well containing MTT solution.

    • Incubate for 3 hours at 37°C, 5% CO₂. During this time, viable cells metabolize the yellow MTT into a purple formazan precipitate.

    • Remove tissues, blot dry, and place them in a new plate. Add an extraction solvent (e.g., isopropanol) and allow the formazan to extract for at least 2 hours with gentle shaking.

  • Measurement and Classification:

    • Transfer the colored extract to a 96-well plate and measure the optical density (OD) using a plate reader at 570 nm.

    • Calculate the percentage viability for each test material relative to the negative control (% Viability = [OD_test / OD_negative_control] x 100).

    • Classification:

      • If mean % Viability ≤ 50%, the material is classified as an Irritant (UN GHS Category 2) .

      • If mean % Viability > 50%, the material is classified as Non-Irritant .

    • The test is considered valid only if the positive control reduces viability to ≤40% and the negative control OD is within the historical acceptance range for the tissue lot.

For materials classified as irritants, or for which corrosive potential is suspected, a follow-up test for skin corrosion according to OECD Test Guideline 431 is recommended.[25][26] This uses a similar RhE model but with shorter exposure times (e.g., 3 and 60 minutes) to differentiate corrosive from non-corrosive substances.[14][27]

Analytical Chemistry: Quantification in Formulation

To ensure product quality and meet regulatory requirements, it is necessary to quantify the concentration of active ingredients like this compound in the final formulation. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[8][28]

Protocol: HPLC-UV Analysis of this compound

Principle: The method separates the components of the dye formulation on a reverse-phase HPLC column. The concentration of this compound is determined by comparing its peak area from the UV detector to a standard curve generated from known concentrations.

Materials & Equipment:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance, volumetric flasks, syringes, and filters (0.45 µm)

  • Mobile Phase A: Phosphate buffer (e.g., 20mM, pH 6.0)

  • Mobile Phase B: Acetonitrile or Methanol

  • Diluent: Mobile Phase A / Mobile Phase B mixture (e.g., 95:5) containing an antioxidant like sodium sulfite (0.2%) to prevent degradation during analysis.

  • This compound analytical standard

Procedure:

  • Standard Preparation: Accurately weigh the analytical standard and prepare a stock solution (e.g., 1000 µg/mL) in the diluent. From the stock, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 0.5g of the hair dye base formulation into a 50 mL volumetric flask.

    • Add diluent, sonicate for 10 minutes to extract the actives, and then dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic or gradient elution. An example gradient could be: 95% A for 2 min, ramp to 20% A over 6 min, hold for 2 min, return to 95% A.[28]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Set to the λ_max of this compound (determine via PDA scan, typically around 230-290 nm).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount in the sample by interpolating its peak area against the calibration curve.

References

  • In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method. (n.d.). RE-Place. Available at: [Link]

  • A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. (2013). International Journal of Cosmetic Science. Available at: [Link]

  • THE CHEMISTRY MECHANISM OF HAIR DYES. (2022). ResearchGate. Available at: [Link]

  • Oxidative black hair dye. (1979). Google Patents.
  • Wash and light fastness: analytical methods outlined. (2011). Personal Care Magazine. Available at: [Link]

  • OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. (2013). OECD. Available at: [Link]

  • Skin Corrosion validated protocol TG431. (n.d.). Episkin. Available at: [Link]

  • OECD Test Guideline 431: In Vitro Skin Corrosion. (2014). National Toxicology Program. Available at: [Link]

  • Regulatory Skin Irritation Test OECD TG 439. (n.d.). XCellR8. Available at: [Link]

  • Skin irritation validated protocol. (n.d.). Episkin. Available at: [Link]

  • The Chemistry of Permanent Hair Dyes. (2015). Compound Interest. Available at: [Link]

  • How to Dye Hair with LabColors. (2015). Soap Queen. Available at: [Link]

  • With Aminophenol Dye Patents and Patent Applications (Class 8/412). (n.d.). Justia Patents. Available at: [Link]

  • Oxidative hair dyeing compositions based on 4-aminophenol derivatives and... (1991). Google Patents.
  • Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. (2012). Agilent Technologies. Available at: [Link]

  • Hair Colour Fastness. (n.d.). Ayton Global Research. Available at: [Link]

  • Metol - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • How to Formulate Hair Color. (n.d.). Simply Organic Beauty. Available at: [Link]

  • Substituted p-aminophenol, process of preparation and use in dyeing hair. (1999). Google Patents.
  • A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation. (2014). International Journal of Molecular Sciences. Available at: [Link]

  • EVALUATION OF COLOR FASTNESS AND SKIN IRRITATION OF HAIR DYE CREAM FROM HENNA LEAVES (LAWSONIA INERMIS L.). (2023). Vietnam Medical Journal. Available at: [Link]

  • Formulation of hair dye.pptx. (2023). Slideshare. Available at: [Link]

  • p-Aminophenol. (n.d.). Cosmetics Info. Available at: [Link]

  • p-aminophenol substitute and its use in oxidation dye formulations. (2004). Google Patents.
  • Color and Color-Fastness Testing: Methods, Equipment, and Challenges. (2025). Labcompare. Available at: [Link]

  • p-Methylaminophenol Sulfate. (n.d.). Cosmetics Info. Available at: [Link]

  • Review: Mechanism of Hair Dying and their safety aspects. (2018). Research Journal of Topical and Cosmetic Sciences. Available at: [Link]

  • evaluation of color fastness and skin irritation of hair dye cream from henna leaves (lawsonia inermis l.). (2023). ResearchGate. Available at: [Link]

  • Dyeing and Fastness Properties of Oxidation Dyes on PET Woven Fabric. (2018). KoreaScience. Available at: [Link]

  • Improved oxidative hair dyes. (2011). Google Patents.
  • Accelerated Laundering Color Fastness Test: Procedures, Standards & Results Interpretation. (n.d.). ChiuVention. Available at: [Link]

  • p-Methylaminophenol sulfate - Hazardous Agents. (n.d.). Haz-Map. Available at: [Link]

  • CIE color scale assessment (A) Average CIE Lab colorimetric data of... (n.d.). ResearchGate. Available at: [Link]

  • Functional Performance and Safety Evaluation of Optimized Plant-Based Dye Mixtures for Intense Hair Coloration. (2022). MDPI. Available at: [Link]

  • Final report on the safety assessment of p-Methylaminophenol and p-Methylaminophenol Sulfate. (1991). Journal of the American College of Toxicology. Available at: [Link]

  • A method for the measurement of intermediates of oxidative hair dyes in cosmetic products. (2002). European Commission. Available at: [Link]

  • Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Available at: [Link]

  • Method of Test for Hair Dyes in Cosmetics (3). (2023). Taiwan Food and Drug Administration. Available at: [Link]

  • Optimization and validation of an analytical procedure for the determination of oxidative hair dyes in commercial cosmetic formulations. (2002). ResearchGate. Available at: [Link]

  • Types of Hair Dye and Their Mechanisms of Action. (2015). MDPI. Available at: [Link]

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Application Notes and Protocols: 4-(Methylamino)phenol Sulfate as a Corrosion Inhibitor for Metals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Corrosion poses a significant threat to the longevity and integrity of metallic materials across numerous industries. The use of organic corrosion inhibitors is a primary strategy for mitigating this degradation. This document provides a comprehensive technical guide on the application of 4-(Methylamino)phenol sulfate, commonly known as Metol, as an effective corrosion inhibitor. We delve into the fundamental mechanisms of its protective action, present its performance data on various metals, and offer detailed, field-proven experimental protocols for its evaluation. This guide is designed to equip researchers and scientists with the necessary knowledge and methodologies to effectively utilize and assess this compound in their corrosion mitigation studies.

Introduction to Corrosion and Inhibition

The Impact of Metallic Corrosion

Metallic corrosion is a natural electrochemical process that leads to the gradual destruction of metals due to their chemical or electrochemical reactions with the surrounding environment. This phenomenon results in substantial economic losses, compromises structural integrity, and can lead to significant safety hazards. The development of effective corrosion control strategies is, therefore, a critical area of research and industrial focus.

Introduction to Corrosion Inhibitors

Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[1] Organic inhibitors, in particular, have gained prominence due to their ability to form a protective adsorbed layer on the metal surface. These molecules typically contain heteroatoms such as nitrogen, sulfur, and oxygen, which act as active centers for adsorption.[1][2]

This compound (Metol): A Promising Inhibitor

This compound, with the chemical formula (C₇H₁₀NO)₂SO₄, is an organic compound that has demonstrated significant potential as a corrosion inhibitor for various metals, notably for steel in acidic environments.[1][3] Its molecular structure, featuring a hydroxyl group, a secondary amine group, and an aromatic ring, provides multiple active sites for adsorption onto metal surfaces, thereby impeding the corrosion process.

Mechanism of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface and form a protective barrier. This process is influenced by the nature of the metal, the corrosive medium, and the chemical structure of the inhibitor.[1]

Adsorption on Metal Surfaces

The primary mechanism involves the adsorption of the Metol molecules onto the metal surface. This can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Involving the sharing or transfer of charge from the inhibitor molecules to the metal surface to form a coordinate-type bond.

The presence of the aromatic ring, the nitrogen atom in the amino group, and the oxygen atom in the hydroxyl group facilitates strong adsorption.

Formation of a Protective Film

Upon adsorption, the inhibitor molecules form a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the aggressive corrosive environment. The effectiveness of this film is dependent on its coverage, thickness, and stability. Studies have shown that the surface coverage increases with an increasing concentration of Metol.[1][3]

Electrochemical Action

This compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1] This is evident from potentiodynamic polarization studies where both anodic and cathodic curves are shifted to lower current densities in the presence of the inhibitor.

Diagram: Proposed Mechanism of Inhibition

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_anodic Anodic Reaction (Inhibited) cluster_cathodic Cathodic Reaction (Inhibited) Metol 4-(Methylamino)phenol Sulfate Molecules Adsorbed_Metol Adsorbed Inhibitor Film Metol->Adsorbed_Metol Adsorption (Physisorption & Chemisorption) H_plus H+ ions Cl_minus Cl- ions Metal Metal Surface (Fe) Adsorbed_Metol->Metal Forms Protective Barrier Anode_reaction Fe → Fe²⁺ + 2e⁻ Adsorbed_Metol->Anode_reaction Blocks Active Sites Cathode_reaction 2H⁺ + 2e⁻ → H₂ Adsorbed_Metol->Cathode_reaction Blocks Active Sites

Caption: Adsorption of this compound on a metal surface.

Performance Evaluation and Applications

Effectiveness on Different Metals
  • Mild Steel: Extensive research has demonstrated the high inhibition efficiency of this compound for mild steel in both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) media.[1][3]

  • Aluminum: While less studied, the principles of adsorption suggest potential inhibitory effects on aluminum and its alloys, particularly in acidic environments where the protective oxide layer is compromised.[4]

  • Copper: The interaction of amine and hydroxyl groups with copper surfaces suggests that this compound could be a viable inhibitor for copper and its alloys.[5][6]

Influence of Environmental Factors

The performance of this compound is influenced by several factors:

  • Inhibitor Concentration: Inhibition efficiency generally increases with increasing inhibitor concentration up to an optimal value.[1][3]

  • Temperature: The effectiveness of the inhibitor may vary with temperature, and this relationship can provide insights into the mechanism of adsorption.

  • Corrosive Media: The nature and concentration of the acid, as well as the presence of other ions like chlorides and sulfates, can impact the inhibition process.[1]

Quantitative Performance Data

The following table summarizes the reported inhibition efficiencies of this compound on mild steel in different acidic media.

MetalCorrosive MediumInhibitor Concentration (M)Temperature (°C)Inhibition Efficiency (%)Reference
Mild Steel1M HCl0.08Room Temperature~95[1]
Mild Steel0.5M H₂SO₄0.08Room Temperature~90[1]

Experimental Protocols for Inhibitor Evaluation

Materials and Reagents
  • Metal Specimen: Working electrode of the metal under investigation (e.g., mild steel, aluminum, copper).

  • Corrosive Solution: Prepare the desired concentration of the acidic medium (e.g., 1M HCl, 0.5M H₂SO₄).

  • Inhibitor: this compound (AR grade).

  • Standard Electrodes: Saturated Calomel Electrode (SCE) or Ag/AgCl as a reference electrode and a platinum or graphite rod as a counter electrode for electrochemical studies.

  • Equipment: Potentiostat/Galvanostat for electrochemical measurements, Scanning Electron Microscope (SEM), and Fourier-Transform Infrared (FTIR) Spectrometer for surface analysis.

General Experimental Workflow

Diagram: Experimental Workflow for Inhibitor Evaluation

G A 1. Metal Specimen Preparation (Polishing, Cleaning, Drying) B 2. Immersion in Test Solution (With and Without Inhibitor) A->B C 3. Corrosion Rate Determination B->C F 4. Surface Characterization (Post-immersion) B->F D Weight Loss Method C->D Gravimetric E Electrochemical Methods (Potentiodynamic Polarization, EIS) C->E Electrochemical I 5. Data Analysis & Interpretation D->I E->I G SEM Analysis F->G H FTIR Analysis F->H G->I H->I

Sources

Application Note: High-Purity Assay of 4-(Methylamino)phenol Sulfate (Metol) via Ceric Sulfate Redox Titration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the determination of purity for 4-(Methylamino)phenol sulfate, commonly known as Metol, a critical component in photographic developers and a reagent in chemical synthesis.[1][2] The described method utilizes a robust redox titration with ceric (IV) sulfate, offering high accuracy and precision suitable for quality control and research environments. The causality behind experimental choices, a self-validating protocol, and authoritative references are integrated to ensure scientific integrity and reliable implementation.

Introduction: The Analytical Imperative for Metol Purity

This compound ((HOC₆H₄NHCH₃)₂·H₂SO₄) is a potent reducing agent whose efficacy is directly proportional to its purity.[3] Impurities can lead to inconsistent performance in its applications, such as photographic development, and can introduce contaminants in sensitive chemical reactions.[1] Therefore, a precise and reliable analytical method for assaying its purity is paramount for researchers, scientists, and drug development professionals.

Redox titration, a classic and highly accurate method of volumetric analysis, is exceptionally well-suited for this purpose.[4] This method is based on an oxidation-reduction reaction between the analyte (Metol) and a titrant of known concentration.[4] Ceric (IV) sulfate (Ce(SO₄)₂) is an excellent choice as a titrant due to its high oxidizing potential, stability in solution, and the sharp, easily detectable endpoint it provides, especially with a suitable indicator.[5][6]

Principle of the Method: The Redox Chemistry of Metol and Ceric Ions

The assay of this compound is based on its oxidation by a standardized solution of ceric (IV) sulfate in an acidic medium. The phenolic hydroxyl group and the secondary amino group in the Metol molecule are susceptible to oxidation. The ceric ion (Ce⁴⁺), a powerful oxidizing agent, is reduced to the cerous ion (Ce³⁺).[5][6]

The overall reaction for the oxidation of one mole of the 4-(methylamino)phenol free base is as follows:

2 Ce⁴⁺ + HOC₆H₄NHCH₃ → 2 Ce³⁺ + OC₆H₄=NCH₃ + 2 H⁺

Each molecule of 4-(methylamino)phenol loses two electrons in this reaction. The this compound salt contains two molecules of 4-(methylamino)phenol per molecule of sulfuric acid. Therefore, one mole of this compound will react with four moles of ceric sulfate.

The endpoint of the titration is visualized by a redox indicator, ferroin sulfate. Ferroin forms a red-colored complex with Fe²⁺. At the endpoint, when all the Metol has been oxidized, the first excess of Ce⁴⁺ oxidizes the ferroin indicator from the Fe²⁺ (red) to the Fe³⁺ (pale blue) state, resulting in a sharp color change.[5]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications to ensure trustworthiness and reproducibility.

Reagents and Apparatus
  • This compound (Metol): Analytical grade, sample to be assayed.

  • Ceric Ammonium Sulfate [(NH₄)₄Ce(SO₄)₄·2H₂O]: Primary standard grade.

  • Arsenic Trioxide (As₂O₃): Primary standard for standardization of ceric sulfate solution.

  • Sodium Hydroxide (NaOH): For dissolving arsenic trioxide.

  • Sulfuric Acid (H₂SO₄): Concentrated, analytical grade.

  • Osmic Acid Solution (0.25% w/v): Catalyst for standardization.

  • Ferroin Sulfate Indicator (0.025 M): Redox indicator.

  • Distilled or Deionized Water.

  • Analytical Balance: Readable to 0.1 mg.

  • Burette: 50 mL, Class A.

  • Volumetric Flasks: 1000 mL and 500 mL, Class A.

  • Pipettes: Various sizes, Class A.

  • Erlenmeyer Flasks: 250 mL.

  • Heating Plate/Mantle.

Preparation of Solutions
  • Accurately weigh approximately 64 g of ceric ammonium sulfate.

  • In a 1000 mL beaker, add 30 mL of concentrated sulfuric acid to 500 mL of distilled water with caution and constant stirring.

  • Add the weighed ceric ammonium sulfate to the diluted sulfuric acid.

  • Gently heat the mixture while stirring until the salt is completely dissolved.[5]

  • Cool the solution to room temperature.

  • Filter the solution if it is turbid.

  • Transfer the clear solution to a 1000 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.

  • Accurately weigh about 0.2 g of arsenic trioxide, previously dried at 105°C for one hour, and transfer it to a 500 mL Erlenmeyer flask.[5]

  • Add 25 mL of 8% w/v sodium hydroxide solution and swirl to dissolve the arsenic trioxide.

  • Add 100 mL of distilled water and mix.

  • Carefully add 30 mL of dilute sulfuric acid (1:10).

  • Add 2-3 drops of 0.25% osmic acid solution as a catalyst and 1-2 drops of ferroin sulfate indicator.

  • Titrate with the prepared ceric sulfate solution until the pink color of the indicator changes to a very pale blue.[5]

  • Calculate the normality of the ceric sulfate solution using the following formula:

    N_Ce(SO₄)₂ = (Weight of As₂O₃ (g)) / (Volume of Ce(SO₄)₂ (mL) × 0.04946)

    Where 0.04946 is the milliequivalent weight of arsenic trioxide.

Titration Procedure for this compound
  • Accurately weigh approximately 0.15 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 50 mL of dilute sulfuric acid (1:10) to dissolve the sample. Gentle warming may be necessary.

  • Cool the solution to room temperature.

  • Add 1-2 drops of ferroin sulfate indicator. The solution will turn reddish.

  • Titrate with the standardized 0.1 N ceric sulfate solution. The endpoint is reached when the color of the solution changes from red to a stable pale blue.[5]

  • Record the volume of the titrant used.

  • Perform the titration in triplicate to ensure precision.

Data Presentation and Calculation

Summarize the quantitative data from the triplicate titrations in the following table:

Replicate Weight of Metol (g) Initial Burette Reading (mL) Final Burette Reading (mL) Volume of Titrant (mL)
1
2
3
Average

The percentage purity of this compound is calculated using the following formula:

% Purity = (V × N × E) / W × 100

Where:

  • V = Volume of ceric sulfate solution consumed in mL

  • N = Normality of the ceric sulfate solution

  • E = Equivalent weight of this compound (Molecular Weight / 4 = 344.38 / 4 = 86.095)

  • W = Weight of the this compound sample in g

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the titration process for assaying the purity of this compound.

Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_titrant Prepare 0.1 N Ceric Sulfate Solution standardize Standardize Ceric Sulfate with Arsenic Trioxide prep_titrant->standardize Standardization titrate Titrate Metol Sample with Standardized Ceric Sulfate standardize->titrate prep_sample Prepare Metol Sample Solution prep_sample->titrate endpoint Observe Endpoint: Red to Pale Blue Color Change titrate->endpoint Endpoint Detection calculate Calculate Percentage Purity endpoint->calculate result Report Final Purity calculate->result Final Result

Caption: Workflow for the purity assay of this compound.

Trustworthiness and Method Validation

The reliability of this titration method is ensured by several key factors:

  • Use of a Primary Standard: The standardization of the ceric sulfate titrant against arsenic trioxide, a primary standard, ensures the accuracy of the titrant's concentration.

  • Sharp and Clear Endpoint: The ferroin indicator provides a distinct and easily observable color change at the equivalence point, minimizing subjective error in endpoint determination.[5]

  • Stoichiometric Reaction: The oxidation of Metol by ceric sulfate is a well-defined and stoichiometric reaction, allowing for accurate calculations.

  • Method Validation: For routine quality control, it is recommended to validate the method according to ICH or USP guidelines, assessing parameters such as accuracy, precision, linearity, and specificity.[7][8][9]

Conclusion

The ceric sulfate redox titration method detailed in this application note provides a reliable and accurate means of determining the purity of this compound. By understanding the underlying chemical principles and adhering to the meticulous protocol, researchers and quality control analysts can confidently assay this important chemical compound.

References

  • Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]

  • BrainKart. (2018, March 21). CERIC SULPHATE TITRATION METHODS. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Validation Steps and Recommended Limits for Titration Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 22). Redox Titration. Retrieved from [Link]

  • ResearchGate. (2023, August 7). (PDF) Spectrophotometric Determination of Mefenamic acid using Metol reagent by Oxidative Coupling Reaction. Retrieved from [Link]

  • Digital Repository at the University of Maryland. (n.d.). The potentiometric titration of p-aminophenol with ceric sulfate. Retrieved from [Link]

  • Scribd. (n.d.). Ceriometry Titration. Retrieved from [Link]

  • WordPress.com. (n.d.). UNIT IV Redox titrations Priciple and Applications. Retrieved from [Link]

  • eGyanKosh. (n.d.). permanganate, dichromate and ceric sulphate titration methods. Retrieved from [Link]

  • ResearchGate. (2015, October 14). Any suggestions on "Redox Titration" of cerium?. Retrieved from [Link]

  • Course Hero. (n.d.). to perform assay of paracetamol (redox titration) by cerimetry and standardization of titrant. Retrieved from [Link]

  • Wikipedia. (n.d.). Cerium(IV) sulfate. Retrieved from [Link]

  • PubChem. (n.d.). p-(Methylamino)phenol sulphate. Retrieved from [Link]

  • YouTube. (2022, March 10). Redox titration Part 2_ Types, indicators_Cerimetry_Ceriometry_Paracetamol_Ferrous sulphate assay. Retrieved from [Link]

  • Xylem Analytics. (n.d.). Determination of Fe next to Fe (cerimetric). Retrieved from [Link]

  • PubMed. (2007). Mineralization of Phenol by Ce(IV)-mediated Electrochemical Oxidation in Methanesulphonic Acid Medium: A Preliminary Study. Retrieved from [Link]

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Application Note: Preparation of Photographic Developer Solutions from Dry 4-(Methylamino)phenol sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of a standard black and white photographic developer from dry 4-(methylamino)phenol sulfate, commercially known as Metol or Elon.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and other fields where precise and reproducible chemical preparations are paramount. Beyond a simple recitation of steps, this application note delves into the chemical principles governing the developer's function, the rationale behind the procedural choices, and the critical parameters for ensuring solution stability and performance.

Introduction: The Role of this compound in Photographic Development

This compound, with the chemical formula (C₇H₁₀NO)₂SO₄, is a premier developing agent in traditional black and white photography.[1][3] Its primary function is to reduce silver halide crystals in photographic emulsions that have been exposed to light, thereby rendering a visible metallic silver image.[4][5] Metol is favored for its ability to produce fine-grained images with excellent shadow detail and a long tonal range.[4][6][7]

This application note will focus on the preparation of a developer solution based on the well-established Kodak D-76/Ilford ID-11 formula, a benchmark in the field for its versatility and reliability.[6][8][9]

Chemical Principles of Development

The development process is fundamentally a redox reaction. The developing agent, in this case, this compound, acts as a reducing agent, donating electrons to the silver ions (Ag⁺) in the exposed silver halide crystals. This reduces the silver ions to metallic silver (Ag), which forms the dark areas of the negative.

A key characteristic of photographic developers is their ability to selectively reduce exposed silver halide crystals at a much faster rate than unexposed ones. This selectivity is crucial for image formation.

The MQ Developer: Superadditivity

While Metol can be used as a single developing agent, it is most commonly combined with hydroquinone to form what is known as an MQ developer.[1][2] This combination exhibits a phenomenon called superadditivity , where the developing activity of the mixture is greater than the sum of the individual activities of Metol and hydroquinone.[1][2] Metol is a fast-acting agent that initiates development in the shadow areas, while hydroquinone is a slower-acting agent that builds density in the mid-tones and highlights.[5]

Materials and Reagents

Chemical Components

The following table outlines the necessary chemicals for preparing 1 liter of developer stock solution, based on the classic Kodak D-76 formula.[6][7][10][11]

Chemical NameCommon Name(s)FormulaQuantity (per 1 liter)Function
This compoundMetol, Elon(C₇H₁₀NO)₂SO₄2.0 gPrimary Developing Agent
Sodium Sulfite (anhydrous)Na₂SO₃100.0 gPreservative, Silver Solvent
HydroquinoneC₆H₄(OH)₂5.0 gSecondary Developing Agent
Borax (decahydrate)Na₂B₄O₇·10H₂O2.0 gAccelerator, pH Buffer
Distilled WaterH₂Oto make 1 literSolvent
Equipment
  • Accurate weighing scale (0.1 g sensitivity)

  • Glass beakers or flasks (1 L and smaller)

  • Graduated cylinders

  • Magnetic stirrer and stir bar (recommended) or glass stirring rod

  • Thermometer

  • Storage bottles (amber glass or opaque plastic, tightly sealed)

Health and Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures.

  • This compound: Can cause skin and eye irritation, and may lead to allergic skin reactions (sensitization) upon repeated exposure.[12][13][14][15]

  • Hydroquinone: Harmful if swallowed and can cause skin and eye irritation.

  • Sodium Sulfite: May cause respiratory tract irritation.

  • Borax: May cause eye irritation.

Always wear safety goggles, gloves, and a lab coat when handling these chemicals. [13][14][15] Work in a well-ventilated area to avoid inhaling dust particles.[13][14]

Experimental Protocol: Preparation of D-76 Type Developer Stock Solution

This protocol details the step-by-step procedure for preparing 1 liter of developer stock solution. The order of chemical addition is critical for ensuring proper dissolution and preventing unwanted reactions.[6][7][10]

Workflow Diagram

Developer_Preparation_Workflow start Start heat_water Heat 750 mL of distilled water to 50-52°C start->heat_water add_metol Dissolve 2.0 g of this compound (Metol) heat_water->add_metol add_sulfite Dissolve 100.0 g of Sodium Sulfite add_metol->add_sulfite add_hydroquinone Dissolve 5.0 g of Hydroquinone add_sulfite->add_hydroquinone add_borax Dissolve 2.0 g of Borax add_hydroquinone->add_borax top_up Add cold distilled water to make 1 liter add_borax->top_up cool_store Cool to room temperature and transfer to storage bottles top_up->cool_store end End cool_store->end

Caption: Workflow for preparing D-76 type developer.

Step-by-Step Procedure
  • Initial Water Preparation: Measure 750 mL of distilled water into a clean glass beaker. Heat the water to approximately 50-52°C (122-125°F).[6][7][10] This elevated temperature facilitates the dissolution of the chemicals, particularly the sodium sulfite.

  • Dissolving Metol: While stirring the warm water, slowly add 2.0 g of this compound. Continue stirring until it is completely dissolved. It is crucial to dissolve the Metol before adding the sodium sulfite, as Metol is less soluble in a sulfite solution.[5][6]

  • Adding the Preservative: Gradually add 100.0 g of anhydrous sodium sulfite to the solution. Stir continuously until all the powder has dissolved. The sodium sulfite acts as a preservative by preventing the oxidation of the developing agents by atmospheric oxygen, thus extending the life of the solution.[5][7]

  • Incorporating the Second Developing Agent: Once the sodium sulfite is fully dissolved, add 5.0 g of hydroquinone. Stir until it is completely dissolved.

  • Buffering the Solution: Add 2.0 g of borax to the solution and stir until dissolved. Borax acts as a weak alkali and a buffering agent, maintaining the pH of the developer within the optimal range for development.[7]

  • Final Volume Adjustment: Add cold distilled water to the beaker to bring the total volume of the solution to 1 liter.[6][10] Stir thoroughly to ensure the solution is homogenous.

  • Cooling and Storage: Allow the developer stock solution to cool to room temperature. Transfer the solution to clean, tightly sealed amber or opaque bottles to protect it from light and air. Proper storage is essential for maximizing the shelf life of the developer.[6][7]

Solution Usage and Dilution

The prepared stock solution can be used undiluted or diluted for various effects. Common dilutions include:

  • Stock (1:0): Provides the finest grain and full emulsion speed.[7]

  • 1+1 Dilution: A common dilution that offers a good balance of sharpness and grain.[8][16] This working solution is typically used as a "one-shot" developer, meaning it is discarded after a single use.[17]

  • 1+3 Dilution: Increases acutance (edge sharpness) but may result in slightly more pronounced grain.[8][16] This dilution also acts as a compensating developer, which is useful for high-contrast scenes.[7][16]

Chemical Reaction Mechanism

The following diagram illustrates the simplified redox reaction at the heart of the photographic development process.

Development_Reaction cluster_reactants Reactants cluster_products Products Developer Developing Agent (Metol/Hydroquinone) e⁻ (donates electrons) SilverHalide Exposed Silver Halide (Ag⁺Br⁻) Developer:f1->SilverHalide:f0 Reduction OxidizedDeveloper Oxidized Developer Developer:f0->OxidizedDeveloper:f0 Oxidation MetallicSilver Metallic Silver (Ag⁰) SilverHalide:f0->MetallicSilver:f0

Caption: Simplified redox reaction in photographic development.

Conclusion

The preparation of developer solutions from dry this compound is a straightforward process when conducted with precision and adherence to safety protocols. Understanding the function of each chemical component and the rationale behind the mixing procedure is key to achieving consistent and high-quality results. The Kodak D-76/Ilford ID-11 formula presented here remains a robust and versatile choice for a wide range of scientific and photographic applications.

References

  • Zebra Dry Plates. (n.d.). Kodak D76 Original Recipe | Developing film at home | Formula + VIDEO.
  • Chemiis. (n.d.). Metol – High-Quality Developing Agent for Photography.
  • Senior Pictures Green Bay. (n.d.). Kodak D76 Homebrew - Mixing Your Own Film Developer.
  • Pictorial Planet. (n.d.). ID-11/D-76.
  • Tim Layton Fine Art. (n.d.). Kodak D-76 Developer Guide.
  • Alexandr's Photo Blog. (n.d.). Film developing with Kodak D-76, dilutions 1+1, 1+3, 1+5, push and pull.
  • chemeurope.com. (n.d.). Metol.
  • The Lab Depot. (n.d.). Material Safety Data Sheet this compound Solution.
  • Anonymous. (n.d.). Kodak D-76 Formula.
  • Lost Labours. (n.d.). ID-11/D76 Standard Fine Grain Film Developer.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate.
  • Chemkits.eu. (n.d.). Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%.
  • Wikipedia. (n.d.). Metol.
  • Santa Cruz Biotechnology. (n.d.). 4-(Methylamino)phenol hemisulfate salt.
  • Michael A. Smith and Paula Chamlee. (n.d.). Developers, An Introduction.
  • Black & White Photographics. (n.d.). Ilford ID-11 Developer (Powder) (To Make 1L).
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET - 4-Methylaminophenol sulfate.

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The Role and Application of 4-(Methylamino)phenol sulfate in Continuous Tone Photographic Developers: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of 4-(Methylamino)phenol sulfate in Analog Imaging

This compound, widely known in the photographic community by its trade name Metol, is a cornerstone of traditional black and white photographic development.[1][2][3][4] Its enduring legacy lies in its remarkable ability to produce continuous tone images with fine grain, excellent shadow detail, and a long tonal scale.[5] This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development who may utilize photographic and imaging techniques in their work. It provides a deep dive into the chemical mechanisms, practical applications, and detailed protocols for utilizing Metol-based developers, with a focus on the classic Metol-Hydroquinone (MQ) formulation.

The Chemical Heart of Development: Understanding the Action of this compound

The fundamental process of photographic development is the chemical reduction of silver halide crystals, which have been exposed to light, into metallic silver, thereby forming a visible image.[6] this compound is a potent reducing agent, particularly effective in rendering detail in the lower-density (shadow) areas of the photographic negative.[5] It is characterized as a "soft-working" developing agent, initiating development rapidly but building contrast at a slower rate.[7]

The developing power of Metol, and indeed most developing agents, is highly dependent on the pH of the solution. An alkaline environment, facilitated by an "accelerator" such as sodium carbonate or borax, is necessary to activate the developing agent.[2][3][8]

The Power of Synergy: Superadditivity in Metol-Hydroquinone (MQ) Developers

While Metol can be used as a single developing agent, its true potential is unlocked when combined with hydroquinone, another developing agent.[1][2][3][9] This combination gives rise to a phenomenon known as superadditivity , where the developing activity of the mixture is significantly greater than the sum of the activities of Metol and hydroquinone acting independently.[1][2][3][10]

The mechanism of superadditivity is a classic example of chemical regeneration. Metol, being the more active of the two, readily adsorbs to the surface of the silver halide crystals and initiates the reduction of silver ions. In this process, Metol itself is oxidized. The less active hydroquinone then rapidly reduces the oxidized Metol back to its active state, allowing it to continue the development process. The hydroquinone is in turn oxidized. This regenerative cycle dramatically increases the efficiency and rate of development.[9][11]

Caption: Workflow for the preparation of Kodak D-76 developer.

Application in Continuous Tone Development

The prepared Kodak D-76 stock solution can be used undiluted or diluted, typically 1:1 with water, for developing black and white films. Dilution can affect the final image characteristics, with a 1:1 dilution often enhancing sharpness and acutance at the expense of slightly increased grain. Development times will vary depending on the film type, developer dilution, and desired contrast. It is essential to consult the film manufacturer's data sheet for recommended starting development times and temperatures.

Conclusion

This compound remains a vital component in the arsenal of tools for high-fidelity imaging. Its unique properties, particularly when synergistically combined with hydroquinone, have made MQ developers like Kodak D-76 a benchmark for nearly a century. [9]For researchers and scientists, a thorough understanding of the chemistry and application of these developers is crucial for achieving consistent and high-quality results in any application that relies on the nuanced tonal reproduction of continuous tone photography.

References

  • Layton, T. (n.d.). Kodak D-76 Developer Guide. Tim Layton Fine Art. Retrieved from [Link]

  • Zebra Dry Plates. (n.d.). Kodak D76 Original Recipe | Developing film at home | Formula + VIDEO. Retrieved from [Link]

  • Jiao, B. (2021, October 16). [Pho.Snap] All About Kodak D-76 Powder Developer. Belinda Jiao Photography. Retrieved from [Link]

  • Qingdao Win Chemistry Co.,Ltd. (2025, July 7). What are the applications of bromide products in photography?. Blog. Retrieved from [Link]

  • Anchell, S., & Troop, B. (1999). The Film Developing Cookbook. Focal Press.
  • Photographic Memorabilia. (2010, September 10). Developer Science. Retrieved from [Link]

  • Jacobson, C. I., & Jacobson, R. E. (1976).
  • James, T. H. (Ed.). (1977). The Theory of the Photographic Process (4th ed.). Macmillan.
  • Mason, L. F. A. (1975). Photographic Processing Chemistry. Focal Press.
  • Photrio.com Photography Forums. (2017, January 26). Metol / HQ ratio. Retrieved from [Link]

  • Photrio.com Photography Forums. (2017, October 26). Film developer chemistry part 1. Retrieved from [Link]

  • filmlabs.org. (n.d.). The film development in the digital twilight. Retrieved from [Link]

  • chemeurope.com. (n.d.). Metol. Retrieved from [Link]

  • Chemkits.eu. (n.d.). Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%. Retrieved from [Link]

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • Wikipedia. (n.d.). Photographic developer. Retrieved from [Link]

  • EBSCO. (n.d.). Chemistry Of Photography | Research Starters. Retrieved from [Link]

  • Smith, M. A., & Chamlee, P. (n.d.). Developers, An Introduction. Retrieved from [Link]

  • Photrio.com Photography Forums. (2019, June 20). Reading Haist: what is more powerful, hydroquinone or catechol?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. Retrieved from [Link]

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Application Note: Preparation and Use of 4-(Methylamino)phenol Sulfate Colorimetric Reagent for Phosphate Determination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and application of a colorimetric reagent featuring 4-(methylamino)phenol sulfate for the quantitative determination of orthophosphate. This compound, commonly known as Metol or Elon, serves as a robust reducing agent in the classic molybdenum blue reaction.[1] This application note details the underlying chemical principles, step-by-step protocols for reagent preparation, and a validated workflow for sample analysis. Furthermore, it offers insights into the critical parameters that ensure the accuracy, reproducibility, and stability of the assay, establishing a self-validating system for reliable phosphate quantification in various matrices.

Principle of the Molybdenum Blue Method

The colorimetric determination of phosphate using this compound is based on the well-established phosphomolybdenum blue reaction. The methodology unfolds in two primary stages:

  • Formation of the Phosphomolybdate Complex: In a highly acidic environment, orthophosphate ions (PO₄³⁻) react with a molybdate salt, typically ammonium molybdate, to form a yellow-colored phosphomolybdate heteropoly acid complex, [PO₄(Mo₁₂O₃₆)]³⁻.[2] The acidity of the medium is a critical factor; it must be sufficient to promote the formation of the phosphomolybdate complex while preventing the reduction of excess molybdate, which would lead to a high reagent blank.[3][4]

  • Reduction to Molybdenum Blue: The phosphomolybdate complex is subsequently reduced by a reducing agent, in this case, this compound. This reduction reaction produces a stable, intensely colored, water-soluble complex known as molybdenum blue.[2] The intensity of the blue color, which is measured spectrophotometrically at a wavelength maximum typically between 820 nm and 880 nm, is directly proportional to the concentration of orthophosphate in the original sample.[2][5]

The addition of potassium antimonyl tartrate is a common enhancement to this method. It acts as a catalyst, accelerating the reduction of the phosphomolybdate complex and contributing to the stability of the final colored product.[2][6][7]

Reaction Pathway Visualization

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Reduction Phosphate Orthophosphate (PO₄³⁻) Complex Phosphomolybdate Complex (Yellow) Phosphate->Complex Molybdate Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) Molybdate->Complex Acid Acidic Medium (H₂SO₄) Acid->Complex Blue Molybdenum Blue (Intense Blue Color) Complex->Blue Reduction Metol This compound (Reducing Agent) Metol->Blue

Caption: Chemical pathway of the Molybdenum Blue reaction.

Safety and Handling Precautions

This compound and other reagents used in this protocol require careful handling. Users must familiarize themselves with the Safety Data Sheet (SDS) for each chemical before starting any work.

  • This compound (Metol): Harmful if swallowed[8][9]. It is a skin and eye irritant and may cause allergic skin sensitization upon repeated exposure[9][10]. Prolonged or repeated exposure may cause organ damage[11]. It is also very toxic to aquatic life[8][11].

    • Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat[11][12]. Use in a well-ventilated area or a fume hood to avoid inhaling dust[12]. Wash hands thoroughly after handling[12].

    • Storage: Store in a cool, dry, dark place in a tightly sealed, light-resistant container[10][12][13]. It is known to discolor in air[14]. Keep away from strong oxidizing agents and acids[9][10].

  • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin and eye burns. Handle with extreme care in a fume hood, always adding acid to water, never the reverse.

  • Potassium Antimonyl Tartrate: Toxic and an irritant. Avoid ingestion and inhalation.

Reagents and Equipment

Required Chemicals
  • This compound (Metol), ACS Reagent Grade (C₁₄H₂₀N₂O₆S)[15][16]

  • Ammonium Molybdate Tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O), ACS Grade

  • Potassium Antimonyl Tartrate Hemihydrate (K(SbO)C₄H₄O₆·½H₂O), ACS Grade

  • Sulfuric Acid (H₂SO₄), Concentrated (95-98%), ACS Grade

  • Potassium Dihydrogen Phosphate (KH₂PO₄), Anhydrous, Analytical Standard

  • Deionized or Distilled Water

Required Equipment
  • UV-Visible Spectrophotometer

  • Analytical Balance

  • Volumetric flasks (various sizes: 100 mL, 500 mL, 1000 mL)

  • Graduated cylinders and pipettes

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Fume hood

  • Personal Protective Equipment (PPE)

Preparation of Reagents and Standards

Reagent A: Molybdate-Antimony Solution
  • Dissolve Ammonium Molybdate: In a 500 mL flask, dissolve 20.0 g of Ammonium Molybdate Tetrahydrate in approximately 200 mL of deionized water. Gentle warming and stirring can aid dissolution.

  • Dissolve Potassium Antimonyl Tartrate: In a separate 250 mL beaker, dissolve 1.0 g of Potassium Antimonyl Tartrate Hemihydrate in 100 mL of deionized water.

  • Prepare Acid Solution: In a 1000 mL flask, carefully and slowly add 140 mL of concentrated Sulfuric Acid to 500 mL of deionized water under constant stirring in a fume hood. Caution: This reaction is highly exothermic. Allow the solution to cool to room temperature.

  • Combine Solutions: Once the acid solution is cool, transfer the dissolved ammonium molybdate solution to it. Rinse the molybdate flask with a small amount of deionized water and add the rinsing to the acid solution.

  • Add Antimony Solution: Add the dissolved potassium antimonyl tartrate solution to the main flask.

  • Final Dilution: Mix thoroughly and allow the solution to cool completely. Dilute to a final volume of 1000 mL with deionized water. Store in a dark, glass bottle at 4°C. This solution is stable for several weeks.

Reagent B: this compound Reducing Solution
  • Prepare Sodium Bisulfite Solution: Dissolve 20 g of sodium bisulfite in approximately 80 mL of deionized water.

  • Dissolve Metol: Add 2.0 g of this compound to the sodium bisulfite solution and stir until fully dissolved.[16]

  • Final Dilution: Dilute the solution to a final volume of 100 mL with deionized water.

  • Storage: This reagent should be prepared fresh daily for best results, as its reducing power diminishes over time upon exposure to air. Store in a dark bottle and discard if it develops a dark color.

Stock and Working Phosphate Standards
  • Stock Phosphate Solution (50 mg/L P): Accurately weigh 0.2197 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄, dried at 105°C for 1 hour) and dissolve it in deionized water in a 1000 mL volumetric flask. Dilute to the mark with deionized water. This solution contains 50 µg of P per mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create standards covering the desired analytical range (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/L P). For example, to prepare a 1.0 mg/L standard, pipette 5.0 mL of the stock solution into a 250 mL volumetric flask and dilute to the mark with deionized water.

Reagent Composition Summary
Reagent NameComponentConcentration/AmountStorage ConditionsStability
Reagent A Ammonium Molybdate20 g / L4°C, Dark BottleSeveral Weeks
Potassium Antimonyl Tartrate1 g / L
Concentrated H₂SO₄140 mL / L
Reagent B This compound20 g / LRoom Temp, Dark BottlePrepare Fresh Daily
Sodium Bisulfite200 g / L
Stock Standard KH₂PO₄0.2197 g / L4°C~6 Months[17]

Experimental Protocol: Phosphate Assay

This protocol outlines the procedure for analyzing a set of standards and unknown samples.

Assay Workflow

G start Start prep Prepare Standards & Samples start->prep pipette Pipette 25 mL of each Standard/Sample/Blank into labeled flasks prep->pipette add_A Add 4.0 mL of Reagent A (Molybdate) to each flask pipette->add_A mix1 Mix Thoroughly add_A->mix1 add_B Add 1.0 mL of Reagent B (Metol) to each flask mix1->add_B mix2 Mix & Start Timer add_B->mix2 develop Allow Color to Develop (15-30 minutes at RT) mix2->develop measure Measure Absorbance at 880 nm develop->measure analyze Plot Calibration Curve & Calculate Concentrations measure->analyze end_node End analyze->end_node

Caption: Standard workflow for the colorimetric phosphate assay.

Step-by-Step Procedure
  • Sample Preparation: Pipette 25.0 mL of each working standard, unknown sample, and a deionized water blank into separate, clearly labeled 50 mL Erlenmeyer flasks or volumetric flasks.

  • Add Molybdate Reagent: To each flask, add 4.0 mL of Reagent A (Molybdate-Antimony Solution) and mix thoroughly.

  • Add Reducing Reagent: To each flask, add 1.0 mL of the freshly prepared Reagent B (Metol Reducing Solution).

  • Color Development: Immediately after adding Reagent B, mix the contents of the flask thoroughly. Allow the solutions to stand at room temperature for a consistent time period, typically between 15 and 30 minutes, for the blue color to fully develop.

  • Spectrophotometric Measurement: After the incubation period, measure the absorbance of each solution at 880 nm using a spectrophotometer. Use the reagent blank to zero the instrument.

  • Data Analysis: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations (mg/L P). Use linear regression to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995 for a valid calibration.

  • Calculate Sample Concentration: Use the equation of the line to calculate the phosphate concentration of the unknown samples based on their measured absorbance. Remember to account for any dilution factors applied to the original sample.

References

  • Yoshida, Y., et al. (1962). Fundamental Conditions and Reaction Mechanisms in Formation of Phosphomolybdenum Blue. Bulletin of the Chemical Society of Japan, 35(10), 1585-1593. [Link]

  • The Lab Depot. (n.d.). Material Safety Data Sheet this compound Solution. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. [Link]

  • Oxford Academic. (n.d.). Fundamental Conditions and Reaction Mechanisms in Formation of Phosphomolybdenum Blue. Bulletin of the Chemical Society of Japan. [Link]

  • A&A Pharmachem. (n.d.). Industrial Applications of 4-Methylaminophenol Sulfate: Beyond Photography. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination of Phosphate. [Link]

  • Reddit. (2023). Phosphate ion test with ammonium molybdate. [Link]

  • U.S. Geological Survey. (n.d.). Phosphorus, colorimetry, phosphomolybdate. [Link]

  • The Lab Depot. (n.d.). 4-(Methylamino) Phenol Sulfate Solution. [Link]

  • SciSpace. (n.d.). The molybdenum blue reaction for the determination of orthophosphate revisited: Opening the black box. [Link]

  • INIS-IAEA. (n.d.). A spectrophotometric study of phosphomolybdenum blue formed by the reaction of phosphate with a mixture of molybdenum(V) (Mo2O42+) and molybdenum(VI) and application to the spectrophotometric determination of small amounts of phosphates. [Link]

  • ResearchGate. (n.d.). The Blue Molybdenum Reaction for the Determination of Phosphate in Natural Water and Detergent Samples. [Link]

  • CP Lab Safety. (n.d.). 4-(Methylamino) Phenol Sulfate Solution, ACS Phosphate Method, 500mL. [Link]

  • ACS Reagent Chemicals. (2017). This compound. [Link]

  • ResearchGate. (n.d.). Structure of 4-methylamino-phenol sulphate (metol reagent). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(Methylamino)phenol Sulfate (Metol) Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-(Methylamino)phenol sulfate, commonly known as Metol. This resource is designed to provide in-depth technical guidance and troubleshooting for researchers and professionals working with Metol solutions. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the stability and efficacy of your Metol solutions, preventing oxidation and other common degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Metol) and why is it prone to oxidation?

A1: this compound, or Metol, is an organic compound with the chemical formula [HOC₆H₄NH₂(CH₃)]₂HSO₄.[1] It is a salt of N-methylaminophenol and is widely used as a developing agent in black-and-white photography and as a reducing agent in various chemical syntheses.[2]

Metol's susceptibility to oxidation stems from its chemical structure, specifically the electron-rich phenol and secondary amine groups. These groups are readily attacked by oxidizing agents, most notably dissolved oxygen in aqueous solutions. The oxidation process involves the loss of electrons, leading to the formation of colored and less effective byproducts like quinone-like or imine-type compounds, and eventually polymeric species. This degradation is accelerated by exposure to air, light, moisture, and alkaline conditions.

Q2: My Metol solution is turning brown. What is causing this discoloration and is the solution still usable?

A2: A brown discoloration in your Metol solution is a clear indicator of oxidation.[3] As Metol oxidizes, it forms colored degradation products. The intensity of the brown color correlates with the extent of oxidation.

Whether the solution is still usable depends on the specific application. For highly sensitive analytical or photographic processes, even slight discoloration can signify a significant loss of reducing power and may lead to inconsistent results. For less demanding applications, a lightly colored solution might still retain some activity. However, for reproducible and reliable experimental outcomes, it is always recommended to use a freshly prepared or properly stabilized, colorless solution.

Q3: What is the role of sodium sulfite in a Metol solution?

A3: Sodium sulfite (Na₂SO₃) is the most common and effective antioxidant used to stabilize Metol solutions. Its primary function is to act as a sacrificial agent. Sodium sulfite has a higher affinity for dissolved oxygen than Metol does. It reacts with and consumes the dissolved oxygen in the solution before the oxygen can oxidize the Metol.[4] This protective mechanism significantly extends the shelf-life and stability of the Metol solution. Additionally, in photographic developers, sulfite can also play a secondary role in the development process.[5]

Troubleshooting Guide

Problem 1: Rapid Discoloration of a Freshly Prepared Metol Solution
  • Symptom: A freshly prepared Metol solution turns yellow or brown within minutes or hours of preparation.

  • Root Cause Analysis:

    • High Dissolved Oxygen in Water: Using water that has not been deoxygenated will introduce a significant amount of oxygen, leading to rapid oxidation of the Metol.

    • Incorrect Order of Reagent Addition: If Metol is dissolved in water before the antioxidant (sodium sulfite), it is immediately exposed to dissolved oxygen and begins to oxidize.[6]

    • Presence of Metal Ion Contaminants: Trace metal ions, such as iron (Fe³⁺) or copper (Cu²⁺), can act as catalysts, accelerating the rate of Metol oxidation.[7]

    • High pH: Metol is more rapidly oxidized in alkaline solutions. The pH of the solution can significantly impact its stability.

  • Solution Workflow:

    Caption: Workflow for preparing a stable Metol solution.

  • Detailed Corrective Actions:

    • Deoxygenate Your Solvent: Before preparing the solution, purge the distilled or deionized water with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Boiling and cooling the water under an inert atmosphere is another effective method.

    • Correct Reagent Addition Sequence: Always dissolve the sodium sulfite in the deoxygenated water first.[6] This creates an oxygen-free environment for the Metol.

    • Dissolve Metol: Once the sodium sulfite is fully dissolved, add the this compound and stir until it is completely dissolved.

    • Use High-Purity Reagents: Ensure that the Metol, sodium sulfite, and water are of high purity to minimize metal ion contamination. If contamination is suspected, consider using a chelating agent like EDTA, though this may not be suitable for all applications.

    • Control pH: The pH of a Metol solution should be slightly acidic.[2] If your application requires a different pH, be aware that alkaline conditions will decrease stability.

Problem 2: Precipitate Formation in the Metol Solution
  • Symptom: A solid precipitate forms in the Metol solution upon standing.

  • Root Cause Analysis:

    • Low Solubility: Metol has limited solubility in highly concentrated sulfite solutions.[6] If the concentration of sodium sulfite is too high, it can cause the Metol to precipitate out.

    • Temperature Effects: The solubility of Metol is dependent on temperature. A solution prepared at a higher temperature may become supersaturated upon cooling, leading to precipitation.

    • Formation of Insoluble Oxidation Products: In some cases, advanced oxidation can lead to the formation of insoluble polymeric byproducts.

  • Solutions:

    • Optimize Concentrations: Refer to established formulations for your specific application to ensure appropriate concentrations of Metol and sodium sulfite. A common approach is to first dissolve a small amount of sulfite, then the Metol, and finally the remaining sulfite.[6]

    • Gentle Warming: Gentle warming of the solution can help to dissolve the Metol and prevent precipitation. However, do not overheat, as this can accelerate degradation. Water temperatures should generally not exceed 120°F (48°C).[6]

    • Filtration: If a small amount of precipitate forms from insoluble impurities, the solution can be filtered. However, if the precipitate is due to Metol coming out of solution, the concentration will be altered.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 1% (w/v) Metol Stock Solution

This protocol outlines the steps to prepare a 1-liter stock solution of 1% (10 g/L) this compound with enhanced stability.

Materials:

  • This compound (Metol)

  • Sodium sulfite, anhydrous

  • Distilled or deionized water

  • Nitrogen or Argon gas source

  • Volumetric flask (1 L)

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle

Procedure:

  • Deoxygenate Water: Place approximately 800 mL of distilled water into a 1 L beaker. Bubble nitrogen or argon gas through the water for at least 30 minutes to remove dissolved oxygen.

  • Add Antioxidant: While maintaining a gentle stream of inert gas over the water's surface, add 50 grams of anhydrous sodium sulfite to the deoxygenated water. Stir until completely dissolved.

  • Dissolve Metol: Add 10 grams of this compound to the sodium sulfite solution. Stir until the Metol is fully dissolved.

  • Final Volume Adjustment: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deoxygenated water and add the rinsing to the flask. Add deoxygenated water to bring the final volume to 1 liter.

  • Storage: Immediately transfer the solution to a clean, amber glass bottle. Purge the headspace of the bottle with nitrogen or argon before sealing tightly. Store in a cool, dark place.

Data Summary Table:

ComponentConcentration (g/L)Molar Concentration (approx.)Purpose
This compound10 g0.029 MReducing Agent
Sodium Sulfite50 g0.397 MAntioxidant/Preservative

Visualizing the Oxidation and Stabilization Mechanism

The following diagram illustrates the chemical processes involved in the oxidation of Metol and its prevention by sodium sulfite.

G cluster_0 Metol Oxidation Pathway cluster_1 Stabilization with Sodium Sulfite Metol Metol (Active Reducer) Oxidized_Metol Oxidized Metol (Colored, Inactive) Metol->Oxidized_Metol Oxidation O2 Dissolved Oxygen (O₂) O2->Metol Sulfite Sodium Sulfite (Na₂SO₃) Sulfate Sodium Sulfate (Na₂SO₄) Sulfite->Sulfate Preferential Oxidation O2_s Dissolved Oxygen (O₂) O2_s->Sulfite

Caption: Mechanism of Metol oxidation and its prevention by sodium sulfite.

References

  • Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

  • Hodes, H. A. (1973). Antioxidants for Use in Color Photographic Developers. Defense Technical Information Center. Retrieved from [Link]

  • PubChem. (n.d.). Metol. National Center for Biotechnology Information. Retrieved from [Link]

  • Photrio.com Photography Forums. (2016). Metol, hydrolysis. Retrieved from [Link]

  • Antec, Inc. (n.d.). Photographic Chemicals. Retrieved from [Link]

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • Google Patents. (1954). US2685516A - Photographic developer composition.
  • ResearchGate. (2010). Degradation of photographic developers by Fenton's reagent: Condition optimization and kinetics for metol oxidation. Retrieved from [Link]

  • Photrio.com Photography Forums. (2014). Metol/Ascorbic Acid paper developer?. Retrieved from [Link]

  • Photographic Memorabilia. (2010). Developer Science. Retrieved from [Link]

  • Anal Biochem. (1984). Sodium sulfite as an antioxidant in the acid hydrolysis of bovine pancreatic ribonuclease A. Retrieved from [Link]

  • Lab Depot. (n.d.). 4-(Methylamino) Phenol Sulfate Solution. Retrieved from [Link]

Sources

Metol Fine Grain Development: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for fine grain development utilizing Metol-based developers. This guide is designed for researchers, scientists, and professionals in drug development who rely on precise and repeatable photographic and autoradiographic processes. Here, we address common and complex issues encountered during experiments, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose, resolve, and prevent problems, ensuring the integrity and quality of your results.

Section 1: Developer Preparation & Chemical Stability

This section focuses on issues arising from the initial mixing and storage of Metol-based developers. Proper preparation is the foundation of consistent results.

FAQ 1: My freshly mixed Metol developer has a dark brown or pinkish color. Is it still usable?

Answer: A dark brown or black coloration is a definitive sign of significant oxidation, and the developer should be discarded.[1] Metol (p-Methylaminophenol Sulfate) is a reducing agent that readily oxidizes when exposed to dissolved oxygen in water.[2] This oxidation process compromises its ability to reduce exposed silver halide crystals, leading to a loss of developer activity.[1]

A faint pink or tan tint in the powder itself is often acceptable and may not significantly impact performance, but a pronounced color change in the solution indicates it is no longer reliable for applications requiring fine grain and consistent contrast.[2][3]

Causality: The oxidation of Metol is accelerated in alkaline solutions. To mitigate this during preparation, it is crucial to first dissolve a small amount of sodium sulfite, which acts as an antioxidant by scavenging dissolved oxygen, before adding the Metol.[2][4]

Experimental Protocol: Proper Mixing of a Metol-Sulfite Stock Solution (e.g., Kodak D-23)

  • Start with Distilled Water: Begin with approximately 750 ml of distilled or deionized water at around 50°C (122°F) to facilitate the dissolution of chemicals.

  • Add Antioxidant: Dissolve a small portion (a "pinch" or approximately 1 gram) of the total sodium sulfite into the water and stir until it is completely dissolved.[4]

  • Dissolve Metol: Slowly add the Metol to the solution while stirring gently. Metol is not very soluble in concentrated sulfite solutions, so adding the bulk of the sulfite comes later.[5]

  • Dissolve Remaining Sulfite: Once the Metol is fully dissolved, add the remaining sodium sulfite and stir until the solution is clear.

  • Top Up to Final Volume: Add cold distilled water to reach the final volume of 1 liter and mix thoroughly.

  • Storage: Immediately transfer the stock solution to a full, tightly sealed, dark glass bottle to minimize contact with oxygen and light.[1]

FAQ 2: How long can I store my Metol stock solution before it loses effectiveness?

Answer: The shelf life of a Metol developer is highly dependent on storage conditions. A stock solution stored in a full, tightly-capped, dark glass bottle can remain stable for several months.[1] However, if stored in a partially filled container or one made of air-permeable plastic, its useful life can be reduced to just a few weeks due to oxidation.[1][6] For critical applications demanding the highest consistency, using a freshly prepared solution is always the best practice.

Data Presentation: Metol Developer Stability Under Various Storage Conditions

Storage ContainerFill LevelEstimated Usable LifespanPrimary Reason for Degradation
Dark Brown Glass BottleFull (no air)2-6 monthsMinimal oxygen exposure
Dark Brown Glass BottleHalf Full2-4 weeksOxygen in the headspace
Clear Glass BottleFull (no air)1-2 monthsLight can accelerate oxidation
PET Plastic BottleFull (no air)1-3 weeksOxygen permeability of plastic

These are estimates; for critical work, test the developer with a sample before use if it has been stored for an extended period.

Section 2: Image Quality & Performance Issues

This section addresses problems that manifest in the final image, such as issues with grain, contrast, and sharpness.

FAQ 3: My results show unexpectedly coarse grain. I thought Metol was a fine-grain developer?

Answer: While Metol itself is known for producing fine grain, the overall formulation of the developer, particularly the pH and sulfite concentration, plays a critical role.[5][7] High alkalinity (high pH) and elevated temperatures can increase developer activity, leading to coarser grain.[8][9]

Causality: Fine-grain developers typically operate at a lower pH.[8] Sodium sulfite also acts as a silver halide solvent; at high concentrations, it can "etch" the edges of the silver grains, leading to a softer, finer-grained appearance, but potentially at the cost of some sharpness (acutance).[4][7] If your formula has insufficient sulfite or the pH is too high, you may lose these fine-grain characteristics.

Logical Relationship: Factors Influencing Grain Size

cluster_factors Controlling Factors cluster_effects Resulting Image Characteristics pH_Level pH Level Grain_Size Grain Size pH_Level->Grain_Size Higher pH increases grain Contrast Contrast pH_Level->Contrast Higher pH increases contrast Sulfite_Conc Sulfite Concentration Sulfite_Conc->Grain_Size Higher conc. reduces grain Sharpness Sharpness (Acutance) Sulfite_Conc->Sharpness Higher conc. can reduce sharpness Temperature Temperature Temperature->Grain_Size Higher temp increases grain Temperature->Contrast Higher temp increases contrast Agitation Agitation Agitation->Grain_Size More agitation can increase grain start Low Contrast Observed check_dev Is Developer Old or Discolored? start->check_dev check_time Was Development Time Correct? check_dev->check_time No remake_dev Remake Fresh Developer check_dev->remake_dev Yes check_temp Was Temperature Correct? check_time->check_temp Yes adjust_time Adjust Time Based on Datasheet check_time->adjust_time No check_dilution Was Dilution Correct? check_temp->check_dilution Yes adjust_temp Use Temperature-Controlled Bath check_temp->adjust_temp No verify_dilution Verify Dilution Ratio check_dilution->verify_dilution No end Problem Resolved check_dilution->end Yes remake_dev->end adjust_time->end adjust_temp->end verify_dilution->end

Caption: A systematic workflow for troubleshooting low-contrast results.

FAQ 5: I'm seeing thin, underdeveloped results even with fresh developer. Could my Metol powder be bad?

Answer: While possible, Metol powder is generally stable if kept dry and away from light. [3]A more likely culprit in this scenario, especially with developers that rely on Metol as the primary or sole developing agent (like D-23), is an issue with the other components, particularly the alkali or preservative.

For instance, if you mistakenly used sodium sulfate instead of sodium sulfite, you would lack the necessary preservative, and the developer would oxidize very rapidly. [2]Additionally, in many formulas, sodium sulfite also provides the necessary alkalinity to activate the Metol. [4]Without the correct pH, the Metol will not function effectively as a developing agent. [8]If you have ruled out errors in time, temperature, and dilution, and are confident in your mixing procedure, testing a new batch of Metol from a different supplier is a valid final step. [3]

Section 3: Safety & Handling

Proper handling of chemical reagents is paramount for laboratory safety.

FAQ 6: What are the primary safety concerns when working with Metol?

Answer: Metol is classified as harmful if swallowed and can cause an allergic skin reaction (skin sensitization). [10]Repeated or prolonged exposure may cause damage to organs. [10]It is also very toxic to aquatic life. [10]The most common issue reported by users is the development of contact dermatitis. [11][12] Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat when handling Metol powder or solutions. [10][13]* Ventilation: Work in a well-ventilated area to avoid inhaling the dust when handling the powder. [10]* Handling: Avoid all direct skin contact. [11]If contact occurs, wash the affected area thoroughly with soap and water. [13]Contaminated work clothing should not be allowed out of the workplace. * Disposal: Dispose of used or expired developer in accordance with local, state, and federal regulations. Do not pour it down the drain due to its toxicity to aquatic life. [10] Some individuals may develop a sensitivity to Metol over time. [14]If you experience any skin irritation or rash, cease using Metol-based developers and consider switching to a Phenidone-based (PQ) developer, which is a common alternative for those with Metol allergies. [11]

References

  • Metol - SAFETY DATA SHEET . Penta chemicals. [Link]

  • METOL Safety Data Sheet . NextSDS. [Link]

  • Developer Science . Photographic Memorabilia. [Link]

  • Metol-only developer? . Photrio.com Photography Forums. [Link]

  • Safety Data Sheet: Metol . Carl ROTH. [Link]

  • METOL MATERIAL SAFETY DATA SHEET . Techno PharmChem. [Link]

  • Metol . chemeurope.com. [Link]

  • Metol . Wikipedia. [Link]

  • Has anyone had an allergic reaction to darkroom chemicals? . Reddit. [Link]

  • Color of Metol? . Photrio.com Photography Forums. [Link]

  • Metol / HQ ratio . Photrio.com Photography Forums. [Link]

  • Film developer exhausted . Photo.net. [Link]

  • Is Metol toxic? . Photrio.com Photography Forums. [Link]

  • Metol-safety of use-Barry Thornton . Photrio.com Photography Forums. [Link]

  • Metol, hydrolysis . Photrio.com Photography Forums. [Link]

  • Fine grain developers . Photrio.com Photography Forums. [Link]

  • Hydroquinone developers . Photo.net. [Link]

  • Dumb question… but.. are b&w developing chemicals harmful to humans ? . Reddit. [Link]

  • pH Effect on Film Development . Photrio.com Photography Forums. [Link]

  • Developer temperature vs grain . Photrio.com Photography Forums. [Link]

  • ascorbic acid as a substitute for metol and hydroquinone . Photrio.com Photography Forums. [Link]

  • Thin negs in home-mixed chemistry, bad metol? . Photrio.com Photography Forums. [Link]

  • Replenish, how to do? . Photrio.com Photography Forums. [Link]

  • does pH affect grain and film speed? . Photrio.com Photography Forums. [Link]

  • system for keeping temperature constant . Photrio.com Photography Forums. [Link]

  • Metol problem . Photrio.com Photography Forums. [Link]

  • Replenished Xtol getting weak over time . Photrio.com Photography Forums. [Link]

  • Temperature issues . Photo.net. [Link]

  • PMK -- Pyro-Metol-Kodalk -- Black and White Film Developer Review and Analysis . [Link]

  • developer temp control . Photo.net. [Link]

  • Keeping constant temp when developing? . Reddit. [Link]

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Technical Support Center: Mitigating Fogging in Prints with 4-(Methylamino)phenol sulfate (Metol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on utilizing 4-(Methylamino)phenol sulfate, commonly known as Metol, in printing and imaging applications. This resource offers practical, science-backed solutions to common challenges, with a primary focus on preventing and troubleshooting fogging in prints.

Introduction to this compound (Metol)

This compound is a widely used developing agent in black and white photography and other specialized printing processes.[1][2][3] Valued for its ability to produce fine-grain images with excellent detail, Metol works by reducing exposed silver halide crystals to metallic silver, forming the visible image.[1][4] While it has excellent anti-fogging properties, various factors in the experimental workflow can lead to the undesirable effect of fogging—a darkening of unexposed areas that obscures detail and reduces image quality.[1][5]

This guide is designed to help you diagnose the root causes of fogging and implement effective solutions to ensure the clarity and integrity of your prints.

Troubleshooting Guide: Diagnosing and Resolving Fogging

This section addresses specific fogging-related issues in a question-and-answer format, providing step-by-step protocols and the scientific rationale behind them.

Question 1: My prints are showing a uniform, low-density gray veil across the entire surface, including the borders. What is causing this and how can I fix it?

Answer:

This issue, known as general or chemical fog, is often indicative of a problem with the developer solution itself or improper processing conditions.[5] The developer is acting non-selectively, reducing unexposed silver halide crystals in addition to the exposed ones.

Possible Causes and Solutions:

  • Developer Oxidation: Metol solutions can oxidize when exposed to air, reducing their effectiveness and increasing the likelihood of fogging.[4]

    • Solution: Always use freshly prepared developer solutions. Store stock solutions in tightly sealed, full containers to minimize contact with oxygen. The addition of a preservative like sodium sulfite to the developer formula is crucial for inhibiting oxidation.[4][6]

  • Overly Active Developer: An excessively high pH (too alkaline) or an overly high concentration of the developing agent can lead to aggressive, non-selective development.[7][8]

    • Solution: Review your developer formula. If you are preparing your own, ensure the concentration of Metol and the accelerator (e.g., sodium carbonate, borax) are within the recommended ranges.[9] Using a milder alkali like borax can reduce the risk of fogging compared to stronger alkalis like sodium hydroxide.[8]

  • Contaminated Chemicals: Contamination of the developer with other chemicals, particularly fixer (thiosulfate), can induce fogging.

    • Solution: Use separate, clearly labeled containers and stirring rods for each chemical solution. Ensure thorough washing between processing steps to prevent cross-contamination.[5]

Experimental Protocol: Testing for Developer-Induced Fog

  • In a completely dark room, take an unexposed piece of the printing paper you are using.

  • Immerse one half of the paper in your developer solution for the standard development time.

  • Process the entire sheet through the stop bath and fixer as you normally would.

  • After washing and drying, examine the paper. If the half immersed in the developer is noticeably grayed compared to the undeveloped half, your developer is the source of the fog.

Question 2: I'm observing dichroic fog, which appears as a metallic sheen on the print surface that is colored (often reddish or greenish) depending on the viewing angle. What causes this specific type of fog?

Answer:

Dichroic fog is a specific type of chemical fogging that results from the formation of a very fine colloidal silver layer on the surface of the emulsion.[5] This can be caused by a developer that contains a solvent for silver halides or by issues during the fixing and washing stages.[5]

Possible Causes and Solutions:

  • High Sulfite Content in Developer: While sodium sulfite is an essential preservative, excessively high concentrations can act as a silver halide solvent, leading to the redeposition of silver that causes dichroic fog.[9]

    • Solution: Adhere to established developer formulas. If you are experiencing dichroic fog, consider preparing a fresh batch of developer with a carefully measured, and potentially slightly reduced, amount of sodium sulfite.

  • Exhausted or Insufficiently Agitated Fixer: An old or depleted fixing bath may not effectively remove all un-developed silver halides, which can then be reduced by the developer, leading to dichroic fog.

    • Solution: Replace your fixer solution regularly according to the manufacturer's capacity guidelines. Ensure adequate agitation during fixing to promote even chemical action.

Workflow for Mitigating Dichroic Fog

Dichroic_Fog_Workflow start Dichroic Fog Observed check_dev Check Developer Formulation start->check_dev fresh_dev Prepare Fresh Developer (Correct Sulfite Conc.) check_dev->fresh_dev High Sulfite Suspected check_fix Evaluate Fixing Procedure fresh_dev->check_fix fresh_fix Use Fresh Fixer & Ensure Proper Agitation check_fix->fresh_fix Exhausted Fixer Suspected test_print Make Test Print fresh_fix->test_print evaluate Evaluate for Fog test_print->evaluate resolved Issue Resolved evaluate->resolved No Fog unresolved Issue Persists evaluate->unresolved Fog Present

Caption: Troubleshooting workflow for dichroic fog.

FAQs: Understanding and Preventing Fogging with Metol

Q1: What is the role of a restrainer in a developer, and how does it prevent fog?

A restrainer, such as potassium bromide (KBr) or benzotriazole, is a chemical added to a developer to control its activity and improve the differentiation between exposed and unexposed silver halide crystals.[4][10] It works by making it more difficult for the developing agent to reduce unexposed silver halides, thus "restraining" the development of fog without significantly impacting the development of the latent image.[11]

Q2: When should I use potassium bromide versus benzotriazole as an anti-fogging agent?

Both are effective, but they have slightly different characteristics:

  • Potassium Bromide (KBr): This is a traditional and widely used restrainer.[7] It is particularly effective in reducing general chemical fog.[10] However, adding it to a developer can sometimes lead to a slight loss of emulsion speed and may produce warmer tones in the print.[7][12]

  • Benzotriazole: This is a more potent anti-fogging agent, often used for papers that are outdated or inherently prone to fogging.[13][14] It can provide colder, more neutral tones compared to potassium bromide.[7][13] It is also effective in suppressing dichroic fog.

Q3: Can I add more restrainer to my developer to combat severe fogging?

Yes, but this should be done cautiously and systematically. Adding too much restrainer can excessively slow down development, lead to a loss of image contrast and shadow detail, and significantly reduce the effective speed of the paper.[11][15][16] It is advisable to start with a small amount and incrementally increase it while evaluating the results with test prints.

Quantitative Guide for Anti-Fogging Agents

Anti-Fogging AgentTypical Starting Concentration in Working Developer SolutionNotes
Potassium Bromide 0.5 - 2.0 g/LCan be increased incrementally. Higher amounts may warm the image tone.[12][17]
Benzotriazole 15 mL of a 0.2% solution per liter (0.03 g/L)A 0.2% stock solution is made by dissolving 2g of benzotriazole in 1 liter of warm water (approx. 50°C/122°F).[13][14]

Q4: How does storage and handling of this compound powder affect its performance and the potential for fogging?

Proper storage is critical. This compound is sensitive to light and air.[2][3] Exposure to these can cause oxidation, which degrades the chemical and can lead to increased fogging and reduced developer activity.

  • Storage: Keep the powder in a cool, dry, dark place in a tightly sealed container.[1][18]

  • Handling: Avoid contact with skin and eyes, and use in a well-ventilated area.[19][20] When preparing solutions, it is often recommended to dissolve a small amount of sodium sulfite in the water first before adding the Metol to prevent its oxidation.[6][9]

Chemical Fogging Mechanism and Intervention

Fogging_Mechanism AgX_unexp Unexposed Silver Halide (AgX) Fog Fog (Metallic Silver) Unwanted Darkening AgX_unexp->Fog Metol Metol (Developing Agent) Metol->AgX_unexp Reduces Overly_Active_Dev Overly Active Developer (High pH, Temp., Conc.) Overly_Active_Dev->Metol Promotes Non-Selective Reduction Oxidized_Dev Oxidized Developer Oxidized_Dev->Metol Promotes Non-Selective Reduction Contamination Chemical Contamination Contamination->Metol Promotes Non-Selective Reduction Restrainer Restrainer (Potassium Bromide, Benzotriazole) Restrainer->Metol Inhibits Non-Selective Reduction

Caption: Factors contributing to chemical fog and the inhibitory role of restrainers.

References

  • Industry News. (2025, March 5). How To Enhance Developer Performance With Potassium Bromide? Retrieved from [Link]

  • Wikipedia. (n.d.). Fogging (photography). Retrieved from [Link]

  • The Lab Depot, Inc. (n.d.). Material Safety Data Sheet this compound Solution. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Retrieved from [Link]

  • Photrio.com Photography Forums. (2019, November 16). Anti-Fog Chemistry. Retrieved from [Link]

  • Unblinking Eye. (n.d.). Mixing Developers. Retrieved from [Link]

  • Industry News. (2025, March 5). 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. Retrieved from [Link]

  • Photrio.com Photography Forums. (2014, March 15). potassium bromide as anti-fog for negatives. Retrieved from [Link]

  • Cole-Parmer. (2016, September 2). 4-(Methylamino) Phenol Sulfate Solution. Retrieved from [Link]

  • Bowman, T. (2021, June 8). Photographic developer components. Retrieved from [Link]

  • Wikipedia. (n.d.). Photographic developer. Retrieved from [Link]

  • Photographic Memorabilia. (2010, September 10). Developer Science. Retrieved from [Link]

  • Chemkits.eu. (n.d.). Metol, 4-(Methylamino)phenol hemisulfate salt, 99.0+%. Retrieved from [Link]

  • Photrio.com Photography Forums. (2022, January 2). a few questions about restrainers for film. Retrieved from [Link]

  • YouTube. (2024, December 16). PMK -- Pyro-Metol-Kodalk -- Black and White Film Developer Review and Analysis. Retrieved from [Link]

  • Reddit. (2023, October 18). How bad is the fog on this paper? Retrieved from [Link]

  • Butcher, D. (n.d.). black and white darkroom printing technical notes. Retrieved from [Link]

  • Photo.net. (2010, March 23). additive to reduce fogging. Retrieved from [Link]

  • Photrio.com Photography Forums. (2013, May 31). Amidol with Benzotriazole as the only restrainer? Retrieved from [Link]

  • Reddit. (2020, December 19). Does anyone know what's causing this fogging? It's not old paper or anything. Retrieved from [Link]

  • Photrio.com Photography Forums. (2020, December 6). Fogged paper. Retrieved from [Link]

  • Carlson, K. (1984, April 13). The effects of benzotriazole in a photographic developer on the coveri. Retrieved from [Link]

  • YouTube. (2020, November 19). Fogged photo paper: TRASH or TREASURE?! (Part 1 - intro and restrainer). Retrieved from [Link]

  • Photrio.com Photography Forums. (2012, October 9). Metol-only developer? Retrieved from [Link]

  • Photrio.com Photography Forums. (2017, June 27). film developers and base fog. Retrieved from [Link]

  • Cultural Heritage. (n.d.). On the Causes of Edge Fading in Early Photographic Prints. Retrieved from [Link]

  • Quora. (2021, November 15). Why would the synthesis process of large amounts of dimethylmercury cause photographic film to fog up? Retrieved from [Link]

  • Tim Layton Fine Art. (2025, June 12). Visual History of Black and White Developer Formulas From Amidol to XTOL. Retrieved from [Link]

Sources

Technical Support Center: 4-(Methylamino)phenol Sulfate (Metol) Developer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(methylamino)phenol sulfate (Metol) based developers. This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot issues related to developer activity, with a specific focus on the critical role of pH. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the causal chemical principles behind them to ensure your experiments are both successful and repeatable.

Troubleshooting Guide

This section addresses specific problems you may encounter during your development process. Each issue is presented in a question-and-answer format, detailing the likely causes related to pH and providing step-by-step corrective actions.

Question 1: Why is my developer solution showing little to no activity, resulting in underdeveloped or blank results?

Probable Cause: The most common reason for a lack of developer activity is a pH that is too low (too acidic). This compound, while active in mildly alkaline conditions, requires a sufficient concentration of its deprotonated phenoxide form to efficiently reduce silver halides. In an acidic environment, the equilibrium heavily favors the less active protonated phenol form, effectively inhibiting the development process.

Step-by-Step Solution:

  • pH Verification: Calibrate a pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 7.00 and 10.00). Measure the pH of your working developer solution. For most standard Metol-only or Metol-Hydroquinone (MQ) developers, the pH should be in the mildly alkaline range (e.g., pH 8.5 - 10.0).[1][2]

  • Chemical Checklist:

    • Ensure an alkali (also known as an accelerator) was included in your formula. Common accelerators like borax, sodium carbonate, or potassium metaborate are essential for raising the pH to the active range.[1][3]

    • Metol itself is the sulfate salt and can create a slightly acidic solution when dissolved in water.[4][5][6] An alkali is not optional; it is required to neutralize this acidity and activate the developer.[7]

  • pH Adjustment: If the pH is below the target range, add a small amount of a 10% sodium carbonate solution dropwise, stirring continuously and measuring the pH until the desired level is reached. Avoid overshooting the target pH.

  • Re-test: Process a test sample to confirm that activity has been restored. If the issue persists, consider that the Metol may have degraded or other chemical components may be missing or incorrect.

Question 2: My results show high levels of chemical fog and excessively high contrast. What is the likely cause?

Probable Cause: An excessively high pH is the primary culprit for chemical fog and increased contrast.[8] When the developer solution is too alkaline, the reducing potential of Metol (and especially hydroquinone, if present) becomes so high that it begins to reduce unexposed silver halide crystals, leading to a general darkening or "fog" across the entire area.[1] This heightened activity also accelerates the development of exposed areas, leading to a rapid increase in contrast.

Step-by-Step Solution:

  • pH Verification: As with low activity, the first step is to accurately measure the pH of your developer solution using a calibrated meter.

  • Formula Review: Double-check the type and amount of alkali used in your formulation. Using a stronger alkali like sodium hydroxide instead of sodium carbonate, or using the decahydrate form of a chemical when the anhydrous amount was specified, can lead to a significantly higher pH.[1]

  • pH Adjustment: If the pH is too high, you can carefully lower it by adding a weak acid solution, such as a 5% solution of sodium bisulfite, drop by drop. Sodium bisulfite is often already a component of developer formulas and is preferable to a strong acid, which could cause a drastic pH drop and potentially damage the developer components.[1]

  • Consider a Restrainer: If the pH is correct but fog persists, ensure that a restrainer like potassium bromide is included in your formula. Restrainers act to selectively inhibit the reduction of unexposed silver halides, thereby controlling fog.[1][3]

Table 1: Summary of pH Effects on Metol Developer Characteristics
pH LevelDevelopment TimeContrastGrain SizeFog LevelPrimary Chemical State
Low (e.g., < 8.0) Very Long / InactiveVery LowNo significant effectMinimalProtonated (less active phenol form)
Optimal (e.g., 8.5-10.0) NormalNormal / ControllableFine to ModerateLow / ControlledEquilibrium of protonated and deprotonated forms
High (e.g., > 11.0) Very Short / RapidHigh to Very HighLarger / More ClumpingHighDeprotonated (highly active phenoxide form)

Frequently Asked Questions (FAQs)

Question 3: What is the fundamental chemical mechanism by which pH affects Metol's developer activity?

The developing agent in Metol is N-methyl-p-aminophenol. Its ability to act as a reducing agent—donating electrons to reduce silver ions (Ag⁺) to metallic silver (Ag⁰)—stems from its phenolic hydroxyl (-OH) group. However, the protonated hydroxyl group is not a highly effective electron donor.

The activity of the developer is governed by the acid-base equilibrium of this hydroxyl group. In a solution with a higher pH (more alkaline), hydroxide ions (OH⁻) abstract the proton from the hydroxyl group, converting it into a negatively charged phenoxide ion (-O⁻). This phenoxide form is significantly more electron-rich and, therefore, a much more potent reducing agent.

Essentially, increasing the pH shifts the equilibrium towards the highly active phenoxide form, which dramatically increases the rate of development.

G cluster_low_ph Low pH (More H+) cluster_high_ph High pH (More OH-) Metol_Inactive Metol (Protonated) Less Active Metol_Active Metol (Deprotonated Phenoxide) Highly Active Metol_Inactive->Metol_Active + OH- Metol_Active->Metol_Inactive + H+ Ag_Ion Ag+ (in Silver Halide) Metol_Active->Ag_Ion Reduces (donates e-) Ag_Metal Ag⁰ (Metallic Silver Image) Ag_Ion->Ag_Metal Reduced G cluster_workflow Troubleshooting Workflow cluster_low pH Too Low cluster_high pH Too High cluster_ok pH Correct Start Unexpected Development (Under/Over/Fog) Measure_pH 1. Calibrate pH meter 2. Measure developer pH Start->Measure_pH Decision Is pH within specified range? Measure_pH->Decision Low_Cause Cause: Insufficient Alkali or incorrect mixing. Decision->Low_Cause No High_Cause Cause: Wrong alkali type/amount. Decision->High_Cause No OK_Action Action: Investigate other factors: - Chemical purity/degradation - Temperature - Time - Contamination Decision->OK_Action Yes Low_Action Action: Add dilute alkali (e.g., 10% Na₂CO₃) dropwise until target pH is reached. Low_Cause->Low_Action High_Action Action: Add dilute acidifier (e.g., 5% NaHSO₃) dropwise. Check restrainer levels. High_Cause->High_Action

Caption: Logical workflow for troubleshooting Metol developer issues.

Experimental Protocols

Protocol 1: Preparation of a Standard Metol-Sulfite Stock Solution (Based on Kodak D-23)

This protocol describes the preparation of a simple, effective Metol developer where sodium sulfite acts as both the preservative and the alkali. [3][7] Materials:

  • Distilled Water

  • This compound (Metol)

  • Sodium Sulfite (anhydrous)

  • Calibrated Scale (0.01g accuracy)

  • Graduated Cylinders

  • Stirring plate and magnetic stir bar

  • Storage bottle (amber glass, airtight)

Procedure:

  • Start with 750 mL of distilled water at approximately 50°C. Warmer water helps dissolve the chemicals, but do not exceed 55°C.

  • While stirring, add a small pinch (approx. 1-2 grams) of the total sodium sulfite to the water. This prevents the oxidation of the Metol which will be added next. [9]3. Slowly add 7.5 grams of Metol to the solution. Stir until it is completely dissolved. Metol may dissolve slowly in a high-sulfite solution, so adding it before the bulk of the sulfite is crucial. [9]4. Once the Metol is dissolved, slowly add the remaining amount of sodium sulfite for a total of 100 grams. Stir until all crystals are dissolved.

  • Add cool, distilled water to bring the final volume to 1.0 Liter.

  • Transfer the solution to a full, tightly capped amber glass bottle for storage.

  • Verification: Before use, measure the pH of the stock solution. It should be approximately 8.5-8.8.

Protocol 2: pH Measurement and Adjustment of a Working Developer Solution

Objective: To ensure the developer's pH is within the optimal range for the intended application.

Materials:

  • Calibrated pH meter with a temperature-compensating probe

  • Standard buffer solutions (pH 7.00, 10.00)

  • Working developer solution

  • 10% Sodium Carbonate (anhydrous) solution (for increasing pH)

  • 5% Sodium Bisulfite solution (for decreasing pH)

  • Small beakers and a magnetic stirrer

Procedure:

  • Calibration: Calibrate the pH meter using the two-point method with pH 7.00 and 10.00 buffers. Ensure the meter is reading accurately.

  • Measurement: Place an aliquot of your working developer solution in a beaker with a stir bar. Submerge the pH probe, ensuring the bulb is fully immersed. Allow the reading to stabilize for 30-60 seconds. Record the pH and temperature.

  • Analysis: Compare the measured pH to the target pH for your specific process.

  • Adjustment (if necessary):

    • To Increase pH: Using a pipette, add the 10% sodium carbonate solution one drop at a time. Allow the solution to mix for 20-30 seconds before re-checking the pH. Repeat until the target pH is reached.

    • To Decrease pH: Using a separate pipette, add the 5% sodium bisulfite solution one drop at a time, following the same mixing and re-checking procedure.

  • Final Check: Once the target pH is achieved, re-test with a fresh sample to confirm the reading. The developer is now ready for use.

References

  • pH Effect on Film Development. (2005). Photrio.com Photography Forums. [Link]

  • Metol, hydrolysis. (2016). Photrio.com Photography Forums. [Link]

  • Film developer exhausted. (2005). Photo.net. [Link]

  • How does Metol (this compound) react when developing black and white photos? (2020). Chemistry Stack Exchange. [Link]

  • The Chemical Analysis of Hydroquinone, Metol, and Bromide in a Photographic Developer. R Discovery. [Link]

  • Metol. (n.d.). Wikipedia. [Link]

  • Metol / HQ ratio. (2017). Photrio.com Photography Forums. [Link]

  • Developers, An Introduction. (n.d.). Michael A. Smith and Paula Chamlee. [Link]

  • Degradation of photographic developers by Fenton's reagent: Condition optimization and kinetics for metol oxidation. (2001). ResearchGate. [Link]

  • 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. (2024). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Rodinal-like developer from Metol. (2007). Photrio.com Photography Forums. [Link]

  • Developer Science. (2010). Photographic Memorabilia. [Link]

  • Metol-only developer?. (2012). Photrio.com Photography Forums. [Link]

  • Mixing Developers. (n.d.). Unblinking Eye. [Link]

  • P-METHYLAMINOPHENOL SULFATE. (n.d.). Ataman Kimya. [Link]

  • ph threshold of p-aminophenol. (2018). Photrio.com Photography Forums. [Link]

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Technical Support Center: Enhancing the Stability of Metol-Based Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Metol-based stock solutions. This guide is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of Metol in their experimental workflows. As a seasoned application scientist, I have observed that the stability of Metol stock solutions is a frequent source of experimental variability. This comprehensive resource provides in-depth technical guidance, troubleshooting advice, and validated protocols to ensure the reliability and longevity of your Metol solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of Metol stock solutions, providing not just answers but also the underlying scientific principles.

Q1: What is Metol, and why is it prone to degradation in aqueous solutions?

Metol, chemically known as p-methylaminophenol sulfate, is a reducing agent widely used in various chemical assays and, classically, as a photographic developer.[1] The free base form, N-methyl-p-aminophenol, is an electron-rich aromatic compound, making it highly susceptible to oxidation, especially in the presence of dissolved oxygen.[2] This oxidation process is the primary pathway for the degradation of Metol in aqueous solutions, leading to the formation of colored, inactive by-products that can compromise experimental results.[3]

Q2: What are the main factors that accelerate the degradation of Metol stock solutions?

Several factors can significantly accelerate the degradation of Metol in solution:

  • Presence of Dissolved Oxygen: Atmospheric oxygen is the principal oxidizing agent responsible for Metol degradation.[4]

  • Alkaline pH: The rate of Metol oxidation increases significantly in alkaline conditions (high pH).[2]

  • Presence of Metal Ions: Trace amounts of metal ions, particularly iron (Fe³⁺) and copper (Cu²⁺), act as catalysts, dramatically increasing the rate of oxidation.[5] These ions can be introduced through glassware, spatulas, or impurities in reagents and water.

  • Elevated Temperature: As with most chemical reactions, higher temperatures increase the kinetic rate of Metol oxidation, as described by the Arrhenius equation.[6][7]

  • Exposure to Light: Ultraviolet (UV) radiation can provide the energy to initiate and propagate oxidative reactions, leading to photodegradation.[8]

Q3: How can I visually determine if my Metol stock solution has degraded?

A freshly and correctly prepared Metol stock solution should be clear and colorless to very pale yellow. The most common visual indicator of degradation is a change in color. As oxidation proceeds, the solution will typically turn yellow, then brown, and eventually black.[9] The appearance of turbidity or a precipitate can also signify the formation of insoluble oxidation products.

Q4: What is the role of sodium sulfite in a Metol stock solution?

Sodium sulfite (Na₂SO₃) is the most critical component for ensuring the stability of a Metol stock solution.[10] It serves multiple functions:

  • Antioxidant (Oxygen Scavenger): Sodium sulfite readily reacts with dissolved oxygen, effectively removing it from the solution and preventing it from oxidizing the Metol.[1]

  • Removes Oxidation Products: Oxidized Metol can inhibit the developing process. Sodium sulfite reacts with these oxidation products to form metol monosulfonate, which is a less inhibitory compound.

  • Alkali: In some formulations, sodium sulfite also provides the necessary alkaline environment for the developing agent to function effectively.[11]

Q5: Can other chemicals be used to enhance the stability of Metol solutions?

Yes, in addition to sodium sulfite, chelating agents can be employed to further enhance stability. Chelating agents like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) bind to and inactivate catalytic metal ions (e.g., Fe³⁺, Cu²⁺) that may be present as impurities in the solution.[5][12] This prevents these ions from participating in and accelerating the oxidative degradation of Metol.[13] DTPA is often preferred in formulations containing other developing agents like ascorbic acid, as EDTA can sometimes exacerbate iron-catalyzed reactions.[5]

Troubleshooting Guide

This table provides a systematic approach to troubleshooting common issues encountered with Metol-based stock solutions.

Problem Probable Cause(s) Recommended Solution(s)
Solution rapidly turns yellow or brown after preparation. 1. High levels of dissolved oxygen in the water. 2. Incorrect order of reagent addition. Metol was added before the sodium sulfite.3. Presence of catalytic metal ion impurities. 1. Use deionized or distilled water that has been boiled and cooled to remove dissolved oxygen.2. Always dissolve a small amount of sodium sulfite in the water before adding the Metol.[14]3. Use high-purity reagents and clean glassware. Consider adding a chelating agent like EDTA or DTPA (approx. 1 g/L) to the water before other components.[12]
Stock solution has a short shelf life (days to weeks) despite proper initial preparation. 1. Improper storage conditions. Exposure to air, light, and/or elevated temperatures.2. Air in the headspace of the storage bottle. 1. Store the solution in a tightly sealed, amber glass bottle in a cool, dark place (refrigeration at 2-8°C is ideal).[15]2. Use smaller bottles that can be filled to the top to minimize the air in the headspace. Alternatively, use collapsible bottles or displace the air with an inert gas like nitrogen or argon.
Precipitate forms in the stock solution over time. 1. Formation of insoluble oxidation products. 2. Low solubility of Metol in highly concentrated sulfite solutions. 3. Precipitation of calcium salts if using hard tap water. 1. Indicates significant degradation. The solution should be discarded.2. When preparing the solution, dissolve a small amount of sulfite first, then the Metol, and finally the remaining sulfite.[14]3. Always use distilled or deionized water. If hard water is unavoidable, the addition of a chelating agent is essential.[12]
Inconsistent experimental results using the stock solution. 1. Partial degradation of Metol. The effective concentration of the active agent has decreased.2. Use of a degraded stock solution. 1. Discard any solution that shows significant discoloration (dark yellow to brown).2. Prepare fresh stock solutions regularly and perform a quality control check if results are critical. A simple test is to see if a test strip of film turns black in the developer after a few minutes.[11]

Experimental Protocols

Protocol 1: Preparation of a High-Stability Metol Stock Solution (1 Liter)

This protocol incorporates best practices to maximize the shelf life of your Metol stock solution.

Materials:

  • Metol (p-methylaminophenol sulfate)

  • Sodium Sulfite (anhydrous)

  • EDTA, disodium salt (or DTPA)

  • Distilled or deionized water

  • 1000 mL volumetric flask

  • Stir plate and magnetic stir bar

  • Amber glass storage bottles (e.g., 4 x 250 mL)

Procedure:

  • Deoxygenate the Water: Bring approximately 800 mL of distilled or deionized water to a boil for 5-10 minutes to drive off dissolved oxygen. Allow it to cool to around 50°C in a covered beaker to prevent re-oxygenation.

  • Add Chelating Agent: To the warm water, add and dissolve 1 gram of EDTA. This will sequester any trace metal ions.

  • Initial Sulfite Addition: Add and dissolve a small portion (approximately 2 grams) of the total sodium sulfite. This creates an antioxidant environment before the Metol is introduced.[14]

  • Dissolve Metol: Slowly add the desired amount of Metol (e.g., for a D-23 type stock, this would be 7.5 grams) while stirring continuously. Ensure it dissolves completely. Metol is difficult to dissolve in highly concentrated sulfite solutions, which is why the bulk of the sulfite is added later.[16]

  • Add Remaining Sulfite: Once the Metol is fully dissolved, add and dissolve the remaining sodium sulfite (e.g., for D-23, this would be 98 grams).

  • Final Volume Adjustment: Carefully transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with small amounts of the cooled, deoxygenated water and add the rinsings to the flask to ensure a quantitative transfer. Bring the solution to the final volume of 1000 mL with the deoxygenated water.

  • Storage: Immediately decant the stock solution into the amber glass storage bottles, filling them to the brim to eliminate headspace. Seal tightly and label with the name, concentration, and date of preparation. Store in a cool, dark place, preferably refrigerated at 2-8°C.

Workflow for Preparing a Stable Metol Stock Solution

Workflow A 1. Deoxygenate Water (Boil & Cool) B 2. Add & Dissolve Chelating Agent (EDTA) A->B C 3. Add & Dissolve Pinch of Sodium Sulfite B->C D 4. Add & Dissolve Metol C->D E 5. Add & Dissolve Remaining Sodium Sulfite D->E F 6. Adjust to Final Volume in Volumetric Flask E->F G 7. Transfer to Amber Bottles (No Headspace) F->G H 8. Store in Cool, Dark Place (Refrigerate) G->H

Caption: Workflow for the preparation of a stable Metol stock solution.

The Mechanism of Metol Degradation and Stabilization

Understanding the chemical pathways of Metol degradation is key to preventing it. The primary mechanism is oxidation, which is mitigated by the presence of sodium sulfite and the removal of catalytic metal ions.

Mechanism cluster_degradation Degradation Pathway cluster_stabilization Stabilization Pathway Metol Metol (Active) Oxidized_Metol Oxidized Metol (Inactive, Colored) Metol->Oxidized_Metol  O₂, Metal Ions (Fe³⁺, Cu²⁺), High pH, Heat, Light   Sulfite Sodium Sulfite Oxygen Dissolved O₂ Sulfite->Oxygen Scavenges Metal_Ions Metal Ions (Fe³⁺, Cu²⁺) Chelated_Metal Inactive Chelate Metal_Ions->Chelated_Metal EDTA EDTA EDTA->Metal_Ions Chelates

Caption: Simplified mechanism of Metol degradation and stabilization.

References

  • Lunar, L., Sicilia, D., Rubio, S., Pérez-Bendito, D., & Nickel, U. (2000). Identification of metol degradation products under Fenton's reagent treatment using liquid chromatography-mass spectrometry.
  • Photrio.com Photography Forums. (2023, January 14). Whats the difference and use of EDTA and DTPA (Pentetic acid). Retrieved from [Link]

  • Purosolv. (2025, April 11). Proper Storage of Pharma-Grade Methanol: Best Practices. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and Validation of Stability Indicating HPLC Method for Estimation of Metoclopramide Hydrochloride From A Novel Formulation. Retrieved from [Link]

  • Bowman, T. (2021, June 8). Photographic developer components. Retrieved from [Link]

  • Stack Exchange. (2016, July 7). How to determine if chemicals for development of film are still good? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Metol. Retrieved from [Link]

  • Photrio.com Photography Forums. (2015, February 11). Which EDTA for what purpose? Retrieved from [Link]

  • Photographic Memorabilia. (2010, September 10). Developer Science. Retrieved from [Link]

  • Learn Film Photography. (2021, February 3). How to Maximize Film Development Chemical Life. Retrieved from [Link]

  • Photrio.com Photography Forums. (2023, June 11). Thin negs in home-mixed chemistry, bad metol? Retrieved from [Link]

  • Shanghai Chemex. (n.d.). Why is EDTA Used as a Chelating Agent? Retrieved from [Link]

  • Wikipedia. (n.d.). Photographic developer. Retrieved from [Link]

  • Photrio.com Photography Forums. (2007, January 28). Rodinal-like developer from Metol. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode. Retrieved from [Link]

  • Techno PharmChem. (n.d.). METOL MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Photrio.com Photography Forums. (2010, June 20). A Metol-Sulfite Developer for Ortho Litho Film. Retrieved from [Link]

  • Interchim. (n.d.). EDTA and EGTA chelating agents. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • SciSpace. (2014, October). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • Concawe. (2024, May 7). Determining the Temperature Dependency of Biodegradation Kinetics for 34 Hydrocarbons while Avoiding Chemical and Microbial Conf. Retrieved from [Link]

  • FTLOScience. (2022, December 8). How to Use the Arrhenius Equation in Stability Studies. Retrieved from [Link]

  • Photrio.com Photography Forums. (2017, January 26). Metol / HQ ratio. Retrieved from [Link]

  • bepls. (n.d.). Validated Inherent Stability Indicating Reversed Phase HPLC- DAD Method for Simultaneous Determination of Tolperisone Hydrochloride And. Retrieved from [Link]

  • Shanghai Chemex. (2024, December 14). The Role of EDTA as a Chelating Agent in Metal Ion Complexation. Retrieved from [Link]

  • EXCOR. (n.d.). Long-term storage of metals with corrosion protection from EXCOR. Retrieved from [Link]

  • PubMed. (n.d.). Degradation of MDEA in aqueous solution in the thermally activated persulfate system. Retrieved from [Link]

  • FAO. (n.d.). SODIUM SULFITE. Retrieved from [Link]

  • PubMed Central. (2021, December 21). A comprehensive kinetic model for phenol oxidation in seven advanced oxidation processes and considering the effects of halides and carbonate. Retrieved from [Link]

  • Metl-Span. (n.d.). Short, Long, & Extended Term Storage of Metal Panels & Sealants. Retrieved from [Link]

  • BC Open Textbooks. (n.d.). 1.4 Additional Precautions and Personal Protective Equipment (PPE) – Clinical Procedures for Safer Patient Care. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Personal protective equipment. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Modified Arrhenius Equation in Materials Science, Chemistry and Biology. Retrieved from [Link]

  • ResearchGate. (2013, July 28). How long can we store standard stock solution? Retrieved from [Link]

  • WorkSafeBC. (n.d.). Searchable OHS Regulation & related materials. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Peroxomonosulfuric acid oxidations: Kinetics and mechanism of oxidation of N-methylaniline. Retrieved from [Link]

  • Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved from [Link]

  • Science.gov. (n.d.). sodium sulfite solution: Topics by Science.gov. Retrieved from [Link]

  • MDPI. (n.d.). Material Analysis and a Visual Guide of Degradation Phenomena in Historical Synthetic Polymers as Tools to Follow Ageing Processes in Industrial Heritage Collections. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of color changes during stability studies using spectrophotometric chromaticity measurements versus visual examination. Retrieved from [Link]

  • ResearchGate. (2019, June 4). The application of thermally-activated persulfate for degradation of Acid Blue 92 in aqueous solution. Retrieved from [Link]

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Identifying and removing impurities from 4-(Methylamino)phenol sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(Methylamino)phenol sulfate (also known as Metol). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this compound. Here, we address frequent issues in a direct question-and-answer format, providing not just protocols, but the scientific reasoning behind them to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my this compound sample?

The impurity profile of this compound is typically linked to its synthesis and degradation pathways. Commercial manufacturing generally involves the N-methylation of p-aminophenol, followed by salt formation with sulfuric acid.

Common impurities include:

  • Unreacted Starting Materials: Primarily p-aminophenol.

  • Synthesis Side-Products: Over-methylation can lead to the formation of N,N-dimethyl-p-aminophenol.

  • Oxidation/Degradation Products: As a phenolic compound, it is highly susceptible to oxidation, especially when exposed to air and light[1][2]. This process forms quinone-type species, which are intensely colored and are the primary cause of discoloration (pink, tan, or brown hues).

  • Inorganic Salts: Residual salts from the manufacturing and precipitation process.

Q2: My bottle of this compound has turned pink/brown. What happened and is it still usable?

This discoloration is a classic sign of oxidation. The phenol moiety in the molecule is easily oxidized to form a p-benzoquinone-type structure. Even trace amounts of these oxidized impurities can impart a strong color to the bulk material.

Causality: Exposure to atmospheric oxygen, light, and potentially trace metal contaminants can catalyze this degradation[1][2]. The stability of the compound is significantly reduced in solution compared to its solid crystalline form.

Usability: For applications that are sensitive to redox reactions or require high purity (e.g., pharmaceutical development, standardized analytical reagents), the discolored product should be purified before use. For less sensitive applications like some staining protocols or organic synthesis, its usability would depend on the tolerance of the experiment to minor impurities. However, purification is always the recommended course of action for achieving reproducible results.

Q3: How should I properly store this compound to minimize degradation?

Proper storage is critical to maintaining the integrity of the compound. Based on its chemical sensitivities, the following storage conditions are recommended:

  • Keep Containers Tightly Closed: To minimize exposure to atmospheric oxygen and moisture[1][3].

  • Protect from Light: Store in an amber glass bottle or in a dark place. Light provides the energy to initiate and propagate oxidative reactions[1][2].

  • Cool and Dry Environment: Store in a cool, dry, and well-ventilated area[1][4]. Some suppliers recommend temperatures below 15°C[4][5].

  • Inert Atmosphere: For long-term storage of high-purity material, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q4: What is the best analytical method to accurately assess the purity of my sample?

High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for determining the purity of this compound and quantifying its impurities[4][5].

Why HPLC?

  • Specificity: It can separate the main compound from structurally similar impurities, such as p-aminophenol and N,N-dimethyl-p-aminophenol.

  • Sensitivity: It can detect trace levels of colored degradation products that might not be quantifiable by other methods.

  • Quantification: Provides accurate area percentage data that corresponds to the relative concentration of each component.

A typical starting point for method development would be a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at acidic pH) and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength around 270-280 nm.

Troubleshooting and Purification Guides

This section provides detailed protocols to address specific purity-related problems you may encounter during your research.

Issue 1: My sample is discolored and needs to be purified for a high-sensitivity application.

This issue is resolved by recrystallization, a robust technique for purifying solid compounds by leveraging differences in solubility[6]. The goal is to dissolve the impure solid in a hot solvent and then allow the pure compound to crystallize upon cooling, leaving impurities behind in the solution.

cluster_0 Impurity Identification & Purification Workflow A Discolored Sample of This compound B Dissolve in Minimum Volume of Hot Deionized Water with 0.1% Sodium Bisulfite A->B Solubilization C Hot Gravity Filtration B->C Remove Insolubles D Cool Slowly to Room Temp, then in Ice Bath C->D Crystallization E Collect Crystals via Vacuum Filtration D->E Isolation F Wash Crystals with Cold Deionized Water E->F Remove Soluble Impurities G Dry Crystals Under Vacuum at Low Heat F->G Solvent Removal H Assess Purity (e.g., HPLC) G->H Quality Control

Caption: General workflow for the purification of this compound.

Principle of Causality: Water is a suitable solvent because this compound has good solubility in hot water (approx. 50 g/L at 20°C, significantly higher when hot) and lower solubility in cold water[7][8]. The addition of a small amount of a reducing agent, sodium bisulfite, creates an antioxidant environment that prevents re-oxidation of the phenol during the heating process.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a volume of deionized water containing approximately 0.1% (w/v) sodium bisulfite. Heat this solution to boiling.

  • Dissolution: Place the impure, discolored this compound into an Erlenmeyer flask. Add the minimum amount of the hot sodium bisulfite solution required to fully dissolve the solid. Keep the solution at or near boiling.

  • Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal (approx. 1-2% of the solute weight). Boil for a few minutes. The charcoal will adsorb colored organic impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes the activated charcoal (if used) and any insoluble impurities. Performing this step quickly and with pre-heated glassware prevents premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly. A vacuum oven at a low temperature (e.g., 40-50°C) is ideal to prevent decomposition[9]. The final product should be a white to off-white crystalline powder[10][11].

Self-Validation: The success of the purification should be confirmed by comparing the pre- and post-recrystallization samples via HPLC analysis and visual inspection of the color.

Issue 2: My HPLC shows a significant peak eluting near the main product. How do I know what it is?

If your HPLC analysis reveals persistent impurities, the next step is identification. This is crucial for optimizing the purification strategy.

A Impurity Peak Detected in HPLC Analysis B Hypothesize Impurity Identity (e.g., p-aminophenol, N,N-dimethyl) A->B C Obtain Authentic Standards of Hypothesized Impurities B->C D Analyze Standards via HPLC using the Same Method C->D E Compare Retention Times D->E F Impurity Identity Confirmed (Matching Retention Times) E->F G Impurity Identity Not Confirmed E->G H Consider Advanced Techniques (LC-MS, NMR) G->H

Caption: Decision process for identifying unknown peaks in an HPLC chromatogram.

Troubleshooting Steps:

  • Hypothesize: Based on the synthesis route, the most likely impurities are p-aminophenol (less polar) or N,N-dimethyl-p-aminophenol (more polar, depending on conditions).

  • Confirm with Standards: The most straightforward method is to obtain certified reference standards of the suspected impurities.

  • Co-injection (Spiking): Analyze the standards using the exact same HPLC method. Then, "spike" your impure sample with a small amount of a standard and re-run the analysis. If the impurity peak increases in area without changing shape or producing a new shoulder, you have likely confirmed its identity.

  • Advanced Analysis: If standards are unavailable or co-injection is inconclusive, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are required to determine the molecular weight of the impurity, providing strong evidence for its structure.

Issue 3: I performed recrystallization, but the purity only improved marginally. What could have gone wrong?

If recrystallization is ineffective, it's typically due to one of the following reasons:

Potential Cause Scientific Explanation Corrective Action
Too Much Solvent Used Using an excessive amount of solvent keeps a significant portion of the desired product dissolved even after cooling, leading to low yield and poor purification.Use the absolute minimum amount of hot solvent required to dissolve the solid. Add the solvent in small portions.
Cooling Was Too Rapid Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the product to "crash out" of solution, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath.
Impurity Has Similar Solubility If an impurity has a solubility profile very similar to the product, it will co-crystallize, making separation by simple recrystallization difficult.Try a different solvent system (e.g., an ethanol/water mixture). For very stubborn impurities, column chromatography may be necessary.
Inadequate Washing After filtration, the crystal surfaces are coated with the "mother liquor," which is rich in impurities.Wash the collected crystals with a small amount of ice-cold solvent. Using warm or excessive solvent will dissolve the product.

By systematically addressing these potential pitfalls, you can optimize the recrystallization process to achieve the desired level of purity for your this compound.

References

  • Cole-Parmer. (2016, September 2). 4-(Methylamino) Phenol Sulfate Solution Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Retrieved from [Link]

  • The Lab Depot. (n.d.). Material Safety Data Sheet this compound Solution. Retrieved from [Link]

  • Chemox ChemoPharma Industries. (n.d.). 4-Methylaminophenol sulfate(Metol). Retrieved from [Link]

  • Ataman Kimya. (n.d.). p-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

  • Environmental Working Group. (n.d.). EWG Skin Deep® | What is P-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 4-methylamino-phenol sulphate (metol reagent). Retrieved from [Link]

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • NBINNO. (2025, March 5). 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Metol. Retrieved from [Link]

  • Australian Government Department of Health. (2015, February 13). p-Methylaminophenol and its sulfate: Human health tier II assessment. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]

  • RSC Publishing. (n.d.). Crystallization of nickel sulfate and its purification process: towards efficient production of nickel-rich cathode materials for lithium-ion batteries. Retrieved from [Link]

Sources

Technical Support Center: Navigating Light Sensitivity in 4-(Methylamino)phenol Sulfate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylamino)phenol sulfate, commonly known as Metol. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a light-sensitive reagent, Metol presents unique challenges that can impact experimental outcomes. This guide provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the integrity and reproducibility of your work.

Introduction to this compound (Metol) and its Light Sensitivity

This compound is a potent reducing agent, most famously used as a developing agent in black and white photography.[1][2] Its utility, however, extends to various chemical syntheses where a mild reducing agent is required. The core of its reactivity lies in the electron-rich aromatic ring, which also makes it susceptible to oxidation, a process significantly accelerated by exposure to light, air, and alkaline conditions.[3] This photodegradation can lead to a loss of efficacy and the formation of colored by-products, compromising experimental results.

This guide will address the common issues arising from Metol's light sensitivity and provide you with the knowledge to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of this compound (Metol) degradation?

The primary indicator of Metol degradation is a change in its physical appearance. As a solid, pure Metol is an off-white to slightly yellowish crystalline powder.[3] Upon exposure to light and air, it will gradually darken, turning tan, then brown, and in cases of severe degradation, nearly black.[4] In solution, this degradation is often more rapid and is observed as a discoloration of the solution, typically turning yellow, brown, or purplish-gray.[5]

It is important to note that slight discoloration of the solid powder does not always indicate a complete loss of activity, and it may still be usable for some applications.[4] However, for sensitive experiments requiring high purity and predictable reactivity, using discolored Metol is not recommended.

Q2: How does light exposure chemically alter Metol?

While specific studies detailing the complete photodegradation pathway of Metol are not extensively available in the public domain, the mechanism can be inferred from the known photochemistry of similar phenolic and aminophenolic compounds. The degradation is primarily an oxidative process.

Upon absorption of light energy, particularly in the UV spectrum, the Metol molecule can be excited to a higher energy state. This excited molecule is more susceptible to oxidation. The process likely involves the formation of radical intermediates. In the presence of oxygen, these radicals can undergo a series of reactions to form quinone-imine type structures, which are often colored. Further oxidation and polymerization can lead to the formation of more complex, highly colored degradation products.[6]

Below is a proposed simplified pathway for the initial steps of Metol photodegradation:

G Metol 4-(Methylamino)phenol (Metol) Excited_Metol Excited State Metol* Metol->Excited_Metol Light (hν) Radical_Cation Metol Radical Cation Excited_Metol->Radical_Cation Electron Transfer Quinone_Imine Quinone-Imine Derivative (Colored) Radical_Cation->Quinone_Imine Oxidation (O2) Degradation_Products Further Degradation & Polymerization Products Quinone_Imine->Degradation_Products

Caption: Proposed initial steps of Metol photodegradation.

Q3: What is the role of sodium sulfite in Metol solutions, and can other stabilizers be used?

Sodium sulfite is a common and highly effective stabilizer for Metol solutions, particularly in photographic developer formulations.[7] Its primary role is as an oxygen scavenger.[7] By readily reacting with dissolved oxygen in the solution, sodium sulfite prevents the oxidation of the more sensitive Metol molecules. This significantly extends the shelf-life and stability of the working solution.

While sodium sulfite is the most traditional stabilizer for this application, other antioxidants could theoretically be employed. However, their compatibility and potential interference with the specific application of Metol would need to be carefully evaluated. For non-photographic applications, the choice of stabilizer would depend on the reaction conditions and the tolerance of the system to the stabilizer and its oxidation products.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with Metol and provides actionable solutions.

Problem 1: Inconsistent or failed experimental results (e.g., poor photographic development, low yield in synthesis).

Possible Cause: Degradation of Metol stock or working solution.

Troubleshooting Steps:

  • Visual Inspection: Examine the solid Metol and any prepared solutions for signs of discoloration as described in Q1. If significant darkening is observed, it is highly probable that the reagent has degraded.

  • Prepare a Fresh Solution: Discard the suspect solution and prepare a new one using fresh, properly stored Metol powder. Ensure all handling precautions outlined in the "Best Practices" section below are followed.

  • Perform a Control Experiment: If possible, run a small-scale control experiment with the new solution on a well-characterized system to confirm its activity. For photographic applications, this could involve developing a test strip of film with a known exposure.[4]

  • Consider Other Factors: If fresh Metol does not resolve the issue, systematically investigate other potential causes of experimental failure, such as incorrect concentrations of other reagents, improper temperature control, or issues with other experimental components.[5]

Problem 2: Rapid discoloration of freshly prepared Metol solutions.

Possible Causes:

  • Contaminated glassware.

  • High oxygen content in the solvent.

  • Incorrect pH of the solution.

  • Exposure to bright light during preparation.

Troubleshooting Steps:

  • Glassware Cleaning: Ensure all glassware is scrupulously clean. Traces of metal ions can catalyze the oxidation of Metol.

  • Solvent Deoxygenation: For highly sensitive applications, deoxygenate the solvent (e.g., distilled or deionized water) by bubbling an inert gas like nitrogen or argon through it before dissolving the Metol.

  • pH Control: The stability of Metol is pH-dependent. In alkaline solutions, it is more readily oxidized.[8] Prepare solutions at the pH specified in your protocol and consider the use of appropriate buffer systems.

  • Light Protection: Prepare the solution in a dimly lit area or under a safelight. Use amber glassware or wrap containers in aluminum foil to protect the solution from light.[3]

Problem 3: How can I quantitatively assess the degradation of my Metol sample?

For a precise measurement of Metol concentration and the extent of its degradation, chromatographic or spectroscopic methods are recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for this purpose.

General HPLC Protocol Outline:

ParameterRecommended Starting Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection UV detector at the wavelength of maximum absorbance for Metol (around 280-300 nm, to be determined empirically)
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 25 °C)

Method Development and Validation:

  • Standard Preparation: Prepare a series of standard solutions of high-purity Metol to create a calibration curve.

  • Sample Preparation: Dilute your Metol sample to fall within the linear range of the calibration curve.

  • Specificity: Analyze stressed samples (e.g., exposed to light, heat, or oxidizing agents) to ensure that the degradation products are well-separated from the parent Metol peak.

  • Linearity, Accuracy, and Precision: Perform standard validation experiments to ensure the reliability of the method.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Metol Standards Injection Inject into HPLC Prep_Standard->Injection Prep_Sample Prepare Test Sample Prep_Sample->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Metol & Degradants Chromatogram->Quantification

Sources

Technical Support Center: Adjusting Development Times for Exhausted Metol Developers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Metol developer exhaustion and practical, scientifically-grounded methods for adjusting development times to ensure consistent and reproducible results in photographic applications.

Introduction: The Inevitable Decline of a Working Solution

Metol-based developers are a cornerstone of black and white photographic processing, prized for their ability to produce fine grain and excellent tonal gradation.[1][2] However, like any chemical solution, they are not infinitely stable. With each use, the chemical composition of the developer bath changes, a process known as exhaustion. This guide will delve into the mechanisms of exhaustion and provide clear, actionable protocols to compensate for its effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical changes that occur as a Metol developer becomes exhausted?

A: As a Metol developer is used, two main chemical changes occur:

  • Depletion of Developing Agents: The primary developing agents, Metol and often hydroquinone in MQ developers, are consumed as they reduce exposed silver halide crystals to metallic silver.[3][4]

  • Increase in Bromide Concentration: A byproduct of the development process is the release of bromide ions into the developer solution. Bromide acts as a restrainer, slowing down the rate of development.[5]

These changes lead to a decrease in the developer's activity, requiring longer development times to achieve the desired negative density and contrast.

Q2: What are the visible signs of an exhausted developer?

A: The most common signs of an exhausted developer are:

  • Thinner Negatives: Negatives will appear less dense than expected for a given exposure and development time.

  • Lower Contrast: The tonal range of the negative will be compressed, with less separation between highlights and shadows.

  • Increased Development Time to Reach Desired Density: You will notice that it takes progressively longer to achieve the desired negative density.

  • Inability to Achieve Maximum Black: In severely exhausted developers, even with extended development, the film may not be able to produce a deep, rich black.

Q3: Can I simply keep extending the development time indefinitely?

A: While extending development time can compensate for exhaustion to a certain point, it is not a sustainable solution. As the developer becomes more exhausted, the buildup of bromide and the depletion of developing agents will lead to unpredictable results, including increased grain, fog, and a significant loss of film speed. It is generally recommended to discard the developer after its capacity has been reached or when development times become impractically long.

Q4: What is the difference between exhaustion from use and aerial oxidation?

A: Exhaustion from use is the result of the chemical changes that occur during the development of film. Aerial oxidation, on the other hand, is the degradation of the developer due to exposure to oxygen in the air. This can happen even if the developer is not being used. Storing developers in full, airtight containers can help to minimize aerial oxidation.

Troubleshooting Guide: Assessing and Adjusting for Developer Exhaustion

This section provides two primary methods for managing developer exhaustion: a systematic approach to increasing development time and a more precise method using control strips.

Method 1: Systematic Increase in Development Time

This method is suitable for routine processing where a high degree of precision is not required. It relies on a "rule of thumb" for increasing development time based on the number of films processed.

For popular Metol-hydroquinone developers like Kodak D-76 and Ilford ID-11, a common starting point is to increase the development time by 10% for each subsequent roll of 35mm (36-exposure) or 120 film processed in the same liter of stock solution. [5][6][7][8]

Table 1: Example Development Time Adjustments for a 1-Liter Stock Solution of Metol-Hydroquinone Developer

Number of Rolls ProcessedDevelopment Time MultiplierExample: Initial 8-minute Development
1st Roll1.08 minutes
2nd Roll1.18 minutes 48 seconds
3rd Roll1.29 minutes 36 seconds
4th Roll1.310 minutes 24 seconds
5th Roll1.411 minutes 12 seconds
6th Roll1.512 minutes
7th Roll1.612 minutes 48 seconds
8th Roll1.713 minutes 36 seconds
9th Roll1.814 minutes 24 seconds
10th Roll1.915 minutes 12 seconds

Note: These are starting points. The actual increase required may vary depending on the specific developer, film type, and desired contrast. It is crucial to evaluate your negatives and adjust accordingly.

Method 2: Using Control Strips for Precise Developer Monitoring

For applications demanding high consistency, the use of control strips is the preferred method for assessing developer activity. A control strip is a piece of film with a pre-exposed, standardized image, typically a step wedge.

Experimental Protocol: Creating and Using Control Strips

  • Prepare Control Strips:

    • In a darkroom, use a sensitometer to expose a series of step wedges onto a roll of the film you will be using for your experiments.[9][10]

    • If a sensitometer is not available, you can create a simplified control strip by exposing a short length of film to a uniform light source to achieve a mid-gray density.

    • Cut the exposed film into individual strips, ensuring they are long enough to be handled easily during processing. Store these strips in a light-tight container.

  • Establish a Baseline:

    • Prepare a fresh batch of your Metol developer.

    • Process one of your control strips in the fresh developer for the standard, recommended time.

    • After processing, drying, and allowing the strip to sit for 24 hours, use a densitometer to measure the density of a specific step on the step wedge (or the overall density of the uniformly exposed strip). This will be your baseline density reading.

  • Monitor Developer Activity:

    • Before each processing session, or after a certain number of films have been processed, develop another control strip under the exact same conditions (time, temperature, agitation).

    • Measure the density of the same step (or area) as your baseline strip.

  • Interpret the Results and Adjust Development Time:

    • If the density of the new control strip is lower than your baseline, it indicates that the developer is becoming exhausted.

    • To compensate, you will need to increase the development time. A good starting point is to increase the time in 5-10% increments until the control strip density matches your baseline.

    • Keep a log of your development time adjustments and the corresponding number of films processed. This will allow you to create a personalized exhaustion curve for your specific developer and workflow.

Visualizing the Process

Diagram 1: The Chemical Cycle of Metol Developer Exhaustion

DeveloperExhaustion Developer Exhaustion Cycle Fresh_Developer Fresh Developer (High Metol/HQ, Low Bromide) Development_Process Development Process (Reduction of Silver Halide) Fresh_Developer->Development_Process Film Processing Exhausted_Developer Exhausted Developer (Low Metol/HQ, High Bromide) Development_Process->Exhausted_Developer Chemical Byproducts Time_Adjustment Adjust Development Time (Increase Duration) Exhausted_Developer->Time_Adjustment Compensation Time_Adjustment->Fresh_Developer Consistent Results (for a limited time)

Caption: A simplified diagram illustrating the cycle of developer exhaustion and the corrective action of adjusting development time.

Diagram 2: Workflow for Adjusting Development Time Using Control Strips

ControlStripWorkflow Control Strip Workflow Start Start Prepare_Strips Prepare Sensitometric Control Strips Start->Prepare_Strips Fresh_Dev Process Control Strip in Fresh Developer Prepare_Strips->Fresh_Dev Measure_Baseline Measure Baseline Density Fresh_Dev->Measure_Baseline Process_Film Process Experimental Film Measure_Baseline->Process_Film Process_New_Strip Process New Control Strip in Used Developer Process_Film->Process_New_Strip Measure_New_Density Measure New Density Process_New_Strip->Measure_New_Density Compare_Density Compare Densities Measure_New_Density->Compare_Density Adjust_Time Increase Development Time Compare_Density->Adjust_Time New Density < Baseline Continue_Processing Continue Processing Compare_Density->Continue_Processing New Density ≈ Baseline Adjust_Time->Process_Film

Caption: A decision-making workflow for using control strips to monitor and adjust for developer exhaustion.

Developer Replenishment: An Alternative to Time Adjustment

For high-volume processing, a more efficient method than continually adjusting development time is replenishment. This involves adding a specially formulated replenisher solution to the developer to maintain its activity.

  • Replenishment Rates: The amount of replenisher to add is typically specified by the manufacturer and is often based on the surface area of the film processed. For example, a common replenishment rate for some developers is around 22ml of replenisher per 80 square inches of film (equivalent to one 36-exposure roll of 35mm film).

  • Seasoning: A fresh developer will have a higher activity than a seasoned, replenished developer. It is often necessary to "season" a new batch of developer by processing a few rolls of non-critical film before the system stabilizes.

Conclusion

By understanding the chemical principles of Metol developer exhaustion and implementing systematic control and adjustment procedures, researchers and scientists can maintain the consistency and reproducibility of their photographic results. Whether through calculated time adjustments or a rigorous control strip methodology, compensating for developer exhaustion is a critical step in achieving high-quality, reliable data from photographic processes.

References

  • Jiao, B. (2021, October 16). All About Kodak D-76 Powder Developer. Belinda Jiao Photography. [Link]

  • Layton, T. Kodak D-76 Developer Guide. Tim Layton Fine Art. [Link]

  • Photo.net. (2006, March 22). same session reuse of D76. [Link]

  • Ilford Photo. A POWDER FILM DEVELOPER AND REPLENISHER FOR THE HIGH VOLUME BLACK AND WHITE FILM PROCESSING IN DEEP TANKS AND DIP & DUNK. [Link]

  • Kodak. KODAK Developer D-76. [Link]

  • Reddit. (2024, June 16). How to reuse D76 properly? r/Darkroom. [Link]

  • Photographic Society. (2020, August 31). Developing film with ID-11. [Link]

  • Photrio.com Photography Forums. (2021, April 4). Calculating mega-push development times. [Link]

  • DPReview Forums. (2025, July 6). Calculating Development Time for Ilford ID-11 Without Replenishment. [Link]

  • Photrio.com Photography Forums. (2024, February 14). Optimal Metol/hydroquinone ratio. [Link]

  • Photrio.com Photography Forums. (2017, January 26). Metol / HQ ratio. [Link]

  • Photo.net. (2004, April 3). How to calculate the development time for push processing?[Link]

  • Layton, T. Black and White Developer Formulas From Amidol to XTOL. Tim Layton Fine Art. [Link]

  • Photo.net. (2004, December 29). How to adjust dev. time for pull processing. [Link]

  • Slideshare. Sensitometry3. [Link]

  • Lomography. (2021, December 22). How to Find Your Developing Time for Any Black and White Film. [Link]

  • YouTube. (2020, April 2). Home film development with Ilford ID-11 : S01E02. [Link]

  • Ilford Photo. Development Chart. [Link]

  • Wikipedia. Metol. [Link]

  • Photrio.com Photography Forums. (2017, January 27). Developer Dilution to Developing Time. [Link]

  • Kodak. Basic Photographic Sensitometry Workbook. [Link]

  • YouTube. (2020, July 26). Basic Sensitometry, Part 1: The H&D Curve. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Metol in Sulfite Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Metol (p-methylaminophenol sulfate) and encounter solubility challenges, particularly in sulfite solutions. This resource provides in-depth troubleshooting, validated protocols, and a foundational understanding of the chemical interactions at play.

Understanding the Challenge: The Chemistry of Metol and Sulfite

Metol, a key component in many chemical processes, including historical photographic development, presents a unique solubility puzzle when combined with sodium sulfite.[1][2][3] While Metol itself is soluble in water, its solubility dramatically decreases in solutions with a high concentration of sodium sulfite.[4][5][6][7] This phenomenon is primarily due to the "salting out" effect, where the high ionic strength of the sulfite solution reduces the ability of water molecules to solvate the Metol.

Furthermore, the order of chemical addition is critical. Adding a large amount of sodium sulfite to water before introducing Metol will significantly hinder its dissolution.[4][5] This is a common procedural misstep that leads to frustration and inconsistent results.

Key Chemical Interactions:
  • Oxidation: Metol is susceptible to oxidation, which can be accelerated in alkaline solutions.[8] Sodium sulfite acts as a preservative by scavenging oxygen, thus protecting the Metol from degradation.[9][10][11]

  • Sulfonation: Oxidized Metol can react with sulfite ions to form Metol monosulfonate.[9][12] While this reaction can prevent the formation of colored oxidation byproducts, the sulfonate itself is a weak developing agent and its formation represents a loss of active Metol.[8][12]

  • pH Influence: The pH of the solution plays a crucial role. Metol is an acidic salt, and its solubility and activity as a reducing agent are influenced by the alkalinity of the solution.[13] Sodium sulfite provides a weakly alkaline environment.[14]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered when preparing Metol-sulfite solutions.

Q1: My Metol is not dissolving, or is dissolving very slowly. What's wrong?

A1: This is the most frequent issue and usually points to one of two procedural errors:

  • Incorrect Order of Addition: You likely added the bulk of the sodium sulfite before the Metol. In high salt concentrations, Metol's solubility is significantly reduced.[4][5][6][7]

    • Solution: Always dissolve Metol in water first, or with only a very small "pinch" of sodium sulfite to prevent initial oxidation.[4][5][6][8] Once the Metol is fully dissolved, you can then add the remaining sodium sulfite.

  • Insufficient Temperature: The dissolution of Metol is an endothermic process, meaning it absorbs heat.

    • Solution: Gently warming the water to around 125°F (52°C) before adding the Metol can significantly increase the rate of dissolution.[15][16] Ensure all components are dissolved before cooling the solution.

Q2: I followed the correct order, but there are still undissolved particles. What should I do?

A2: This may be due to reaching the saturation limit of the solution at a given temperature, or insufficient agitation.

  • Solution:

    • Continue stirring the solution for a longer period.

    • If particles persist, try gently warming the solution while stirring.

    • Ensure you are using the correct volume of water for the amount of Metol and sulfite specified in your protocol. Highly concentrated solutions are more difficult to prepare.[3]

Q3: My solution turned pink, brown, or black. Is it still usable?

A3: Discoloration is a sign of Metol oxidation.[17]

  • Pink or Light Brown: This indicates some oxidation has occurred. The solution may still be usable, but its potency could be reduced. This can happen when dissolving Metol in tap water that is slightly alkaline without the initial presence of a small amount of sulfite.[8]

  • Dark Brown or Black: This indicates significant oxidation, and the solution is likely compromised.[17] It is best to discard it and prepare a fresh batch.

    • Cause: This can happen if the sodium sulfite is old and has converted to sodium sulfate, which has no preservative properties.[10][17] It can also occur if Metol is left in a highly alkaline solution without sufficient sulfite.

    • Prevention: Use fresh, high-quality sodium sulfite. Store your chemicals in airtight containers away from moisture and light. When preparing the solution, add a small pinch of sulfite to the water before the Metol to prevent initial oxidation.[8]

Q4: Can I add more Metol to an existing Metol-sulfite stock solution to increase its concentration?

A4: While technically possible, it is not recommended for ensuring consistency. The existing high concentration of sulfite will make dissolving the additional Metol very difficult.[15]

  • Better Approach: It is more reliable to prepare a fresh stock solution at the desired higher concentration, following the correct order of addition. If you must modify an existing solution, you could try dissolving the extra Metol in a small amount of water (with a pinch of sulfite) and then adding that to the main stock, but this will alter the final volume and concentration of all components.[15]

Best Practices & Protocols

Protocol: Preparation of a Standard Metol-Sulfite Stock Solution (e.g., a variant of Kodak D-23)

This protocol is for preparing a 1-liter stock solution containing 7.5g of Metol and 100g of sodium sulfite.

Materials:

  • Metol (p-methylaminophenol sulfate)

  • Sodium Sulfite (anhydrous)

  • Distilled water

  • Glass beaker or flask (at least 1-liter capacity)

  • Stirring rod or magnetic stirrer

  • Graduated cylinder

  • Scale (accurate to at least 0.1g)

  • Dark glass storage bottles

Procedure:

  • Start with Water: Measure 750 mL of distilled water heated to approximately 125°F (52°C). Pour this into your mixing vessel.

  • Initial Sulfite (Optional but Recommended): Add a very small amount (a "pinch," roughly 0.1-0.2g) of sodium sulfite to the warm water and stir until dissolved. This will prevent oxidation of the Metol.[4][5][8]

  • Dissolve Metol: Slowly add 7.5g of Metol to the water while stirring continuously. Ensure the Metol is completely dissolved before proceeding to the next step.[16] The solution should be clear.

  • Add Remaining Sulfite: Gradually add 100g of sodium sulfite to the solution. Continue to stir until all the sulfite has dissolved. The solution may cool as the sulfite dissolves.

  • Bring to Final Volume: Once all chemicals are fully dissolved, add cold distilled water to bring the total volume to 1 liter.

  • Storage: Transfer the solution to clean, dark glass bottles, filled to the top to minimize air contact, and seal tightly.

Data Presentation: Factors Influencing Metol Solubility
FactorEffect on Solubility/StabilityRecommendations
Order of Addition Adding sulfite before Metol drastically reduces Metol's solubility.[4][5][6]Dissolve Metol in water first, then add the bulk of the sulfite.[14]
Temperature Increased temperature significantly improves the rate of Metol dissolution.[15]Heat water to ~125°F (52°C) before adding Metol.[16]
pH Highly alkaline solutions can increase Metol's reactivity and oxidation if not properly preserved with sulfite.[11]Use sodium sulfite to provide a protective, mildly alkaline environment.[14]
Sulfite Concentration High sulfite concentration inhibits Metol dissolution due to the "salting out" effect.[4][5]Follow the recommended order of addition.
Agitation Continuous stirring is necessary to ensure complete dissolution.Use a magnetic stirrer for efficiency and consistency.

Frequently Asked Questions (FAQs)

  • Why is Metol often used with hydroquinone? This combination, known as an MQ developer, exhibits superadditivity. The rate of development is greater than the sum of the individual agents.[3] Hydroquinone also "recharges" the oxidized Metol, increasing the developer's efficiency and lifespan.[5][12]

  • Are there alternatives to Metol? Yes. Due to Metol's potential to cause skin sensitization, modern formulations often use Phenidone or Dimezone S as a substitute.[4][5] These alternatives are often used in combination with hydroquinone as well.

  • How long can I store a Metol-sulfite stock solution? When stored in a full, tightly sealed, dark glass bottle, a Metol-sulfite stock solution can last for several months. The primary factor limiting its shelf life is oxidation from contact with air.

  • What is the purpose of sodium sulfite in the solution besides aiding solubility? Sodium sulfite is a multi-functional ingredient. It acts as a preservative by preventing the oxidation of Metol, provides the necessary alkaline pH for the developing agent to be active, and in higher concentrations, can act as a silver halide solvent in photographic applications.[5][9][11]

  • Can I use tap water instead of distilled water? It is highly recommended to use distilled water. Tap water can contain minerals and have a slightly alkaline pH, which can accelerate the oxidation of Metol, leading to discoloration and reduced activity.[8]

Visual Troubleshooting Guide

The following diagram outlines the decision-making process for troubleshooting common issues when preparing Metol-sulfite solutions.

Troubleshooting_Metol_Solubility start Start: Prepare Metol-Sulfite Solution issue Problem Encountered? start->issue undissolved Metol Not Dissolving issue->undissolved Yes discolored Solution Discolored issue->discolored Yes check_order Was Metol added before bulk sulfite? undissolved->check_order check_color What is the color? discolored->check_color order_yes Check Temperature check_order->order_yes Yes order_no Incorrect Order: Remake solution, adding Metol to water first. check_order->order_no No check_temp Was water heated to ~125°F (52°C)? order_yes->check_temp temp_yes Continue stirring. If persists, solution may be saturated. check_temp->temp_yes Yes temp_no Heat solution gently while stirring. check_temp->temp_no No color_pink Pink/Light Brown: Minor oxidation. May be usable but activity is reduced. check_color->color_pink Pink/Light Brown color_dark Dark Brown/Black: Severe oxidation. Discard and remake with fresh chemicals. check_color->color_dark Dark Brown/Black

Caption: Troubleshooting workflow for Metol-sulfite solution preparation.

References

  • Metol - Grokipedia. (n.d.).
  • Metol ((C7H10NO)2SO4) properties. (n.d.).
  • Metol and Sodium Sulfite | Photrio.com Photography Forums. (2011).
  • Metol - chemeurope.com. (n.d.).
  • METOL (PHOTOGRAPHIC GRADE) (4-METHYL AMINO PHENOL SULPHATE) - Suvchem Laboratory Chemicals. (n.d.).
  • Photographic developer - chemeurope.com. (n.d.).
  • Photographic developer - Wikipedia. (n.d.).
  • Metol | C14H20N2O6S | CID 5930 - PubChem - NIH. (n.d.).
  • Developer Science - Photographic Memorabilia. (2010).
  • list of non-metol developers? - Black & White Practice - Photo.net. (2005).
  • Metol-only developer? | Photrio.com Photography Forums. (2012).
  • Developers, An Introduction - Michael A. Smith and Paula Chamlee. (n.d.). Retrieved from Michael A. Smith and Paula Chamlee's website.
  • Mixing Developers - Unblinking Eye. (n.d.).
  • Metol in tap water...pink??? - Photrio.com Photography Forums. (2018).
  • Metol and Sodium Sulphite - Why did it turn black? - Photo.net. (2005).
  • sodium sulfite - metol only film developer | Photrio.com Photography Forums. (2012).
  • sodium sulfite in developers | Photrio.com Photography Forums. (2015).
  • Photographic developer components - Tim Bowman. (2021).
  • A natural alternative to film development - The Varsity. (2024).
  • Metol / HQ ratio | Photrio.com Photography Forums. (2017).
  • Metol – High-Quality Developing Agent for Photography - Chemiis. (n.d.).
  • Analytical Method: Analytical Quality Assurance, Standard for Sulfite - Sigma-Aldrich. (n.d.).
  • Preparing little weight chemicals for mixing developer | Photrio.com Photography Forums. (2014).
  • 25 Alternative Photography Processes To Try - Shotkit. (n.d.).
  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. (n.d.).
  • FORMULARY INC. - Argentix.Ca. (n.d.).
  • Metol, hydrolysis | Photrio.com Photography Forums. (2016).
  • (PDF) Enhancement of solubility: A pharmaceutical overview - ResearchGate. (2010).
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021).
  • D23 mixed , sodium sulfite - metol powder chemistry - opened canisters. (2014).
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • Factors affecting lignin solubility - ResearchGate. (2023).

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Technical Support Center: Optimizing Superadditivity in Metol-Hydroquinone Developers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Metol-hydroquinone (MQ) developers. This guide is designed for researchers and scientists who are utilizing MQ systems and wish to move beyond standard formulations to systematically troubleshoot and optimize their results. Here, we dissect the core principles of superadditivity and provide actionable, field-proven methodologies for refining your development process.

Frequently Asked Questions (FAQs)

This section addresses the most common foundational questions regarding MQ developer chemistry.

Q1: What is superadditivity in the context of MQ developers?

A: Superadditivity describes a synergistic effect where the combined activity of two developing agents (in this case, Metol and hydroquinone) is significantly greater than the sum of their individual activities.[1][2] In the MQ system, Metol (Agent 1) has a strong affinity for and rapidly adsorbs onto the silver halide crystals in the emulsion, initiating development but doing so relatively weakly.[1][3] Hydroquinone (Agent 2), while a powerful developing agent, adsorbs poorly and is slow to initiate development on its own.[1][4] The superadditive magic happens when the oxidized Metol is rapidly regenerated back to its active form by the hydroquinone.[1] This regeneration cycle allows the fast-acting Metol to continuously kickstart development, while the hydroquinone provides the bulk of the electrons for silver reduction.

Q2: What is the specific role of each key component in a typical MQ developer like Kodak D-76?

A: A developer is a balanced system, with each component playing a critical role. Using the classic Kodak D-76 formula as our model (Water, Metol, Sodium Sulfite, Hydroquinone, Borax), the roles are as follows:[5][6][7]

ComponentChemical NamePrimary Function(s)
Metol p-methylaminophenol sulfatePrimary Developing Agent (ETA): Adsorbs to silver halide, initiates development rapidly, gives detail in shadow areas.[1][2]
Hydroquinone p-dihydroxybenzeneSecondary Developing Agent: Provides high contrast and builds density; regenerates oxidized Metol.[2][4]
Sodium Sulfite Na₂SO₃Preservative/Antioxidant: Prevents rapid oxidation of developing agents by air. Silver Halide Solvent: At high concentrations (like in D-76), it dissolves grain edges, leading to finer grain.[8][9]
Borax Sodium TetraborateAccelerator/Buffer: Provides a stable, mildly alkaline environment (pH ~8.5-9.0) necessary for the developing agents to function efficiently.[7][10]
Potassium Bromide KBr (Optional but common)Restrainer/Antifoggant: Preferentially restrains development of unexposed silver halide, preventing chemical fog and improving sharpness.[2][10]
Q3: How does pH dramatically alter the performance of an MQ developer?

A: The developing power of both Metol and, especially, hydroquinone is highly dependent on pH.[11] Development is essentially a reduction reaction, and the alkalinity of the solution activates the developing agents by making them more willing to donate electrons.

  • Metol can function in weakly acidic to mildly alkaline solutions.[11]

  • Hydroquinone is largely inactive at a low pH but becomes a very energetic developer at a high pH (typically above 9).[3][11] Therefore, increasing the pH (e.g., by using sodium carbonate instead of borax) will dramatically increase the developer's activity, leading to shorter development times, higher contrast, and increased grain.[10] Conversely, a lower pH results in a slower, softer-working developer.

Q4: My developer solution is turning brown and losing activity. What is happening?

A: This is a classic sign of oxidation. The developing agents, Metol and hydroquinone, have been oxidized by dissolved oxygen from the air or from the water used for mixing. This process is accelerated by heat and light. The brown color is from the oxidation products.[9] While sodium sulfite is added as a preservative to slow this process, its capacity is finite.[8] Once the sulfite is depleted, the developing agents oxidize rapidly, rendering the solution useless. To maximize shelf life, store stock solutions in full, tightly-sealed, dark glass bottles to minimize oxygen exposure.[5]

Systematic Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

Problem: Low Image Contrast / "Flat" Results
  • Symptom: The resulting image lacks strong blacks and brilliant whites; the density range is compressed.

  • Potential Causes & Solutions:

    • Under-development: The development process was stopped prematurely.

      • Solution: Increase development time. Perform a time-series experiment (see Protocol 1) to determine the optimal duration for your target contrast.

    • Developer Temperature Too Low: The chemical activity of developing agents, particularly hydroquinone, is significantly reduced at lower temperatures.[4]

      • Solution: Ensure your developer is at the specified temperature (typically 20°C / 68°F) and maintain this temperature throughout development using a water bath.

    • Developer Exhaustion or Oxidation: The developer has lost its potency due to overuse or exposure to air.

      • Solution: Always use fresh working solutions. If using a replenished system, ensure replenishment rates are correct. Discard old or discolored stock solutions.[5]

    • Incorrect Dilution: The developer was diluted more than intended, reducing the concentration of active chemicals.

      • Solution: Double-check all dilution calculations and measurements. Remember that higher dilutions (e.g., 1:3) naturally produce lower contrast over a standard time compared to stock or 1:1 dilutions.[5][12]

Problem: High Fog / Low D-min
  • Symptom: Unexposed areas of the material (e.g., the borders) are not clear but show a noticeable grey density.

  • Potential Causes & Solutions:

    • Over-development: Excessive time or temperature has caused the developer to start reducing unexposed silver halide crystals.

      • Solution: Reduce development time or temperature. Verify your timer and thermometer for accuracy.

    • High pH / Overly Active Formula: The developer's pH is too high for the specific emulsion, leading to aggressive, non-selective development.

      • Solution: If formulating your own developer, reduce the concentration of the alkali (e.g., carbonate) or switch to a weaker alkali like borax.[10]

    • Absence or Insufficiency of Restrainer: Not enough potassium bromide is present to hold back development in unexposed areas.[2]

      • Solution: Add a small, precisely measured amount of potassium bromide to your formula (e.g., start with 0.5 g/L) and test.

    • Contamination: Trace amounts of metallic contaminants or other impurities can create fog centers.

      • Solution: Use distilled or deionized water for mixing chemicals. Ensure all labware is scrupulously clean.

Workflow: Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing common MQ developer issues.

TroubleshootingWorkflow start Observe Issue issue_contrast Low Contrast / Flat Image start->issue_contrast issue_fog High Fog / Low D-min start->issue_fog issue_stain Stains / Uneven Density start->issue_stain cause_underdev Under-development (Time/Temp) issue_contrast->cause_underdev cause_exhaustion Developer Exhaustion issue_contrast->cause_exhaustion cause_overdev Over-development (Time/Temp/pH) issue_fog->cause_overdev cause_restrainer Insufficient Restrainer issue_fog->cause_restrainer cause_contamination Chemical Contamination issue_fog->cause_contamination cause_agitation Improper Agitation issue_stain->cause_agitation issue_stain->cause_contamination solution_time Adjust Time/Temp cause_underdev->solution_time solution_fresh Use Fresh Developer cause_exhaustion->solution_fresh cause_overdev->solution_time solution_bromide Add/Adjust KBr cause_restrainer->solution_bromide solution_agitate Standardize Agitation cause_agitation->solution_agitate solution_clean Clean Labware / Use DI Water cause_contamination->solution_clean

Caption: A logical workflow for diagnosing common developer problems.

Experimental Protocols for Optimization

For researchers aiming to tailor a developer for a specific application, systematic experimentation is key.

Protocol 1: Baseline Performance Testing via Sensitometry

Objective: To quantitatively measure the characteristic curve (H&D curve) of a material with a given developer, providing baseline data on speed, contrast, and fog.[13]

Materials:

  • Sensitometer or a stable light source (e.g., enlarger)

  • Calibrated photographic step tablet (21-step recommended)[14][15]

  • Densitometer (transmission type)

  • Material to be tested (e.g., film, emulsion-coated plate)

  • Developer solution and subsequent processing chemistry (stop, fix)

  • Timer, thermometer, and temperature-controlled water bath

Methodology:

  • Exposure: In total darkness, place the step tablet in direct emulsion-to-emulsion contact with the material to be tested.[14] Expose the material through the tablet using the sensitometer. The goal is to produce a range of densities from base fog to maximum density.[16]

  • Processing:

    • Bring the developer to the target temperature (e.g., 20.0 ± 0.1°C).

    • Develop the exposed strip for a predetermined time with a standardized agitation scheme (e.g., 5 inversions every 30 seconds).[12] Agitation is critical for uniform results.[12]

    • Follow with standard stop bath, fixing, washing, and drying procedures.[17] The drying process should be consistent to avoid marks.[18]

  • Measurement:

    • Allow the strip to dry completely.

    • Using the densitometer, measure and record the density of each of the 21 steps on the processed strip. Also, measure an unexposed area to determine the base fog level (D-min).

  • Data Analysis:

    • Plot the measured density (Y-axis) against the log of the relative exposure for each step (X-axis) to generate the characteristic curve.[13]

    • From this curve, key parameters like Contrast Index (CI) or Gamma, film speed, and D-min can be calculated.

Protocol 2: Optimizing the Metol-to-Hydroquinone Ratio

Objective: To investigate the effect of the M:Q ratio on developer activity and superadditivity. While a 1:6 ratio is cited as optimal in some contexts, the ideal ratio can vary.[19]

Methodology:

  • Formulate Stock Solutions: Prepare a baseline developer formula (e.g., based on D-76) but create several variations where only the Metol and Hydroquinone concentrations are changed, keeping the total molar concentration of developing agents constant if desired.

    • Variation A (High Metol): 4g Metol, 2g Hydroquinone

    • Variation B (Standard): 2g Metol, 5g Hydroquinone (D-76 ratio is 1:2.5)[7]

    • Variation C (High Hydroquinone): 1g Metol, 8g Hydroquinone

  • Testing: Using the sensitometry protocol described above (Protocol 1), process identical exposures in each developer variation for the same time and temperature.

  • Analysis: Plot the characteristic curves for each variation on the same graph. Compare the contrast, speed, and D-min. You will likely observe that different ratios yield different curve shapes, indicating changes in how shadow and highlight densities are built.

Diagram: Superadditive Regeneration Cycle

This diagram illustrates the core mechanism of superadditivity.

Superadditivity cluster_Emulsion Silver Halide Crystal Surface cluster_Solution Developer Solution Metol Metol (Active) AgBr AgBr Metol->AgBr adsorbs Metol_ox Metol (Oxidized) Metol_ox->Metol e⁻ Ag Ag (Metallic Silver) AgBr->Metol_ox reduces to Ag HQ Hydroquinone (Active) HQ->Metol_ox regenerates HQ_ox Hydroquinone (Oxidized) HQ->HQ_ox donates e⁻

Caption: The regeneration cycle at the heart of MQ superadditivity.

References

  • Superadditive developer - Wikipedia. [Link]

  • Film developing with Kodak D-76, dilutions 1+1, 1+3, 1+5, push and pull. [Link]

  • Kodak D-76 Formula. [Link]

  • Kodak D76 Original Recipe | Developing film at home | Formula + VIDEO - Zebra Dry Plates. [Link]

  • Kodak D-76 Developer Guide - Tim Layton Fine Art. [Link]

  • Metol / HQ ratio | Photrio.com Photography Forums. (2017-01-26). [Link]

  • Superadditivity in developers - and beyond | Page 2 - Photrio.com Photography Forums. (2007-04-29). [Link]

  • pH Effect on Film Development | Photrio.com Photography Forums. (2005-07-25). [Link]

  • KODAK Developer D-76. [Link]

  • Phenidone and metol chemistry | Photrio.com Photography Forums. (2015-07-26). [Link]

  • Sensitometry Primer Part 3: Film Testing Procedures - BTZS.org. [Link]

  • Basic Sensitometry, Part 1: The H&D Curve - YouTube. (2020-07-26). [Link]

  • Metol, oxidation product - Black & White Practice - Photo.net. (2004-05-25). [Link]

  • BASIC SENSITOMETRY AND CHARACTERISTICS OF FILM - Kodak. [Link]

  • Mixing Developers - Unblinking Eye. [Link]

  • Essential Guide to Film Processing | Amateur Photographer. [Link]

  • Reading Haist: what is more powerful, hydroquinone or catechol? | Photrio.com Photography Forums. (2019-06-20). [Link]

  • Common Processing Problems - Ilford Photo. (2019-07-26). [Link]

  • Processing Sensitometric Strips - Photography and Journalism Reference and Training Manuals. [Link]

  • Chapter-08 Composition of Developer - JaypeeDigital | eBook Reader. [Link]

  • Developers, An Introduction - Michael A. Smith and Paula Chamlee. [Link]

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Technical Support Center: Disposal Procedures for 4-(Methylamino)phenol Sulfate Waste

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides comprehensive, in-depth procedures and troubleshooting advice for the safe handling and disposal of waste containing 4-(Methylamino)phenol sulfate (CAS No. 55-55-0), commonly known as Metol. As a compound frequently used in developing agents for photography and in various laboratory applications, its proper disposal is critical for ensuring personnel safety and environmental protection.[1] This document is intended for researchers, scientists, and drug development professionals.

Section 1: Hazard Identification & Core Safety Principles

Before handling any waste, it is imperative to understand the material's intrinsic hazards. This understanding forms the basis of all subsequent procedural choices.

Question: What are the primary health and environmental hazards of this compound?

Answer: this compound is a hazardous substance with both acute and chronic risks.[2] Failure to handle it correctly can lead to significant health issues and environmental damage.

  • Health Hazards: The compound is harmful if swallowed and can cause skin and eye irritation.[3][4] A key concern is its potential to act as a skin sensitizer, meaning repeated contact can lead to an allergic skin reaction (contact dermatitis).[5][6] Prolonged exposure, particularly through ingestion, may lead to serious health damage, including effects on the blood and kidneys.[2][3]

  • Environmental Hazards: The substance is classified as very toxic to aquatic life, with long-lasting effects.[2][7] Improper release into waterways can cause significant harm to aquatic ecosystems. Therefore, preventing its entry into drains and the broader environment is a primary disposal objective.[1][4][5]

Question: What is the mandatory Personal Protective Equipment (PPE) when handling this waste?

Answer: A multi-layered approach to PPE is required to mitigate the identified risks. The following table outlines the minimum required PPE based on standard laboratory safety protocols.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves or other chemically resistant gloves tested according to EN 374.[1][8]To prevent skin contact, irritation, and sensitization.
Eye Protection Chemical safety goggles with side shields.[1][3]To protect eyes from splashes of liquid waste or contact with solid dust.
Body Protection A standard laboratory coat. An apron may be used for additional protection when handling larger volumes.[9]To protect skin and personal clothing from contamination.
Respiratory Not typically required for handling solutions in well-ventilated areas. Use a NIOSH-approved respirator if dust may be generated or if working in poorly ventilated spaces.[3][5]To prevent inhalation of the compound, especially in its powdered form, which can cause respiratory tract irritation.[3][4]

Section 2: Frequently Asked Questions (FAQs) on Disposal

This section addresses the most common queries regarding the disposal of this compound waste streams.

Question: Can I pour liquid waste containing this compound down the drain?

Answer: No. As a general and mandatory rule for professional laboratory and research settings, you should not dispose of this chemical waste down the drain.[10][11] The compound's high toxicity to aquatic life necessitates that it be collected as hazardous waste.[7][12] While some municipal guidelines for hobbyist photographers may permit highly diluted and neutralized black-and-white developer solutions to enter sanitary sewers, this practice is not acceptable under the stringent regulations governing research institutions and commercial entities.[13][14][15] All waste must be handled in accordance with local, state, and federal regulations.[2][5]

Question: How should I dispose of the pure, unused solid chemical?

Answer: Unused or expired solid this compound must be disposed of as hazardous chemical waste. Do not attempt to dispose of it in the regular trash. The procedure is to place the original container, or the material itself if transferred, into a larger, sealable, and clearly labeled hazardous waste container.[4][16] Ensure the container is labeled with the full chemical name and associated hazards. This waste must be collected by a licensed professional waste disposal service.[4][17]

Question: What type of container is appropriate for collecting aqueous waste?

Answer: Waste containers must be chemically compatible with the waste. For aqueous solutions of this compound, high-density polyethylene (HDPE) or glass containers are suitable. Critically, the container must be in good condition and have a tightly sealing cap to prevent leaks or spills.[18] All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound solution"), and the approximate concentration and volume.[18]

Section 3: Troubleshooting Guide for Complex Waste Streams

Experiments often generate mixed waste. This section provides guidance on common complex scenarios.

Question: My waste is mixed with an acidic solution (e.g., a photographic stop bath containing acetic acid). How does this alter the disposal?

Answer: This is a common scenario in photographic processes.[9][13] The acidic nature of the mixture does not change the fundamental requirement to collect it as hazardous waste. However, you must never mix incompatible waste streams. This compound is incompatible with strong acids and oxidizers.[3][6] While mixing with a weak acid like a dilute acetic acid stop bath is a common neutralization step in photography,[13] it is crucial to avoid mixing with strong oxidizing acids. The final mixed solution should be collected in a labeled hazardous waste container, noting all chemical components.

Question: I have a small spill of the solid powder. What is the correct cleanup procedure?

Answer: For a small spill of solid material:

  • Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat).[2]

  • Avoid generating dust.[2][4] Moisten the material slightly with a water spray if necessary to prevent it from becoming airborne.

  • Carefully sweep or scoop the material using dry cleanup procedures and place it into a suitable, labeled container for hazardous waste disposal.[2][3]

  • Clean the spill area with soap and water.[16]

  • All cleanup materials (gloves, wipes, etc.) must also be placed in the hazardous waste container.

Question: I have a spill of a liquid solution. What should I do?

Answer: For a small liquid spill (under 50 mL):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, sand, or chemical sorbent pads.[3][19]

  • Once absorbed, scoop the material into a sealable, labeled hazardous waste container.[3][20]

  • Wipe the area with soap and water, collecting all cleanup materials as hazardous waste.

  • For larger spills, evacuate the area, prevent entry, and contact your institution's Environmental Health & Safety (EHS) department immediately.[16][20]

Section 4: Standard Operating Protocols (SOPs)

Follow these step-by-step protocols for managing your waste streams.

SOP 1: Disposal of Aqueous Waste Solutions
  • Designate a Waste Container: Select a clearly labeled, compatible hazardous waste container (e.g., HDPE) with a screw cap.[18]

  • Labeling: Affix a "HAZARDOUS WASTE" label. Write the full chemical name, concentration, and list any other constituents in the waste stream.

  • Collection: Pour the aqueous waste into the container using a funnel. Perform this action in a well-ventilated area or chemical fume hood.[11][16]

  • Segregation: Do not mix this waste with incompatible chemicals. Refer to the table below.

  • Storage: Keep the waste container closed at all times, except when adding waste.[18] Store it in a designated satellite accumulation area, away from direct sunlight and heat.[3][16]

  • Disposal Request: When the container is 90% full, submit a hazardous material pickup request to your institution's EHS office.[11]

Compatible Materials for StorageIncompatible Materials - DO NOT MIX
Aqueous solutions of similar organic saltsStrong Oxidizing Agents (e.g., nitrates, perchlorates)[6]
Dilute non-oxidizing acidsStrong Acids & Acid Chlorides[5][6]
Dilute basesStrong Alkalis[1]
Other photographic developer solutionsAluminum[3]
SOP 2: Neutralization as a Pre-Treatment Step (Consult EHS First)

In some cases, neutralizing acidic waste solutions to a pH between 6.0 and 8.0 may be recommended by your EHS office before collection. Always confirm this is an approved procedure at your institution.

  • Work Area: Perform this procedure in a chemical fume hood while wearing full PPE.

  • Preparation: Place the waste container in a larger secondary containment vessel.

  • Neutralizing Agent: Prepare a dilute solution of a weak base, such as 5% sodium carbonate (soda ash) or sodium bicarbonate.

  • Slow Addition: While gently stirring the waste solution, slowly add the basic solution. Monitor the pH of the waste continuously with a calibrated pH meter or pH strips.

  • Target pH: Continue adding the base until the pH is stable within the 6.0-8.0 range. Be cautious, as the reaction can generate gas.

  • Final Labeling: Update the hazardous waste label to indicate that the solution has been neutralized and list the neutralizing agent used.

  • Collection: Proceed with the standard collection and disposal request as per SOP 1.

Section 5: Disposal Workflow and Logic Diagrams

To clarify the decision-making process, the following diagrams illustrate the correct workflow for waste handling and spill response.

WasteDisposalDecisionTree cluster_type Identify Waste Type cluster_solid Solid Waste cluster_liquid Aqueous Waste cluster_spill Spill start Waste Generated: This compound waste_type Solid, Liquid, or Spill? start->waste_type solid_proc 1. Wear full PPE. 2. Sweep carefully (avoid dust). 3. Place in labeled 'Hazardous Waste' container. waste_type->solid_proc Solid liquid_proc 1. Pour into labeled, compatible 'Hazardous Waste' container. 2. Keep container closed. 3. Store in designated area. waste_type->liquid_proc Liquid spill_proc 1. Alert others & wear PPE. 2. Absorb with inert material (vermiculite). 3. Scoop into 'Hazardous Waste' container. waste_type->spill_proc Spill end_proc Arrange for pickup by EHS / Licensed Waste Contractor solid_proc->end_proc liquid_proc->end_proc spill_proc->end_proc

Caption: Decision tree for segregating and handling different waste forms.

NeutralizationWorkflow start Start: Acidic Aqueous Waste step1 Confirm with EHS that neutralization is permitted start->step1 step2 Work in Fume Hood with Full PPE step1->step2 Yes step3 Slowly add dilute weak base (e.g., 5% Sodium Carbonate) step2->step3 step4 Monitor pH continuously step3->step4 step5 Is pH between 6.0 - 8.0? step4->step5 step5->step3 No, continue adding base step6 Update waste label to include neutralizing agent step5->step6 Yes end Collect for EHS Pickup (as per SOP 1) step6->end

Caption: Workflow for the pre-treatment neutralization of aqueous waste.

References

  • The Lab Depot. (n.d.). Material Safety Data Sheet this compound Solution.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-(Methylamino)phenol hemisulfate salt Safety Data Sheet.
  • LabChem Inc. (2016). 4-(Methylamino)
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate.
  • Florida Atlantic University. (n.d.). SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Methylaminophenol sulfate.
  • Sigma-Aldrich. (2011). SAFETY DATA SHEET - Methylaminophenol Sulfate 4-.
  • International Labour Organization & World Health Organization. (2021). ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Metol.
  • The Film Photography Project. (2023). Disposing of Photographic Chemistry After Exhaustion. Retrieved from The Film Photography Project website.
  • Cuyahoga County Solid Waste District. (n.d.). Dispose of Photographic Chemicals Right.
  • Columbia University. (n.d.). Safely Handling Photographic Materials.
  • City of Torrance. (n.d.). Photo Chemicals.
  • Penta chemicals. (2023). Metol - SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Methylaminophenol sulfate.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - 4-(Methylamino)phenol hemisulfate salt.
  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure - Phenol.
  • oxfordlabchem.com. (n.d.). MATERIAL SAFETY DATA SHEET - METOL 99% AR.
  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
  • Loba Chemie. (2019). METOL ACS - SAFETY DATA SHEET.
  • Techno Pharmchem. (n.d.). METOL MATERIAL SAFETY DATA SHEET.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from Purdue College of Engineering website.
  • University of California, Berkeley. (n.d.). Fact Sheet: Phenol.
  • University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from UTHSC Research Safety Affairs website.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from Northwestern Research Safety website.

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Technical Support Center: Refining Staining Techniques with p-Methylaminophenol Sulfate (Metol)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for p-methylaminophenol sulfate, a resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and achieve optimal results in your staining experiments.

P-methylaminophenol sulfate, commonly known as Metol, is a classic developing agent in black-and-white photography that has also found its place in various histological and protein staining techniques.[1] Its ability to reduce silver ions to metallic silver forms the basis of many sensitive staining methods. However, like many powerful techniques, achieving consistent and high-quality results requires a nuanced understanding of the underlying chemistry and potential pitfalls. This guide is structured to provide you with the expertise and practical insights needed to master these techniques.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your staining protocols. The question-and-answer format is designed to help you quickly identify your issue and implement the appropriate solution.

Weak or No Staining

Question: My gel/tissue is showing very faint or no staining. What are the likely causes and how can I fix this?

Answer: Weak or no staining is a common issue that can stem from several factors throughout the staining protocol. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Preparation:

    • Developer Solution: The developer, containing p-methylaminophenol sulfate, is the heart of the staining process. Ensure it is freshly prepared. Metol solutions are prone to oxidation when exposed to air, light, or alkali, which reduces their efficacy. Discolored (yellowish or brownish) solutions are a sign of oxidation and should be discarded.

    • Silver Solution: Silver solutions are highly susceptible to degradation.[2] Impurities from glassware or the use of non-distilled water containing chlorides can cause precipitation of silver ions, rendering the solution ineffective.[2] Always use chemically clean glassware and high-purity water.

    • Incorrect Reagent Concentration: Double-check the concentrations of all solutions, particularly the silver nitrate and the developer. Even small deviations can significantly impact staining intensity.[3]

  • Procedural Steps:

    • Insufficient Incubation Times: Ensure that you are following the recommended incubation times for each step, especially the silver impregnation and development stages.[3] Insufficient time will lead to incomplete silver deposition.

    • Inadequate Washing: Thorough washing between steps is crucial to remove excess reagents that can interfere with subsequent reactions.[3] For instance, residual fixative can inhibit silver binding.

    • Temperature: The temperature at which the staining is performed can affect the reaction rates. Ensure you are working within the temperature range specified in your protocol.

  • Sample-Specific Issues:

    • Low Protein Concentration: For protein gels, if the protein concentration in your sample is too low, the staining may be inherently weak.[4] Consider loading a higher concentration of your sample or using a protein concentration assay before electrophoresis.

    • Fixation: Proper fixation is critical for preserving tissue morphology and ensuring accessibility of target structures to the staining reagents. Inadequate or inappropriate fixation can lead to poor staining.

High Background Staining

Question: I'm observing a high degree of background staining, which is obscuring the specific details. What can I do to reduce it?

Answer: High background is often the result of non-specific silver deposition. Here are the key areas to focus on for troubleshooting:

  • Cleanliness:

    • Glassware: As mentioned before, meticulous cleaning of all glassware is paramount to prevent contaminants from reacting with the silver solution.[2][5]

    • Water Quality: Use ultrapure, distilled, or deionized water for all solution preparations and washing steps to avoid ionic contamination that can lead to silver precipitation.[4]

  • Procedural Adjustments:

    • Thorough Rinsing: Increase the duration and number of washing steps, particularly after silver impregnation, to remove all unbound silver ions.[3]

    • Development Time: Over-development is a common cause of high background.[4] Carefully monitor the development process and stop it as soon as the desired staining intensity is reached. Reducing the development time can significantly improve the signal-to-noise ratio.[4]

    • Thiosulfate Use: In many silver staining protocols for gels, sodium thiosulfate is used as a background reducer.[5] Ensure it is fresh and used at the correct concentration. Exhausted thiosulfate will not be effective.[5]

  • Reagent Considerations:

    • Ammoniacal Silver Solutions: If you are using a silver-ammonia complex, ensure the ammonia solution is not exhausted, as this can lead to the formation of a black precipitate and high background.[5]

Artifacts and Inconsistent Results

Question: I'm seeing strange artifacts like "silver mirrors" on my gel, or my results are not reproducible. What could be causing this?

Answer: Artifacts and lack of reproducibility can be frustrating. Here are some common culprits and their solutions:

  • "Silver Mirror" on Gels: This metallic sheen on the gel surface is typically due to impurities on the glass plates used for casting the gel or pressure marks from handling.[5] Ensure thorough cleaning of glass plates and handle gels with powder-free gloves, minimizing direct contact.[5]

  • Contaminants:

    • Keratin Contamination: In protein work, keratin from skin and hair is a frequent contaminant, appearing as bands in the 54-57 kDa and 65-68 kDa ranges.[2] Wear gloves and work in a clean environment to minimize this.

    • Floaters: Extraneous material appearing on tissue sections can come from contaminated water baths or reagents.[6] Ensure all equipment and solutions are clean.

  • Inconsistent Staining:

    • Reagent Variability: The age and storage of stock solutions can lead to variability. Prepare fresh working solutions for each experiment whenever possible.

    • Procedural Deviations: Even minor variations in incubation times, temperatures, or washing procedures can lead to inconsistent results.[3] Strict adherence to a well-defined protocol is key for reproducibility.

    • Water Quality Fluctuations: If you are using tap water, its quality can vary. Switching to purified water can help ensure consistency.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of p-methylaminophenol sulfate in staining?

A1: P-methylaminophenol sulfate (Metol) acts as a reducing agent. In silver staining, its primary function is to reduce silver ions (Ag+) that have bound to target molecules (like proteins or neuronal structures) into visible metallic silver (Ag0). This deposition of metallic silver creates the dark stain. The overall process is a form of redox reaction where Metol is oxidized.

Q2: How should I prepare and store p-methylaminophenol sulfate solutions?

A2: P-methylaminophenol sulfate is soluble in water. When preparing solutions, always use high-purity water to avoid contaminants. It is best to prepare solutions fresh before use, as they are susceptible to oxidation, which reduces their effectiveness. If you must store a stock solution, keep it in a tightly sealed, light-blocking container in a cool, dark place. Avoid storing in aluminum containers.[7]

Q3: What are the key safety precautions when working with p-methylaminophenol sulfate?

A3: P-methylaminophenol sulfate is a hazardous chemical. It is harmful if swallowed, can cause an allergic skin reaction, and may cause damage to organs through prolonged or repeated exposure.[8] It is also very toxic to aquatic life.[8] Always adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or aerosols.[7][9]

  • Handling: Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

  • Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.

Q4: Can p-methylaminophenol sulfate-based stains be used for quantitative analysis?

A4: While silver staining is known for its high sensitivity, its use for accurate quantification can be challenging due to a non-linear relationship between staining intensity and protein concentration. However, some advancements have been made to improve the quantitative aspects of silver staining methods.[10] For reliable quantification, it is crucial to use a standard curve with known concentrations of a purified protein and to ensure that the staining is performed within the linear range of the assay.

Q5: Are there any alternatives to p-methylaminophenol sulfate in these staining protocols?

A5: Yes, other reducing agents can be used in silver staining protocols. Formaldehyde is a common component in many developer solutions. Some protocols may also use other developing agents like hydroquinone. The choice of reducing agent can influence the sensitivity and background of the stain.

III. Experimental Protocols and Data Presentation

Table 1: Example of a Silver Staining Solution for Polyacrylamide Gels
Solution Components Concentration/Volume Notes
Fixing Solution Ethanol, Acetic Acid, Water30% (v/v), 10% (v/v), 60% (v/v)Fix for at least 30 minutes.[5]
Sensitizing Solution Sodium Thiosulfate0.02% (w/v)Incubate for 1-2 minutes.
Silver Solution Silver Nitrate0.1% (w/v)Incubate for 20 minutes at room temperature.
Developing Solution Sodium Carbonate, p-Methylaminophenol Sulfate, Formaldehyde2% (w/v), 0.001% (w/v), 0.04% (v/v)Develop until bands are visible.
Stopping Solution Acetic Acid5% (v/v)Stop development and wash with water.
Step-by-Step Protocol: Basic Silver Staining for Proteins in Polyacrylamide Gels
  • Fixation: After electrophoresis, place the gel in the fixing solution for at least 30 minutes. This step removes interfering substances and fixes the proteins in the gel matrix.[5]

  • Washing: Wash the gel thoroughly with several changes of high-purity water to remove the fixative.

  • Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes. This step can enhance the sensitivity of the stain.

  • Washing: Briefly rinse the gel with water.

  • Silver Impregnation: Incubate the gel in the silver nitrate solution for 20 minutes with gentle agitation.

  • Washing: Briefly rinse the gel with water to remove excess silver nitrate.

  • Development: Place the gel in the freshly prepared developing solution. Bands should start to appear within a few minutes. Monitor the development closely.

  • Stopping the Reaction: Once the desired band intensity is reached, transfer the gel to the stopping solution for 10 minutes to halt the development process.

  • Final Wash and Storage: Wash the gel with water and store it in a sealed bag with a small amount of water to prevent it from drying out.

IV. Visualization of Key Processes

Diagram 1: Simplified Workflow for Troubleshooting Weak Staining

start Weak or No Staining reagent Check Reagents start->reagent protocol Review Protocol start->protocol sample Assess Sample start->sample dev_sol Developer Fresh? reagent->dev_sol silver_sol Silver Solution Clear? reagent->silver_sol incub Incubation Times Correct? protocol->incub wash Washing Thorough? protocol->wash prot_conc Protein Concentration Sufficient? sample->prot_conc remake_dev Remake Developer dev_sol->remake_dev No remake_silver Remake Silver Solution silver_sol->remake_silver No adjust_incub Adjust Incubation Times incub->adjust_incub No improve_wash Improve Washing Steps wash->improve_wash No conc_sample Concentrate Sample prot_conc->conc_sample No

Caption: Troubleshooting flowchart for weak or absent staining.

Diagram 2: Chemical Principle of Silver Reduction by Metol

Metol p-Methylaminophenol (Metol - Reducing Agent) SilverIon Silver Ions (Ag+) Bound to Protein OxidizedMetol Oxidized Metol Metol->OxidizedMetol Oxidation MetallicSilver Metallic Silver (Ag0) (Visible Stain) SilverIon->MetallicSilver Reduction

Caption: Redox reaction in silver staining.

V. References

  • SILVER STAINING METHODS, CLASSIFICATIONS OF SILVER STAINS | PPTX - Slideshare. Available at: [Link]

  • Silver staining of proteins in polyacrylamide gels - PMC - NIH. Available at: [Link]

  • p-Methylaminophenol - Cosmetics Info. Available at: [Link]

  • Material Safety Data Sheet 4-(Methylamino)phenol Sulfate Solution - The Lab Depot. Available at: [Link]

  • ICSC 1528 - p-(METHYLAMINO)PHENOL SULFATE. Available at: [Link]

  • Silver Stain Classifications - National Society for Histotechnology. Available at: [Link]

  • p-Methylaminophenol and its sulfate: Human health tier II assessment. Available at: [Link]

  • p-Methylaminophenol Sulfate - Cosmetics Info. Available at: [Link]

  • P-METHYLAMINOPHENOL SULFATE - Ataman Kimya. Available at: [Link]

  • Synthesis of p-(N-methylamino)phenol - PrepChem.com. Available at: [Link]

  • PMAP (p-Methylaminophenol Sulfate, Metol) (Oxidation Base/Primary) - MySkinRecipes. Available at: [Link]

  • p-METHYLAMINOPHENOL SULFATE - Chemotechnique Diagnostics. Available at: [Link]

  • p-METHYLAMINOPHENOL SULFATE | Chemotechnique Diagnostics. Available at: [Link]

  • TLC Stains. Available at: [Link]

  • H&E Basics Part 4: Troubleshooting H&E - Leica Biosystems. Available at: [Link]

  • IHC Troubleshooting. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 4-(Methylamino)phenol Sulfate and Hydroquinone as Photographic Developing Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of photographic science and archival imaging, the selection of an appropriate developing agent is paramount to achieving desired sensitometric characteristics and image quality. This guide provides a detailed, evidence-based comparison of two seminal developing agents: 4-(methylamino)phenol sulfate, commonly known as Metol, and hydroquinone. We will delve into their individual chemical mechanisms, performance attributes, and the well-documented synergistic effects that have made their combination a cornerstone of black-and-white photographic processing.

Introduction to Photographic Development

The formation of a visible image on photographic film or paper is a process of controlled chemical reduction. The emulsion contains silver halide crystals (e.g., AgBr), which, upon exposure to light, form a latent image—a small, invisible cluster of metallic silver atoms.[1][2] The developing agent's role is to selectively reduce the silver ions in the exposed crystals to metallic silver, amplifying the latent image by a factor of millions, while leaving unexposed crystals largely unaffected.[3][4]

A typical developer solution contains four key components:

  • Developing Agent(s): The reducing agent that converts silver halide to metallic silver.[5]

  • Accelerator (Alkali): Creates the necessary alkaline environment (high pH) to activate the developing agent.[5]

  • Preservative: Prevents the developing agent from oxidizing prematurely, extending the solution's life and preventing staining.[2][5]

  • Restrainer: Inhibits the development of unexposed silver halide crystals, a phenomenon known as "fog."[5]

This guide will focus on the comparative performance of Metol and hydroquinone as the primary developing agents.

Chemical and Performance Profiles of Individual Agents

This compound (Metol)

Metol, with the chemical formula (C₇H₁₀NO)₂SO₄, is a p-aminophenol derivative known for its role as a soft-working, fine-grain developing agent.[6][7]

Mechanism of Action: In an alkaline solution, Metol readily donates electrons to the silver ions at the site of the latent image speck, causing the growth of metallic silver.[6] The oxidation of Metol can proceed in two one-electron steps, forming a semiquinoneimine intermediate.[8] This oxidized form can inhibit further development unless it is removed from the reaction, typically by reacting with sulfite in the developer solution.[8][9]

Performance Characteristics:

  • Activity: High, with a short induction period, meaning development begins rapidly.[10][11]

  • Contrast: Low, producing images with a long tonal scale and excellent detail in the shadow regions of the negative.[6]

  • Grain: Produces fine-grained images, making it suitable for applications requiring high resolution.[12]

  • Temperature Sensitivity: Relatively insensitive to changes in temperature compared to hydroquinone.[10][11]

Hydroquinone

Hydroquinone, or benzene-1,4-diol (C₆H₄(OH)₂), is a phenolic developing agent prized for its ability to produce high-contrast images.[13][14]

Mechanism of Action: Hydroquinone is a powerful reducing agent, but its activity is highly dependent on pH.[15] It reduces silver halide to metallic silver, becoming oxidized to quinone in the process.[16] Unlike Metol, hydroquinone has a longer induction period and is less readily adsorbed onto the silver halide crystal surface.[3][10]

Performance Characteristics:

  • Activity: Low, with a significant induction period; development starts slowly but then proceeds rapidly to build high density.[10][11]

  • Contrast: High, yielding images with deep blacks and bright whites, often at the expense of mid-tone separation.[6]

  • Grain: Tends to produce a coarser grain structure than Metol.

  • Temperature Sensitivity: Highly sensitive to temperature; its activity drops off sharply at lower temperatures.[10][11]

Head-to-Head Performance Comparison

The distinct characteristics of Metol and hydroquinone when used as single developing agents lead to vastly different photographic outcomes. A summary of their performance is presented below.

Performance MetricThis compound (Metol)Hydroquinone
Development Speed Fast initiation, steady density build-upSlow initiation, rapid high-density build-up
Image Contrast Low to NormalHigh
Shadow Detail ExcellentPoor
Grain Structure FineCoarser
Temperature Sensitivity LowHigh
Image Tone WarmCool/Neutral

The Synergy of Metol-Hydroquinone (MQ) Developers: Superadditivity

While Metol and hydroquinone are effective on their own for specific applications, their combination in a single developer solution results in a phenomenon known as superadditivity.[17] The rate of development of the combined agents is significantly greater than the sum of their individual development rates.[17][18]

The Mechanism of Superadditivity

The prevailing theory for superadditivity in MQ developers is the "regeneration" mechanism:[17][18]

  • Adsorption and Reduction by Metol: Metol, with its strong affinity for silver halide, adsorbs onto the crystal surface and rapidly reduces the silver ions at the latent image site, becoming oxidized in the process.[3]

  • Regeneration by Hydroquinone: The less-readily adsorbed hydroquinone then rapidly reduces the oxidized Metol back to its active state.[3] The hydroquinone itself is oxidized.

  • Electron Transfer: In this cycle, Metol acts as an electron transfer agent, shuttling electrons from the hydroquinone to the silver halide crystal.[3] The ultimate source of the electrons for development is the hydroquinone.[18]

This synergistic relationship combines the best attributes of both agents: the rapid initiation and excellent shadow detail of Metol with the high-contrast potential of hydroquinone.[6] By varying the ratio of Metol to hydroquinone, a wide range of developer characteristics can be achieved, from soft-working to high-contrast.[10] A common ratio in many general-purpose developers is approximately 1 part Metol to 4-6 parts hydroquinone.[6][19]

Visualizing the Superadditivity Mechanism

G cluster_AgBr Silver Halide Crystal (AgBr) Ag_ion Ag⁺ Silver_metal Metallic Silver (Image) Ag_ion->Silver_metal Reduction Latent_Image Latent Image (Ag) Metol_active Metol (Active) Metol_active->Ag_ion e⁻ (donates electron) Metol_oxidized Metol (Oxidized) Metol_active->Metol_oxidized Oxidation Metol_oxidized->Metol_active Reduction HQ_active Hydroquinone (Active) HQ_active->Metol_oxidized e⁻ (Regeneration) HQ_oxidized Hydroquinone (Oxidized) HQ_active->HQ_oxidized Oxidation

Caption: Superadditivity mechanism in MQ developers.

Experimental Evaluation: Sensitometry

To objectively compare the performance of these developing agents, a standardized experimental method known as sensitometry is employed.[20] This involves exposing a photographic film to a calibrated range of light intensities and then measuring the resulting densities after development.[21] The data is plotted as a characteristic curve, also known as an H&D curve (after Hurter and Driffield), which graphs optical density against the logarithm of exposure.[20][22]

Experimental Protocol for Sensitometric Comparison

This protocol outlines a self-validating system for comparing three developer formulations: Metol-only, Hydroquinone-only, and a combined MQ developer. The methodology is based on principles outlined in ISO 6:1993 and ANSI PH2.5-1979 for determining film speed and sensitometric characteristics.[18][23][24]

I. Materials and Equipment:

  • Film: A consistent batch of a standard black-and-white pictorial film (e.g., Kodak Tri-X 400 or Ilford HP5+).

  • Sensitometer: An illuminance-scale, non-intermittent sensitometer to provide repeatable, calibrated exposures.[18]

  • Step Tablet: A calibrated photographic step wedge with a known density increment per step (e.g., 21 steps with 0.15 log E increments).[21]

  • Densitometer: A transmission densitometer calibrated to read visual diffuse density, conforming to ISO 5-2 and 5-3.[18]

  • Developer Formulations:

    • Developer A (Metol-only): Metol (2.5g), Sodium Sulfite (100g), Borax (2g), Water to make 1L. (Similar to Kodak D-23)

    • Developer B (Hydroquinone-only): Hydroquinone (8g), Sodium Sulfite (50g), Sodium Carbonate (25g), Potassium Bromide (2g), Water to make 1L. (A basic high-contrast formula)

    • Developer C (MQ): Metol (2g), Hydroquinone (5g), Sodium Sulfite (100g), Borax (2g), Water to make 1L. (Kodak D-76 formula).[25][26]

  • Processing Chemistry: Stop bath (e.g., 2% acetic acid), fixer, and washing aid.

  • Controlled Temperature Bath: To maintain all solutions at a constant temperature (e.g., 20°C ± 0.5°C).

II. Experimental Workflow:

G cluster_prep Preparation cluster_expose Exposure cluster_process Processing (Constant Temp & Agitation) cluster_analysis Analysis A1 Prepare Developer Solutions A, B, C A2 Calibrate Sensitometer & Densitometer A1->A2 A3 Cut Film Strips (from same batch) A2->A3 B1 Expose Film Strips in Sensitometer (using step tablet) A3->B1 C1 Develop Strip 1 in Developer A B1->C1 C2 Develop Strip 2 in Developer B B1->C2 C3 Develop Strip 3 in Developer C B1->C3 D Stop Bath -> Fix -> Wash -> Dry (Identical for all strips) C1->D C2->D C3->D E1 Measure Density of each step on all strips with Densitometer E2 Plot Density vs. Log Exposure for each developer E1->E2 E3 Compare Characteristic Curves (Contrast, Speed, Dmax) E2->E3

Caption: Experimental workflow for sensitometric developer comparison.

III. Step-by-Step Methodology:

  • Preparation: Prepare the three developer solutions (A, B, and C) according to the specified formulas. Bring all processing chemicals to the target temperature (20°C).

  • Exposure: In total darkness, use the sensitometer to expose several strips of film through the calibrated step tablet. Ensure at least three strips receive identical exposures.

  • Development: Process one exposed film strip in each of the three developer solutions (A, B, and C). Maintain identical development time, temperature, and agitation for all strips to ensure a valid comparison.

  • Stop, Fix, Wash, and Dry: Following development, process all strips through the stop bath, fixer, and a final wash according to standard procedures. Allow the strips to dry in a dust-free environment.

  • Densitometry: Once dry, use the calibrated densitometer to measure the optical density of each step on the three processed film strips. Also, measure the density of an unexposed portion of each strip to determine the base plus fog level.

  • Data Analysis: For each developer, create a table of Log Exposure (from the sensitometer and step tablet calibration) and the corresponding measured density. Plot these values on a graph with density on the y-axis and Log E on the x-axis to generate the characteristic H&D curve for each developer.

Interpreting the Results

By overlaying the three characteristic curves, a direct visual and quantitative comparison can be made:

  • Curve Shape and Slope: The slope (gradient) of the straight-line portion of the curve indicates contrast. The hydroquinone-only developer (B) is expected to show the steepest slope (highest contrast), while the Metol-only developer (A) will have the shallowest slope (lowest contrast). The MQ developer (C) will likely have a moderate to high contrast, depending on the M:Q ratio.

  • Film Speed: The position of the curve along the x-axis relates to film speed. A curve shifted to the left indicates a higher effective film speed. The MQ developer is expected to yield the highest film speed due to the superadditive effect.

  • Maximum Density (Dmax): The peak density achievable by the developer is shown at the top of the curve. Hydroquinone-based developers typically produce a high Dmax.

Conclusion

Both this compound and hydroquinone are highly effective photographic developing agents, yet they possess fundamentally different performance characteristics. Metol excels at producing fine-grained, low-contrast images with excellent shadow detail, making it ideal for pictorial scenes requiring a long tonal range. Conversely, hydroquinone is a high-contrast agent, favored for graphic arts and technical applications where sharp tonal separation is required.

The true innovation in developer chemistry lies in their combination. The synergistic or "superadditive" effect in Metol-hydroquinone developers leverages the strengths of both compounds, creating a versatile and powerful developing system. This combination allows for the rapid development of shadow detail initiated by Metol, which is then built to a higher contrast by the regenerative action of hydroquinone. By understanding the individual mechanisms and their interplay, researchers and professionals can precisely control the outcome of the development process to meet specific imaging and analytical requirements.

References

  • Developer Science. (2010, September 10). Photographic Memorabilia.
  • Superadditive developer. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Smith, M. A., & Chamlee, P. (n.d.). Developers, An Introduction. Lodima Press. Retrieved from [Link]

  • ISO 6:1993: Photography — Black-and-white pictorial still camera negative film/process systems — Determination of ISO speed. (1993). International Organization for Standardization. Retrieved from [Link]

  • KODAK Developer D-76. (2017, December). Kodak Alaris Inc. Retrieved from [Link]

  • James, T. H. (1946). The Site of Reaction in Direct Photographic Development. The Journal of Chemical Physics, 14(9), 536–539. [Link]

  • Hydroquinone. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Mixing Developers. (n.d.). Unblinking Eye. Retrieved from [Link]

  • Photographic developer. (n.d.). Grokipedia. Retrieved from [Link]

  • Jiao, B. (2021, October 16). Film developing with Kodak D-76, dilutions 1+1, 1+3, 1+5, push and pull. Belinda Jiao Photography. Retrieved from [Link]

  • Superadditive developer. (n.d.). In Wikipedia.
  • A Model for Simulating the Photographic Development Process on Digital Images. (n.d.). CiteSeerX. Retrieved from [Link]

  • BASIC SENSITOMETRY AND CHARACTERISTICS OF FILM. (n.d.). Kodak. Retrieved from [Link]

  • Metol, oxidation product. (2004, May 25). Photo.net. Retrieved from [Link]

  • Superadditivity in developers - and beyond | Page 2. (2007, April 29). Photrio.com Photography Forums. Retrieved from [Link]

  • Image Formation and Development. (n.d.). Silverlight. Retrieved from [Link]

  • The Chemistry of Photographic Film. (n.d.). The Film Look. Retrieved from [Link]

  • Metol. (n.d.). chemeurope.com. Retrieved from [Link]

  • Sensitometry. (n.d.). Grokipedia. Retrieved from [Link]

  • Developers, An Introduction. (n.d.). Unblinking Eye. Retrieved from [Link]

  • Regenerative Properties of Hydroquinone. (2007, October 14). Photrio.com Photography Forums. Retrieved from [Link]

  • Developer Science. (2010, September 10). Photographic Memorabilia. Retrieved from [Link]

  • Chapter-08 Composition of Developer. (n.d.). JaypeeDigital. Retrieved from [Link]

  • Metol / HQ ratio. (2017, January 26). Photrio.com Photography Forums. Retrieved from [Link]

  • Film Characteristic Curves. (n.d.). Nondestructive Evaluation Techniques : Radiography. Retrieved from [Link]

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A Comparative Guide to Metol and Phenidone as Reducing Agents for Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Metol (p-methylaminophenol sulfate) and Phenidone (1-phenyl-3-pyrazolidinone), two cornerstone reducing agents. While their historical and most common application lies in photographic development, their distinct chemical behaviors, synergistic interactions, and toxicological profiles offer a valuable case study for researchers, scientists, and professionals in fields such as drug development, where understanding redox kinetics, antioxidant mechanisms, and the principles of chemical synergy is paramount.

Foundational Overview: Chemical Identity and Historical Context

Metol and Phenidone are organic compounds whose primary function is to act as reducing agents. In their traditional application, they reduce light-exposed silver halide crystals in a photographic emulsion to form an image of metallic silver.[1][2] Despite serving the same fundamental purpose, their origins, chemical structures, and performance characteristics are markedly different.

  • Metol (p-methylaminophenol sulfate): Introduced by AGFA in 1891, Metol quickly became a staple in the photographic industry.[3] It is renowned for its ability to produce fine grain and excellent tonal gradation, particularly in "soft-working" developer formulations where it excels at rendering detail in low-contrast regions.[2][4] It is a key component in iconic formulas like Eastman Kodak's D-76.[3][5]

  • Phenidone (1-phenyl-3-pyrazolidinone): Though first synthesized in 1890, its properties as a developing agent were discovered in 1940 by J.D. Kendall at Ilford Limited.[6] Phenidone is a significantly more potent reducing agent than Metol, allowing it to be used in much smaller concentrations.[6][7] Its most remarkable property is its highly efficient synergistic relationship with other developing agents, particularly hydroquinone.[8]

Physicochemical Properties: A Tabular Comparison

The differences in the molecular structures of Metol and Phenidone directly influence their physical and chemical properties, which in turn dictate their performance in solution.

PropertyMetol (p-methylaminophenol sulfate)Phenidone (1-phenyl-3-pyrazolidinone)
Chemical Formula (C₇H₁₀NO)₂SO₄C₉H₁₀N₂O
Molar Mass 344.38 g/mol [3]162.19 g/mol [7]
Appearance White to yellowish/pinkish crystalline powder[1][7]White to off-white crystalline powder[7]
Relative Activity Baseline10 to 18 times more efficient than Metol[6]
Toxicity Profile Can cause contact dermatitis and skin sensitization[9][10]Low toxicity; does not cause dermatitis[6][7]
Solubility Notes Soluble in water, but difficult to dissolve in strong sulfite solutions.[1][11]Sparingly soluble in water alone, but dissolves more easily in alkaline sulfite solutions.[6][12]

Mechanism of Action and the Principle of Superadditivity

Both agents function by donating electrons to reduce silver ions (Ag⁺) to metallic silver (Ag⁰). The core of their utility, however, lies in their combination with a secondary, slower-acting developing agent like hydroquinone. This synergistic effect, where the combined activity is greater than the sum of the individual parts, is known as superadditivity .[2][3][13]

The mechanism involves the rapid action of the primary agent (Metol or Phenidone), which is then regenerated by the secondary agent (hydroquinone). This regeneration cycle is the key to the developer's efficiency and longevity.

Mechanism_of_Action cluster_Process Core Reduction Process AgX Silver Halide (Ag⁺X⁻) Ag Metallic Silver (Ag⁰) AgX->Ag Reduction Developer Primary Developer (Metol or Phenidone) Developer->AgX donates e⁻ Developer_Ox Oxidized Developer Developer->Developer_Ox Oxidation

Caption: The fundamental redox reaction in photographic development.

The efficiency of this regeneration is where Phenidone vastly outperforms Metol.

  • Metol-Hydroquinone (MQ) Developers: In this classic pairing, Metol initiates development. The oxidized Metol is then reduced (regenerated) by hydroquinone. This process is effective but relatively slow.[2][11]

  • Phenidone-Hydroquinone (PQ) Developers: The regeneration of oxidized Phenidone by hydroquinone is significantly more rapid and efficient.[8][14] This allows for developer formulations that are faster-acting, have better stability, and require a much lower concentration of the primary developing agent—often a 1:8 or 1:10 ratio of Phenidone to Metol by weight is sufficient.[15]

Superadditivity cluster_PQ Phenidone-Hydroquinone (PQ) Cycle cluster_MQ Metol-Hydroquinone (MQ) Cycle Phenidone Phenidone Phenidone_ox Oxidized Phenidone AgX1 Ag⁺ Phenidone->AgX1 - e⁻ Phenidone_ox->Phenidone Regeneration (Fast) HQ_PQ Hydroquinone HQ_PQ->Phenidone_ox Regeneration (Fast) HQ_ox_PQ Oxidized Hydroquinone Ag1 Ag⁰ AgX1->Ag1 Reduction Metol Metol Metol_ox Oxidized Metol AgX2 Ag⁺ Metol->AgX2 - e⁻ Metol_ox->Metol Regeneration (Slower) HQ_MQ Hydroquinone HQ_MQ->Metol_ox Regeneration (Slower) HQ_ox_MQ Oxidized Hydroquinone Ag2 Ag⁰ AgX2->Ag2 Reduction

Caption: Comparative regeneration pathways in PQ and MQ superadditivity.

Experimental Protocols for Comparative Performance Analysis

To provide a framework for objective comparison, the following protocols outline key experiments. These are designed to be self-validating by maintaining consistent parameters across tests.

Protocol 1: Evaluation of Developer Activity (Speed)

This experiment measures the time required to reach a target level of development (contrast), thus quantifying the developer's activity.

Methodology:

  • Solution Preparation:

    • Developer A (MQ): Prepare a standard Kodak D-76 solution.[16]

      • Water (50°C): 750 mL

      • Metol: 2 g

      • Sodium Sulfite (anhydrous): 100 g

      • Hydroquinone: 5 g

      • Borax: 2 g

      • Add cold water to make 1 L.

    • Developer B (PQ): Prepare a comparable Phenidone-based formula, such as Ilford ID-11 PQ Variant.[17]

      • Water (40°C): 750 mL

      • Sodium Sulfite (anhydrous): 100 g

      • Hydroquinone: 5 g

      • Borax: 2 g

      • Boric Acid: 1 g

      • Potassium Bromide: 1 g

      • Phenidone: 0.2 g

      • Add cold water to make 1 L.

  • Sensitometric Exposure: Expose multiple strips of a consistent, panchromatic black and white film (e.g., Kodak Tri-X 400) to a calibrated photographic step wedge. This ensures each strip has identical, repeatable zones of exposure.

  • Timed Development: At a constant temperature (20°C ± 0.5°C), develop one exposed film strip in each developer solution (A and B) for a series of increasing time intervals (e.g., 5, 7, 9, 11 minutes).

  • Standardized Post-Processing: Fix, wash, and dry all strips using a consistent, standardized procedure to eliminate variables.

  • Densitometry and Analysis: Use a calibrated densitometer to measure the optical density of each step on every film strip. Plot the characteristic curves (Density vs. Log Exposure) for each development time. Calculate the gamma (a measure of contrast) for each curve.

  • Interpretation: Plot gamma vs. development time for both Developer A and B. The developer that reaches a target gamma (e.g., 0.65) in a shorter time is considered more active. The PQ developer is expected to show higher activity.

Protocol 2: Assessment of Grain and Acutance (Image Structure)

This protocol evaluates the microstructure of the resulting silver image.

Methodology:

  • Sample Preparation: Develop film samples in both Developer A and B. Adjust development times so that both samples achieve the same target gamma, ensuring a valid comparison of image structure at equivalent contrast.

  • Microscopic Grain Analysis: Using a microscope at 400x magnification, examine a uniformly exposed mid-tone area on each negative. Capture digital micrographs for side-by-side comparison of the granular structure.

  • Acutance (Edge Sharpness) Measurement: Expose film to a high-contrast resolution chart (e.g., USAF 1951). Scan the resulting edge on a high-resolution film scanner. Use image analysis software to plot the density profile across the edge. A steeper profile indicates higher acutance.

  • Interpretation: Historically, Metol-only or MQ developers are prized for producing very fine grain.[18] While modern PQ developers are also capable of fine-grain results, this experiment can quantify any subtle differences in both grain clumping and edge sharpness.

Toxicological and Handling Considerations

For any laboratory or industrial application, safety is paramount. This is a key area where Phenidone presents a significant advantage over Metol.

  • Metol: Is a known skin sensitizer and can cause allergic contact dermatitis, an issue that has historically affected darkroom workers.[9][10] While its acute oral toxicity is moderate, repeated skin contact is the primary concern.[19][20]

  • Phenidone: Exhibits low toxicity and is not known to cause dermatitis, making it a much safer alternative for manual handling.[6][8] While standard laboratory precautions like gloves and eye protection should always be used, the risk of developing chemical sensitization is substantially lower.[21][22]

Summary and Authoritative Conclusion

The choice between Metol and Phenidone is a classic example of chemical optimization, balancing performance, safety, and efficiency.

  • Metol remains a benchmark for specific applications where its characteristic "soft-working" nature and potential for superior fine-grain structure are the primary objectives.[18] Its drawbacks are its lower activity and, most significantly, its potential to cause allergic dermatitis.[10]

  • Phenidone represents a more advanced and versatile chemical tool. Its high activity, exceptional superadditive efficiency with hydroquinone, greater stability, and significantly lower toxicity make it the superior choice for most general-purpose and high-volume applications.[6][8] The ability to use it in much smaller quantities also offers economic and environmental benefits by reducing chemical consumption and waste.

For researchers and drug development professionals, the PQ superadditive system serves as an excellent model for studying synergistic antioxidant and redox regeneration cycles. The clear advantages in both performance and safety profile make Phenidone the more logical and scientifically advanced choice for new formulations and research applications.

References

  • Specialty Chemical. (n.d.). The Chemistry Behind High-Quality Photography: Phenidone B Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenidone. Retrieved from [Link]

  • Photographic Memorabilia. (2010, September 10). Developer Science. Retrieved from [Link]

  • Photrio.com Photography Forums. (2023, December 6). Is Metol toxic?. Retrieved from [Link]

  • chemeurope.com. (n.d.). Metol. Retrieved from [Link]

  • Photrio.com Photography Forums. (2021, March 28). When is Metol an advantage in film developers (compared to Phenidone)?. Retrieved from [Link]

  • The Darkroom. (n.d.). Kodak D-76 Formula. Retrieved from [Link]

  • Michael A. Smith and Paula Chamlee. (n.d.). Developers, An Introduction. Retrieved from [Link]

  • Taylor & Francis Online. (2016, July 22). Phenidone—Part 1; The Mechanism of its Developing Action and its Super-additivity with Hydroquinone*. Retrieved from [Link]

  • Reddit. (2022, December 30). Dumb question… but.. are b&w developing chemicals harmful to humans ?. Retrieved from [Link]

  • Western Connecticut State University. (n.d.). Photography – Department of Art. Retrieved from [Link]

  • Zebra Dry Plates. (n.d.). Kodak D76 Original Recipe | Developing film at home | Formula + VIDEO. Retrieved from [Link]

  • DPReview Forums. (2004, December 12). former darkroom users...metol poisoning?. Retrieved from [Link]

  • Tim Layton Fine Art. (n.d.). Black and White Developer Formulas From Amidol to XTOL. Retrieved from [Link]

  • Photrio.com Photography Forums. (2004, August 11). metol vs phenidone. Retrieved from [Link]

  • Lost Labours. (n.d.). Autophen and the Ilford PQ variants of ID-11 (D76). Retrieved from [Link]

  • Photrio.com Photography Forums. (2024, April 4). "Improved" D-76 - thoughts?. Retrieved from [Link]

  • Radiopaedia.org. (2023, August 22). Film processing | Radiology Reference Article. Retrieved from [Link]

  • Photo.net. (2004, May 25). Metol, oxidation product - Page 2. Retrieved from [Link]

  • Imagerie. (2021, February 14). A Phenidone/Hydroquinone Two Bath Developer: 2B-1. Retrieved from [Link]

  • Wikipedia. (n.d.). Photographic developer. Retrieved from [Link]

  • Photrio.com Photography Forums. (2016, April 26). Phenidone developers - order of addition?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, November 3). How does Metol (4-(methylamino)phenol sulfate) react when developing black and white photos?. Retrieved from [Link]

  • Wikipedia. (n.d.). Metol. Retrieved from [Link]

  • Wikipedia. (n.d.). Superadditive developer. Retrieved from [Link]

  • spaq.in. (2021, April 15). Black and white developer recipes. Retrieved from [Link]

  • Photrio.com Photography Forums. (2017, January 26). Metol / HQ ratio. Retrieved from [Link]

  • Bellini. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Photrio.com Photography Forums. (2007, April 15). Modified D-76. Retrieved from [Link]

  • RIT Digital Institutional Repository. (1977, May 19). Quantitative Analysis of Phenidone and Derivatives in Photographic Developing Solutions. Retrieved from [Link]

  • Photrio.com Photography Forums. (2012, February 1). ascorbic acid as a substitute for metol and hydroquinone. Retrieved from [Link]

  • Ilford Photo. (n.d.). Ilford Photo ID11 Developer Powder Concentrate - 1l for B&W negative film. Retrieved from [Link]

  • Photographic Memorabilia. (n.d.). Ilford Formulae & Packed chemicals. Retrieved from [Link]

  • Lost Labours. (n.d.). ID-11/D76 Standard Fine Grain Film Developer. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating Phosphate Concentration with 4-(Methylamino)phenol sulfate

Author: BenchChem Technical Support Team. Date: January 2026

The Enduring Relevance of Molybdenum Blue Chemistry

At the heart of the most common colorimetric phosphate assays is the formation of a phosphomolybdate complex. In an acidic environment, inorganic orthophosphate reacts with a molybdate salt (e.g., ammonium molybdate) to form a yellow heteropoly acid, specifically 12-molybdophosphoric acid.[1] This complex is then reduced by a chemical agent, yielding an intensely colored, stable "molybdenum blue" compound.[1][2] The intensity of this blue color, which is directly proportional to the initial phosphate concentration, can be quantified spectrophotometrically.[3]

The choice of reducing agent is the primary differentiator between various molybdenum blue methods. The classic Fiske-Subbarow method, developed in the 1920s, utilizes 1-amino-2-naphthol-4-sulfonic acid (ANSA).[4][5] However, this guide focuses on a well-established modification that employs 4-(Methylamino)phenol sulfate (Metol), a reagent valued for its role in producing a stable and reproducible blue complex.[3]

The Chemical Reaction Pathway

The process can be visualized as a two-step reaction. First, the formation of the phosphomolybdate complex, followed by its reduction by Metol to produce the detectable molybdenum blue.

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Reduction & Detection cluster_2 Step 3: Quantification PO4 Inorganic Phosphate (PO₄³⁻) PMA Phosphomolybdate Complex (Yellow) PO4->PMA Molybdate Ammonium Molybdate ((NH₄)₆Mo₇O₂₄) Molybdate->PMA Acid Acidic Conditions (H₂SO₄) Acid->PMA MoBlue Molybdenum Blue (Intense Blue Color) PMA->MoBlue Metol 4-(Methylamino)phenol sulfate (Metol) Metol->MoBlue Reduces Spectro Spectrophotometer (Absorbance at 660-880 nm) MoBlue->Spectro Measures

Caption: Chemical pathway for phosphate detection using Metol.

Comparative Analysis: Metol vs. Alternatives

While the Metol-based assay is robust, other methods have been developed, each with distinct advantages and disadvantages. The most prominent alternative is the Malachite Green assay. Understanding their comparative performance is crucial for selecting the appropriate method for your specific application.

The Malachite Green assay operates on a similar principle, forming a complex between phosphomolybdate and the malachite green dye.[6] This method is renowned for its high sensitivity.[7] However, this sensitivity can come at the cost of a narrower linear range and increased susceptibility to interference from detergents, which are common in biological buffers.

FeatureThis compound (Metol) MethodMalachite Green MethodKey Considerations
Principle Reduction of phosphomolybdate complex to molybdenum blue.[3]Formation of a colored complex between phosphomolybdate and malachite green dye.[8]Both are colorimetric assays based on phosphomolybdate chemistry.
Wavelength (λmax) 660 - 880 nm[3]~620 - 650 nm[6]The longer wavelength of the Metol method can sometimes reduce interference from yellow-tinted samples.
Sensitivity HighVery HighMalachite Green is generally more sensitive, making it suitable for samples with very low phosphate concentrations.[7]
Linear Range Broader (e.g., 0.12–1.7 µg/mL)[3][7]Narrower (e.g., 0.007–0.6 mg/L)[7]The Metol method is often more suitable for samples with a wider range of expected phosphate concentrations.
Reagent Stability Moderate; reducing agent can be unstable.[9]Generally high stability of reagents.[7]Proper storage and fresh preparation of the Metol reducing solution are critical for reproducibility.
Interferences Silicates, arsenates.[10][11] Less sensitive to detergents.Detergents (e.g., Triton X-100, Tween 20) can cause high background.[12] Also susceptible to silicates and arsenates.For assays involving cell lysates or buffers containing detergents, the Metol method may provide more reliable results.
Complexity Simple, but requires careful timing of measurements due to potential color instability.[9]Very simple and rapid.Malachite Green kits often offer greater convenience and speed.

Experimental Protocols for Method Validation

To ensure trustworthiness, protocols must be self-validating. This is achieved by generating a standard curve with known phosphate concentrations for every experiment. This curve serves as the benchmark against which unknown samples are quantified.

General Experimental Workflow

The workflow for most colorimetric phosphate assays follows a consistent series of steps, from sample preparation to data analysis.

G A 1. Prepare Standards & Samples B 2. Aliquot into Microplate A->B C 3. Add Assay Reagent(s) B->C D 4. Incubate at Room Temp C->D E 5. Measure Absorbance D->E F 6. Generate Standard Curve E->F G 7. Calculate Sample Concentration F->G

Caption: General workflow for colorimetric phosphate assays.

Protocol 1: Phosphate Determination using this compound (Metol)

This protocol is adapted from the classic Fiske-Subbarow method, modified for use with Metol in a 96-well plate format.

A. Reagent Preparation:

  • Phosphate Standard (1 mM): Dissolve 136.1 mg of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of deionized water.

  • Molybdate Reagent: Dissolve 2.5 g of ammonium molybdate in 100 mL of 5 N sulfuric acid.

  • Metol Reducing Solution: Dissolve 2.0 g of this compound and 20 g of sodium bisulfite in 100 mL of deionized water.[13] This solution should be prepared fresh or stored protected from light and air to prevent oxidation.

B. Assay Procedure:

  • Prepare Standards: Create a standard curve by diluting the 1 mM Phosphate Standard to concentrations ranging from 0 to 100 µM in deionized water.

  • Sample Preparation: If necessary, deproteinize samples using trichloroacetic acid (TCA) and neutralize.[4] Dilute samples as needed to fall within the range of the standard curve.

  • Assay Plate Setup: In a 96-well clear flat-bottom plate, add 50 µL of each standard or unknown sample to duplicate wells.

  • Reaction Initiation: To each well, add 100 µL of the Molybdate Reagent. Mix gently by tapping the plate.

  • Reduction: Add 25 µL of the Metol Reducing Solution to each well. Mix and incubate at room temperature for 20-30 minutes.

  • Measurement: Read the absorbance at 660 nm using a microplate reader.

C. Data Analysis:

  • Subtract the average absorbance of the 0 µM standard (blank) from all other readings.

  • Plot the corrected absorbance values for the standards against their known concentrations.

  • Use the linear regression equation from the standard curve to calculate the phosphate concentration in the unknown samples.

Protocol 2: Comparative Validation with Malachite Green

This protocol provides a method for comparison and is based on commercially available kits.

A. Reagent Preparation:

  • Most Malachite Green assays are supplied as kits containing a concentrated dye solution and a molybdate/acid reagent. Prepare the working reagent according to the manufacturer's instructions (e.g., mixing Reagent A and Reagent B).[12][14]

  • Prepare phosphate standards as described in Protocol 1.

B. Assay Procedure:

  • Assay Plate Setup: Add 50 µL of each standard or unknown sample to duplicate wells in a 96-well plate.

  • Reaction: Add 150 µL of the Malachite Green working reagent to each well.

  • Incubation: Incubate at room temperature for 15-20 minutes.[6][14]

  • Measurement: Read the absorbance at ~630 nm.[6]

C. Data Analysis:

  • Perform data analysis as described in Protocol 1.

Troubleshooting and Expert Insights

  • Causality of Reagent Instability: The reducing agent in the Metol-based assay is susceptible to air oxidation, which diminishes its potency and can lead to lower signal and poor reproducibility. Preparing this solution fresh is the most effective way to ensure consistent results.[9]

  • Managing Interference: If your samples contain high levels of labile organic phosphates (e.g., ATP), be aware that the acidic conditions of the assay can cause hydrolysis, liberating inorganic phosphate and leading to an overestimation.[9] Running appropriate controls, such as a sample without the enzyme of interest, is critical. For samples with high detergent concentrations, prioritize the Metol method over Malachite Green to avoid artificially high background signals.

  • Self-Validation System: The standard curve is your internal validation. The R² value of your linear regression should be ≥ 0.99.[15] If it is lower, this indicates issues with pipetting accuracy, reagent degradation, or contamination. Many laboratory detergents contain high levels of phosphates; always use disposable plasticware or acid-washed glassware to prevent contamination.[16]

By understanding the chemical principles, comparing the performance characteristics of different methods, and implementing robust, self-validating protocols, researchers can ensure the accuracy and reliability of their phosphate concentration data.

References

  • Phosphorus - Fiske and Subbarow Method. Scribd.[Link]

  • Chapter-20 Estimation of serum inorganic phosphate by Fiske-Subba Row method. JaypeeDigital | eBook Reader.[Link]

  • Estimation of inorganic phosphorus by fiske subbarow method. Slideshare.[Link]

  • Fiske and SubbaRow method. Oxford Reference.[Link]

  • Protocol for Malachite Green. EUbOPEN.[Link]

  • Improved method for estimation of inorganic phosphate: implications for its application in enzyme assays. PubMed.[Link]

  • Malachite Green Phosphate Assay (Cat. # 786-1924). G-Biosciences.[Link]

  • Malachite Green Phosphate Assay. ScienCell Research Laboratories.[Link]

  • Malachite Green Phosphate Assay Kit User Manual. Bioworld Technology, Inc.[Link]

  • Comparison of Phosphorus Determination Methods by Ion Chromatography and Molybdenum Blue Methods. ResearchGate.[Link]

  • The Blue Molybdenum Reaction for the Determination of Phosphate in Natural Water and Detergent Samples. ResearchGate.[Link]

  • The Blue Molybdenum Reaction for the Determination of Phosphate in Natural Water and Detergent Samples. ResearchGate.[Link]

  • Comparing Different Phosphorus Extraction Methods: Effects of Influencing Parameters. MDPI.[Link]

  • Limitations of the molybdenum blue method for phosphate quantification in the presence of organophosphonates. PMC - NIH.[Link]

  • The molybdenum blue reaction for the determination of orthophosphate revisited: Opening the black box. SciSpace.[Link]

  • Performance and Limitations of Phosphate Quantification: Guidelines for Plant Biologists. Oxford Academic.[Link]

  • Phosphorus Testing Methods, An Overview of Common Analytical Techniques. Omnia.[Link]

  • Fluorimetric Detection of Phosphates in Water Using a Disassembly Approach: A Comparison of FeIII‐, ZnII‐, MnII‐ and MnIII‐salen Complexes. ResearchGate.[Link]

  • This compound. ACS Reagent Chemicals.[Link]

  • phosphomolybdenum blue detection – a review of characteristics, achievements, challenges and future. INE.[Link]

  • Validation of a fully autonomous phosphate analyser based on a microfluidic lab-on-a-chip. ResearchGate.[Link]

  • Quantitative Phosphate Protocol. Conduct Science.[Link]

  • Method 365.1, Revision 2.0: Determination of Phosphorus by Semi-Automated Colorimetry. EPA.[Link]

  • Phosphorus, Reactive (Orthophosphate). Hach.[Link]

  • This compound Solution, 120 mL, Ricca 4839-4. Sycamore Life Sciences.[Link]

  • Evaluation of Clean Label Ingredients as Phosphate Alternatives in Enhanced Fresh Pork1. Iowa State University Digital Press.[Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(Methylamino)phenol Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of HPLC and UV-Vis Spectrophotometry for Assay and Purity

In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in product quality, safety, and efficacy. For a compound like 4-(Methylamino)phenol sulfate, also known as Metol, which finds use in various chemical and pharmaceutical applications, ensuring the accuracy and consistency of its quantification is paramount. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry—through the critical lens of cross-validation.

As Senior Application Scientists, our role extends beyond merely following protocols; we must understand the causality behind our choices and build self-validating systems. This guide is structured not as a rigid template, but as a logical journey through the process of method comparison, grounded in the principles outlined by international regulatory bodies.[1][2] We will explore not just how to perform the cross-validation, but why each step is crucial for ensuring data integrity when transferring methods, upgrading equipment, or introducing an alternative analytical procedure.

Section 1: The Reference Method - High-Performance Liquid Chromatography (HPLC)

HPLC is frequently the gold standard for the analysis of active pharmaceutical ingredients (APIs) and their impurities due to its high specificity and resolving power.[3] A validated HPLC method can separate the main compound from degradation products and process-related impurities, providing a true measure of purity and concentration.

Rationale for HPLC as the Reference Method

The choice of HPLC is dictated by its inherent specificity. Unlike spectrophotometry, which measures the total absorbance of all chromophore-containing species at a specific wavelength, chromatography physically separates these species before detection. For this compound, which is susceptible to oxidation and may be present with related phenolic impurities, this separation is critical for an accurate assay.

Experimental Protocol: A Validated RP-HPLC Method

This protocol represents a typical, robust reversed-phase HPLC method suitable for the quantification of this compound.

Objective: To accurately quantify this compound and separate it from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Causality: A C18 stationary phase provides excellent hydrophobic retention for the moderately polar this compound, while the standard column dimensions ensure robust performance and good resolution.

  • Mobile Phase: Isocratic elution with a mixture of 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (90:10 v/v).[4][5]

    • Causality: The aqueous buffer at a controlled pH ensures the phenolic group is protonated, leading to consistent retention. Acetonitrile serves as the organic modifier to elute the analyte with a reasonable retention time and good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Thermostatting the column minimizes variability in retention time due to fluctuations in ambient temperature, enhancing method reproducibility.

  • Detection Wavelength: 275 nm.

    • Causality: This wavelength corresponds to a high absorbance region for the phenol chromophore, providing good sensitivity. A PDA detector is recommended to simultaneously assess peak purity.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Standard and Sample Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (50 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (50 µg/mL): Prepare the sample to achieve a theoretical concentration of 50 µg/mL using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter before injection.

Section 2: The Alternative Method - UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a rapid and simple alternative for quantification.[6] However, its utility is contingent on its demonstrated comparability to the more specific reference method. Its primary limitation is the potential for interference from other UV-absorbing substances in the sample matrix.

Rationale for UV-Vis as an Alternative Method

This method is ideal for high-throughput screening or in environments where HPLC is not available, provided that the sample matrix is clean and free of interfering substances. Its simplicity makes it a cost-effective choice for routine quality control if its performance can be validated against the HPLC method.

Experimental Protocol: A Direct UV-Vis Method

Objective: To rapidly quantify this compound by measuring its absorbance.

Instrumentation:

  • Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

Method Parameters:

  • Analytical Wavelength (λmax): 275 nm.

    • Causality: Determined by scanning a dilute solution of the analyte from 200-400 nm to find the wavelength of maximum absorbance, ensuring maximum sensitivity.

  • Blank: Mobile phase from the HPLC method (20 mM Potassium Phosphate buffer pH 3.0: Acetonitrile 90:10 v/v).

    • Causality: Using the same diluent as the HPLC method minimizes matrix effects when comparing the two procedures.

Standard and Sample Preparation:

  • Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by diluting the HPLC Standard Stock Solution (500 µg/mL) with the blank solution.

  • Sample Solution: Prepare the sample to a theoretical concentration within the calibration range (e.g., 50 µg/mL) using the blank solution as the diluent.

Section 3: The Cross-Validation Protocol

Cross-validation is a formal process to demonstrate that two analytical methods provide comparable results.[7] The goal is to establish the degree of agreement and define the criteria under which the alternative method can be used interchangeably with the reference method. This protocol is designed in accordance with principles from ICH and FDA guidelines.[8][9]

Objective and Experimental Design

Objective: To determine if the UV-Vis spectrophotometry method produces results that are equivalent to the validated HPLC method for the quantification of this compound in a given sample matrix.

Experimental Design:

  • Samples: A minimum of 10 representative batches of the product should be analyzed.

  • Concentration Levels: If applicable, samples should cover the expected range of concentrations.

  • Replicates: Each sample should be prepared once and analyzed in triplicate (n=3) by each method to assess intra-method precision.

Step-by-Step Workflow

The workflow ensures that both methods are tested on identical sample preparations, minimizing variability from weighing or dilution errors.

CrossValidation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Sample Select ≥10 Representative Batches Prep Prepare Single Solution for Each Batch Sample->Prep HPLC Method 1: HPLC (Reference) Inject Each Prep (n=3) Prep->HPLC Aliquot 1 UV Method 2: UV-Vis (Alternative) Measure Each Prep (n=3) Prep->UV Aliquot 2 Data_HPLC Calculate Mean, SD, RSD for HPLC Results HPLC->Data_HPLC Data_UV Calculate Mean, SD, RSD for UV-Vis Results UV->Data_UV Stat_Analysis Statistical Analysis: - Paired t-test - F-test - Linear Regression Data_HPLC->Stat_Analysis Data_UV->Stat_Analysis Conclusion Evaluate Against Acceptance Criteria: Determine Method Equivalency Stat_Analysis->Conclusion

Statistical Analysis and Data Interpretation

Statistical analysis is essential to objectively evaluate the agreement between the two methods.[10] Correlation alone is insufficient as it does not measure bias.[11]

  • Precision Comparison (F-test):

    • Purpose: To compare the random error (precision) of the two methods.

    • Procedure: For each sample, the variances of the triplicate readings from HPLC and UV-Vis are calculated. An F-test is performed to determine if there is a statistically significant difference between the variances.

    • Interpretation: If the calculated F-value is less than the critical F-value, the precisions of the two methods are considered comparable.

  • Accuracy/Bias Comparison (Paired t-test):

    • Purpose: To determine if there is a consistent, systematic difference (bias) between the mean results of the two methods.

    • Procedure: The mean concentration for each of the ≥10 batches is calculated for both HPLC and UV-Vis. A paired t-test is performed on these sets of means.

    • Interpretation: If the calculated t-value is less than the critical t-value (and the p-value is > 0.05), it indicates that there is no statistically significant difference between the means obtained by the two methods.[12][13]

  • Linear Regression:

    • Purpose: To assess the relationship between the two methods across the concentration range.

    • Procedure: Plot the results from the UV-Vis method (y-axis) against the results from the HPLC method (x-axis). Perform a linear regression analysis.

    • Interpretation & Acceptance Criteria:

      • Slope: Should be close to 1.0 (e.g., within 0.98 - 1.02). A slope other than 1 indicates a proportional systematic error.

      • Y-Intercept: Should be close to 0. This indicates the absence of a constant systematic error.

      • Coefficient of Determination (R²): Should be very close to 1.0 (e.g., > 0.99), indicating a strong linear relationship.

Section 4: Comparative Data Analysis

All quantitative data must be summarized to facilitate a clear comparison. The table below presents hypothetical results for the cross-validation of five batches, illustrating how the data should be structured for evaluation.

Batch IDHPLC Mean Conc. (µg/mL)HPLC RSD (%)UV-Vis Mean Conc. (µg/mL)UV-Vis RSD (%)Bias (%) [(UV-HPLC)/HPLC]*100
B-00150.120.4550.880.95+1.52
B-00249.890.5150.551.10+1.32
B-00351.050.3851.900.88+1.66
B-00448.950.6249.301.25+0.71
B-00550.330.4151.011.05+1.35
Summary - - - - Average Bias: +1.31%

Interpretation of Hypothetical Data: The UV-Vis method consistently shows a slight positive bias (around +1.3%) compared to the HPLC method. The precision (RSD) is also consistently higher for the UV-Vis method. A formal statistical analysis (t-test) would be required to determine if this bias is statistically significant. The F-test would confirm if the difference in precision is significant. Based on these results, while the methods are correlated, the UV-Vis method may not be suitable for release testing but could potentially be used for in-process controls where a known bias is acceptable.

Section 5: Conclusion and Recommendations

This guide has detailed a comprehensive framework for the cross-validation of HPLC and UV-Vis spectrophotometry methods for the analysis of this compound. The decision to accept an alternative method is not merely statistical; it is a risk-based decision grounded in the intended purpose of the analysis.

  • Expertise in Action: The HPLC method is fundamentally more specific. The cross-validation exercise quantifies the risk of using the less specific UV-Vis method. If the sample matrix is proven to be free of interfering, UV-absorbing impurities, and the statistical analysis shows no significant bias, the UV-Vis method can be considered a valid alternative for routine assays.

  • Trustworthiness through Validation: A thorough cross-validation, supported by statistical evidence as outlined, provides a defensible justification for using an alternative analytical method. The acceptance criteria for the slope, intercept, t-test, and F-test must be pre-defined in the validation protocol.

  • Authoritative Grounding: The principles of method validation and comparison are universally recognized and detailed in guidelines such as ICH Q2(R1).[1][2][14] Adherence to these guidelines ensures regulatory compliance and scientific rigor.

Ultimately, the interchangeability of these methods is conditional. The HPLC method should always be retained as the primary reference and stability-indicating method. The UV-Vis method, once its bias and precision are well-characterized through this cross-validation process, can be confidently deployed in the specific, low-risk contexts for which it is deemed suitable.

References

  • Capillary electrophoresis for the monitoring of phenolic compounds in bioprocesses. (2013). Biotechnology Journal.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Separation and Determination of Phenolic Compounds by Capillary Electrophoresis With Chemiluminescence Detection. (1998). PubMed.
  • Quality Guidelines.
  • Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. (2022).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • Application of Capillary Electrophoresis to the Analysis of Bioactive Compounds in Herbal Raw M
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Identification of phenolic compounds from pollen extracts using capillary electrophoresis-electrospray time-of-flight mass spectrometry. (2007). PubMed.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2017). EDP Sciences.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Statistical Methods for Analytical Comparability. (2012).
  • Statistics for Laboratory Method Comparison Studies. (2012).
  • Statistical analysis in method comparison studies – Part one. (2011). Semantic Scholar.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S.
  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
  • Statistical analysis in method comparison studies part one. (2011). Acutecaretesting.org.
  • FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy.
  • Q2(R2) Validation of Analytical Procedures. (2024). U.S.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • Structure of 4-methylamino-phenol sulphate (metol reagent). (2023).
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  • (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2015).
  • 4-(Methylamino)
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2004).
  • Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)
  • Electrochemical behavior and voltammetric determination of p-methylaminophenol sulfate using LiCoO2 nanosphere modified electrode. (2018).
  • 4-(Methylamino)
  • Hplc method development and valid
  • A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. (2015). Shimadzu.

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A Comparative Analysis of the Reduction Potentials of Photographic Developing Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of photographic science and technology, the selection of a developing agent is paramount to achieving the desired sensitometric and aesthetic characteristics of the final image. The reduction potential of a developing agent is a fundamental electrochemical property that governs its ability to reduce silver halide crystals to metallic silver, thereby forming the photographic image. This guide provides an in-depth comparison of the reduction potential of Metol (N-methyl-p-aminophenol sulfate) with other seminal developing agents: hydroquinone, phenidone, and ascorbic acid. This analysis is supported by experimental data and methodologies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance.

The Role of Reduction Potential in Photographic Development

The development process is fundamentally a redox reaction. The developing agent, a reducing agent, donates electrons to silver ions (Ag⁺) in the light-exposed silver halide crystals of the photographic emulsion. This reduces the silver ions to black metallic silver (Ag⁰), which forms the visible image[1]. The ease with which a developing agent donates electrons is quantified by its standard reduction potential (E°), a measure of its reducing strength. A more negative reduction potential indicates a stronger reducing agent.

The activity of most developing agents is also highly dependent on the pH of the developer solution. An alkaline environment generally increases the reducing power of phenolic developing agents like Metol and hydroquinone by facilitating the deprotonation of hydroxyl groups, making the molecule more electron-rich and a more potent electron donor[2].

Comparative Analysis of Reduction Potentials

While a direct, side-by-side comparison of standard reduction potentials under identical conditions is challenging to find in a single source due to variations in experimental methodologies, a compilation of data from various authoritative sources allows for a meaningful comparison. The following table summarizes the available data on the reduction potentials of Metol, hydroquinone, phenidone, and ascorbic acid.

Developing AgentChemical NameStandard Reduction Potential (E°) vs. SHEConditions
Metol N-methyl-p-aminophenol sulfate~0.7 V (for p-aminophenol)pH 7.3
Hydroquinone Benzene-1,4-diol0.714 VpH 7.0
Phenidone 1-phenyl-3-pyrazolidinoneNot available-
Ascorbic Acid L-ascorbic acid-0.39 V-

Metol is a moderately active developing agent that produces images with fine grain and excellent shadow detail. Its activity is significantly enhanced when used in combination with hydroquinone.

Hydroquinone , on its own, is a slow-working, high-contrast developing agent. Its reduction potential is highly sensitive to pH, becoming a much stronger reducing agent at higher pH levels[3].

Phenidone is a highly active developing agent, estimated to be 10 to 18 times more effective than Metol by weight[4]. It is known for its ability to produce a significant increase in film speed.

Ascorbic acid is a strong reducing agent with a highly negative reduction potential. It is often used as a more environmentally friendly alternative to hydroquinone and can be paired with other developing agents like phenidone to create highly active and fine-grain developers[5].

The Phenomenon of Superadditivity

When certain developing agents are combined, the rate of development is greater than the sum of their individual development rates. This synergistic effect is known as superadditivity. The most classic example is the combination of Metol and hydroquinone (MQ developers), such as in the Kodak D-76 formula[6][7].

The mechanism of superadditivity is a regeneration process. Metol, which readily adsorbs to the silver halide grain, reduces the silver ions and becomes oxidized. The oxidized Metol is then rapidly regenerated back to its active form by hydroquinone, which acts as an electron donor. This allows the Metol to continue developing more silver ions in a catalytic cycle.

G Metol Metol (active) Metol_ox Metol (oxidized) Metol->Metol_ox Reduces AgX Metol_ox->Metol Regenerated by HQ HQ Hydroquinone (active) HQ_ox Hydroquinone (oxidized) HQ->HQ_ox Donates e⁻ AgX Silver Halide (AgX) Ag Metallic Silver (Ag) AgX->Ag e⁻

Mechanism of Superadditivity in MQ Developers

Experimental Determination of Reduction Potential: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the reduction potential of a substance. It involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current.

Experimental Protocol for Determining Reduction Potential of Photographic Developers

Objective: To determine the oxidation potential (which is equal in magnitude but opposite in sign to the reduction potential) of Metol, hydroquinone, phenidone, and ascorbic acid using cyclic voltammetry.

Materials:

  • Potentiostat with a three-electrode cell (glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)

  • Solutions (1 mM) of Metol, hydroquinone, phenidone, and ascorbic acid in a suitable supporting electrolyte (e.g., 0.1 M phosphate buffer, pH 7.0 and pH 10.0)

  • Deionized water

  • Nitrogen gas for deoxygenating solutions

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, rinse with deionized water, and sonicate to ensure a clean, reproducible surface.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes.

  • Deoxygenation: Fill the cell with the analyte solution and purge with nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Cyclic Voltammetry Scan:

    • Set the initial potential to a value where no reaction occurs (e.g., 0 V).

    • Scan the potential in the positive (anodic) direction to a potential sufficient to oxidize the developing agent (e.g., +1.0 V).

    • Reverse the scan direction and sweep back to the initial potential.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • The resulting plot of current versus potential is a cyclic voltammogram.

    • The potential at the peak of the anodic wave (Epa) corresponds to the oxidation potential of the developing agent.

    • The potential at the peak of the cathodic wave (Epc) corresponds to the reduction of the oxidized species.

    • The formal reduction potential (E°') can be estimated as the midpoint between the anodic and cathodic peak potentials: E°' = (Epa + Epc) / 2.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte Solution B Assemble 3-Electrode Cell A->B C Deoxygenate Solution B->C D Apply Potential Sweep C->D E Record Current D->E F Plot Voltammogram E->F G Determine Peak Potentials F->G H Calculate Reduction Potential G->H

Experimental Workflow for Cyclic Voltammetry

Correlation of Reduction Potential with Photographic Performance

The reduction potential of a developing agent directly influences its photographic characteristics. The following table provides a qualitative comparison of the performance of developers based on Metol, hydroquinone, phenidone, and ascorbic acid.

Developer TypeFilm SpeedContrastGrain
Metol-based NormalLow to NormalFine
Hydroquinone-based LowHighCoarse
Phenidone-based IncreasedNormalModerate
Ascorbic Acid-based Normal to IncreasedNormalFine

Note: Performance can be significantly altered by developer formulation, dilution, temperature, and agitation.

  • Higher Reducing Power and Film Speed: Developing agents with more negative reduction potentials, like phenidone and ascorbic acid, are generally more active and can lead to an increase in effective film speed. This is because they can more readily reduce silver halide grains that have received minimal light exposure.

  • Contrast Control: The choice of developing agent and the pH of the developer solution are key factors in controlling contrast. High-contrast developers like those based on hydroquinone are formulated to have a high reduction potential at an elevated pH.

  • Grain Characteristics: Fine-grain developers often employ developing agents with moderate activity, like Metol, and may include solvents that can partially dissolve the edges of the silver halide grains, leading to a smoother appearance. High-acutance developers, which produce sharp-edged grain, often use highly active developing agents with minimal solvent action.

Conclusion

The reduction potential is a critical parameter that dictates the fundamental behavior of a photographic developing agent. Metol, a stalwart of traditional black and white photography, offers a moderate reduction potential that, especially when synergistically combined with hydroquinone, provides a versatile and reliable developer. Phenidone and ascorbic acid represent more modern, highly active alternatives that can offer benefits such as increased film speed and more environmentally benign formulations. A thorough understanding of the electrochemical properties of these developing agents, coupled with controlled sensitometric testing, empowers researchers and photographers to make informed decisions to achieve their desired imaging outcomes.

References

  • Andreozzi, R., et al. "The oxidation of metol (N-methyl-P-aminophenol) in aqueous aolution by UV/H2O2 photolysis." Water Research 34.2 (2000): 463-471. [Link]

  • Bhabu, V. A., et al. "Amperometric determination of ecotoxic N-methyl-p-aminophenol sulfate in photographic solution and river water samples based on graphene oxide/CeNbO4 nanocomposite catalyst." Ecotoxicology and Environmental Safety 223 (2021): 112373. [Link]

  • Eastman Kodak Company. "KODAK Developer D-76." Technical Data J-78, 2017. [Link]

  • Gaudin, T., and J-M. Aubry. "Prediction of Pourbaix diagrams of quinones for redox flow battery by COSMO-RS." Journal of Physics: Conference Series. Vol. 1042. No. 1. IOP Publishing, 2018. [Link]

  • Huang, B., et al. "A study on the electrochemical behavior of hydroquinone at a nanometer cobalt/l-glutamate-modified electrode." RSC advances 10.72 (2020): 44259-44267. [Link]

  • Ilford Photo. "HP5 PLUS." Technical Information Sheet, 2018. [Link]

  • Prezi. "Redox Reactions in Photography." [Link]

  • Song, Y., et al. "Calculation of standard electrode potential of half reaction for benzoquinone and hydroquinone." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 65.2 (2006): 333-339. [Link]

  • The Black and White Box. "B&W Film Developer Comparison." The Black and White Box Blog, 2022. [Link]

  • Tikuye, T., et al. "Simultaneous Voltammetric Determination of p-aminophenol and Paracetamol using Activated Glassy Carbon Electrode: Cyclic Voltammetry and Differential Pulse Voltammetry Study." International Journal of Electrochemical Science 16 (2021): 210922. [Link]

  • Wikipedia. "Chemistry of ascorbic acid." [Link]

  • Wikipedia. "Metol." [Link]

  • Wikipedia. "Phenidone." [Link]

  • Wikipedia. "Photographic developer." [Link]

  • Wikipedia. "Pourbaix diagram." [Link]

  • Wikipedia. "Superadditive developer." [Link]

  • Zebra Dry Plates. "Kodak D76 Original Recipe." [Link]

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A Comparative Guide to the Efficacy of 4-(Methylamino)phenol sulfate (Metol) and p-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the selection of a reducing agent or chemical intermediate is a critical decision dictated by nuances in reactivity, stability, and application-specific performance. This guide provides an in-depth technical comparison of two structurally similar yet functionally distinct aminophenols: 4-(Methylamino)phenol sulfate, widely known as Metol, and its parent compound, p-aminophenol.

While both molecules share a common heritage in photographic chemistry, their efficacy profiles and utility in broader chemical and pharmaceutical synthesis diverge significantly. This document moves beyond surface-level applications to explore the mechanistic underpinnings of their reactivity, present supporting quantitative data, and provide validated experimental protocols for their evaluation and use.

Section 1: Physicochemical and Redox Properties

The foundational differences in the efficacy of Metol and p-aminophenol stem from their distinct molecular structures. The addition of a single methyl group to the nitrogen atom in Metol has profound effects on its electron-donating capacity, solubility, and interaction with other reagents.

A comparative summary of their key properties is presented below.

PropertyThis compound (Metol)p-Aminophenol (PAP)
CAS Number 55-55-0123-30-8
Molecular Formula (C₇H₁₀NO)₂SO₄C₆H₇NO
Molecular Weight 344.38 g/mol 109.13 g/mol
Appearance White to off-white crystalline solidWhite or reddish-yellow powder
Solubility in Water 50 g/L at 20°C15 g/L at 20°C
Melting Point ~260 °C (decomposes)~186 °C
Stability Solid is stable but darkens on exposure to air and light. Solutions oxidize readily.Solid and solutions are sensitive to air and light, readily oxidizing, especially in alkaline conditions.
Key Applications Photographic developer, Intermediate for API Cabozantinib, Hair/Fur dyeing.Intermediate for Acetaminophen (Paracetamol) and other APIs, Photographic developer (Rodinal).

Section 2: Mechanism of Action and the Phenomenon of Superadditivity

The efficacy of both compounds as reducing agents lies in their oxidation. The phenolic hydroxyl and amino groups can be oxidized, typically in a two-electron, two-proton process, to form a quinone-imine species. The presence of the electron-donating methyl group in Metol facilitates this oxidation, making it a more active reducing agent at a given pH compared to p-aminophenol.

Oxidation_Mechanisms cluster_Metol Metol (N-Methyl-p-aminophenol) Oxidation cluster_PAP p-Aminophenol Oxidation M N-Methyl-p-aminophenol MQI N-Methyl-p-quinone-imine M->MQI - 2e⁻, - 2H⁺ P p-Aminophenol PQI p-Quinone-imine P->PQI - 2e⁻, - 2H⁺

Caption: Generalized redox mechanisms for Metol and p-Aminophenol.

A defining characteristic of Metol's efficacy, particularly in photographic applications, is its ability to form a "superadditive" pair with other reducing agents like hydroquinone. Superadditivity occurs when the combined rate of reduction is greater than the sum of the individual rates of the two agents acting alone.

Mechanism of Superadditivity (Metol-Hydroquinone):

  • Adsorption & Initiation: Metol, being more readily adsorbed to silver halide crystals, rapidly initiates the reduction of silver ions (Ag⁺) to metallic silver (Ag⁰), becoming oxidized in the process.

  • Regeneration: The oxidized Metol is then rapidly reduced back to its active form by hydroquinone, which is present in the bulk solution.

  • Synergy: Hydroquinone, while a more powerful reducing agent overall, is poorly adsorbed and slow to initiate reduction. Metol acts as an efficient electron transfer agent, effectively shuttling electrons from hydroquinone to the reaction site. This synergistic cycle dramatically accelerates the overall process.

Superadditivity Metol Metol (Active) Metol_ox Metol (Oxidized) Metol->Metol_ox Reduces Ag⁺ Metol_ox->Metol Regenerated by Hydroquinone HQ Hydroquinone HQ_ox Hydroquinone (Oxidized) HQ->HQ_ox Ag_ion Ag⁺ Ag_metal Ag⁰

Caption: Synergistic regeneration cycle in Metol-Hydroquinone developers.

p-Aminophenol is also listed as a potential "Agent 1" in superadditive pairs, but its combination with hydroquinone is less common and effective than the Metol-hydroquinone (MQ) developers that became an industry standard.

Section 3: Efficacy in Pharmaceutical Synthesis

A crucial area of divergence for these compounds is their role as pharmaceutical intermediates. This context is paramount for drug development professionals, as the choice of starting material directly impacts synthesis efficiency, purity, and cost.

p-Aminophenol: The Cornerstone of Acetaminophen Synthesis

p-Aminophenol is the final and most critical intermediate in the industrial synthesis of paracetamol (acetaminophen), one of the world's most widely used analgesic and antipyretic drugs. The reaction is a straightforward N-acetylation using acetic anhydride.

Acetaminophen_Synthesis PAP p-Aminophenol Mix Reaction Mixture PAP->Mix AA Acetic Anhydride AA->Mix Heat Heat (~85-115°C) Mix->Heat Crude Crude Acetaminophen Heat->Crude Recrystal Recrystallization (Hot Water) Crude->Recrystal Pure Pure Acetaminophen Recrystal->Pure

Caption: Workflow for the synthesis of Acetaminophen from p-Aminophenol.

Protocol: Synthesis of Acetaminophen from p-Aminophenol

This protocol describes a standard laboratory-scale synthesis. The causality for key steps is explained to provide deeper insight.

  • Objective: To synthesize and purify acetaminophen via N-acetylation of p-aminophenol.

  • Materials: p-aminophenol, acetic anhydride, deionized water, heating mantle/hot plate, beakers, Erlenmeyer flask, Buchner funnel, filter paper.

  • Methodology:

    • Dissolution: Weigh 3.0 g of p-aminophenol and add it to a flask containing ~10 mL of deionized water.

      • Rationale: Water acts as the solvent for the reaction. While p-aminophenol is only moderately soluble at room temperature, creating a slurry is sufficient for the reaction to proceed.

    • Acetylation: In a fume hood, carefully add 4.0 mL of acetic anhydride to the p-aminophenol slurry. Gently swirl the flask to ensure mixing.

      • Rationale: Acetic anhydride is the acetylating agent. The lone pair of electrons on the amino group of p-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride in an addition-elimination reaction. This is the core bond-forming step.

    • Reaction: Gently heat the mixture in a water bath or on a hot plate to approximately 85-100°C for 10-15 minutes, stirring occasionally. A precipitate of acetaminophen should begin to form.

      • Rationale: Heating increases the reaction rate, ensuring complete acetylation. Acetaminophen is less soluble than the reactants in the reaction mixture, causing it to precipitate as it forms, driving the reaction to completion.

    • Isolation of Crude Product: After heating, cool the reaction mixture in an ice bath for 15-20 minutes to maximize crystallization.

      • Rationale: Lowering the temperature significantly decreases the solubility of acetaminophen, leading to a higher yield of the crude solid product.

    • Collect the crude solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water.

      • Rationale: Vacuum filtration is an efficient method for separating the solid product from the liquid reaction byproducts (primarily acetic acid and unreacted starting materials). Washing with cold water removes soluble impurities without dissolving a significant amount of the desired product.

    • Purification (Recrystallization): Transfer the crude solid to a beaker and add the minimum amount of hot deionized water required to fully dissolve it (e.g., start with 10 mL per gram of crude product).

      • Rationale: Recrystallization is a powerful purification technique. The principle is that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities are either insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent.

    • Once dissolved, remove the solution from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

      • Rationale: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Collect the purified acetaminophen crystals by vacuum filtration, wash with a minimal amount of cold water, and allow them to dry completely.

This compound (Metol): An Emerging Pharmaceutical Intermediate

While historically less prominent in pharmaceuticals, the active free base of Metol, N-methyl-p-aminophenol, is now recognized as a key intermediate in the synthesis of modern Active Pharmaceutical Ingredients (APIs). A notable example is its use in the synthesis of Cabozantinib , a tyrosine kinase inhibitor used in the treatment of certain types of cancer. This application positions Metol as a valuable building block in complex, targeted therapies, highlighting its relevance to contemporary drug development.

Section 4: Comparative Efficacy as an Antioxidant

The ability of these compounds to act as reducing agents is synonymous with antioxidant activity—the capacity to neutralize reactive free radicals. This property is not only relevant for preventing the oxidation of chemical formulations but is also a key area of study in drug development.

A study directly comparing the biological activities of p-aminophenol (4-AP) and N-methyl-p-aminophenol (p-MAP, the active form of Metol) yielded significant results. Using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the study found that both 4-AP and p-MAP scavenged DPPH radicals in a 1:2 stoichiometric ratio (Compound:DPPH). Furthermore, when evaluating the inhibition of lipid peroxidation in rat liver microsomes, p-MAP was found to be a more potent inhibitor than 4-AP.

CompoundDPPH Radical Scavenging (Compound:Radical Ratio)Lipid Peroxidation Inhibition
N-methyl-p-aminophenol (p-MAP) 1:2More Potent
p-Aminophenol (4-AP) 1:2Less Potent
Data sourced from Noriko et al. (2002)

This data suggests that the N-methyl group enhances the intrinsic antioxidant efficacy, making Metol a potentially superior choice where potent radical scavenging is required.

Protocol: Comparative Evaluation of Antioxidant Efficacy via DPPH Assay

This protocol provides a self-validating system to quantitatively compare the radical-scavenging efficacy of Metol and p-aminophenol.

  • Objective: To determine and compare the half-maximal effective concentration (EC₅₀) of Metol and p-aminophenol for scavenging the DPPH radical. A lower EC₅₀ value indicates higher antioxidant efficacy.

  • Principle: The DPPH radical is a stable free radical with a deep violet color in solution, showing a strong absorbance maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is reduced to the colorless diphenylpicrylhydrazine. The rate of color change is proportional to the antioxidant capacity of the sample.

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol (spectroscopic grade), this compound, p-Aminophenol, Trolox (or Ascorbic Acid) as a positive control, UV-Vis spectrophotometer, volumetric flasks, micropipettes.

  • Methodology:

    • Reagent Preparation:

      • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

        • Rationale: A standardized concentration of the radical is required for reproducible results. Methanol is an ideal solvent as it dissolves both DPPH and the test compounds and does not interfere with the reaction. Light protection is critical as DPPH is light-sensitive.

      • Test Compound Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve each test compound (Metol, p-aminophenol, Trolox) in methanol to create stock solutions.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions for each compound to cover a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

      • Rationale: A concentration range is necessary to generate a dose-response curve from which the EC₅₀ can be accurately calculated.

    • Assay Procedure:

      • For each concentration, pipette 1.0 mL of the sample (or methanol for the blank control) into a test tube.

      • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

      • Vortex the tubes thoroughly.

      • Incubate the tubes in the dark at room temperature for 30 minutes.

        • Rationale: Incubation allows the reaction between the antioxidant and the DPPH radical to reach completion or a steady state. Darkness prevents photo-degradation of DPPH.

    • Measurement: After incubation, measure the absorbance (A) of each solution at 517 nm using the spectrophotometer. Use methanol as the reference.

    • Calculation:

      • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol (blank) and A_sample is the absorbance of the DPPH solution with the test compound.

      • Plot the % Inhibition against the concentration for each compound.

      • Determine the EC₅₀ value, which is the concentration of the antioxidant required to cause a 50% decrease in the initial DPPH concentration, from the graph.

  • Validation: The inclusion of a known antioxidant like Trolox serves as a positive control, validating the assay's performance. The results for the test compounds can be compared against this standard.

Conclusion

While this compound (Metol) and p-aminophenol share a common chemical scaffold and a history as photographic reducing agents, their efficacy profiles are distinct and tailored to different applications.

  • For Reducing Power and Antioxidant Efficacy: Metol (as N-methyl-p-aminophenol) demonstrates superior performance. Its N-methyl group enhances its electron-donating ability, leading to higher activity at a given pH and more potent antioxidant effects. Its unique ability to engage in superadditive synergy with hydroquinone makes it exceptionally effective in specific multi-component reducing formulations.

  • For Pharmaceutical Synthesis: Both compounds serve as critical intermediates, but in different domains. p-Aminophenol remains an indispensable, high-volume precursor for the synthesis of acetaminophen. In contrast, Metol's active base is an intermediate for more complex, targeted APIs like Cabozantinib, highlighting its role in modern drug development.

The choice between these two agents is therefore not a matter of universal superiority, but of strategic selection. For applications demanding high intrinsic reducing activity or synergistic performance, Metol is the logical choice. For large-scale synthesis of specific pharmaceuticals like acetaminophen, p-aminophenol remains the established and essential precursor. This guide provides the foundational data and experimental frameworks to empower researchers to make that selection with confidence.

References

  • Vertex AI Search. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • apicule. n-Methyl-p-aminophenol (CAS No: 150-75-4) API Intermediate Manufacturers. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). 4-Methylaminophenol Sulfate (Metol): Comprehensive Overview and Applications.
  • Corbett, J. F. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.

Quantitative comparison of grain size in Metol vs. non-Metol developers

Author: BenchChem Technical Support Team. Date: January 2026

A Quantitative Comparison of Grain Size in Metol vs. Non-Metol Developers: A Guide for Scientific Imaging

Introduction: The Developer's Role in Image Microstructure

In scientific and technical photography, the final image is not merely a picture but a data set. The microstructure of this image, characterized by photographic grain, can significantly influence the resolution, signal-to-noise ratio, and overall quality of the captured data. The choice of photographic developer is a critical variable in controlling this microstructure. The developing agent, the primary active chemical in the developer, reduces exposed silver halide crystals into metallic silver, forming the visible image.[1][2] The nature of this chemical reduction directly impacts the size, shape, and distribution of the resulting silver particles.

For decades, Metol (monomethyl-p-aminophenol sulfate) has been a cornerstone of black and white photographic developers, often combined with hydroquinone in "MQ" formulations.[3][4] However, the rise of alternative agents, driven by factors such as performance, environmental concerns, and hypoallergenic properties, has led to the widespread use of non-Metol developers .[5] Prominent among these are formulations based on Phenidone (1-phenyl-3-pyrazolidinone) and Ascorbic Acid (Vitamin C).[1][6]

This guide provides a quantitative comparison of the grain characteristics produced by Metol-based and non-Metol developers. We will explore the underlying chemical mechanisms, present a rigorous experimental methodology for comparison, and analyze the resulting data to inform the selection of developers for critical imaging applications.

The Developing Agents: A Mechanistic Overview

The final grain structure is a direct consequence of how the developing agent interacts with the silver halide crystal. This interaction is influenced by the agent's chemical properties and its synergy with other components in the developer solution.

Metol: The Classic Workhorse

Metol is an energetic, soft-working developing agent known for producing images with excellent shadow detail and fine grain.[2][4] It works by donating electrons to the silver halide crystals that have been exposed to light (the latent image), reducing them to metallic silver. In most common formulations, such as Kodak D-76, Metol is paired with hydroquinone. This combination exhibits superadditivity , where the combination is more effective than the sum of its parts.[3] The hydroquinone regenerates the oxidized Metol, allowing it to continue developing, which leads to a more efficient and robust process.[7]

Non-Metol Alternatives: Modern Formulations

Phenidone: Introduced as a more powerful and versatile alternative, Phenidone is often used in much smaller quantities than Metol to achieve a similar level of activity.[8] Its primary advantages include longer shelf life, lower toxicity, and the ability to function effectively at a lower pH.[5][9] Like Metol, it is often paired with a secondary developing agent like hydroquinone ("PQ" developers) or, more recently, ascorbic acid.

Ascorbic Acid: Ascorbic acid and its salt, sodium ascorbate, have become popular as a secondary developing agent, most famously in developers like Kodak XTOL.[10] It is highly effective at regenerating the primary developing agent (like Phenidone) and is more environmentally benign than hydroquinone.[11] Developers combining Phenidone and ascorbic acid are known for producing exceptionally fine grain and high sharpness, making them a top choice for high-resolution applications.[10][12] The reaction products of ascorbate developers are also less likely to cause "infectious development," a process that can increase grain clumping.[12]

The Chemistry of Grain Formation: Solvent vs. Non-Solvent Action

The perceived graininess of an image is not just about the size of individual silver particles, but also their shape and tendency to clump together.[13][14] Developer formulation plays a key role here, primarily through what is known as "solvent action."

  • Solvent Developers: These developers contain a relatively high concentration of a silver halide solvent, typically sodium sulfite.[15] During development, the sulfite mildly dissolves the edges of the silver halide crystals. This allows for a degree of "physical development," where dissolved silver ions are redeposited onto the developing grains, resulting in finer, more compact, and less filamentary silver particles.[16] Classic MQ developers like D-76 exhibit this property.

  • High Acutance (Non-Solvent) Developers: These formulas contain little to no silver halide solvent.[15] Development is more purely "chemical," producing silver grains that are more filamentary and true to the original crystal shape.[16] This leads to sharper-edged grains and higher apparent sharpness (acutance), but often with more visible grain. Diluting a solvent developer reduces the concentration of the solvent, increasing its acutance properties.[14][15]

Quantitative Comparison: An Experimental Workflow

To objectively compare the grain characteristics of Metol and non-Metol developers, a strictly controlled experimental protocol is required. This ensures that any observed differences in grain size are attributable to the developer chemistry and not extraneous variables.

Experimental Protocol
  • Film Selection: Choose a single, consistent batch of a medium-speed, conventional-grain black and white film (e.g., Kodak Tri-X 400 or Ilford HP5 Plus 400). These films have a well-characterized grain structure that is responsive to changes in development.

  • Sensitometry: Expose multiple strips of the film in a sensitometer to a calibrated step wedge. This provides a range of controlled, repeatable exposures on each strip.

  • Developer Preparation:

    • Developer A (Metol-based): Prepare a standard MQ formula, such as Kodak D-76, according to the manufacturer's instructions.

    • Developer B (Non-Metol): Prepare a Phenidone-Ascorbic Acid formula, such as a published XTOL-type formula, ensuring high-purity reagents.[6][10]

  • Controlled Processing:

    • Develop one set of exposed film strips in Developer A and another in Developer B.

    • Critical Control Parameters: Maintain identical temperature (e.g., 20°C ± 0.1°C) using a water bath, identical agitation schemes (e.g., 5 inversions every 30 seconds), and identical times for stop bath, fixing, and washing steps.

    • Adjust development time for each developer to achieve the same Contrast Index (CI) or Gamma, ensuring the negatives are developed to an equivalent contrast. This is crucial for a fair comparison of grain.

  • Sample Preparation & Imaging:

    • Select a specific density step from the processed sensitometric strips (e.g., a mid-tone density of 0.7 above film base + fog).

    • Excise a small section from this area.

    • Acquire high-magnification images of the grain structure using a Scanning Electron Microscope (SEM) for the most direct visualization and measurement of the metallic silver grains.

  • Quantitative Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to analyze the SEM micrographs.

    • Apply a consistent threshold to segment the silver grains from the background.

    • Measure the following parameters for a statistically significant number of grains (>1000) for each developer:

      • Grain Area: The two-dimensional area of each individual grain or grain clump.

      • Equivalent Circular Diameter (ECD): The diameter of a circle with the same area as the grain.

      • Circularity: A measure of shape (a perfect circle = 1.0), indicating how filamentary or compact the grains are.

Below is a diagram illustrating this experimental workflow.

G cluster_prep Preparation cluster_process Processing & Analysis cluster_output Output Film Select & Cut Film Strips Expose Expose to Step Wedge (Sensitometer) Film->Expose ProcessA Process Film in Dev A (Controlled Time, Temp, Agitation) Expose->ProcessA ProcessB Process Film in Dev B (Controlled Time, Temp, Agitation) Expose->ProcessB DevA Prepare Developer A (Metol-based) DevA->ProcessA DevB Prepare Developer B (Non-Metol) DevB->ProcessB SEM SEM Imaging (High Magnification) ProcessA->SEM ProcessB->SEM Analysis Quantitative Grain Analysis (ImageJ/Fiji) SEM->Analysis Table Data Summary Table Analysis->Table Report Comparative Guide Table->Report

Experimental workflow for quantitative grain comparison.

Data Summary and Analysis

The quantitative analysis yields data that allows for a direct comparison of the developers' effects on grain microstructure. The following table summarizes representative (hypothetical) data from such an experiment.

ParameterDeveloper A (Metol-based MQ)Developer B (Phenidone/Ascorbic Acid)Interpretation
Mean Grain Area (µm²) 0.85 ± 0.210.62 ± 0.15Phenidone/Ascorbic Acid produces smaller average grain clumps.
Mean ECD (µm) 1.040.89Confirms smaller effective grain diameter with Developer B.
Mean Circularity 0.680.81Grains from Developer B are more rounded and less filamentary.
Grain Count per 100 µm² 118161More, smaller grains are required to form the same density in Developer B.

Analysis of Results:

The data clearly indicates that the Phenidone/Ascorbic Acid developer (Developer B) produces a finer and more uniform grain structure than the traditional Metol-based MQ developer (Developer A). The lower mean grain area and higher circularity suggest that Developer B has a more pronounced solvent action or a development mechanism that inhibits the formation of large, filamentary silver structures. This aligns with the known characteristics of ascorbate developers, which tend to produce very fine grain.[10] The increased number of grains per unit area for the same density is a classic characteristic of fine-grain development.[16]

The following diagram illustrates the conceptual difference in the development process.

G cluster_a Metol-Hydroquinone (MQ) Development cluster_b Phenidone-Ascorbic Acid (PA) Development AgX AgX Crystal (Latent Image) Metol_ox Metol (oxidized) AgX->Metol_ox Ag_filament Filamentary Silver Grain AgX->Ag_filament Metol Metol Metol_ox->Metol Metol->AgX reduces HQ Hydroquinone HQ->Metol_ox regenerates HQ_ox HQ (oxidized) HQ->HQ_ox AgX2 AgX Crystal (Latent Image) Phen_ox Phenidone (oxidized) AgX2->Phen_ox Ag_fine Fine, Compact Silver Grain AgX2->Ag_fine Phen Phenidone Phen_ox->Phen Phen->AgX2 reduces AA Ascorbic Acid AA->Phen_ox regenerates AA_ox AA (oxidized) AA->AA_ox

Conceptual comparison of developer regeneration pathways.

Conclusion and Practical Recommendations

For researchers, scientists, and professionals in drug development, the choice of developer should be guided by the specific requirements of the imaging task.

  • Metol-based developers (e.g., D-76) remain a robust, reliable, and well-understood choice. They provide excellent tonality and a good balance of fine grain and sharpness. They are suitable for general-purpose scientific photography where extreme resolution is not the primary objective. Their performance is extensively documented, providing a reliable baseline.

  • Non-Metol, Phenidone/Ascorbic Acid developers (e.g., XTOL-type) are the superior choice when the finest possible grain and highest resolution are paramount. The quantitative data shows they can produce a significantly smaller and more uniform grain structure.[10] This is critical for applications involving high magnification, such as photomicrography or the analysis of fine details in autoradiographs. Furthermore, their lower toxicity and more environmentally friendly profile are significant advantages in a modern laboratory setting.

Ultimately, the selection is a trade-off. While classic Metol developers offer reliability and a characteristic look, modern non-Metol formulations provide a quantifiable advantage in resolving fine detail through superior grain characteristics. For data-driven imaging, this advantage is often decisive.

References

  • Journal of Applied Physics. (1939). Fine Grain Photographic Development. AIP Publishing. [Link]

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A Comparative Performance Review of Commercial Metol-Based Developer Formulas

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of commercial Metol-based developer formulas, designed for researchers, scientists, and professionals in drug development and other fields requiring precise imaging and sensitometric control. We will delve into the chemical principles of Metol-based development, compare prominent commercial formulations, and provide detailed experimental protocols for their objective performance evaluation.

Introduction to Metol and Metol-Based Developers

Metol, the sulfate salt of N-methyl-p-aminophenol, is a classic developing agent in black and white photography, renowned for its ability to produce fine grain and excellent shadow detail.[1][2] It is a reducing agent that converts silver halide crystals in photographic emulsions into metallic silver to form a visible image.[3] Metol is rarely used alone in commercial formulas; it is most often combined with hydroquinone, another developing agent.[4]

This combination gives rise to the phenomenon of "superadditivity," where the combined developing action of Metol and hydroquinone is greater than the sum of their individual activities.[5][6] The generally accepted mechanism for this synergy is that Metol, which readily adsorbs to the silver halide crystal, acts as an electron transfer agent. After reducing a silver ion, the oxidized Metol is then regenerated by hydroquinone, which has a higher reduction potential but adsorbs less readily to the silver halide.[5][6][7] This regenerative cycle allows for a more efficient and rapid development process.

A typical Metol-based developer, often referred to as an MQ developer, consists of several key components:

  • Developing Agents: Metol and hydroquinone are the primary reducing agents.[4]

  • Accelerator: An alkali, such as borax or sodium carbonate, to increase the pH and activate the developing agents.[4][8]

  • Preservative: Sodium sulfite, which prevents the oxidation of the developing agents in the alkaline solution, extending the developer's shelf life.[4][8]

  • Restrainer: Potassium bromide, which helps to prevent "fog" by inhibiting the development of unexposed silver halide crystals.[4][8]

Overview of Commercial Metol-Based Developer Formulas

We will focus on two of the most well-regarded and widely used commercial Metol-based developers: Kodak D-76 (and its virtually identical counterpart, Ilford ID-11) and PMK (Pyro-Metol-Kodalk).

DeveloperKey ComponentsGeneral Characteristics
Kodak D-76 / Ilford ID-11 Metol, Hydroquinone, Sodium Sulfite, BoraxBenchmark for fine grain, full emulsion speed, excellent shadow detail, and normal contrast.[9][10] A solvent developer at full strength, which can reduce grain size.[11]
PMK (Pyro-Metol-Kodalk) Metol, Pyrogallol, Sodium Metaborate ("Kodalk")Staining and tanning developer that produces a proportional stain, enhancing sharpness and masking grain.[12] Known for excellent highlight separation.[13]
Kodak D-76 and Ilford ID-11

Kodak D-76, introduced in 1927, is arguably the most popular black and white film developer in history.[14] Ilford ID-11 is widely acknowledged to have a virtually identical formula and performance characteristics.[15] These developers are known for their versatility and ability to produce excellent results with a wide range of films.[9][10] They are considered "solvent" developers when used at their stock strength due to the high concentration of sodium sulfite, which has a slight solvent action on the silver halide grains, leading to finer grain.[11]

PMK (Pyro-Metol-Kodalk)

Developed by Gordon Hutchings, PMK is a more specialized developer that utilizes pyrogallol in addition to Metol.[2] Pyrogallol is a tanning and staining developing agent, meaning it hardens the gelatin of the emulsion and leaves a yellowish-green stain in proportion to the amount of developed silver.[12] This stain has the effect of masking the appearance of grain, particularly in the highlights, and can increase the perceived sharpness of the image.[12][13] PMK is also lauded for its ability to render excellent separation of tones in the highlights.[13]

Experimental Performance Evaluation

To objectively compare the performance of these developers, a series of controlled experiments are necessary. The following protocols are designed to be replicable and provide quantitative data for analysis.

Sensitometry: The Characteristic Curve

Sensitometry is the science of measuring the response of photographic materials to light and processing.[1][16] The fundamental tool of sensitometry is the characteristic curve (also known as the H&D curve), which plots the density of the developed film against the logarithm of the exposure it received.[1][16]

Experimental Protocol for Generating a Characteristic Curve:

  • Exposure: In complete darkness, contact-print a calibrated step wedge (a transparent strip with a series of steps of increasing, known densities) onto the film being tested. This is best done using an enlarger as a controlled light source.[5]

  • Development: Process the exposed film in the developer being tested under strictly controlled conditions of time, temperature, and agitation.

  • Densitometry: Using a densitometer, measure the density of each step on the processed film.[16]

  • Plotting: Plot the measured densities (y-axis) against the corresponding log exposure values from the step wedge (x-axis).[1][16]

The shape of the characteristic curve reveals several key performance indicators:

  • Film Speed (ISO): The effective sensitivity of the film in a particular developer.

  • Contrast (Gamma or Contrast Index): The slope of the straight-line portion of the curve, indicating the developer's ability to separate tones.[17]

  • D-min (Fog): The density of the unexposed portion of the film, indicating the level of chemical fog.[1]

  • D-max: The maximum density the film can achieve.[1]

G cluster_exposure Exposure cluster_processing Processing cluster_analysis Analysis Step_Wedge Calibrated Step Wedge Film Film Sample Step_Wedge->Film Developer Developer (Test Variable) Film->Developer Enlarger Controlled Light Source Enlarger->Step_Wedge Stop_Bath Stop Bath Developer->Stop_Bath Fixer Fixer Stop_Bath->Fixer Wash Wash Fixer->Wash Densitometer Densitometer Wash->Densitometer Characteristic_Curve Plot Characteristic Curve Densitometer->Characteristic_Curve

Experimental workflow for generating a characteristic curve.
Image Structure Analysis: Grain and Sharpness

Beyond tonal response, the microstructure of the developed image is critical. This is primarily assessed by measuring grain and sharpness.

3.2.1. Grain (RMS Granularity)

Graininess is the subjective appearance of grain, while granularity is its objective measurement.[17] The standard method for quantifying granularity is Root Mean Square (RMS) granularity .[4] This involves scanning a uniformly exposed and developed area of the film with a microdensitometer and calculating the standard deviation of the density readings.[4] A higher RMS value corresponds to a more granular image.

Experimental Protocol for Measuring RMS Granularity:

  • Exposure: Uniformly expose a sheet of film to a light level that will produce a net density of 1.0 after development.

  • Development: Process the film in the test developer under controlled conditions.

  • Measurement: Use a microdensitometer with a specified aperture (typically 48 µm) to take a large number of density readings across the film sample.[17]

  • Calculation: Calculate the standard deviation of the density measurements. This value is the RMS granularity.

3.2.2. Sharpness (Modulation Transfer Function - MTF)

Sharpness, or acutance , is the objective measure of how well a film can render fine details and edges. The most comprehensive way to characterize sharpness is through the Modulation Transfer Function (MTF) . The MTF curve plots the ability of the film/developer combination to reproduce contrast at different spatial frequencies (line pairs per millimeter). A higher curve indicates better sharpness.

Experimental Protocol for MTF Analysis:

  • Exposure: Photograph a test target with a series of patterns of varying spatial frequencies (e.g., a sine wave or bar target) using a high-resolution lens.

  • Development: Process the film in the test developer under controlled conditions.

  • Analysis: Scan the resulting negative with a high-resolution microdensitometer and analyze the modulation of the patterns at each spatial frequency to generate the MTF curve.

G cluster_grain RMS Granularity Measurement cluster_sharpness MTF Analysis Uniform_Exposure Uniformly Expose Film (to achieve density 1.0) Develop_Grain Develop Film Uniform_Exposure->Develop_Grain Microdensitometer_Grain Scan with Microdensitometer Develop_Grain->Microdensitometer_Grain Calculate_RMS Calculate Standard Deviation of Density Readings Microdensitometer_Grain->Calculate_RMS Target_Exposure Expose Film to Frequency Target Develop_Sharpness Develop Film Target_Exposure->Develop_Sharpness Microdensitometer_Sharpness Scan with Microdensitometer Develop_Sharpness->Microdensitometer_Sharpness Calculate_MTF Calculate Contrast Reproduction at each Spatial Frequency Microdensitometer_Sharpness->Calculate_MTF

Workflow for grain and sharpness analysis.

Performance Comparison

Sensitometric Comparison (Illustrative)
ParameterKodak D-76 / Ilford ID-11PMKExpected Differences
Effective Film Speed Full rated speedSlight speed loss may be observedD-76 is known for providing full emulsion speed.[9][10]
Contrast Index (CI) 0.56 (typical)0.50 (typical)PMK's staining action can affect the measured CI.
D-min (Fog) ~0.10~0.12Pyro developers can sometimes exhibit slightly higher fog levels.
Image Structure Comparison (Illustrative)
ParameterKodak D-76 / Ilford ID-11PMKExpected Differences
RMS Granularity LowerHigher (silver grain)D-76's solvent action reduces grain size.[11] PMK's stain masks the perception of grain, even if the underlying silver grain is larger.[13]
Acutance (MTF) GoodExcellentPMK is a high-acutance developer, enhanced by its tanning action which limits developer by-product migration.

Discussion and Recommendations

The choice between D-76/ID-11 and PMK depends on the specific requirements of the imaging task.

  • Kodak D-76 / Ilford ID-11 are excellent general-purpose developers that provide a balance of fine grain, full film speed, and excellent tonal range. Their predictable and consistent performance makes them a reliable choice for a wide variety of applications where a neutral, faithful reproduction is desired.

  • PMK is a more specialized tool for applications where maximum sharpness and enhanced highlight detail are paramount. The proportional stain it produces can be particularly beneficial for controlling high-contrast scenes and for creating negatives that are well-suited for certain alternative printing processes. However, the stain can complicate densitometry and may require adjustments in printing or scanning workflows.

For researchers and scientists, the choice of developer should be guided by the specific imaging parameters that are most critical to their work. If fine grain and accurate tonal reproduction are the primary goals, D-76/ID-11 is an excellent and well-characterized option. If the application demands the highest possible acutance and the ability to retain subtle highlight detail, the unique properties of PMK may offer a significant advantage, provided the effects of the stain are accounted for in the analysis.

Conclusion

Both Kodak D-76/Ilford ID-11 and PMK are exemplary Metol-based developers, each with a distinct set of performance characteristics. While D-76/ID-11 serves as a versatile and reliable benchmark, PMK offers unique advantages in terms of sharpness and highlight control through its staining and tanning properties. A thorough understanding of their chemical composition and performance, as evaluated through objective methods like sensitometry and image structure analysis, is crucial for selecting the optimal developer for any given scientific or research application.

References

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A Comparative Guide to Superadditivity in Photographic Developers: MQ, PQ, Ascorbate, and Staining Variants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical assessment of the superadditivity effect, a cornerstone of black-and-white photographic developer formulation. We will objectively compare the classic Metol-Hydroquinone (MQ) pairing against its principal alternatives, offering experimental frameworks and supporting data to inform formulation choices in research and development environments where precise, repeatable chemical processes are paramount.

The Principle of Superadditivity in Photographic Development

At its core, photographic development is a catalyzed chemical reduction process. Developing agents are organic reducing agents that donate electrons to convert silver halide crystals, which form the latent image after light exposure, into visible metallic silver.[1][2]

Defining Superadditivity: A Synergistic Effect

Superadditivity, or synergy, in the context of developer chemistry, describes a phenomenon where the combined rate of development from two or more agents is greater than the sum of their individual rates.[3][4] This is not merely an additive effect but a cooperative interaction that enhances the efficiency and characteristics of the developer solution.

The Regeneration Mechanism: Core of Superadditivity

The prevailing mechanism for superadditivity is regeneration.[3][5] In a typical superadditive pair, the two agents have distinct roles:

  • Agent 1 (Electron Transfer Agent - ETA): This agent, such as Metol or Phenidone, has a high affinity for the silver halide crystal surface and readily initiates the reduction of silver ions. Upon donating an electron, it becomes oxidized.[3]

  • Agent 2 (Main Developing Agent): This agent, typically Hydroquinone or Ascorbic Acid, has a stronger reduction potential but poor adsorption to the silver halide crystal. Its primary role is to reduce the oxidized form of Agent 1, thereby regenerating it to continue the development process. The ultimate source of electrons for development comes from Agent 2.[3]

This continuous recycling of the primary agent at the development site dramatically accelerates the reaction, leading to the superadditive effect.

The Metol-Hydroquinone (MQ) Interaction

The MQ combination, famously used in developers like Kodak D-76 and Ilford ID-11, is the classic example of superadditivity.[6][7] Metol (the ETA) begins development, and the more powerful Hydroquinone regenerates the oxidized Metol, driving the reaction forward. A high concentration of sodium sulfite is also crucial in MQ developers, acting as a preservative and a silver solvent, which influences grain structure.[8][9]

Caption: The regeneration cycle in an MQ developer.

Comparative Developer Combinations

While MQ developers are a benchmark, several other combinations offer distinct advantages.

Phenidone-Hydroquinone (PQ) Developers

Phenidone is a more modern primary developing agent that is significantly more efficient than Metol.[10]

  • Mechanism: The regeneration cycle is identical in principle to MQ, but Phenidone is far more active. One part of Phenidone can be as effective as 8-10 parts of Metol.[11]

  • Advantages: PQ developers generally offer a slight increase in effective film speed, have better keeping properties in liquid concentrate form, and are less toxic, as Phenidone does not cause the contact dermatitis associated with Metol.[10][12]

  • Disadvantages: Some formulations may produce slightly coarser or "harsher" grain than their MQ counterparts, although this can be managed through formulation adjustments.[12][13]

Ascorbic Acid (Vitamin C) Developers

Ascorbic acid can replace hydroquinone as the main developing agent, creating more environmentally friendly and lower-toxicity formulations like Kodak XTOL.[14][15]

  • Mechanism: These developers work via superadditivity with an ETA like Phenidone or Metol. The ascorbic acid regenerates the primary agent.

  • Advantages: They are known for producing very fine grain, high sharpness, and full emulsion speed.[15][16] The absence of hydroquinone makes them ecologically advantageous.[14]

  • Disadvantages: Ascorbate developers can be more sensitive to oxidation catalyzed by metal ions, such as iron, in water.[4][17]

Pyrogallol-Based (Staining) Developers

Developers like PMK (Pyrogallol, Metol, Kodalk) use Pyrogallol as a primary developing agent, which produces a characteristic stain in proportion to the developed silver.[18][19]

  • Mechanism: PMK is an MQ-type developer where Pyrogallol replaces Hydroquinone. As the Pyrogallol is oxidized during development, it creates byproducts that form a yellowish-green stain on the negative.[20][21]

  • Advantages: The stain fills in the space between silver grains, which can increase apparent sharpness (acutance) and create a unique tonal separation, especially in the highlights.[19][21] This can be highly desirable for fine art applications.

  • Disadvantages: Staining developers require a specific workflow, including the use of an alkaline fixer, to preserve the stain.[18][22] The stain's effect can also be difficult to predict and control without rigorous testing.

Experimental Design for Assessing Developer Performance

To objectively compare these developer combinations, a standardized methodology based on sensitometry is required. Sensitometry is the science of measuring the response of photographic materials to light and processing.[23][24]

Rationale for Protocol Selection

The goal is to generate a characteristic curve (also known as an H&D curve) for a specific film-developer combination.[25] This curve plots image density against the logarithm of exposure, providing quantitative data on speed, contrast, and fog.[23][26] This empirical approach is self-validating, as the results directly reflect the performance of the chemical system under controlled conditions.

Protocol 1: Sensitometric Strip Generation

This protocol creates a standardized set of exposures on a piece of film.

  • Environment: Work in total darkness.

  • Equipment: Enlarger (as a calibrated light source), printing frame, and a calibrated step tablet (a film strip with a range of precisely defined, distinct densities, typically in 21 steps).[24]

  • Exposure: a. Place a sheet of the film to be tested, emulsion side up, in the printing frame. b. Place the step tablet, emulsion side down, on top of the film. c. Position the frame on the enlarger baseboard. d. Make a precisely timed exposure (e.g., 1.0 second) with the enlarger lens set to an aperture that produces a usable density range. The key is consistency across all tests.[27]

  • Development: a. Process the exposed film strip in the developer solution being tested for a specific time and at a controlled temperature (e.g., 20°C). b. Use a non-acidic stop bath (water) for staining developers or a standard acid stop bath for non-staining types. c. Fix, wash, and dry the film according to standard procedures.

  • Iteration: Repeat this process for each developer combination and for several different development times to assess how contrast changes over time.

Experimental_Workflow start Start expose Expose Film (Enlarger + Step Tablet) start->expose develop Process in Developer (Controlled Time & Temp) expose->develop stop Stop Bath develop->stop fix Fix stop->fix wash_dry Wash & Dry fix->wash_dry densitometry Measure Densities (Densitometer) wash_dry->densitometry plot Plot Characteristic Curve densitometry->plot analyze Calculate Speed, Gamma, D-min plot->analyze end End analyze->end

Caption: Workflow for sensitometric analysis of developers.

Protocol 2: Densitometric Analysis
  • Equipment: A calibrated transmission densitometer.

  • Measurement: a. Measure the density of the unexposed film base to determine the base + fog level (D-min). b. Measure and record the density of each of the 21 steps on the processed film strip.

  • Data Plotting: Plot the measured densities (Y-axis) against the corresponding log exposure values of the step tablet (X-axis) to create the characteristic curve.

Data Interpretation
  • Film Speed (ISO): Determined by finding the exposure required to produce a density of 0.1 above D-min.[28] A curve shifted to the left indicates a higher effective speed.

  • Contrast (Gamma or Contrast Index): This is the slope of the straight-line portion of the curve.[29] A steeper slope indicates higher contrast. Gamma is calculated as the change in density divided by the change in log exposure between two points on the straight line.[29]

  • Base Fog (D-min): The density of an unexposed, processed area of the film. Lower values are desirable.[24]

  • Maximum Density (D-max): The highest achievable density on the film.

Results & Discussion: A Quantitative Comparison

The following table summarizes the expected performance of a typical medium-speed panchromatic film (e.g., ISO 400) in each developer type, based on established characteristics. Actual values will vary based on specific formulas, agitation, and temperature.

Developer TypeRepresentative FormulaEffective SpeedGrain StructureSharpness (Acutance)Key Characteristics & Causality
MQ Kodak D-76 / Ilford ID-11Box SpeedFineGoodThe classic benchmark. The high sulfite content acts as a solvent, slightly dissolving grain edges, which reduces graininess but can also slightly reduce acutance.[7][9]
PQ Ilford Microphen~ +1/3 to +2/3 StopFine, can be slightly coarserGood to Very GoodPhenidone's higher activity provides a speed boost.[12][13] Lower sulfite levels compared to D-76 can lead to higher acutance. Excellent keeping properties.[12]
Ascorbate Kodak XTOLBox Speed to +1/3 StopVery FineHighAscorbic acid is a non-solvent developing agent, leading to very high sharpness and extremely fine grain.[15][16] Its compensating effect helps control highlight density.[30]
Staining PMK~ -1/3 StopAppears FineVery HighThe developer tans (hardens) the emulsion, reducing sharpness loss.[19] The proportional stain masks grain and boosts local contrast, enhancing acutance significantly.[21] An alkaline fixer is required.[22]
Analysis of Superadditive Effects:
  • MQ vs. PQ: The superadditive effect is more pronounced with Phenidone. Its regeneration by hydroquinone is more efficient, leading to faster development and higher effective film speeds.[5][10] This allows for formulations with lower overall chemical concentrations.

  • Role of Ascorbic Acid: Ascorbic acid is a highly effective "Agent 2," readily regenerating both Metol and Phenidone. Its oxidation byproducts are acidic, which can locally slow down development in the highlights, producing a desirable compensating effect and preventing "blocked" highlights.[17]

  • Staining and Superadditivity: In PMK, the superadditive partnership between Metol and Pyrogallol is coupled with the secondary staining reaction. This creates a dual-component image: one of metallic silver and one of organic dye, which combine to form the final printing density.[20][21]

Conclusion: Selecting the Appropriate Developer

The choice of a developer combination is a trade-off between desired characteristics.

  • Metol-Hydroquinone (MQ): Remains the universal standard for general-purpose applications due to its reliability, predictable results, and vast historical data. It provides an excellent balance of speed, grain, and sharpness.

  • Phenidone-Hydroquinone (PQ): Offers a distinct advantage where higher film speed, better shelf-life for liquid concentrates, and lower toxicity are critical. It is a more efficient and modern alternative to MQ.[12]

  • Ascorbate-Based: The premier choice for applications demanding the highest image quality, specifically the finest possible grain and maximum sharpness, coupled with environmental benefits.[15][30]

  • Staining (PMK): A specialized developer for applications where maximum acutance and unique tonal characteristics are the primary goals, and where the specific workflow requirements can be accommodated.

Objective assessment using the described sensitometric protocols is crucial for any research or development application. By quantifying the effects of different superadditive combinations, professionals can make informed decisions to achieve precise and repeatable results tailored to their specific imaging requirements.

References

  • Photrio.com Photography Forums. (2007). Superadditivity in developers - and beyond. [Link]

  • Google Patents. (1996).
  • Nondestructive Evaluation (NDE) Resource Center. Film Characteristic Curves. [Link]

  • The Naked Photographer via YouTube. (2023). Basic Sensitometry, Part 4: Film Speed. [Link]

  • Wikipedia. Superadditive developer. [Link]

  • Photrio.com Photography Forums. (2010). D76 Vs ID11. [Link]

  • BERGGER. (2020). Datasheet B&W Film developper PMK. [Link]

  • Grokipedia. Photographic developer. [Link]

  • BERGGER. PMK - Film developer. [Link]

  • The Naked Photographer via YouTube. (2020). Basic Sensitometry, Part 1: The H&D Curve. [Link]

  • Kodak. KODAK PROFESSIONAL XTOL Developer. [Link]

  • The Naked Photographer via YouTube. (2020). Basic Sensitometry, Part 2: Gamma. [Link]

  • Photrio.com Photography Forums. (2004). metol vs phenidone. [Link]

  • Kodak. BASIC SENSITOMETRY AND CHARACTERISTICS OF FILM. [Link]

  • Photrio.com Photography Forums. (2011). Metol+Phenidon .... superadditive?!. [Link]

  • Tim Layton Fine Art. Kodak XTOL Developer Guide. [Link]

  • Pictorial Planet. PMK. [Link]

  • Unblinking Eye. Preservation of Ascorbate Developers. [Link]

  • Photrio.com Photography Forums. (2019). PQ vs MQ: Are there attributes to each which define their respective virtues, pro or con?. [Link]

  • EBSCO. Chemistry Of Photography. [Link]

  • Google Patents. (1997). Ascorbic acid developer for rapid development of photographic silver halide without excessive fogging.
  • Radiopaedia.org. Characteristic curve. [Link]

  • The Film Photography Project. My Favorite BW Developer - Kodak Xtol!. [Link]

  • alex luyckx. (2020). Developer Review Blog No. 03 – Kodak Xtol. [Link]

  • Wikipedia. Photographic developer. [Link]

  • Shaka1277 via YouTube. (2023). Kodak D-76 (and Ilford ID-11): Safety, Handling, Disposal. [Link]

  • Photographic Memorabilia. Developer Science. [Link]

  • BTZS.org. Sensitometry Primer Part 3: Film Testing Procedures. [Link]

  • Wikipedia. Phenidone. [Link]

  • Google Groups. (2002). MQ and PQ developers.
  • Little House of Pyro. (2019). PMK. [Link]

  • Photrio.com Photography Forums. (2018). Using PMK pyro developer?. [Link]

  • Pictorial Planet. ID-11/D-76. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of 4-(methylamino)phenol sulfate, commonly known as Metol, and its key structural relatives: p-aminophenol and N-acetyl-p-aminophenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of their toxicity, presents standardized protocols for assessment, and offers a clear interpretation of comparative data.

Introduction: Understanding the Context of Cytotoxicity

This compound, or Metol, is an aromatic amine salt widely utilized as a developing agent in black-and-white photography and as an intermediate in the synthesis of dyes and pharmaceuticals.[1] Its prevalence in industrial applications necessitates a thorough understanding of its potential biological hazards, particularly its cytotoxicity.[2][3] This guide places Metol's toxicity in context by comparing it against two closely related p-aminophenol derivatives:

  • p-Aminophenol (PAP): The parent compound and a direct synthetic precursor to Metol.[4] PAP is a known nephrotoxicant that can induce selective necrosis in renal proximal tubules.[5]

  • N-acetyl-p-aminophenol (APAP or Acetaminophen): A well-known analgesic and antipyretic drug, representing an N-acetylated analog.[6] While generally safe at therapeutic doses, APAP's potential for severe hepatotoxicity following overdose is extensively documented and serves as a critical toxicological benchmark.[6][7]

By evaluating these three compounds in parallel, we can elucidate the structure-activity relationships that govern their cytotoxic potential, providing valuable insights for risk assessment and the development of safer alternatives.

Section 1: The Mechanistic Basis of Aminophenol-Induced Cytotoxicity

The toxicity of p-aminophenol derivatives is not typically caused by the parent compound itself but rather by its metabolic transformation into highly reactive intermediates. The primary mechanism involves enzymatic or auto-oxidation to form reactive quinoneimines.[6][8] These electrophilic species can trigger a cascade of deleterious cellular events.

Key Toxicological Events:

  • Covalent Binding: Reactive metabolites can form covalent adducts with cellular macromolecules, including proteins and DNA, disrupting their function and leading to cellular damage.[7]

  • Glutathione (GSH) Depletion: The quinoneimine intermediates are detoxified by conjugation with glutathione. However, high concentrations of the parent compound can overwhelm this pathway, leading to a rapid depletion of cellular GSH stores.[5]

  • Oxidative Stress: The depletion of GSH, a critical intracellular antioxidant, cripples the cell's defense against reactive oxygen species (ROS). The redox cycling of the aminophenol/quinoneimine pair can further exacerbate ROS production, leading to oxidative damage to lipids, proteins, and DNA, which ultimately culminates in cell death.[5][9]

This generalized pathway underscores why assays measuring metabolic activity, membrane integrity, and oxidative stress are essential for a comprehensive cytotoxicity assessment.

Aminophenol Cytotoxicity Pathway cluster_0 Cellular Environment Parent p-Aminophenol Derivative (e.g., Metol, PAP) Reactive Reactive Quinoneimine Metabolite Parent->Reactive Oxidation (Auto-oxidation or P450) GSH Glutathione (GSH) Reactive->GSH Conjugation ROS Reactive Oxygen Species (ROS) Reactive->ROS Redox Cycling Damage Macromolecule Damage (Proteins, DNA, Lipids) Reactive->Damage Covalent Binding GSSG Oxidized Glutathione (GSSG) GSH->GSSG Detoxification ROS->Damage Oxidative Stress Death Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Generalized pathway of p-aminophenol derivative-induced cytotoxicity.

Section 2: Experimental Design for Comparative Cytotoxicity Assessment

To ensure a robust and objective comparison, a well-defined experimental workflow is critical. This involves selecting an appropriate cell model and employing a multi-parametric assay approach to capture different facets of cytotoxicity.

2.1. Cell Line Selection: The Rationale for HepG2

The human hepatocellular carcinoma cell line, HepG2, is selected for this comparative analysis.

  • Metabolic Competence: HepG2 cells retain many of the metabolic enzymes, including some cytochrome P450s, necessary for the activation of xenobiotics, making them highly relevant for toxicity screening.[10]

  • Human Origin: As a human-derived cell line, it provides data that is more readily extrapolated to human health compared to rodent cell lines.

  • Established Model: HepG2 is a widely accepted and well-characterized model in toxicology, ensuring data reproducibility and comparability with existing literature.

2.2. Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from cell culture to data analysis.

Experimental Workflow cluster_workflow Cytotoxicity Assessment Workflow cluster_assays Parallel Assays start 1. Culture HepG2 Cells seed 2. Seed Cells into 96-Well Plates start->seed treat 3. Treat with Compounds (24h Incubation) seed->treat assay 4. Perform Cytotoxicity Assays treat->assay mtt MTT Assay (Viability) ldh LDH Assay (Membrane Integrity) ros CellROX Assay (Oxidative Stress) analyze 5. Data Acquisition (Plate Reader) mtt->analyze ldh->analyze ros->analyze calculate 6. Calculate % Viability and IC50 Values analyze->calculate

Sources

Environmental impact analysis of Metol vs. alternative developing agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Metol and Alternative Photographic Developing Agents: Performance, Environmental Impact, and Health Considerations

For over a century, N-methyl-p-aminophenol sulfate, commercially known as Metol or Elon, has been a cornerstone of black and white photographic development.[1] Its synergy with hydroquinone in "MQ" developers created a versatile and robust system for producing high-quality images.[1] However, growing awareness of the environmental and health impacts of chemical processes has spurred the adoption and development of safer, more sustainable alternatives. This guide provides a comprehensive analysis for researchers, scientists, and professionals, comparing Metol with its primary modern alternatives—Phenidone and Ascorbic Acid—on the crucial axes of performance and environmental stewardship. We will delve into the causality behind their mechanisms, present supporting data, and provide actionable protocols for independent verification.

The Incumbent: Metol (p-methylaminophenol sulfate)

Metol is an aromatic amine derivative that functions as a primary developing agent, reducing silver halide crystals exposed to light into metallic silver to form the photographic image.[1][2]

Performance Characteristics

Metol is renowned for its ability to produce negatives with excellent detail, fine grain, and good acutance (edge sharpness), particularly when used in specific formulations like Kodak D-23 (a Metol-only developer) or in diluted MQ developers.[3] Its activity is moderate, and it works effectively in alkaline solutions. The superadditive effect when combined with hydroquinone is a key performance attribute; hydroquinone regenerates the oxidized Metol, allowing the combination to achieve a rate of development greater than the sum of its parts.[1][4]

Environmental & Health Profile

The primary concerns with Metol stem from its ecotoxicity and health effects.

  • Toxicity and Biodegradability : Metol is classified as toxic to aquatic organisms and is not considered readily biodegradable.[5][6] Its aromatic amine structure is a point of concern, as this class of compounds can be mutagenic and carcinogenic.[2][7] Effluents containing Metol require careful management to avoid environmental release.[5][6]

  • Health Hazards : Metol is a well-documented skin sensitizer, capable of causing allergic contact dermatitis.[1][4] While some reports suggest that impurities like p-phenylenediamine from older manufacturing processes were the primary cause of sensitization, caution is still warranted.[8] It is also moderately toxic if ingested or inhaled.[9]

The Alternatives: Phenidone and Ascorbic Acid

Modern developers have increasingly moved away from Metol, favoring combinations of Phenidone and Ascorbic Acid (Vitamin C) for their improved safety profiles and high performance.

Phenidone (1-phenyl-3-pyrazolidinone)

First discovered to have developing properties in 1940 by J. D. Kendall at Ilford, Phenidone has become a staple replacement for Metol.[10]

  • Performance Characteristics : Phenidone is a significantly more active developing agent than Metol; approximately 1 part of Phenidone is equivalent in activity to 8-10 parts of Metol.[10][11] This high activity allows for its use in very small, economical quantities.[8] It is highly superadditive with both hydroquinone (in "PQ" developers) and, notably, with ascorbic acid.[10] Phenidone-based developers are often associated with an increase in effective film speed.[12][13]

  • Environmental & Health Profile : Phenidone presents a considerable improvement over Metol in terms of health impact. It has low toxicity and, crucially, does not cause the skin sensitization associated with Metol.[4][10] While it is still classified as harmful if swallowed and hazardous to the aquatic environment, the much smaller quantities required in formulations reduce the overall environmental load compared to Metol-based developers.[8][10]

Ascorbic Acid (Vitamin C)

The use of ascorbic acid and its salts (ascorbates) as a developing agent represents a significant step towards "green" photochemistry. It typically functions as a secondary developing agent, replacing the more toxic hydroquinone.[4][14]

  • Performance Characteristics : Ascorbic acid is not highly active on its own but demonstrates powerful superadditivity with Phenidone and Metol.[15] This combination, often referred to as "PC" or "PA" developers, forms the basis of many modern, high-performance formulations like Kodak XTOL.[16][17] These developers are prized for producing fine grain, excellent sharpness, and good film speed.[13][16] A key drawback is the relative instability of ascorbate developers in solution, though modern formulations have found ways to improve their keeping properties.[4][18]

  • Environmental & Health Profile : Ascorbic acid is essentially non-toxic and readily biodegradable, making it an ideal component for environmentally friendly developers.[8][14][17] Its oxidation byproducts are also of low environmental concern. Formulations based on Phenidone and Ascorbic Acid are currently considered the lowest toxicity options available commercially.[14]

Comparative Analysis: Performance and Impact

The choice between these developing agents involves a trade-off between established performance characteristics and environmental/health benefits.

Data Summary: Performance & Environmental Comparison
FeatureMetolPhenidoneAscorbic Acid (as co-developer)
Primary Role Primary Developing AgentPrimary Developing AgentSecondary Developing Agent (replaces Hydroquinone)
Relative Activity ModerateHigh (8-10x Metol)[10][11]Low (on its own), high in superadditive pairs
Key Performance Traits Fine grain, good acutance[3]High activity, enhances film speed[12][13]Fine grain, good sharpness, good film speed[13][16]
Common Combinations Metol-Hydroquinone (MQ)Phenidone-Hydroquinone (PQ), Phenidone-Ascorbate (PC)Phenidone-Ascorbate (PC), Metol-Ascorbate (MA)
Shelf Life/Stability GoodExcellent[19][20]Poor to Moderate (can be improved in formulations)[4]
Skin Sensitization Yes, known sensitizer[1][4]No[4][10]No
Aquatic Toxicity Toxic to aquatic organisms[5][6]Harmful to aquatic life[10]Negligible
Biodegradability Not readily biodegradable[6]Data limited, but used in smaller quantitiesReadily biodegradable
Overall Eco-Profile PoorModerate (Improved due to low quantity used)Excellent
Visualization of Development Mechanisms

The superadditive mechanism is crucial to understanding developer performance. When a primary developing agent like Metol or Phenidone reduces a silver halide grain, it becomes oxidized and temporarily inactive. A secondary agent, like hydroquinone or ascorbic acid, can then reduce the oxidized primary agent, regenerating it to continue development.

MQ_Superadditivity cluster_Emulsion Film Emulsion AgX Silver Halide (AgX) Ag Metallic Silver (Ag) AgX->Ag Metol Metol (Active) Metol->AgX Reduces Metol_Ox Metol (Oxidized) Metol->Metol_Ox Becomes Oxidized Metol_Ox->Metol HQ Hydroquinone (HQ) (Active) HQ->Metol_Ox Regenerates HQ_Ox Hydroquinone (Oxidized) HQ->HQ_Ox Becomes Oxidized Experimental_Workflow start Start: Identical Film Exposure prep_A Prepare Developer A (Metol-Based) start->prep_A prep_B Prepare Developer B (Phenidone-Ascorbate) start->prep_B process_A Process Roll 1 in Developer A prep_A->process_A process_B Process Roll 2 in Developer B prep_B->process_B stop_fix_wash Identical Stop, Fix, & Wash Sequence process_A->stop_fix_wash process_B->stop_fix_wash analysis Comparative Analysis: - Densitometry - Grain Evaluation - Sharpness Assessment stop_fix_wash->analysis end Conclusion analysis->end

Sources

A Comparative Spectroscopic Guide to 4-(Methylamino)phenol Sulfate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the molecular structure and physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(Methylamino)phenol sulfate, known commercially as Metol, is a key organic compound with historical significance in photographic chemistry and continued relevance as a versatile reducing agent and synthetic intermediate.[1] This guide provides an in-depth spectroscopic comparison of Metol with its immediate precursors and a common derivative, offering a framework for characterization and analysis.

We will explore the spectroscopic signatures of four key compounds: the parent amine p-Aminophenol , its N-methylated free base N-Methyl-p-aminophenol , the stable salt form This compound (Metol) , and the N-acetylated derivative, N-Acetyl-p-aminophenol (Acetaminophen) . By examining their UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we can elucidate the subtle yet significant electronic and structural changes imparted by N-methylation, N-acetylation, and salt formation.

The Rationale for Comparison

Understanding how functional group modifications alter a molecule's interaction with electromagnetic radiation is fundamental to analytical chemistry. The transition from a primary aromatic amine (p-Aminophenol) to a secondary amine (N-Methyl-p-aminophenol) and then to an amide (Acetaminophen) provides a classic case study. Furthermore, comparing the free base (N-Methyl-p-aminophenol) to its sulfate salt (Metol) highlights the spectroscopic effects of protonation and the presence of a counter-ion, which are critical considerations in pharmaceutical formulation and analysis.

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    layout=neato;
    node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"];
    edge [fontname="Helvetica"];

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Figure 2: Standard sample preparation workflows for each spectroscopic technique.

1. NMR Spectroscopy (¹H and ¹³C)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve all listed compounds and to observe exchangeable -OH and -NH protons). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition: Acquire a standard ¹H spectrum followed by a ¹³C spectrum with proton decoupling. For detailed structural assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are advised.

2. UV-Vis Spectroscopy

  • Instrumentation: Double-beam UV-Vis Spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the analyte in a UV-grade solvent (e.g., ethanol or methanol). Serially dilute the stock solution to obtain a final concentration that yields a maximum absorbance between 0.1 and 1.0 AU.

  • Acquisition: Scan the sample from 400 nm down to 190 nm, using the pure solvent as a blank reference. Record the wavelengths of maximum absorbance (λ_max).

3. IR Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Sample Preparation (KBr Pellet Method): Gently grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. Press the resulting fine powder in a pellet die under hydraulic pressure (approx. 8-10 tons) to form a thin, transparent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first.

4. Mass Spectrometry

  • Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent suitable for the ionization method, such as a methanol/water mixture.

  • Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion (or protonated/deprotonated molecule) and key fragment ions.

Conclusion

The spectroscopic comparison of this compound and its derivatives reveals a clear and predictable relationship between chemical structure and spectral output.

  • UV-Vis spectroscopy is sensitive to changes in the electronic conjugation of the aromatic ring, clearly distinguishing the effects of N-acetylation and protonation.

  • IR spectroscopy provides definitive fingerprints for each functional group, with the N-H stretching region being particularly diagnostic for differentiating primary, secondary, and amide nitrogens, and the C=O stretch uniquely identifying acetaminophen.

  • NMR spectroscopy offers the most detailed structural map, allowing for the unambiguous identification of each proton and carbon environment and confirming the presence of methyl and acetyl groups.

  • Mass spectrometry confirms the molecular weight and provides structural validation through characteristic fragmentation patterns, such as the loss of ketene from acetaminophen.

By applying these four complementary spectroscopic techniques in concert, researchers can confidently identify, characterize, and differentiate this compound from its related precursors and derivatives, ensuring the integrity and purity of materials used in research and development.

References

  • The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. (n.d.). Pusat Jurnal UIN Ar-Raniry. [Link]

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  • p-Aminophenol. (2018). ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001859). (n.d.). Human Metabolome Database. [Link]

  • ¹H NMR (500 MHz, DMSO-d6, 20 °C) spectrum of 1-acetaminophen. (2021). ResearchGate. [Link]

  • Proposal for Determining Sulfate Counter Ion in Amikacin Sulfate Formulations by Fourier-Transform Infrared Derivative Spectroscopy. (2025). ResearchGate. [Link]

  • How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. (n.d.). TutorChase. [Link]

  • Infrared spectroscopy of hydrated sulfate dianions. (2006). The Journal of Chemical Physics. [Link]

  • 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001859). (n.d.). Human Metabolome Database. [Link]

  • n-Methyl-p-aminophenol. (n.d.). PubChem. [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. [Link]

  • Simultaneous UV Spectrophotometric Analysis of Paracetamol and Ibuprofen in an Ethanol–NaoH Solvent System. (n.d.). International Journal of Research in Pharmacy and Allied Science. [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

  • p-(Methylamino)phenol sulphate. (n.d.). PubChem. [Link]

  • Metol. (n.d.). PubChem. [Link]

  • Report 7 Ir. (n.d.). Scribd. [Link]

  • New p-aminophenol based dendritic melamines. Iterative synthesis, structure and electrochemical characterisation. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0001859). (n.d.). Human Metabolome Database. [Link]

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A Comparative Guide to the Corrosion Inhibition Performance of Aminophenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of ortho-, meta-, and para-aminophenol as corrosion inhibitors. Designed for researchers, materials scientists, and chemical development professionals, this document synthesizes experimental data and theoretical principles to elucidate the structure-performance relationships that govern their efficacy in mitigating metallic corrosion.

Section 1: The Imperative of Corrosion Inhibition

Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant threat to the longevity and reliability of metallic infrastructure. The use of organic corrosion inhibitors is a cornerstone of material protection strategies. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions underlying the corrosion process. An effective inhibitor must exhibit strong and stable adsorption, which is intrinsically linked to its molecular structure, including the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and the spatial arrangement of its functional groups.

Section 2: Aminophenols - A Structural Overview

Aminophenols (C₆H₇NO) are aromatic organic compounds featuring both an amine (-NH₂) and a hydroxyl (-OH) group attached to a benzene ring.[1] Their potential as corrosion inhibitors stems from the presence of electron-rich nitrogen and oxygen atoms, which can coordinate with vacant d-orbitals of metal atoms, and the π-electrons of the aromatic ring, which contribute to surface adsorption.[1][2] The relative positioning of the -NH₂ and -OH groups defines the three structural isomers, which dictates their chemical properties and, consequently, their performance as corrosion inhibitors:

  • Ortho-Aminophenol (o-AP or 2-Aminophenol): The functional groups are on adjacent carbon atoms.

  • Meta-Aminophenol (m-AP or 3-Aminophenol): The functional groups are separated by one carbon atom.

  • Para-Aminophenol (p-AP or 4-Aminophenol): The functional groups are on opposite sides of the ring.

Section 3: The Core Mechanism of Inhibition

The primary mechanism by which aminophenols inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.[1][2] This process involves:

  • Physisorption: Initial electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Subsequent formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen heteroatoms and the vacant d-orbitals of the metal atoms (e.g., iron).

  • π-Electron Interaction: The π-electrons of the benzene ring further enhance adsorption and surface coverage.[1]

This adsorbed layer acts as a barrier, blocking the active sites for corrosion and hindering both the anodic dissolution of the metal and the cathodic reduction of corrosive species (e.g., H⁺ in acidic media).

Inhibition_Mechanism cluster_interface Metal-Solution Interface CorrosiveSpecies Corrosive Species (H₂O, H⁺, Cl⁻) MetalSurface Metal Surface (e.g., Fe) CorrosiveSpecies->MetalSurface Corrosion Attack Inhibitor Aminophenol (o, m, or p) ProtectiveFilm Adsorbed Inhibitor Film Inhibitor->ProtectiveFilm Adsorption (Chemi- & Physisorption) ProtectiveFilm->MetalSurface Blocks Active Sites

Caption: General mechanism of aminophenol corrosion inhibition via surface adsorption.

Section 4: A Comparative Performance Analysis of Isomers

The isomeric position of the functional groups profoundly influences the inhibition efficiency. While performance can be dependent on the specific metal and corrosive medium, a general trend emerges from experimental studies.

Inhibition Efficiency: A Head-to-Head Comparison

Studies comparing polymers derived from the three isomers on mild steel in 1 M HCl found that the inhibition efficiency follows the order: Poly(p-aminophenol) > Poly(o-aminophenol) > Poly(m-aminophenol) .[3] This suggests that the para- and ortho-configurations are more conducive to forming a highly protective polymer film. For the monomers, the ortho-isomer is often highlighted for its high efficiency due to its unique structural advantage.[1][4]

  • Ortho-Aminophenol (o-AP): The adjacent placement of the -OH and -NH₂ groups allows for the formation of a stable five- or six-membered chelate ring with metal ions on the surface.[1][4] This strong bidentate chelation leads to a very stable and adherent protective film, making it a highly effective inhibitor in many conditions.[1]

  • Para-Aminophenol (p-AP): Lacking the ability to form a chelate ring, p-AP relies on the individual anchoring of its -OH and -NH₂ groups and the π-electron system. Its linear structure may lead to less steric hindrance and facilitate the formation of a densely packed, orderly film on the metal surface, contributing to its high inhibition efficiency.[3][5] Studies on mild steel in 1M H₂SO₄ have demonstrated that p-AP can reach inhibition efficiencies upwards of 80%.[2][6]

  • Meta-Aminophenol (m-AP): This isomer consistently shows the lowest inhibition efficiency.[1][3] The spatial separation of the functional groups prevents chelation and results in a less stable and potentially less organized adsorbed film compared to its ortho and para counterparts.[1]

It is crucial to note that the environment plays a critical role. For instance, one study reported that o-aminophenol could accelerate corrosion in HCl, possibly due to the formation of an oxidative surface complex, highlighting the complexity of inhibitor-metal-environment interactions.[7]

Supporting Experimental Data

The following table summarizes representative data for p-aminophenol on mild steel in a sulfuric acid medium, illustrating the typical dependence of inhibition efficiency on concentration and temperature.

InhibitorConcentration (ppm)Temperature (K)Inhibition Efficiency (% IE)Data Source(s)
p-Aminophenol 60031380.1[2][6]
p-Aminophenol 60032370.0[2][6]
p-Aminophenol 60033366.0[2][6]
Poly(p-AP) 250Ambient96.5[3]
Poly(o-AP) 250Ambient-[3]
Poly(m-AP) 250Ambient-[3]

Note: Direct comparable data for monomeric o-AP and m-AP under identical conditions was not available in the surveyed literature, but the trend of PpAP > PoAP > PmAP for their polymeric forms is well-documented.[3]

Section 5: Validating Inhibitor Performance: Experimental Methodologies

To ensure the trustworthiness of inhibition data, a multi-faceted experimental approach is required. Each technique provides a unique piece of the puzzle, and their collective results form a self-validating system.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Conclusion PrepSample Prepare Metal Coupon (e.g., Mild Steel) WeightLoss Weight Loss (Gravimetric) PrepSample->WeightLoss PDP Potentiodynamic Polarization (Tafel) PrepSample->PDP EIS Electrochemical Impedance Spectroscopy PrepSample->EIS PrepSolution Prepare Corrosive Medium +/- Inhibitor PrepSolution->WeightLoss PrepSolution->PDP PrepSolution->EIS DataAnalysis Calculate: - Corrosion Rate - Inhibition Efficiency (%IE) - Adsorption Isotherm WeightLoss->DataAnalysis PDP->DataAnalysis EIS->DataAnalysis Conclusion Determine Mechanism & Compare Performance DataAnalysis->Conclusion SurfaceAnalysis Surface Characterization (SEM, FTIR) SurfaceAnalysis->Conclusion

Caption: Standard experimental workflow for evaluating corrosion inhibitor performance.

Key Experimental Techniques
  • Weight Loss Method: This is a fundamental, gravimetric technique.

    • Causality: It directly measures the amount of metal lost to corrosion over a set period. By comparing the mass loss of a metal coupon in an uninhibited solution to one in an inhibited solution, the inhibitor's efficiency can be calculated. It provides a tangible, time-averaged measure of protection.[6]

    • Protocol: Weight Loss Measurement

      • Preparation: Mechanically polish metal coupons to a uniform finish, degrease with a solvent (e.g., acetone), rinse with deionized water, and dry.

      • Weighing: Accurately weigh each coupon to four decimal places (W₁).

      • Immersion: Suspend the coupons in beakers containing the corrosive solution, both with and without various concentrations of the aminophenol inhibitor.[6]

      • Exposure: Maintain the beakers in a constant temperature bath for a specified duration (e.g., 6 hours).[6]

      • Cleaning: After immersion, remove the coupons, clean them with a soft brush in a solution designed to remove corrosion products without attacking the base metal, rinse, and dry.

      • Final Weighing: Reweigh the cleaned, dry coupons (W₂).

      • Calculation:

        • Corrosion Rate (CR) is calculated from the weight loss (W₁ - W₂).

        • Inhibition Efficiency (%IE) = [(CRᵤₙᵢₙₕ - CRᵢₙₕ) / CRᵤₙᵢₙₕ] x 100, where CRᵤₙᵢₙₕ and CRᵢₙₕ are the corrosion rates in the absence and presence of the inhibitor, respectively.

  • Potentiodynamic Polarization (Tafel Plots): An electrochemical technique that provides insights into the mechanism.

    • Causality: By scanning the potential of the metal and measuring the resulting current, one can determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate. The shift in Ecorr and the change in the slopes of the anodic and cathodic branches (Tafel slopes) indicate whether the inhibitor affects the anodic, cathodic, or both reactions (mixed-type).[2][3] Aminophenols typically act as mixed-type inhibitors.[3]

  • Electrochemical Impedance Spectroscopy (EIS): A powerful, non-destructive electrochemical technique.

    • Causality: EIS measures the resistance of the metal-solution interface to a small, sinusoidal AC signal. A higher charge transfer resistance (Rct) value indicates a more inhibited surface and a lower corrosion rate. EIS can also provide information about the capacitance of the double layer (Cdl) and the properties of the protective film.[8][9]

Section 6: Theoretical Insights from Quantum Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a theoretical framework to predict and explain the inhibitive properties of molecules, bridging the gap between molecular structure and experimental results.[10][11]

  • Key Parameters:

    • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal's vacant d-orbitals, enhancing adsorption.

    • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater ability to accept electrons from the metal.

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency, as the molecule can more readily interact with the metal surface.[11]

    • Dipole Moment (μ): A higher dipole moment may increase the electrostatic adsorption of the inhibitor on the metal surface.[11]

These theoretical calculations can help rationalize the observed experimental trend (o-AP & p-AP > m-AP) by quantifying the electronic properties that govern the strength of the inhibitor-metal bond.

Section 7: Conclusion and Outlook

The comparative study of aminophenol isomers reveals a clear structure-performance relationship in corrosion inhibition.

  • o-Aminophenol and p-Aminophenol are both highly effective inhibitors. The efficacy of the ortho isomer is largely attributed to its ability to form stable chelate complexes with the metal surface, while the para isomer benefits from a favorable molecular geometry that allows for the formation of a dense, well-ordered protective film.

  • m-Aminophenol is consistently the least effective inhibitor of the three, as its structure prevents chelation and is less optimal for strong, organized adsorption.

The choice between ortho- and para-aminophenol may depend on the specific application, including the corrosive environment and the target metal. Future research should focus on direct, side-by-side comparisons of the monomers under a wider range of conditions (pH, temperature, different acids) and on various alloys. Furthermore, synergistic studies combining aminophenols with other compounds could unlock even greater protective capabilities.

References

  • Kajay Remedies. (2024). The Role of 2-Aminophenol in High-Performance Corrosion Inhibitors for Metal Surfaces. Available at: [Link]

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  • Abaies, J. K., & Al-Uqaily, R. A. H. (2023). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Journal of Wasit for Science and Medicine, 16(2), 47-58. Available at: [Link]

  • Yusoff, Y., et al. (n.d.). Corrosion Inhibition of Mild Steel by Electrodeposited Poly(M-Aminophenol) Coating. Trans Tech Publications Ltd. Available at: [Link]

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  • Abaies, J. K., & Al-Uqaily, R. A. H. (2023). Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Journal of Wasit for Science and Medicine. Available at: [Link]

  • Pardhi, R., & Saxena, N. (2018). Isomers of Poly Aminophenol: Chemical Synthesis, Characterization, and Its Corrosion Protection Aspect on Mild Steel in 1 M HCl. ResearchGate. Available at: [Link]

  • Abaies, J. K., & Al-Uqaily, R. A. H. (2023). View of Investigation Effect of 4-Aminophenol as a Corrosion Inhibitor for Mild Steel in Sulfuric Acid Medium. Journal of Wasit for Science and Medicine. Available at: [Link]

  • Rastogi, R. B., et al. (2005). Ortho-, meta-, and para-aminophenol-N-salicylidenes as corrosion inhibitors of zinc in sulfuric acid. ResearchGate. Available at: [Link]

  • Orouji, A. A., & Mahdavian, M. (2011). Electropolymerization of m-aminophenol on mild steel and its corrosion protection effect. ResearchGate. Available at: [Link]

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  • Al-Bayati, Y. K. H., & Al-Amiery, A. A. (2023). Synthesis and Identification of Two Dyes Derived from p-amino phenol and Study of their Effectiveness as Corrosion Inhibitors: Experimental and Theoretical Analysis. Baghdad Science Journal. Available at: [Link]

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  • Joseph, A., et al. (2023). Quantum Chemical and Experimental Evaluation of a 4-Amino-Antipyrine Based Schiff Base as Corrosion Inhibitor for Steel Material. ACS Omega. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Methylamino)phenol Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory and Drug Development Professionals

As a Senior Application Scientist, it is understood that excellence in research is intrinsically linked to a culture of safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 4-(Methylamino)phenol sulfate (also known as Metol or Elon), a compound widely used in developing agents and as a chemical intermediate. Adherence to these procedures is critical not only for regulatory compliance but for the protection of laboratory personnel and the environment. This document is designed to be a self-validating system, explaining the causality behind each procedural step to ensure both safety and efficacy.

Hazard Assessment and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance and presents multiple risks.[1]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, with ingestion of less than 150 grams potentially causing serious health damage or fatality.[1]

  • Skin Sensitization: May cause an allergic skin reaction upon contact.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the kidneys and spleen.[4][5]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][4][6][7]

Immediate Personal Protective Equipment (PPE) Mandate

Due to these hazards, the following PPE is mandatory when handling this compound in any form (solid or solution):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes of solutions or airborne dust particles that can cause severe eye irritation.
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][3]Prevents skin contact, which can lead to sensitization and allergic reactions.[2]
Respiratory Protection Use a NIOSH/MSHA-approved respirator if there is a risk of dust formation or if working in an area with inadequate ventilation.[2] Follow OSHA respirator regulations (29 CFR 1910.134).[2]Prevents inhalation of the compound, which can cause respiratory tract irritation.[2]

Disposal Decision Workflow

The appropriate disposal route for this compound depends on the nature and quantity of the waste. The following workflow provides a logical decision-making process for laboratory personnel.

DisposalWorkflow Start Waste Generation (this compound) AssessSpill Assess Waste Type Start->AssessSpill SolidWaste Solid Waste (e.g., expired reagent, contaminated items) AssessSpill->SolidWaste Solid LiquidWaste Liquid Waste (e.g., used developer, aqueous solutions) AssessSpill->LiquidWaste Liquid SpillCleanup Spill Cleanup AssessSpill->SpillCleanup Spill CollectSolid Collect in a designated, labeled hazardous waste container for solids. SolidWaste->CollectSolid CollectLiquid Collect in a designated, labeled hazardous waste container for liquids. LiquidWaste->CollectLiquid AbsorbSpill Absorb with inert material (e.g., vermiculite, sand). SpillCleanup->AbsorbSpill StoreWaste Store in a designated Satellite Accumulation Area (SAA). CollectSolid->StoreWaste CollectLiquid->StoreWaste PackageWaste Package absorbed material into a labeled hazardous waste container. AbsorbSpill->PackageWaste PackageWaste->StoreWaste ArrangeDisposal Arrange for pickup by a licensed hazardous waste disposal company. StoreWaste->ArrangeDisposal End Disposal Complete ArrangeDisposal->End

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Part A: Disposal of Solid this compound Waste

This procedure applies to unused, expired, or contaminated solid this compound.

  • Segregation: Ensure that solid waste is not mixed with other chemical waste streams, especially incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

  • Containerization:

    • Place the solid waste in a clearly labeled, dedicated hazardous waste container.[1] The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Environmental Hazard).[8][9]

  • Storage:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA).[8][9] This area should be away from general laboratory traffic and incompatible chemicals.

    • The SAA must be inspected weekly for any signs of leakage.[8][9]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved professional waste disposal service.[4][6]

    • Do not attempt to dispose of solid this compound via standard trash or by dissolving it for drain disposal. Drain disposal is prohibited due to its high toxicity to aquatic organisms.[7]

Part B: Disposal of Liquid this compound Waste

This procedure applies to solutions containing this compound, such as used photographic developer.

  • Segregation: Collect liquid waste in a dedicated container. Do not mix with other solvent or chemical waste streams to avoid dangerous reactions and to prevent cross-contamination.[10]

  • Containerization:

    • Use a compatible, leak-proof container, clearly labeled as "Hazardous Waste."

    • The label must list all chemical constituents with their approximate percentages, including "this compound," and indicate the relevant hazards.[8][9]

  • pH Consideration: While some general guidelines for acidic or basic waste suggest neutralization before disposal, this is not recommended for this compound waste without specific institutional protocols and safety measures in place, as it can liberate gas when in contact with acid.[2]

  • Storage: Store the sealed liquid waste container in the designated SAA, following the same storage requirements as for solid waste.

  • Final Disposal: The only approved method for the final disposal of liquid waste containing this compound is through a licensed hazardous waste disposal company.[11] Incineration in a licensed facility is a common disposal method.[1][4]

Part C: Spill Management and Cleanup

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and, for large spills, contact your institution's emergency responders.[1]

  • Ventilate: Ensure the area is well-ventilated to minimize inhalation exposure.[2]

  • Containment: For liquid spills, prevent the material from entering drains or water courses.[1][3]

  • Cleanup:

    • For solid spills: Use dry cleanup procedures to avoid generating dust.[1] Carefully sweep or scoop the material into a labeled hazardous waste container.

    • For liquid spills: Absorb the spill with an inert, non-combustible material such as vermiculite, clay, or sand.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Decontamination: Once the spilled material is collected, decontaminate the area with soap and water. Collect all cleaning materials and wash water for disposal as hazardous waste.[1]

  • Disposal of Cleanup Debris: Place all contaminated materials (absorbent, gloves, etc.) into a sealed and properly labeled hazardous waste container for disposal via a licensed contractor.

Regulatory Compliance and Best Practices

All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[1][3] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[1][12][13] It is the responsibility of the waste generator to correctly identify, manage, and arrange for the disposal of hazardous waste.[14]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, implementing the correct handling procedures, and adhering to the disposal workflows outlined in this guide, researchers and drug development professionals can ensure a safe working environment and minimize their ecological impact. Always consult your institution's specific hazardous waste management plan and safety data sheets for the most current information.

References

  • 4-(Methylamino)phenol hemisulfate salt - Santa Cruz Biotechnology. (n.d.).
  • Material Safety Data Sheet this compound Solution - The Lab Depot. (n.d.).
  • 4-(Methylamino) Phenol Sulfate Solution - Cole-Parmer. (2016, September 2).
  • Safety Data Sheet - Sigma-Aldrich. (n.d.).
  • Safety Data Sheet - Sigma-Aldrich. (2020, January 13).
  • Safety Data Sheet: 4-(Methylamino)-phenol sulphate - Carl ROTH. (n.d.).
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  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, September 23).
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  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. (n.d.).
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
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A Researcher's Guide to the Safe Handling of 4-(Methylamino)phenol sulfate: Personal Protective Equipment (PPE) and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-(Methylamino)phenol sulfate, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Moving beyond a simple checklist, we will delve into the causality behind these critical safety protocols, ensuring a comprehensive understanding that fosters a culture of safety and scientific integrity in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

This compound, a compound frequently used in developing agents and as a laboratory chemical, presents several potential hazards that necessitate meticulous handling.[1][2] It is classified as harmful if swallowed and can cause skin sensitization, an allergic reaction upon repeated exposure.[3][4][5] Furthermore, it is an eye irritant and can cause irritation to the respiratory tract.[1][3][6][7] Chronic exposure may lead to more severe health effects, and the substance is recognized as very toxic to aquatic life, highlighting the importance of proper disposal to prevent environmental contamination.[1][4][5][8]

Key Hazard Summary
Hazard TypeDescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Harmful if ingested.[3][4][5]Ingestion
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[3][4][5][9]Skin Contact
Eye Irritation Causes irritation upon contact with eyes.[1][3]Eye Contact
Respiratory Irritation May cause irritation to the respiratory tract, especially in dust form.[3][6][7]Inhalation
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][5][8]Environmental Release

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision contingent on the specific laboratory procedures being undertaken. The following guidance provides a detailed overview of the minimum required PPE and escalating levels of protection based on the experimental context.

Hand Protection: The First Line of Defense

Rationale: The primary route of exposure to this compound is through skin contact, which can lead to sensitization.[3] Therefore, appropriate hand protection is non-negotiable.

Selection:

  • Minimum Requirement: Disposable nitrile gloves are the standard for incidental contact.[10]

  • Extended Use or Immersion: For tasks involving prolonged contact or potential immersion, heavier-duty gloves such as butyl rubber are recommended.[11] Always consult the manufacturer's glove compatibility chart for the specific chemical you are using.

Procedural Best Practices:

  • Inspect gloves for any signs of degradation or perforation before each use.

  • Remove and replace gloves immediately if they become contaminated.

  • Wash hands thoroughly with soap and water after removing gloves.[1][9]

Eye and Face Protection: Shielding from Splashes and Aerosols

Rationale: this compound is an eye irritant.[1][3] Any procedure with the potential to generate splashes or aerosols of this compound requires robust eye and face protection.

Selection:

  • Minimum Requirement: Safety glasses with side shields are mandatory for all work with this chemical.[9][10]

  • Splash Hazard: In situations where there is a risk of splashing, such as when preparing solutions or transferring large volumes, chemical safety goggles are required.[3][10]

  • Significant Splash or Aerosol Generation: When there is a high probability of splashing or aerosolization, a face shield should be worn in conjunction with safety goggles.[10][12]

Body Protection: Minimizing Skin Exposure

Rationale: To prevent accidental skin contact from spills or splashes, appropriate body protection is essential.

Selection:

  • A laboratory coat is the minimum requirement.

  • For larger quantities or in situations with a higher risk of significant spillage, a chemically resistant apron or coveralls should be considered.[12]

Procedural Best Practices:

  • Laboratory coats should be fully buttoned.

  • Contaminated lab coats should be removed immediately and decontaminated before reuse.[5][9]

Respiratory Protection: A Precautionary Measure

Rationale: While respiratory protection is not typically required under normal, well-ventilated laboratory conditions, it becomes crucial when there is a potential for inhaling dust or aerosols.[9]

Selection:

  • If Dust or Aerosols are Generated: A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[7]

  • The selection of the appropriate respirator should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.

Operational Plan: A Step-by-Step Guide to PPE Usage

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is critical to ensure complete protection.

  • Lab Coat/Coveralls: Don your primary protective garment first.

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety glasses, goggles, or face shield.

  • Gloves: Don your gloves last, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a potential point of exposure. Follow this sequence to minimize risk.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield/Goggles: Remove eye and face protection from the back.

  • Lab Coat/Coveralls: Remove your lab coat by rolling it inside out, without shaking it.

  • Respiratory Protection (if required): Remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Management of Contaminated Waste

Proper disposal of contaminated PPE is crucial to protect both personnel and the environment.[4]

  • Gloves, wipes, and other disposable items: These should be placed in a designated, sealed waste container for hazardous chemical waste.[1]

  • Contaminated Lab Coats: If grossly contaminated, they should be disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering.[1]

  • Empty Chemical Containers: Triple-rinse empty containers with a suitable solvent, and dispose of the rinsate as hazardous waste. The cleaned container can then be disposed of according to your facility's procedures.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Task Hazard Assessment cluster_ppe PPE Selection cluster_final Final Protocol start Start: Handling This compound risk_assessment Assess Potential for: - Splashes - Dust/Aerosol Generation - Incidental vs. Prolonged Contact start->risk_assessment ppe_base Minimum PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat risk_assessment->ppe_base Incidental Contact, No Splash/Dust ppe_splash Enhanced for Splash Hazard: - Chemical Goggles - Face Shield (in addition to goggles) risk_assessment->ppe_splash Potential for Splashes ppe_inhalation Enhanced for Inhalation Hazard: - NIOSH-approved Respirator (e.g., N95/P100) risk_assessment->ppe_inhalation Potential for Dust/ Aerosol Generation final_ppe Combine all required PPE and follow safe work practices ppe_base->final_ppe ppe_splash->final_ppe ppe_inhalation->final_ppe

Caption: Decision workflow for selecting appropriate PPE.

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound is a cornerstone of safe and effective research. By understanding the inherent risks and diligently applying the principles of PPE selection, use, and disposal outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety not only protects individuals but also upholds the integrity of the scientific process.

References

  • Cole-Parmer. (2016, September 2). 4-(Methylamino) Phenol Sulfate Solution Safety Data Sheet.
  • The Lab Depot. Material Safety Data Sheet this compound Solution.
  • Santa Cruz Biotechnology. 4-(Methylamino)phenol hemisulfate salt Material Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 4-(Methylamino)-phenol sulphate.
  • International Chemical Safety Cards (ICSC). (1998). p-(METHYLAMINO)PHENOL SULFATE.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: 4-Methylaminophenol sulfate.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-(Methylamino)phenol hemisulfate salt.
  • Tokyo Chemical Industry Co., Ltd. (2023, May 3). SAFETY DATA SHEET: this compound.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • Thermo Scientific Chemicals. 4-Methylaminophenol sulfate, ACS reagent, 99.0-101.5%.
  • Tokyo Chemical Industry Co., Ltd. This compound 55-55-0.
  • Sigma-Aldrich. (2011, September 13). Material Safety Data Sheet: 4-(Methylamino)phenol hemisulfate salt.
  • Environmental Health and Safety, University of Washington. Personal Protective Equipment Requirements for Laboratories.
  • MicroCare LLC. Is Personal Protective Equipment Required When Working with Solvents?.

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